molecular formula C7H12 B1346976 Cycloheptene CAS No. 628-92-2

Cycloheptene

Cat. No.: B1346976
CAS No.: 628-92-2
M. Wt: 96.17 g/mol
InChI Key: ZXIJMRYMVAMXQP-UHFFFAOYSA-N
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Description

Cycloheptene (CAS 628-92-2) is a seven-membered cycloalkene that serves as a valuable building block and monomer in organic chemistry and polymer science . This compound is typically encountered in its cis isomeric form under standard conditions, though the highly strained and unstable trans -cycloheptene can be studied as a reactive intermediate . In synthetic organic chemistry, this compound and its derivatives are key substrates in various transformations. For instance, it is used in copper-catalyzed desymmetrization via allylic substitution, a reaction that can lead to interesting outcomes such as ring contraction . It also plays a role in non-biomimetic electrocyclic cascades for constructing complex bridged spiroalkanes and serves as a starting point for the synthesis of naturally occurring tropones and tropolones, a class of non-benzenoid aromatic compounds with significant biological activity . In polymer research, this compound is a monomer of interest for copolymerization studies . As a raw material, its applications are primarily focused on the development of novel synthetic methodologies and the creation of specialized polymeric materials . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloheptene
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InChI

InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2
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InChI Key

ZXIJMRYMVAMXQP-UHFFFAOYSA-N
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Canonical SMILES

C1CCC=CCC1
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Molecular Formula

C7H12
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Related CAS

26426-65-3
Record name Cycloheptene, homopolymer
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DSSTOX Substance ID

DTXSID4074560
Record name Cycloheptene
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Molecular Weight

96.17 g/mol
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Physical Description

Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

19.7 [mmHg]
Record name Cycloheptene
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CAS No.

628-92-2, 45509-99-7
Record name CYCLOHEPTENE
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Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of Cycloheptene Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the conformational analysis of cis-cycloheptene, a seven-membered carbocycle, with a primary focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Cycloheptene represents a fascinating case study in conformational dynamics due to the subtle energy differences between its various non-planar forms. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how to leverage advanced NMR techniques to elucidate the three-dimensional structure and dynamic behavior of cyclic molecules. We will delve into the theoretical underpinnings of this compound's conformational landscape, provide detailed experimental protocols for dynamic NMR, and offer insights into the interpretation of NMR parameters such as chemical shifts, scalar coupling constants, and the Nuclear Overhauser Effect (NOE).

The Conformational Landscape of this compound

Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring of this compound is significantly more flexible, leading to a complex potential energy surface with multiple low-energy conformations. The two primary conformations of cis-cycloheptene are the chair and the boat forms.[1]

Computational studies, primarily using density functional theory (DFT), have consistently shown the chair conformation to be the most stable.[1] The boat conformation is a higher energy state, and the twist-boat serves as a transition state or a shallow minimum on the pseudorotation pathway.

The interconversion between these conformations, particularly the ring inversion of the chair form, is a dynamic process that is rapid on the human timescale but can be "frozen out" at low temperatures on the NMR timescale.[2] This dynamic equilibrium is the central focus of our NMR-based analysis.

Chair Chair (C) TwistChair Twist-Chair (TC) Chair->TwistChair Pseudorotation Boat Boat (B) TwistChair->Boat Ring Inversion (Higher Energy Barrier) TwistBoat Twist-Boat (TB) Boat->TwistBoat Pseudorotation

Caption: Conformational interconversion pathways of this compound.

Dynamic NMR Spectroscopy: Capturing Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is the cornerstone technique for investigating processes that occur on a timescale comparable to the NMR experiment itself.[3][4][5] For this compound, the ring inversion from one chair conformation to another is the primary dynamic process of interest.

At room temperature, this inversion is rapid, and the NMR spectrum shows time-averaged signals for the axial and equatorial protons.[2][6] As the temperature is lowered, the rate of inversion slows down. When the rate of exchange becomes comparable to the difference in resonance frequencies of the exchanging sites, the NMR signals broaden. Upon further cooling, the exchange becomes slow enough that separate signals for the distinct axial and equatorial protons of the frozen chair conformation can be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc) .[7]

Experimental Protocol for Dynamic 1H NMR of this compound

This protocol outlines the steps for a variable-temperature 1H NMR experiment to determine the energy barrier for the chair-chair interconversion of this compound.

Step 1: Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 5-10 mg) in a suitable low-temperature solvent. A mixture of CHF2Cl and CHFCl2 (approximately 3:1 v/v) is an excellent choice as it remains liquid down to very low temperatures (around -180°C).[3] Add a small amount of a deuterated solvent like acetone-d6 for the field-frequency lock.

  • Use a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to ensure it can withstand the temperature changes without cracking.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with relaxation measurements.

Step 2: Spectrometer Setup and Calibration

  • Use a spectrometer equipped with a variable-temperature unit capable of reaching at least -175°C.

  • Calibrate the probe temperature accurately using a standard methanol or ethylene glycol sample. This is a critical step, as errors in temperature measurement will directly impact the accuracy of the calculated activation parameters.

Step 3: Data Acquisition

  • Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

  • Gradually lower the temperature in increments of 10-15 K, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Pay close attention to the signals of the aliphatic protons as the temperature is lowered. You will observe significant line broadening.

  • Continue to acquire spectra at decreasing temperatures until you observe the splitting of the broad signals into distinct resonances, indicating that you are in the slow exchange regime. For this compound, this will occur at very low temperatures, potentially below -160°C.

cluster_0 Experimental Workflow A Sample Preparation (this compound in low-temp solvent) B Spectrometer Calibration (Accurate temperature setting) A->B C Variable Temperature 1H NMR (Acquire spectra from 298K to ~100K) B->C D Identify Coalescence Temperature (Tc) (Point of maximum broadening) C->D E Data Analysis (Line-shape analysis or coalescence method) D->E F Eyring Plot (ln(k/T) vs 1/T) E->F G Determine Activation Parameters (ΔG‡, ΔH‡, ΔS‡) F->G

Caption: Workflow for a dynamic NMR experiment.

Data Analysis: From Spectra to Kinetics

The acquired variable-temperature NMR spectra can be analyzed to extract the kinetic parameters of the ring inversion process.

A. Coalescence Method

A simplified approach is to use the coalescence temperature (Tc) to calculate the rate constant (k) at that temperature using the following equation for two uncoupled, equally populated sites:

k = (π * Δν) / √2

where:

  • k is the rate constant at coalescence (s-1)

  • Δν is the chemical shift difference (in Hz) between the two exchanging sites in the slow-exchange limit.

The free energy of activation (ΔG‡) can then be calculated using the Eyring equation:

ΔG‡ = -RTc * ln( (k * h) / (kB * Tc) )

where:

  • R is the gas constant

  • h is Planck's constant

  • kB is the Boltzmann constant

For this compound, a ΔG‡ of approximately 5.0 kcal/mol has been determined using this method.[8]

B. Lineshape Analysis

A more rigorous method involves complete lineshape analysis, where the experimental spectra at various temperatures in the intermediate exchange regime are simulated using the Bloch equations modified for chemical exchange. This method allows for the determination of rate constants over a range of temperatures.

C. Eyring Plot and Activation Parameters

By determining the rate constant k at several temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed.[7][9] The slope and intercept of this plot allow for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing a more complete thermodynamic profile of the conformational change.

Slope = -ΔH‡ / R Intercept = ln(kB/h) + ΔS‡ / R

ParameterDescriptionTypical Value for this compound Ring Inversion
ΔG‡ Gibbs Free Energy of Activation~5.0 kcal/mol
ΔH‡ Enthalpy of ActivationRequires full lineshape analysis and Eyring plot
ΔS‡ Entropy of ActivationRequires full lineshape analysis and Eyring plot

Elucidating Static Conformation: J-Coupling and NOE Analysis

While dynamic NMR provides information about the energy barriers between conformations, other NMR parameters are essential for determining the geometry of the predominant conformation at low temperatures.

Vicinal Coupling Constants (3JHH) and the Karplus Equation

The magnitude of the three-bond proton-proton coupling constant (3JHH) is dependent on the dihedral angle (Φ) between the coupled protons, a relationship described by the Karplus equation :[10][11][12]

3JHH = Acos2(Φ) + Bcos(Φ) + C

The parameters A, B, and C are empirically derived and depend on factors such as the electronegativity of substituents and bond angles. By measuring the 3JHH values from a high-resolution, slow-exchange spectrum of this compound, it is possible to estimate the dihedral angles within the ring and thus differentiate between potential chair, boat, or twist-boat geometries. For a precise analysis, a Karplus equation specifically parameterized for seven-membered rings should be utilized.[13]

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy (NOESY) and its rotating-frame equivalent (ROESY) are powerful techniques for determining spatial proximity between protons, irrespective of through-bond connectivity.[14][15][16][17] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r6).

For this compound, NOESY experiments at low temperature can provide definitive evidence for the chair conformation by identifying key through-space interactions. For instance, in a chair conformation, one would expect to observe NOEs between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions), which would be absent or have different distances in a boat conformation.

Key Expected NOE Correlations for the Chair Conformation:

  • Strong NOEs between geminal protons.

  • NOEs between adjacent axial-axial and axial-equatorial protons.

  • Characteristic NOEs between non-adjacent protons that are brought into close proximity by the ring's folding, such as 1,3- and 1,4-diaxial interactions.

cluster_1 NMR Techniques for Conformational Analysis A Dynamic NMR (DNMR) D Kinetics & Thermodynamics (ΔG‡, ΔH‡, ΔS‡) A->D B J-Coupling Analysis E Dihedral Angles (Karplus Equation) B->E C NOESY/ROESY F Interproton Distances (Spatial Proximity) C->F

Caption: Overview of NMR methods and their applications.

The Role of Computational Chemistry

Modern conformational analysis relies heavily on the synergy between experimental NMR data and theoretical calculations. DFT methods can be used to:

  • Calculate the relative energies of different this compound conformers.

  • Predict the geometries and dihedral angles, which can then be used to back-calculate theoretical 3JHH values for comparison with experimental data.

  • Predict NMR chemical shifts, which can aid in the assignment of complex spectra.[3]

By comparing the experimental NMR parameters with those predicted for different calculated low-energy conformations, a high-confidence assignment of the solution-state structure of this compound can be achieved.

Conclusion

The conformational analysis of this compound is a prime example of how a multi-faceted NMR approach, combining dynamic and static techniques, can unravel the complex interplay of structure and energy in flexible molecules. Dynamic 1H NMR at low temperatures provides a direct measure of the kinetic barrier to ring inversion, a key parameter in understanding the molecule's flexibility. Concurrently, analysis of vicinal coupling constants and NOE data at these low temperatures allows for the definitive assignment of the ground-state conformation, which for this compound is the chair form. When integrated with high-level computational modeling, these NMR methods provide a powerful and self-validating system for the comprehensive conformational analysis of cyclic systems, an essential tool in the fields of organic chemistry, materials science, and drug discovery.

References

  • NMR Relaxation Dispersion Methods for the Structural and Dynamic Analysis of Quickly Interconverting, Low-Populated Conformational Substates. (n.d.). Jove. Retrieved January 12, 2026, from [Link]

  • Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 63(18), 6030-6046. [Link]

  • Karplus equation. (2023, September 26). In Wikipedia. [Link]

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  • Relaxation Dispersion NMR to Analyze Protein Conformational Dynamics | Protocol Preview. (2023, March 28). YouTube. [Link]

  • Coupling Constants and Structure: Vicinal Couplings. (n.d.). University of California, San Diego. Retrieved January 12, 2026, from [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021, May 17). ACS Omega. [Link]

  • Determining the Energy of Activation Parameters from Dynamic NMR Experiments. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • The Number of Signals in an 1H NMR Spectrum. (2014, August 21). Chemistry LibreTexts. [Link]

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  • Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(9), 1593-1607. [Link]

  • Why Cyclohexane gives two signals in H-NMR spectrum? (2020, July 2). YouTube. [Link]

  • Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. Semantic Scholar. [Link]

  • Measuring Rates by NMR. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. (2007). ResearchGate. [Link]

  • Gutowsky, H. S., & Cheng, H. N. (1975). Determination of kinetic parameters by the frequency dependence of the NMR coalescence temperature. The Journal of Chemical Physics, 63(6), 2439–2441. [Link]

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Sources

cis-cycloheptene vs trans-cycloheptene stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Relative Stability of cis- and trans-Cycloheptene

Authored by a Senior Application Scientist

Abstract

In the study of stereoisomerism, acyclic alkenes typically exhibit greater stability in their trans configuration due to minimized steric hindrance. However, this principle is inverted in small to medium-sized cycloalkenes. This guide provides a comprehensive technical analysis of the cycloheptene system, elucidating the profound thermodynamic preference for the cis isomer over the highly strained and kinetically labile trans isomer. We will explore the structural origins of this stability difference, quantify the energetic penalties associated with the trans configuration, detail the experimental and computational methodologies used for these characterizations, and discuss the synthetic challenges and applications arising from the unique properties of trans-cycloheptene.

Introduction: The Anomaly of Medium-Sized Rings

The stability of alkenes is fundamentally governed by factors such as substitution patterns and stereochemistry. For disubstituted acyclic alkenes, the trans isomer is generally more stable than its cis counterpart because it avoids the non-bonding steric interactions present when bulky substituents are on the same side of the double bond.[1][2] This rule, however, breaks down for cycloalkenes with fewer than eleven or twelve carbon atoms.[3][4] In these systems, the geometric constraints of the ring make the cis configuration significantly more stable.

This compound, a seven-membered ring, is a quintessential example of this phenomenon. While cis-cycloheptene is a stable, readily available compound, trans-cycloheptene is a thermally labile and highly strained molecule that can only be observed at low temperatures or trapped via metal complexation.[5][6] Its existence challenges the conventional understanding of alkene stability and provides a rich platform for studying the interplay of angle, torsional, and transannular strain.

A Tale of Two Isomers: Structural and Energetic Disparity

The dramatic difference in stability between cis- and trans-cycloheptene originates from the immense ring strain required to accommodate a trans double bond within a seven-membered ring.

cis-Cycloheptene: The Ground State

cis-Cycloheptene adopts a low-energy chair conformation, which effectively minimizes both angle and torsional strain.[7] The C-C=C-C dihedral angle is close to 0°, allowing for efficient p-orbital overlap in the π-bond without imposing significant distortion on the rest of the ring. Its strain energy is modest for a cycloalkene.[8]

trans-Cycloheptene: A Highly Strained Intermediate

To form a trans double bond, the seven-carbon chain must span a much larger distance, forcing the molecule into a highly distorted and strained conformation.[4][9] This introduces several severe energetic penalties:

  • Twisted π-Bond: The p-orbitals of the double bond are severely twisted away from the ideal parallel alignment, which weakens the π-bond.[9]

  • Angle Strain: Bond angles throughout the ring deviate significantly from the ideal sp³ (109.5°) and sp² (120°) values to accommodate the trans geometry.

  • Transannular Strain: Protons on one side of the ring are forced into close proximity with those on the other side, leading to significant van der Waals repulsion.[4]

The culmination of these strain elements renders trans-cycloheptene vastly less stable than its cis isomer.

Quantitative Comparison

The energetic differences between the two isomers have been elucidated through both experimental measurements and high-level computational studies.

Parametercis-Cycloheptenetrans-CyclohepteneRationale & Significance
Relative Stability High (Thermodynamic Product)Very Low (Kinetically Trapped)Cis isomer is the global energy minimum.
Strain Energy (SE) ~7.4 kcal/mol~25.2 kcal/mol (G3 Theory)[10]The trans isomer possesses an immense amount of strain energy, driving its high reactivity.
Isomerization Barrier High barrier to transLow barrier to cis (see Sec 4)Unimolecular isomerization of trans to cis has a high calculated barrier (~35 kcal/mol), but a lower-energy bimolecular pathway exists.[7][11]
Kinetic Persistence Stable at ambient temperatureLabile; isomerizes > -40 °C[11]The high strain of the trans isomer leads to rapid isomerization to the more stable cis form.

Experimental Validation and Synthetic Strategies

The thermodynamic and kinetic properties of the this compound isomers are validated through specific experimental protocols, which also highlight the challenges in handling the unstable trans isomer.

Heat of Hydrogenation: Quantifying Stability

The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog).[12][13] Since both cis- and trans-cycloheptene hydrogenate to the same product, cycloheptane, the difference in the heat they release upon reaction corresponds directly to their difference in ground-state energy. The less stable isomer, trans-cycloheptene, releases significantly more energy.[12]

G a cis-Cycloheptene + H₂ c Cycloheptane a->c  ΔH°(cis) (Smaller & Exothermic) b trans-Cycloheptene + H₂ b->a Δ(ΔH°) = Strain Difference b->c p1 p2 p3

Caption: Energy diagram for the hydrogenation of this compound isomers.

  • Reactant Preparation: Prepare a solution of the alkene isomer (cis or trapped trans) in a suitable solvent (e.g., acetic acid) within a high-precision calorimeter.

  • Catalyst Introduction: Add a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).[12]

  • Hydrogenation: Introduce a known quantity of hydrogen gas (H₂) into the sealed reaction vessel and initiate the reaction, often with stirring or shaking to ensure proper mixing.

  • Temperature Monitoring: Record the temperature change of the system from the start of the reaction until it returns to thermal equilibrium. The heat released is proportional to this temperature change.

  • Data Analysis: Calculate the molar enthalpy of hydrogenation by correcting for the heat capacity of the calorimeter and its contents. The difference between the values for the cis and trans isomers reveals their relative stability.

Synthesis and Trapping of trans-Cycloheptene

The high reactivity of trans-cycloheptene precludes its synthesis by standard elimination reactions, which yield the thermodynamic cis product. Instead, it is generated in situ and used immediately or trapped.

trans-Cycloheptene can be generated at low temperatures (e.g., -35 °C) via the singlet-sensitized photoisomerization of cis-cycloheptene.[5][6] However, due to its thermal lability, it rapidly isomerizes back to the cis form above -40 °C.[11] A robust strategy for its isolation involves trapping the trans isomer as a metal complex, most commonly with silver(I) nitrate (AgNO₃).[5][14] The silver ion selectively coordinates to the more strained and accessible trans double bond, forming a stable complex that can be isolated and stored.[5][6]

G cluster_workflow Workflow: Generation and Stabilization of trans-Cycloheptene cis cis-Cycloheptene photo Photoisomerization (hv, sensitizer, < -35°C) cis->photo trans_free trans-Cycloheptene (Highly Labile) photo->trans_free trans_free->cis Rapid Thermal Isomerization trap Trapping Agent (AgNO₃ on Silica) trans_free->trap complex trans-Cycloheptene·AgNO₃ (Stable Complex) trap->complex release Decomplexation (e.g., aq. NH₄OH) complex->release trans_use Free trans-Cycloheptene (For in situ reaction) release->trans_use

Caption: Synthesis and stabilization of trans-cycloheptene.

Computational Chemistry: Resolving the Isomerization Paradox

While experimental work demonstrates the instability of trans-cycloheptene, computational studies provide deeper mechanistic insight. A significant historical discrepancy existed where early calculations predicted a high activation barrier (around 35 kcal/mol) for the direct unimolecular rotation of the trans double bond, suggesting it should be stable at room temperature.[7][11] This contradicted experimental observations of its rapid decay.

This paradox was resolved by Squillacote and coworkers, who proposed and computationally supported a second-order "interrupted dimerization" mechanism .[7][11] Instead of a unimolecular process, the isomerization proceeds via the collision of two trans-cycloheptene molecules to form a 1,4-biradical intermediate. This intermediate then rapidly cleaves to yield two molecules of the more stable cis-cycloheptene. This lower-energy bimolecular pathway explains the observed second-order decay kinetics and the incompatibility between early calculations and experimental reality.[11]

G Bimolecular Isomerization Pathway of trans-Cycloheptene two_trans 2x trans-Cycloheptene biradical 1,4-Biradical Intermediate two_trans->biradical Collision (Dimerization) two_cis 2x cis-Cycloheptene (Thermodynamic Product) biradical->two_cis Cleavage

Caption: The "interrupted dimerization" mechanism for isomerization.

Applications in Drug Development and Chemical Biology

The immense strain energy locked within trans-cycloheptene and its derivatives is not merely a scientific curiosity; it is a powerful driving force for chemical reactions. This principle is harnessed in the field of bioorthogonal chemistry . Strain-promoted cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction between a strained alkene and a tetrazine, proceed with exceptionally fast kinetics without the need for toxic catalysts.[6] While trans-cyclooctene (TCO) is more commonly used, derivatives of trans-cycloheptene (TCH) also exhibit this strain-promoted reactivity, enabling the rapid and specific labeling of biomolecules in living systems.[6][14]

Conclusion

The case of cis- versus trans-cycloheptene provides a compelling deviation from the standard rules of alkene stability. The geometric constraints of the seven-membered ring impose a massive energetic penalty on the trans isomer, rendering it a transient and highly reactive species. This high degree of ring strain, a consequence of twisted π-bonds, angle strain, and transannular interactions, makes cis-cycloheptene the undisputed thermodynamic minimum. The elucidation of its unusual bimolecular isomerization pathway highlights the synergy between experimental observation and computational chemistry. For researchers in drug development and chemical biology, the controlled release of this strain energy offers a powerful tool for forging new chemical bonds with remarkable speed and precision.

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An In-depth Technical Guide to the Physical and Chemical Properties of Cycloheptene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptene, a seven-membered cycloalkene, represents a critical nexus in the study of ring strain, molecular geometry, and chemical reactivity. It is the smallest cycloalkene ring that can accommodate both cis and trans configurations of its endocyclic double bond. While cis-cycloheptene is a stable, readily available liquid, its trans isomer is a highly strained and thermally labile species, accessible only as a transient intermediate at low temperatures.[1] This profound difference in stability and structure dictates their respective chemical properties and applications. This guide provides a comprehensive exploration of the physical and chemical properties of cis- and trans-cycloheptene, detailing the theoretical underpinnings of their behavior, practical experimental protocols for their synthesis and manipulation, and their emerging applications in organic synthesis and bioorthogonal chemistry, a field of significant interest in drug development.

Molecular Structure and a Tale of Two Isomers

The C₇H₁₂ framework of this compound allows for two distinct geometric isomers: the thermodynamically stable cis-cycloheptene and the highly strained trans-cycloheptene. The fundamental difference lies in the arrangement of the substituents across the double bond, which imposes dramatically different conformational constraints on the seven-membered ring.

cis-Cycloheptene: The Stable Ground State

Under standard conditions, this compound exists exclusively as the cis isomer.[1] To minimize angle and torsional strain, the ring adopts a non-planar, twisted conformation, with the twist-chair form being the most stable.[2] The carbon atoms of the double bond are sp² hybridized with bond angles near the ideal 120°, while the surrounding saturated carbons are sp³ hybridized.[2] This conformation allows the molecule to relieve the inherent strain of a seven-membered ring, making it a relatively stable and unreactive liquid at room temperature.

trans-Cycloheptene: A Fleeting Existence Dictated by Strain

The introduction of a trans double bond into a seven-membered ring creates significant ring strain.[3][4] Unlike larger rings, the shorter carbon chain cannot easily span the distance across the double bond in a linear fashion. To accommodate the trans geometry, the molecule must adopt several non-ideal features:

  • Twisted π Bond: The p-orbitals of the double bond are severely misaligned, weakening the π bond.[5][6]

  • Pyramidalized sp² Carbons: The normally planar sp² carbons of the alkene are forced out of planarity. The pyramidalization angle in trans-cycloheptene is estimated to be a significant 37°.[1][5] This distortion is a direct consequence of the ring's inability to accommodate a planar trans-alkene.

  • Angle and Torsional Strain: The entire ring is subject to considerable angle and torsional strain to connect the ends of the trans double bond.[7]

This accumulation of strain energy renders trans-cycloheptene highly unstable. While its homolog, trans-cyclooctene, is stable enough to be isolated at room temperature, trans-cycloheptene rapidly isomerizes to the cis form unless maintained at very low temperatures (e.g., -35 °C).[3][5]

Comparative Physical and Spectroscopic Properties

The stark differences in molecular structure and stability between the two isomers are reflected in their physical and spectroscopic properties.

Propertycis-Cycloheptenetrans-Cycloheptene
Molecular Formula C₇H₁₂C₇H₁₂
Molar Mass 96.17 g/mol [1]96.17 g/mol
Appearance Colorless liquid[8]Transient species, observed in solution[9]
Boiling Point 112-114.7 °C[1]N/A (isomerizes upon warming)[5]
Density 0.824 g/cm³[1]N/A
Flash Point -6.7 °C[1]N/A
Thermodynamic Stability Significantly more stableEstimated to be ~30 kcal/mol less stable[3]
¹H NMR (vinyl) δ 5.4-5.8 ppm (multiplet)[2]Characterized at low temperature[3]
¹³C NMR (vinyl) δ 128.5 ppm[2]Characterized at low temperature[3]
IR (C=C stretch) ~1645 cm⁻¹[2]Characterized at low temperature[6]

Chemical Properties and Reactivity

The chemical behavior of the this compound isomers is a direct consequence of their respective stabilities and strain energies.

Reactivity of cis-Cycloheptene

cis-Cycloheptene undergoes typical reactions of a cycloalkene. It can be hydrogenated to cycloheptane, halogenated, and epoxidized. Its reactivity is broadly comparable to other unstrained cyclic alkenes like cyclohexene. It serves as a monomer in polymer synthesis and a starting material in various organic syntheses.[1][10]

Synthesis and Reactivity of trans-Cycloheptene

The high reactivity and instability of trans-cycloheptene make its synthesis and subsequent reactions non-trivial.

trans-Cycloheptene is not commercially available and must be generated in situ. The most common method is the singlet photosensitization of cis-cycloheptene at low temperatures.[5][9] Irradiation of a solution of cis-cycloheptene with a photosensitizer, such as methyl benzoate, using UV light at temperatures around -35 °C to -78 °C, leads to a detectable population of the trans isomer.[5][9]

Due to the thermal lability of free trans-cycloheptene, a more recent and preparatively useful method involves flow photochemistry where the trans isomer is continuously trapped by complexation with a silver(I) salt (e.g., AgNO₃).[11][12][13] The resulting trans-cycloheptene·AgNO₃ complex is significantly more stable and can be handled at room temperature, releasing the free trans-alkene for subsequent reactions upon decomplexation.[11][12]

G cluster_photo Photochemical Isomerization cluster_sens Sensitization cis cis-Cycloheptene excited_cis Excited cis-Cycloheptene cis->excited_cis Energy Transfer sens Sensitizer (e.g., Methyl Benzoate) excited_sens Excited Sensitizer sens->excited_sens UV Light (hν) excited_sens->cis excited_sens->sens excited_cis->cis Decay trans trans-Cycloheptene excited_cis->trans Isomerization

Caption: Photochemical generation of trans-cycloheptene.

While one might expect trans-cycloheptene to isomerize back to the cis form via simple rotation around the double bond, calculations show this has a high activation barrier (around 35 kcal/mol).[3][14] Instead, experimental evidence points to a lower-energy, bimolecular pathway.[3][5] The decay kinetics are second-order, suggesting that two molecules of trans-cycloheptene first form a diradical dimer intermediate. This allows the strained seven-membered rings to untwist into a more stable conformation before the dimer cleaves to yield two molecules of the thermodynamically favored cis-cycloheptene.[3][5]

G two_trans 2 x trans-Cycloheptene (High Strain) dimer Diradical Dimer Intermediate two_trans->dimer Dimerization two_cis 2 x cis-Cycloheptene (Stable) dimer->two_cis Cleavage

Caption: Bimolecular isomerization of trans-cycloheptene.

The high degree of ring strain makes the π bond of trans-cycloheptene exceptionally reactive.[11] The strain is released upon rehybridization of the sp² carbons to sp³, providing a powerful thermodynamic driving force for reactions. This makes trans-cycloheptene an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder) and a reactive partner for 1,3-dipoles.[6][11] The reactivity of some strained seven-membered-ring trans-alkenes in cycloadditions has been shown to be even faster than that of the widely used trans-cyclooctenes.[15]

Experimental Protocols

Protocol: Photochemical Synthesis of trans-Cycloheptene Silver Nitrate Complex (TCH·AgNO₃)

This protocol is adapted from flow-photochemical methods, which are superior for preparative synthesis.[11][12]

Rationale: A flow setup continuously exposes the reactant to UV light while passing it over a solid-supported trapping agent (AgNO₃ on silica). This prevents the accumulation of the labile free trans-cycloheptene and drives the equilibrium towards the stable silver complex.

Materials:

  • cis-Cycloheptene

  • Methyl benzoate (photosensitizer)

  • Silver nitrate (AgNO₃)

  • Silica gel

  • Hexane (anhydrous)

  • Peristaltic pump

  • UV-transparent tubing (e.g., FEP)

  • Low-temperature immersion cooler or cryostat

  • UV lamp (medium-pressure mercury lamp)

Procedure:

  • Prepare the Silver-Silica Column: Dissolve AgNO₃ in a minimal amount of water and slurry it with silica gel. Dry thoroughly under vacuum to obtain a free-flowing powder of AgNO₃-impregnated silica gel. Pack this into a glass column.

  • Setup the Flow Reactor: Create a closed loop where the peristaltic pump circulates a solution from a reservoir, through the UV-transparent tubing wrapped around the UV lamp, then through the silver-silica column, and back to the reservoir.

  • Cooling: Immerse both the reaction coil (tubing around the lamp) and the silver-silica column in a cooling bath maintained at -40 °C.

  • Reaction Mixture: Prepare a solution of cis-cycloheptene and methyl benzoate in anhydrous hexane in the reservoir.

  • Execution: Start the peristaltic pump to circulate the solution. Once the system is equilibrated at -40 °C, turn on the UV lamp.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots from the reservoir and analyzing by GC or ¹H NMR to observe the disappearance of cis-cycloheptene.

  • Workup: Once the reaction is complete, flush the column with fresh cold hexane to recover all the complex. The collected solution contains the TCH·AgNO₃ complex. The solvent can be carefully removed under reduced pressure at low temperature to yield the complex as a solid, which is more stable than the free alkene.[12][13]

Protocol: In Situ Diels-Alder Reaction with trans-Cycloheptene

Rationale: This demonstrates the high reactivity of trans-cycloheptene as a dienophile. The reaction is performed in situ upon decomplexation of the TCH·AgNO₃ complex.

Materials:

  • TCH·AgNO₃ complex solution (from Protocol 4.1)

  • Furan (or another reactive diene)

  • Saturated aqueous ammonium hydroxide (NH₄OH) or aqueous potassium cyanide (KCN) (Caution: KCN is highly toxic)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Decomplexation: To the cold (-20 °C) hexane solution of TCH·AgNO₃, add an excess of the chosen diene (e.g., furan).

  • Release of Alkene: While stirring vigorously, add a saturated aqueous solution of NH₄OH. The ammonia will complex with the silver(I) ions, releasing the free trans-cycloheptene directly into the solution containing the diene.

  • Reaction: The highly reactive trans-cycloheptene will immediately undergo a Diels-Alder reaction with the furan. Allow the mixture to slowly warm to room temperature while stirring for 1-2 hours.

  • Workup: Separate the organic layer. Wash with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting Diels-Alder adduct can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

While cis-cycloheptene serves as a basic building block, the unique properties of the trans isomer have opened doors to advanced applications, particularly in areas relevant to drug discovery.

  • Bioorthogonal Chemistry: The concept of bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The high reactivity and unique kinetics of strained alkenes like trans-cycloheptene make them ideal for this purpose. They react extremely rapidly and selectively with specific partners, such as tetrazines, in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[11] This "click chemistry" reaction is used to label proteins and other biomolecules in live cells for imaging and tracking, which are crucial activities in drug development and diagnostics.[12][13] While trans-cyclooctene (TCO) is more commonly used due to its greater stability, silicon-containing derivatives of trans-cycloheptene (Si-TCH) have been shown to engage in the fastest bioorthogonal reactions reported to date.[11][12]

  • Synthesis of Complex Molecules: The defined, rigid structure and high reactivity of trans-cycloheptene make it a valuable intermediate for constructing complex, sterically congested polycyclic systems that would be difficult to access through other means.[6]

  • Medicinal Chemistry: The cycloheptane ring, the saturated analog of this compound, is found in various pharmaceutically active compounds.[16][17] The conformational properties of the seven-membered ring can be exploited to orient substituents in specific three-dimensional arrangements for optimal binding to biological targets. The synthesis of these derivatives often starts from precursors like this compound or cycloheptanone.[10]

Conclusion

The isomers of this compound provide a compelling case study in how subtle changes in geometry can lead to vast differences in physical stability and chemical reactivity. Cis-cycloheptene behaves as a typical, stable cycloalkene. In contrast, trans-cycloheptene is a high-energy, transient species whose existence is a testament to the extremes of molecular distortion. The scientific pursuit to synthesize, characterize, and understand this labile molecule has not only deepened our fundamental knowledge of chemical bonding and ring strain but has also yielded powerful tools for modern chemical biology and drug discovery. The continued exploration of strained systems like trans-cycloheptene and its derivatives promises to unlock new frontiers in synthesis and biomedical applications.

References

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A Comprehensive Guide to the Spectroscopic Characterization of Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Introduction

Cycloheptene (C₇H₁₂), a seven-membered cycloalkene, serves as a valuable monomer in polymer synthesis and a versatile intermediate in organic chemistry.[1] Its reactivity and physical properties are intrinsically linked to its molecular structure. Accurate and unambiguous characterization is therefore a critical prerequisite for its use in research and development, particularly in fields like drug development where purity and structural integrity are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure of cis-cycloheptene, the most stable and common isomer.[1] Our focus will be on not just the data itself, but the underlying principles and experimental rationale that ensure trustworthy and reproducible results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Theoretical Principles: Decoding the Molecular Framework

For this compound, NMR allows us to confirm the presence and connectivity of its distinct proton and carbon environments: vinylic (=C-H), allylic (=C-CH ₂), and aliphatic (-CH₂-). Due to the molecule's C₂ symmetry (assuming a stable chair or boat conformation), we expect to see four unique signals in the ¹³C NMR spectrum and four distinct multiplets in the ¹H NMR spectrum. The chemical shift (δ) of each signal is indicative of the electronic environment of the nucleus, while the splitting patterns (multiplicity) and coupling constants (J) in the ¹H NMR spectrum reveal the number and spatial relationship of neighboring protons.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality NMR spectrum is foundational to its correct interpretation. The following protocol is designed for robustness and reproducibility.

1.2.1 Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve nonpolar compounds like this compound and its well-separated residual solvent peak (~7.26 ppm). Other common solvents include acetone-d₆ and DMSO-d₆.[2]

  • Sample Concentration: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), and reference the spectrum to its signal at 0.00 ppm. This ensures high accuracy and comparability across different experiments.

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

1.2.2 Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to produce singlets for each unique carbon, simplifying the spectrum.

Data Interpretation & Analysis

Due to conformational flexibility, the ¹H NMR spectrum of this compound can exhibit broad or complex multiplets at room temperature. The data presented here are typical values.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~5.78Multiplet2HVinylic Protons (CH =CH )Protons on the sp²-hybridized carbons are significantly deshielded by the double bond's anisotropy.
~2.15Multiplet4HAllylic Protons (-CH₂ -CH=)These protons are adjacent to the double bond, causing moderate deshielding.
~1.85Multiplet2HAliphatic ProtonsProtons beta to the double bond.
~1.55Multiplet4HAliphatic ProtonsProtons gamma to the double bond, representing the most shielded environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound [5][6]

Chemical Shift (δ) ppmAssignmentRationale
~130.5Vinylic Carbons (C =C )sp²-hybridized carbons resonate significantly downfield compared to sp³ carbons.
~30.0Allylic Carbons (-C H₂-CH=)The proximity to the double bond causes a slight downfield shift relative to other aliphatic carbons.
~28.5Aliphatic CarbonsCarbons beta to the double bond.
~26.5Aliphatic CarbonsThe most upfield signal, corresponding to the carbon furthest from the double bond.
Visualization: NMR Analysis Workflow

The logical flow from sample to final interpretation is a critical process in any spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve this compound in Deuterated Solvent (e.g., CDCl3) Acq Acquire 1H & 13C Spectra on High-Field NMR Prep->Acq Insert Sample Proc Fourier Transform Phase & Baseline Correction Referencing to TMS Acq->Proc Raw Data (FID) Analysis Assign Signals: - Chemical Shift - Integration - Multiplicity Proc->Analysis Processed Spectrum Confirm Confirm C7H12 Structure & Assess Purity Analysis->Confirm

Caption: Workflow for NMR-based characterization of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]

Theoretical Principles: Probing Molecular Vibrations

For a vibration to be IR active, it must cause a change in the molecule's dipole moment.[8] In this compound, the key vibrations are associated with the alkene functional group and the saturated hydrocarbon backbone. We can confidently identify:

  • =C-H Stretching: Vibrations of hydrogens attached to the double bond.

  • C=C Stretching: The stretching of the carbon-carbon double bond itself.

  • C-H Stretching: Vibrations of hydrogens on the sp³-hybridized carbons.

  • C-H Bending: Out-of-plane bending vibrations that are often characteristic of the substitution pattern of the alkene.

Experimental Protocol: The Thin-Film Method

For a liquid sample like this compound, the simplest and most common method is preparing a neat thin film.

  • Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture damage.[9]

  • Apply Sample: Place a single drop of liquid this compound onto the face of one salt plate.

  • Form Film: Place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform liquid film between the plates.

  • Acquire Spectrum: Place the "sandwiched" plates into the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty beam path should be run first and automatically subtracted from the sample spectrum.

Data Interpretation & Analysis

The IR spectrum of this compound provides a distinct "fingerprint" confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3020 - 3050=C-H StretchMediumThe C(sp²)-H bond is stronger and stiffer than a C(sp³)-H bond, causing it to vibrate at a higher frequency (>3000 cm⁻¹).[10][11]
2850 - 2960C-H StretchStrongCharacteristic of C(sp³)-H bonds in the methylene (-CH₂-) groups of the ring.[11]
1640 - 1660C=C StretchMedium-WeakThis absorption confirms the presence of the carbon-carbon double bond. The intensity is not strong because the vibration in the symmetrical cis-isomer results in only a small change in the net molecular dipole moment.[10]
680 - 730=C-H BendStrongThis strong out-of-plane bending (wag) is highly characteristic of a cis-disubstituted alkene, providing confirmation of the double bond's stereochemistry.[12]
Visualization: Key Vibrational Modes

IR_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations This compound This compound (C7H12) sp2_CH =C-H Stretch (~3030 cm⁻¹) This compound->sp2_CH Identifies Alkene C-H sp3_CH C-H Stretch (~2925 cm⁻¹) This compound->sp3_CH Identifies Alkane C-H CC_double C=C Stretch (~1650 cm⁻¹) This compound->CC_double Confirms Double Bond CH_bend =C-H Bend (cis) (~700 cm⁻¹) This compound->CH_bend Confirms 'cis' Geometry

Caption: Key IR vibrational modes for this compound characterization.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through analysis of fragmentation patterns, structural details about the molecule.

Theoretical Principles: Ionization and Fragmentation

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons (typically 70 eV).[13] This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[14] The m/z (mass-to-charge ratio) of this ion gives the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is reproducible and serves as a molecular fingerprint.[14]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing a volatile compound like this compound.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the analyte from the solvent and any impurities based on boiling point and column affinity.

  • Ionization: As this compound elutes from the GC column, it enters the MS ion source, which is under a high vacuum. Here, it is ionized by a 70 eV electron beam.[15]

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Interpretation & Analysis

The mass spectrum of this compound is analyzed to confirm its molecular formula and deduce its structure from characteristic fragmentation. The molecular formula of this compound is C₇H₁₂, giving it a molar mass of 96.17 g/mol .[1]

Table 4: Key Ions in the Mass Spectrum of this compound

m/z ValueIon FormulaIdentityRationale
96[C₇H₁₂]⁺•Molecular Ion (M⁺•) This peak confirms the molecular weight of the compound. Its presence is crucial for identification.
81[C₆H₉]⁺[M - CH₃]⁺Loss of a methyl radical, a common fragmentation pathway.
68[C₅H₈]⁺•[M - C₂H₄]⁺•Result of a retro-Diels-Alder type rearrangement, a characteristic fragmentation for cyclic alkenes, involving the loss of a neutral ethene molecule.[16]
67[C₅H₇]⁺[M - C₂H₅]⁺Loss of an ethyl radical. This often forms a stable allylic or cyclic carbocation and can be the base peak (most abundant ion).[17]
54[C₄H₆]⁺•[M - C₃H₆]⁺•Loss of a neutral propene molecule, another possible rearrangement pathway.[16]
41[C₃H₅]⁺Allyl CationA common and very stable fragment in the mass spectra of alkenes.
Visualization: Primary Fragmentation Pathways

MS_Fragmentation cluster_fragments Primary Fragment Ions M_ion [C7H12]+• (m/z 96) Molecular Ion m81 [C6H9]+ (m/z 81) M_ion->m81 - •CH3 m68 [C5H8]+• (m/z 68) M_ion->m68 - C2H4 (Retro-Diels-Alder) m67 [C5H7]+ (m/z 67) (Often Base Peak) M_ion->m67 - •C2H5 m54 [C4H6]+• (m/z 54) M_ion->m54 - C3H6

Caption: Major EI fragmentation pathways for this compound.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence and stereochemistry of the alkene functional group, and mass spectrometry validates the molecular weight while offering corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating analytical workflow, providing the high-confidence data required by researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this important chemical building block.

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solubility of cycloheptene in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Cycloheptene in Common Organic Solvents

Introduction

This compound (C₇H₁₂) is a seven-membered cycloalkene that serves as a fundamental raw material in organic synthesis and a monomer in polymer production.[1][2] Its utility in various applications, from the synthesis of complex pharmaceuticals to the creation of novel polymeric materials, is critically dependent on its behavior in solution.[3][4] Understanding the solubility of this compound is paramount for researchers and drug development professionals to control reaction kinetics, design effective purification processes, and formulate products.

This guide provides a comprehensive overview of the solubility of this compound, grounded in the principles of its molecular structure and intermolecular forces. It offers both qualitative and quantitative solubility data, presents a robust experimental protocol for its determination, and explains the causality behind its behavior in different solvent classes.

Theoretical Principles of this compound Solubility

The solubility of a substance is governed by the energetic balance of interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is the cornerstone of this principle, indicating that substances with similar polarity and intermolecular forces tend to be miscible.[5][6]

Molecular Structure and Polarity

This compound is a nonpolar hydrocarbon.[2] Its structure consists of a seven-membered carbon ring containing one carbon-carbon double bond.[3][7] Under standard conditions, it exists predominantly as the cis-isomer, which adopts a non-planar, flexible "twist-chair" conformation to minimize ring strain.[7]

While the molecule is composed of nonpolar C-C and C-H bonds, its slight asymmetry results in a minimal calculated dipole moment of approximately 0.4 Debye.[7] This value is negligible for practical purposes, and the molecule's behavior is overwhelmingly dictated by its nonpolar character. Consequently, the primary intermolecular forces at play between this compound molecules are the relatively weak London dispersion forces.[7] These forces arise from transient fluctuations in electron density, creating temporary induced dipoles.[8]

The Role of Intermolecular Forces in Solvation

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents also exhibit London dispersion forces as their primary intermolecular interaction. When this compound is mixed with a nonpolar solvent, the dispersion forces between this compound and the solvent molecules are comparable in strength to the forces within the pure substances. This energetic compatibility allows for easy mixing, leading to high solubility or complete miscibility.[2]

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess permanent dipoles and engage in stronger dipole-dipole interactions. While they also have dispersion forces, the energy required to disrupt their dipole-dipole network is not fully compensated by the weaker dispersion forces formed with this compound. Solubility is therefore expected to be moderate to good, but potentially not complete miscibility, depending on the solvent's overall polarity.

  • In Polar Protic Solvents (e.g., Water, Ethanol): These solvents are characterized by strong hydrogen bonds, a powerful type of dipole-dipole interaction.[9] The hydrophobic this compound molecule cannot participate in hydrogen bonding and can only offer weak dispersion forces. The strong hydrogen-bonding network of the solvent molecules would need to be significantly disrupted to accommodate the this compound molecule, an energetically unfavorable process. This leads to very low solubility.[2][3][10]

cluster_nonpolar Nonpolar Solvent (e.g., Hexane) cluster_polar_protic Polar Protic Solvent (e.g., Water) C7H12_1 This compound Hexane Hexane C7H12_1->Hexane Strong London Dispersion Forces (Favorable Interaction) C7H12_2 This compound Water1 H₂O C7H12_2->Water1 Weak London Forces (Unfavorable Interaction) Water2 H₂O Water1->Water2 Strong H-Bonding

Caption: Favorable vs. Unfavorable Intermolecular Interactions.

Solubility Profile of this compound

Based on the theoretical principles, this compound's solubility can be predicted and has been confirmed qualitatively by various sources. It is readily soluble in most nonpolar organic solvents and demonstrates very limited solubility in highly polar solvents like water.

Quantitative Solubility Data

While many sources confirm this compound's miscibility with hydrocarbons and ethers, precise quantitative data in organic solvents is not widely published, largely because it is considered fully miscible for most practical applications. The most accurately reported quantitative value is its solubility in water.

SolventSolvent TypePolaritySolubility of this compoundReference
WaterPolar ProticHighInsoluble (66 mg/L at 25°C)[11]
MethanolPolar ProticHighLow to ModeratePrinciple-based
EthanolPolar ProticHighModeratePrinciple-based
AcetonePolar AproticMediumSoluble / MisciblePrinciple-based
Ethyl AcetatePolar AproticMediumSoluble / Miscible[2]
Tetrahydrofuran (THF)Polar AproticMediumMisciblePrinciple-based
Dichloromethane (DCM)Polar AproticMediumMisciblePrinciple-based
TolueneNonpolar (Aromatic)LowMiscible [2]
HexaneNonpolar (Alkane)LowMiscible [2]
Diethyl EtherNonpolarLowMisciblePrinciple-based

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal shake-flask method followed by gas chromatographic analysis is a gold-standard technique for determining the solubility of volatile organic compounds like this compound.

Self-Validating System: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring the system reaches true thermodynamic equilibrium, a cornerstone of trustworthy solubility measurement.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature (e.g., 25°C).

Apparatus:

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Gas-tight syringes

  • Centrifuge (optional, for enhancing phase separation)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Standards:

    • Prepare a series of calibration standards by accurately weighing this compound and dissolving it in the chosen solvent in volumetric flasks. A typical range would be from 0.1 g/L to 10 g/L.

    • Causality: A multi-point calibration curve is essential for accurately quantifying the unknown concentration of the saturated solution.

  • Sample Preparation:

    • Add a known volume of the solvent (e.g., 10 mL) to several glass vials.

    • Add an excess of this compound to each vial to create a slurry. The presence of a separate, undissolved phase of this compound is critical.

    • Causality: Adding excess solute ensures that the solvent becomes saturated and that the system reaches equilibrium with the pure solute phase.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. Preliminary time-course studies should be run to confirm equilibrium is reached (i.e., solubility does not increase after a longer agitation time).

    • Causality: Constant temperature and prolonged agitation are required to achieve true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 12-24 hours to allow the excess this compound to separate via gravity.

    • Alternatively, for faster and more complete separation, centrifuge the vials at a constant temperature.

    • Causality: This step is crucial to ensure that no micro-droplets of undissolved this compound are sampled, which would artificially inflate the measured solubility.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe.

    • Immediately dilute the aliquot with a known volume of fresh solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards via GC-FID.

    • Causality: GC-FID provides excellent sensitivity and linearity for quantifying hydrocarbons like this compound.[7] Dilution is necessary to prevent detector saturation and ensure the measurement falls on the linear portion of the calibration curve.

  • Quantification:

    • Construct a calibration curve by plotting the GC peak area versus the concentration of the standards.

    • Use the linear regression equation from the curve to calculate the concentration of the diluted sample.

    • Back-calculate the original concentration of the saturated solution using the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

prep 1. Preparation Add excess this compound to solvent in vials. equilibrate 2. Equilibration Agitate at constant temp (24-48h). prep->equilibrate separate 3. Phase Separation Let stand or centrifuge to settle excess solute. equilibrate->separate sample 4. Sampling & Dilution Withdraw clear supernatant and dilute. separate->sample analyze 5. GC-FID Analysis Inject sample and calibration standards. sample->analyze quantify 6. Quantification Calculate concentration from calibration curve. analyze->quantify

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This compound is a nonpolar molecule whose solubility is dictated primarily by London dispersion forces. It is miscible with nonpolar solvents such as hexane and toluene and shows very poor solubility in polar protic solvents like water.[2][11] For applications in research, drug development, and polymer science, this behavior is fundamental to process design and formulation. While qualitative solubility is well-understood, precise quantitative data often requires careful experimental determination. The provided isothermal shake-flask protocol offers a robust and reliable method for generating such data, ensuring scientific integrity and enabling the effective application of this compound in a variety of scientific endeavors.

References

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An In-depth Technical Guide on the Historical Methods for Cycloheptene Isolation and Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptene, a seven-membered carbocycle, represents a fascinating structural motif in organic chemistry. Its unique ring strain and reactivity have made it a valuable building block in modern synthesis. However, long before the advent of the sophisticated analytical instrumentation that is now commonplace in our laboratories, the isolation and structural elucidation of such a simple yet elusive molecule posed a significant challenge. This guide delves into the historical methods employed by chemists of the late 19th and early 20th centuries to isolate and identify this compound, offering a window into the ingenuity and meticulous experimental work that laid the foundation of modern organic chemistry. We will explore the classical techniques that were once the pinnacle of chemical analysis, from fractional distillation to qualitative chemical tests and the preparation of solid derivatives. Understanding these historical approaches not only provides a deeper appreciation for the evolution of our field but also offers valuable insights into the fundamental principles of chemical reactivity and separation science.

Part 1: Early Synthesis and Isolation of this compound

Historical Context: The Pioneering Work of Richard Willstätter

The late 19th and early 20th centuries were a golden age for the study of cyclic compounds, with Richard Willstätter being a towering figure in this field. His groundbreaking work on the synthesis and structural elucidation of alkaloids and other natural products, which earned him the Nobel Prize in Chemistry in 1915, necessitated the development of robust methods for the preparation and purification of various carbocycles. While a direct, singular paper on the first synthesis of this compound is not readily apparent, its preparation was an integral part of his more extensive synthetic endeavors. For instance, in his landmark synthesis of cycloheptatriene (tropilidene) from cycloheptanone in 1901, and in his total synthesis of cocaine, this compound was a key intermediate.[1] The synthesis of this compound from the readily available cycloheptanone would have likely involved a reduction of the ketone to cycloheptanol, followed by dehydration to yield the desired alkene. This multi-step process, common for the time, would have produced a crude product containing residual starting materials, by-products, and the desired this compound, necessitating a highly efficient separation technique.

Isolation by Fractional Distillation

In an era predating chromatographic techniques, fractional distillation was the preeminent method for the separation of liquid mixtures, particularly those with components having closely spaced boiling points.[2][3][4][5] The principle behind this technique is the establishment of a temperature gradient along a fractionating column, which allows for a series of successive distillations. With each "theoretical plate" in the column, the vapor phase becomes progressively enriched in the more volatile component. For the isolation of this compound from a reaction mixture, this method would have been indispensable.

Experimental Protocol: Fractional Distillation of Crude this compound

Objective: To isolate pure this compound from a crude reaction mixture.

Apparatus:

  • A round-bottom flask

  • A fractionating column (e.g., a Vigreux or Hempel column)

  • A condenser

  • A collection flask

  • A thermometer and adapter

  • A heating source (e.g., a sand bath or water bath)

  • Boiling chips

Procedure:

  • The crude reaction mixture is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The fractionating column is attached to the flask, and the condenser is connected to the top of the column. The collection flask is placed at the outlet of the condenser.

  • A thermometer is positioned at the top of the fractionating column such that the bulb is just below the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • The heating source is gradually warmed. As the mixture boils, the vapor rises through the fractionating column.

  • The temperature at the top of the column is carefully monitored. The temperature will initially rise and then plateau as the vapor of the most volatile component reaches the thermometer.

  • The fraction that distills over at a constant temperature is collected. For this compound, this would be in the range of its boiling point.

  • The temperature will then rise again, indicating that the next, less volatile component is beginning to distill. The collection flask should be changed at this point to collect different fractions.

  • The fraction collected at the boiling point of this compound is the purified product.

G cluster_synthesis Synthesis cluster_isolation Isolation cycloheptanone Cycloheptanone reduction Reduction (e.g., with Sodium Amalgam) cycloheptanone->reduction cycloheptanol Cycloheptanol reduction->cycloheptanol dehydration Dehydration (e.g., with Acid Catalyst) cycloheptanol->dehydration crude_this compound Crude this compound Mixture dehydration->crude_this compound distillation Fractional Distillation crude_this compound->distillation pure_this compound Pure this compound distillation->pure_this compound Collect Fraction at Boiling Point impurities Impurities (Higher and Lower Boiling) distillation->impurities Separate Fractions

Caption: Workflow for the historical synthesis and isolation of this compound.

Part 2: Classical Methods for the Identification of this compound

Once a pure liquid fraction was obtained, the next formidable task was to confirm its identity. Without the aid of modern spectroscopy, early 20th-century chemists relied on a combination of physical constant measurements and qualitative chemical tests.

The Role of Physical Constants

The determination of physical constants was a cornerstone of compound characterization. For a liquid, the boiling point and refractive index were of paramount importance.

  • Boiling Point Determination: A sharp, constant boiling point during distillation was a strong indication of a pure substance. This value would be meticulously compared to any previously reported values.

  • Refractive Index Measurement: The invention of the Abbe refractometer in the late 19th century provided a precise and reproducible method for measuring the refractive index of a liquid, which is the ratio of the speed of light in a vacuum to its speed in the substance.[6][7][8] This physical constant is highly sensitive to the molecular structure and purity of a compound.

Physical PropertyHistorical Value (Early 20th Century Estimate)Modern Value
Boiling Point~112-115 °C112-114.7 °C[2]
Refractive Index (n²⁰/D)~1.4581.458
Density (g/mL at 25°C)~0.8240.824
Chemical Tests for Unsaturation

The presence of the carbon-carbon double bond in this compound was the key chemical feature to be identified. Two primary qualitative tests were employed for this purpose.

  • The Bromine Water Test: This test relies on the electrophilic addition of bromine across the double bond of an alkene.[1][9][10][11][12][13][14][15] The disappearance of the characteristic reddish-brown color of the bromine solution provides a positive indication of unsaturation.

Experimental Protocol: The Bromine Water Test for this compound

Objective: To detect the presence of a carbon-carbon double bond in a sample.

Reagents:

  • A solution of bromine in water or an inert solvent like carbon tetrachloride.

  • The this compound sample.

Procedure:

  • A small amount of the this compound sample is dissolved in a suitable solvent (if necessary) in a test tube.

  • The bromine water is added dropwise to the test tube with shaking.

  • Observation: A positive test is indicated by the rapid disappearance of the reddish-brown color of the bromine solution. A saturated compound, such as cycloheptane, would not react under these conditions, and the color of the bromine would persist.

  • The Baeyer Test (Potassium Permanganate Test): This test involves the oxidation of the double bond by a cold, dilute, alkaline solution of potassium permanganate.[16][17][18] The purple permanganate ion is reduced to manganese dioxide, a brown precipitate, in the presence of an alkene.

Experimental Protocol: The Baeyer Test for this compound

Objective: To confirm the presence of a carbon-carbon double bond.

Reagents:

  • 1% aqueous solution of potassium permanganate (KMnO₄).

  • 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • The this compound sample.

Procedure:

  • A small amount of the this compound sample is placed in a test tube.

  • A few drops of the sodium carbonate solution are added to make the medium alkaline.

  • The potassium permanganate solution is added dropwise with shaking.

  • Observation: A positive test is indicated by the disappearance of the purple color of the permanganate solution and the formation of a brown precipitate of manganese dioxide (MnO₂).

G cluster_tests Chemical Tests for Unsaturation start Unknown Liquid Sample (Presumed this compound) bromine_test Bromine Water Test start->bromine_test baeyer_test Baeyer Test (KMnO4) start->baeyer_test bromine_result bromine_result bromine_test->bromine_result Observation baeyer_result baeyer_result baeyer_test->baeyer_result Observation conclusion_positive Conclusion: Unsaturation (C=C) Present bromine_result->conclusion_positive Color Disappears conclusion_negative Conclusion: Unsaturation Absent bromine_result->conclusion_negative Color Persists baeyer_result->conclusion_positive Purple Color Disappears, Brown Precipitate Forms baeyer_result->conclusion_negative Purple Color Persists

Caption: Logical flow of historical chemical tests for unsaturation in this compound.

Identification through Solid Derivatives

A common and definitive method for identifying a liquid organic compound was to convert it into a solid derivative with a sharp and reproducible melting point. For an alkene like this compound, the addition of bromine across the double bond to form a crystalline dibromoalkane was a standard procedure.

  • Preparation of 1,2-Dibromocycloheptane: The reaction of this compound with elemental bromine would yield 1,2-dibromocycloheptane. This derivative, being a solid at or near room temperature, could be purified by recrystallization and its melting point accurately determined.

Experimental Protocol: Preparation and Characterization of 1,2-Dibromocycloheptane

Objective: To prepare a solid derivative of this compound for identification by melting point.

Reagents:

  • Purified this compound.

  • A solution of bromine in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

  • A suitable solvent for recrystallization (e.g., ethanol).

Procedure:

  • A known amount of this compound is dissolved in the solvent in a flask, and the solution is cooled in an ice bath.

  • The bromine solution is added dropwise with stirring. The addition is continued until a faint bromine color persists, indicating that all the this compound has reacted.

  • The solvent is removed under reduced pressure to yield the crude 1,2-dibromocycloheptane.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

  • The purified crystals are dried, and their melting point is determined using a melting point apparatus.

DerivativeExpected Melting Point (Modern Value)
1,2-DibromocycloheptaneNot well-documented as a solid at room temperature in modern literature, suggesting it may be a low-melting solid or a high-boiling liquid. Historical data would be crucial here, though it is not readily available. The formation of the dibromide would still be a valid confirmation of the presence of a double bond.

Part 3: The Transition to Modern Methods: The Advent of Spectroscopy

The classical methods of identification, while ingenious, were often laborious and sometimes ambiguous. The mid-20th century witnessed a revolution in chemical analysis with the development of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The introduction of IR spectroscopy provided a powerful tool for the direct detection of functional groups. The C=C stretching vibration in this compound would give a characteristic absorption band in the IR spectrum, providing unambiguous evidence of the double bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy took structural elucidation to an unprecedented level. The ¹H NMR spectrum of this compound would not only confirm the presence of the double bond through the characteristic chemical shifts of the vinylic protons but also provide information about the number and connectivity of all the protons in the molecule, allowing for a complete structural assignment.

G cluster_classical cluster_spectroscopic classical Classical Methods (Late 19th - Early 20th Century) spectroscopic Spectroscopic Methods (Mid-20th Century Onwards) classical->spectroscopic Evolution of Analytical Techniques physical_constants Physical Constants (Boiling Point, Refractive Index) chemical_tests Chemical Tests (Bromine Water, Baeyer's Test) derivatives Solid Derivatives (Melting Point) ir Infrared (IR) Spectroscopy (Functional Group Identification) nmr Nuclear Magnetic Resonance (NMR) (Complete Structure Elucidation)

Caption: The evolution of techniques for the identification of this compound.

Conclusion

The historical methods for the isolation and identification of this compound serve as a testament to the foundational principles of organic chemistry. Through meticulous fractional distillation, discerning qualitative tests for unsaturation, and the painstaking preparation of solid derivatives, chemists of a bygone era were able to navigate the complexities of molecular structure. While these techniques have been largely superseded by the power and precision of modern spectroscopy, a thorough understanding of these classical methods provides invaluable context for the contemporary researcher. It fosters a deeper appreciation for the logic of chemical reactivity and the evolution of the analytical tools that continue to drive innovation in the chemical sciences.

References

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Cycloheptene: An Exploration of Ring Strain and Its Profound Effects on Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Medium-sized rings (7-13 membered) occupy a unique chemical space where the interplay of angle, torsional, and transannular strain dictates their conformational preferences and reactivity. Cycloheptene, a seven-membered carbocycle, serves as a quintessential model for understanding these principles. Unlike the virtually strain-free cyclohexane or the highly strained cyclopropane, this compound possesses a moderate level of strain energy that renders it stable enough for isolation yet reactive enough for a variety of chemical transformations. This guide provides a detailed examination of the conformational landscape of this compound, quantifies its inherent ring strain, and explores how this strain governs its reactivity in key reactions such as hydrogenation, epoxidation, and ring-opening metathesis polymerization (ROMP). By synthesizing theoretical principles with practical experimental insights, this document aims to equip researchers with a robust understanding of this compound's behavior, facilitating its strategic use in complex molecule synthesis and materials science.

The Nature of Strain in Medium-Sized Rings

In organic chemistry, ring strain is a form of instability that arises when the geometric constraints of a cyclic structure force bond angles and conformations to deviate from their ideal, low-energy states.[1] This instability manifests as increased potential energy within the molecule, leading to higher heats of combustion and enhanced chemical reactivity.[2] The total ring strain is a composite of three primary factors:

  • Angle Strain (Baeyer Strain): This occurs when C-C-C bond angles are forced to deviate from the ideal tetrahedral angle of 109.5° for sp³ carbons or 120° for sp² carbons.[3][4] While Adolf von Baeyer's initial theory incorrectly assumed planar rings, the concept of angle strain remains crucial, especially for small rings like cyclopropane (60° angles).[3][5]

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms.[1][4] Cyclic systems that cannot adopt a staggered conformation experience significant torsional strain, which destabilizes the molecule.[2]

  • Transannular Strain (Prelog Strain): Unique to medium and large rings, this is a form of steric strain caused by repulsive van der Waals interactions between non-bonded atoms across the ring.[6] As a ring becomes larger, atoms on opposite sides can approach each other too closely, leading to destabilization.

This compound, as a seven-membered ring, exists in a region where all three types of strain are significant. It is too large to be planar and must pucker to relieve angle and torsional strain, but this puckering can introduce transannular interactions.[6][7]

The Conformational Landscape of this compound

Unlike the rigid chair conformation of cyclohexane, this compound is conformationally flexible. It exists as a dynamic equilibrium of several non-planar forms, primarily the Chair and the Twist-Chair . Computational and experimental studies have shown that the twist-chair conformer is generally lower in energy.[8] The boat conformation serves as a higher-energy transition state in the pseudorotation pathway between these forms.[8]

The energy barrier for the interconversion between the chair and twist-boat families for this compound has been calculated to be approximately 5.0 kcal/mol, indicating rapid interconversion at room temperature.[8] This flexibility is a direct consequence of the molecule's attempt to minimize the combination of angle, torsional, and transannular strain.

G cluster_path Pseudorotation Pathway TC1 Twist-Chair (Global Minimum) C Chair (Local Minimum) B_TS Boat (Transition State) C->B_TS ΔG‡ ≈ 5.0 kcal/mol B_TS->TC1 TC2 Twist-Chair (Inverted)

Caption: Conformational interconversion pathway for this compound.

Quantifying Strain and Its Thermodynamic Consequences

The strain energy of a cycloalkane can be quantified by comparing its experimental heat of combustion per methylene (-CH₂-) group to that of a strain-free, long-chain alkane. For cycloheptane, the total strain energy is approximately 6.2 kcal/mol, similar to that of cyclopentane and significantly higher than the virtually strain-free cyclohexane (0.1 kcal/mol).[1][4]

A more direct measure of the strain associated with the double bond is the heat of hydrogenation (ΔH°hydrog). This exothermic reaction relieves the strain inherent to the alkene. By comparing this compound to a reference like cyclohexene, we can infer their relative stabilities.

CompoundHeat of Hydrogenation (kcal/mol)Total Strain Energy (kcal/mol)
Cyclohexene-27.10 (gas phase: -28.59)~1.3 (for cyclohexane)
This compound -25.85 (gas phase: -26.52)~6.2 (for cycloheptane)
Data sourced from references[9] and[1]. Note: Solution-phase hydrogenation data is presented for direct comparison from the same study[9]; cyclohexane/cycloheptane strain energies are for the parent alkanes.

The data reveals a crucial insight: This compound has a less exothermic heat of hydrogenation than cyclohexene . This indicates that the double bond in this compound is more stable (less strained) than in cyclohexene. While the overall cycloheptane ring is more strained than cyclohexane, the geometry of the seven-membered ring allows the sp² centers of the double bond to adopt a lower-energy conformation compared to the more constrained six-membered ring. This nuanced stability has profound effects on reactivity.

The Effect of Strain on this compound Reactivity

The moderate strain energy stored in this compound is a driving force for reactions that can relieve it.[1][2] This principle governs its participation in several key chemical transformations.

Electrophilic Addition: Epoxidation

The π-bond of this compound is readily accessible to electrophiles. In epoxidation reactions, an oxygen atom is added across the double bond to form an epoxide. The reaction proceeds as the strained C=C π-bond is replaced by stronger C-O σ-bonds. The rate of epoxidation is influenced by the steric accessibility of the double bond and the stability of the starting alkene. While direct kinetic comparisons are complex, the reactivity of this compound in such additions is robust, making it a reliable substrate for generating this compound oxide, a valuable synthetic intermediate.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique that is explicitly driven by the relief of ring strain in a cyclic olefin monomer.[10][11] The reaction is catalyzed by transition-metal alkylidenes (e.g., Grubbs' or Schrock catalysts) and involves cleaving the double bond of the monomer and forming a linear polymer with repeating unsaturated units.[12]

G cluster_workflow ROMP Workflow Monomer This compound (Strained Monomer) Intermediate Metallacyclobutane Intermediate Monomer->Intermediate + Catalyst Catalyst [M]=CHR (Catalyst) Catalyst->Intermediate Polymer Poly(this compound) (Linear Polymer) Intermediate->Polymer Ring Opening & Propagation

Caption: Simplified workflow for Ring-Opening Metathesis Polymerization.

The viability of a cycloalkene as a ROMP monomer is directly tied to its strain energy:

  • High Strain (e.g., Norbornene, Cyclobutene): Polymerize rapidly as the large energy release provides a strong thermodynamic driving force.[10][13]

  • Low/No Strain (e.g., Cyclohexene): Generally do not undergo ROMP because there is little to no thermodynamic incentive for the ring to open.[10]

  • Moderate Strain (e.g., this compound, Cyclooctene): Are effective ROMP monomers. The 6.2 kcal/mol of strain in the parent ring provides a sufficient driving force for polymerization, leading to the formation of poly(this compound), a polymer with interesting elastomeric properties.

This makes this compound a valuable substrate in polymer chemistry, demonstrating a direct and practical consequence of its inherent ring strain.

Key Experimental Protocols

Trustworthy and reproducible methodologies are paramount in scientific research. The following protocols provide detailed, self-validating procedures for the synthesis and key transformations of this compound.

Protocol 1: Synthesis of this compound via Dehydration of Cycloheptanol

This protocol describes a classic acid-catalyzed elimination reaction to produce this compound, a foundational starting material.[14]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (sized appropriately for the scale), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

  • Reagent Charging: To the round-bottom flask, add cycloheptanol (1.0 equivalent) and 85% phosphoric acid (H₃PO₄) (approx. 0.3 equivalents). Add a few boiling chips.

  • Distillation: Gently heat the mixture with stirring. The lower-boiling point products, this compound (b.p. ~115 °C) and water, will co-distill.

  • Collection: Continue the distillation until no more organic material is observed distilling over. The distillate will appear as two phases (an organic and an aqueous layer) in the receiving flask.

  • Work-up:

    • Transfer the entire distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

      • Brine (saturated NaCl solution) to begin the drying process.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter away the drying agent and purify the crude this compound by fractional distillation to obtain the pure product.

Protocol 2: Catalytic Hydrogenation of this compound

This procedure reduces the double bond of this compound to yield cycloheptane, demonstrating a reaction that proceeds to relieve the alkene's inherent strain.

Methodology:

  • Vessel Preparation: In a suitable hydrogenation flask or a thick-walled round-bottom flask, dissolve this compound (1.0 equivalent) in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%). The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.

  • Hydrogen Atmosphere: Connect the flask to a hydrogenation apparatus (e.g., a balloon filled with H₂ or a Parr shaker). Purge the vessel by evacuating the air and refilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction progress by the uptake of hydrogen or by analytical techniques like TLC or GC-MS until the starting material is fully consumed.

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely before being properly quenched.

    • Rinse the pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield cycloheptane. The product is often pure enough for subsequent use, but can be distilled if necessary.

Conclusion

This compound stands as a compelling case study in the field of physical organic chemistry. Its moderate ring strain, a result of a complex balance between angle, torsional, and transannular forces, places it at a sweet spot of stability and reactivity. The molecule's preference for a flexible, twist-chair conformation allows it to mitigate severe strain, yet it retains enough internal energy to serve as an excellent substrate for strain-releasing reactions. Its lower-than-expected heat of hydrogenation reveals the nuanced stability of its endocyclic double bond, while its successful use in ring-opening metathesis polymerization provides a direct and technologically relevant application of its strain energy. For researchers in synthesis and materials, a thorough understanding of these foundational principles is critical for leveraging the unique chemical properties of this compound and other medium-sized rings.

References

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  • Turner, R. B., & Meador, W. R. (1957). Heats of Hydrogenation. I. Apparatus and the Heats of Hydrogenation of Bicyclo[2.2.1]heptene, Bicyclo[2.2.1]heptadiene, Bicyclo[2.2.2]octene, and this compound. Journal of the American Chemical Society, 79(15), 4133-4136. [Link]

  • Birch, A. J., et al. (1972). Reactivity of co-ordinated ligands. Part VII. Electrophilic substitution and addition reactions of co-ordinated cycloheptatriene. Journal of the Chemical Society, Dalton Transactions, (1), 1-4. [Link]

  • Girolami, G. S., et al. (2001). Structures and Reactivities of Cycloheptane, this compound, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). The Journal of Physical Chemistry B, 105(46), 11593-11604. [Link]

  • Mastryukov, V. S., & Chen, K. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(11), 2030-2036. [Link]

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quantum chemical calculations of cycloheptene conformers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of Cycloheptene Conformers

Abstract

The conformational landscape of seven-membered rings presents a significant challenge to computational chemistry due to their inherent flexibility and the presence of multiple low-energy minima. This compound, a key structural motif in various natural products and synthetic intermediates, is a prime example of this complexity. Accurately predicting the relative stabilities and geometries of its conformers is critical for understanding its reactivity, spectroscopic properties, and role in drug design. This guide provides a comprehensive, field-proven methodology for performing high-accuracy quantum chemical calculations on this compound conformers, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, establish a self-validating workflow, and ground our recommendations in authoritative literature.

The Conformational Challenge of this compound

Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives exist as a dynamic equilibrium of several conformers, primarily in the chair and twist-boat families, separated by low energy barriers.[1][2] The introduction of a double bond in this compound reduces the number of degrees of freedom but still leaves a complex potential energy surface (PES) to explore. The primary low-energy conformers are the Chair (C) and the Twist-Chair (TC) , with the chair form being the global minimum.[3] The boat family also exists but at a higher energy.[3][4]

The accurate computational modeling of this system is non-trivial. The small energy differences between conformers demand high-level theoretical methods, and the flexible ring necessitates a robust strategy to locate all relevant energy minima on the PES.[5][6][7] This guide outlines a multi-tiered approach that balances computational cost with the required accuracy for reliable results.

The Computational Workflow: A Hierarchical Strategy

A robust and efficient conformational analysis workflow is paramount. A hierarchical approach, starting with low-cost methods for an initial broad search and progressing to high-accuracy methods for refinement, is the most effective strategy. This ensures that the computational effort is focused on the most relevant regions of the conformational space.

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: QM Optimization & Validation cluster_2 Phase 3: High-Accuracy Refinement Start Initial 3D Structure (e.g., from SMILES) ConfSearch Conformational Search (Molecular Mechanics - MMFF94/UFF) Start->ConfSearch Clustering Energy Filtering & Redundancy Removal (RMSD) ConfSearch->Clustering GeomOpt Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) Clustering->GeomOpt FreqCalc Frequency Calculation (Confirm Minima, Obtain ZPE) GeomOpt->FreqCalc SPE Single-Point Energy Calculation (e.g., CCSD(T) or DLPNO-CCSD(T) with larger basis set) FreqCalc->SPE Analysis Boltzmann Averaging & Property Calculation SPE->Analysis

Caption: Hierarchical workflow for this compound conformational analysis.

Methodological Deep Dive: Justifying the Choices

The Critical First Step: The Conformational Search

For a flexible molecule like this compound, simply building a single structure and minimizing it is insufficient; this will almost certainly locate only a local minimum. A thorough conformational search is required to explore the potential energy surface adequately.

  • Why Molecular Mechanics (MM)? Quantum mechanics (QM) methods are too computationally expensive for the initial, broad search which may generate thousands of trial structures. Molecular mechanics force fields (e.g., MMFF94, UFF) provide a rapid, albeit less accurate, energy evaluation, making them ideal for this initial screening phase.[8]

  • Expert Insight: The goal here is not to obtain accurate energies but to generate a diverse set of starting geometries for subsequent QM optimization. It is crucial to set a wide energy window (e.g., 20-25 kcal/mol above the global minimum) to ensure that important transition states or higher-energy conformers that might become more relevant in substituted derivatives are not missed. After the search, structures should be filtered based on energy and clustered by root-mean-square deviation (RMSD) to eliminate duplicates before proceeding to the more expensive QM step.

Quantum Mechanical Optimization: Selecting the Right Tools

This is the core of the analysis, where we obtain accurate geometries and relative energies. The choice of the theoretical method and basis set is a critical decision that directly impacts the quality of the results.

  • The Level of Theory: DFT and Beyond

    • Density Functional Theory (DFT): DFT offers the best balance of accuracy and computational cost for systems of this size. However, the choice of functional is critical. For flexible molecules, where non-covalent intramolecular interactions (e.g., van der Waals forces) are significant, standard functionals like B3LYP can be insufficient.

    • Causality - The Need for Dispersion Correction: The subtle forces that dictate the preference of the Chair over the Twist-Chair conformer are largely dispersive in nature. Therefore, employing a DFT functional that includes an empirical dispersion correction is mandatory. The B3LYP-D3 functional is a robust and widely validated choice.[3][4] For even higher accuracy, especially if charge transfer might play a role, a range-separated hybrid functional like ωB97X-D is an excellent alternative.[9]

    • Wavefunction Methods (MP2, CCSD(T)): While more computationally demanding, Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer a higher level of accuracy.[10] Often, a practical approach is to perform geometry optimizations at the DFT level and then use these geometries for a single-point energy calculation at a higher level, like the "gold standard" CCSD(T) or its efficient local correlation approximations like DLPNO-CCSD(T).[3][10][11]

  • The Basis Set: Describing the Electron Distribution

    • A basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set provides a more accurate description but at a higher computational cost.

    • Pople Style Basis Sets: For initial geometry optimizations, a double-zeta basis set with polarization functions, such as 6-31G(d) , is often sufficient.[12] For more accurate final energies and geometries, a triple-zeta basis set that includes diffuse functions on heavy atoms and polarization functions on all atoms, like 6-311+G(d,p) , is highly recommended.[3][4] Diffuse functions are particularly important for accurately describing any weak, non-covalent interactions.

    • Correlation-Consistent Basis Sets: For the highest accuracy, particularly in coupled-cluster calculations, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are the standard.[9][13]

Trust but Verify: The Role of Frequency Calculations

After a geometry optimization converges, it is essential to verify the nature of the stationary point found on the potential energy surface.

  • Protocol Validation: A frequency calculation must be performed for every optimized structure. The results of this calculation serve two purposes:

    • Confirmation of a True Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, which is a maximum in one direction and a minimum in all others.

    • Thermochemical Data: The calculation provides the Zero-Point Vibrational Energy (ZPE), as well as thermal corrections to enthalpy and Gibbs free energy. For comparing with experimental data, it is the relative Gibbs free energies (ΔG), not the raw electronic energies (ΔE), that are most relevant.[13]

Data Analysis and Interpretation

The final output of the calculations will be a set of optimized conformers with their corresponding energies.

Relative Energies of this compound Conformers

The table below summarizes representative relative energies for the key conformers of cis-cycloheptene from the literature. The Chair conformer is the global minimum and is used as the reference (0.00 kcal/mol).

ConformerB3LYP/6-311+G(d,p) (ΔE, kcal/mol)CCSD(T)/6-311+G(d,p) (ΔE, kcal/mol)[3]Experimental (ΔG‡, kcal/mol)[3]
Chair (C) 0.000.00-
Twist-Chair (TC) 1.841.95-
Boat (B) 5.305.33-
Twist-Boat (TB) 4.904.92-
C to B Barrier 5.315.335.0

Note: Experimental values often represent Gibbs free energy of activation (ΔG‡) for interconversion, not relative conformational energies.

Conformational Interconversion Pathway

The relationship between the stable conformers and the transition states that connect them defines the molecule's dynamic behavior.

G Simplified Potential Energy Pathway for this compound Interconversion C1 Chair (C) 0.00 kcal/mol B Boat (B) ~5.3 kcal/mol C1->B TS1 (~5.3 kcal/mol) TC1 Twist-Chair (TC) ~1.9 kcal/mol TB Twist-Boat (TB) ~4.9 kcal/mol B->TB low barrier C2 Chair' (C') 0.00 kcal/mol TB->C2 TS2 (~5.3 kcal/mol)

Caption: Simplified energy pathway for this compound conformational interconversion.

Detailed Experimental Protocol

This section provides a step-by-step protocol for calculating the relative energies of the Chair and Twist-Chair conformers of this compound using the Gaussian software package.

Software: Gaussian 16 or later. Visualization: GaussView, Avogadro, or similar.

Step 1: Initial Structure Creation

  • Launch GaussView or another molecular editor.

  • Build the this compound molecule. Manually manipulate the dihedral angles to create two distinct starting structures: one approximating a Chair (Cₛ symmetry) and another approximating a Twist-Chair (C₂ symmetry).

  • Save each structure as a Gaussian input file (e.g., cycloheptene_chair_start.gjf, cycloheptene_tc_start.gjf).

Step 2: Geometry Optimization and Frequency Calculation

  • Edit the input files. The content should look like this (example for the Chair conformer):

  • Deconstruction of the Command Line:

    • %nprocshared=8 %mem=16GB: Allocates computational resources (8 cores, 16 GB RAM). Adjust as per your system.

    • %chk=...: Specifies a checkpoint file for saving the calculation state.

    • #p: Requests "pretty" (more readable) output.

    • B3LYP-D3/6-311+G(d,p): Specifies the level of theory (B3LYP functional with D3 dispersion correction) and the basis set.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation after the optimization finishes.

    • This compound Chair Conformer: A descriptive title.

    • 0 1: Specifies the charge (0) and spin multiplicity (singlet).

  • Run the calculations for both conformers using the Gaussian command: g16 < cycloheptene_chair_opt.gjf > cycloheptene_chair_opt.log

Step 3: Analysis of Results

  • Once the calculations are complete, open the output files (.log).

  • Verify Convergence: Search for "Optimization completed." to ensure the geometry optimization finished successfully.

  • Check Frequencies: Search for "Frequencies --". For a stable conformer, none of the frequencies should be negative (sometimes printed as I for imaginary).

  • Extract Energies: Search for "SCF Done". The value E(RB3LYP) is the electronic energy. For the final, most accurate energy, search for "Sum of electronic and zero-point Energies=".

  • Calculate Relative Energy: Subtract the energy of the Chair conformer (the global minimum) from the energy of the Twist-Chair conformer.

    • ΔE = E(Twist-Chair) - E(Chair)

    • Convert from Hartrees to kcal/mol by multiplying by 627.509.

Conclusion

The computational analysis of this compound conformers is a tractable but nuanced problem that requires a methodologically sound, hierarchical approach. By leveraging cost-effective molecular mechanics for initial conformational searching and progressing to dispersion-corrected DFT or higher levels of theory for accurate energy determination, researchers can reliably map the potential energy surface. The validation of minima through frequency calculations is a non-negotiable step for ensuring the trustworthiness of the results. The protocols and theoretical background provided in this guide equip researchers in drug discovery and materials science with the tools to confidently investigate the conformational behavior of this compound and other challenging seven-membered ring systems, leading to a deeper understanding of their structure-function relationships.

References

  • Grant, G. H., & Richards, W. G. (1995). Computational Chemistry. Oxford University Press. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Navarrete-Llanos, M., et al. (2018). Conformational analysis of caprolactam, this compound and caprolactone. Journal of Molecular Modeling, 24(9), 249. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Anca, F. A., et al. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(2), 348-362. [Link]

  • Sakhaee, N. (2023). Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Biomedical Journal of Scientific & Technical Research, 50(2). [Link]

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discovery and first synthesis of trans-cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and First Synthesis of trans-Cycloheptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful synthesis and characterization of trans--cycloheptene represents a landmark achievement in physical organic chemistry, challenging long-held beliefs about chemical stability and structure. This guide provides a comprehensive overview of the journey from theoretical impossibility to tangible reality, detailing the initial discovery and the first successful synthetic methodologies. We will explore the conceptual hurdles presented by Bredt's rule, the ingenuity of the first trapping experiments, the elegance of photochemical synthesis, and the modern techniques that have allowed for the stabilization and study of this highly strained and reactive molecule. The narrative emphasizes the causality behind experimental choices, providing insights relevant to researchers in synthesis, materials science, and bioorthogonal chemistry.

The Theoretical Challenge: Ring Strain and Bredt's Rule

For much of the 20th century, the existence of a trans double bond within a small cycloalkane, such as a seven-membered ring, was considered highly improbable. The primary theoretical obstacle was Bredt's rule, first formulated by Julius Bredt in 1924, which states that a double bond cannot be placed at the bridgehead of a bridged ring system.[1][2] While trans-cycloheptene is not a bridged system, the principle underlying the rule—the immense angle and torsional strain required to accommodate a trans linkage in a small ring—is directly applicable.

In a cis-cycloalkene, the p-orbitals of the sp²-hybridized carbons are perfectly aligned for optimal π-bonding. To form a trans isomer in a small ring, the carbon chain must twist dramatically, leading to poor p-orbital overlap and significant ring strain.[3][4] For rings with fewer than eight atoms, this strain was predicted to be insurmountable, making the corresponding trans-isomers too unstable to exist.[3] trans-Cyclooctene was the first small-ring trans-cycloalkene to be isolated and was found to be considerably less stable than its cis counterpart, setting the stage for the even greater challenge of synthesizing the seven-membered homologue.[5]

First Evidence: The Corey-Winter Trapping of an Elusive Intermediate

The first definitive evidence for the existence of trans-cycloheptene was reported in 1965 by E. J. Corey and Roland A. E. Winter.[6][7] They did not isolate the molecule but ingeniously demonstrated its formation as a transient intermediate. Their approach was not to isomerize the stable cis-cycloheptene but to generate the trans isomer from a precursor that would stereospecifically yield the desired geometry.

The chosen method was the stereospecific elimination of a 1,2-thionocarbonate. They synthesized trans-1,2-cycloheptenethionocarbonate and treated it with trimethyl phosphite.[8][9] This reaction proceeds via a mechanism that excises the thionocarbonate group, forming the alkene with retention of stereochemistry. Due to the extreme reactivity of the resulting trans-cycloheptene, it was immediately trapped in situ via a Diels-Alder reaction with diphenylisobenzofuran.[8][9] The isolation of the corresponding Diels-Alder adduct provided unambiguous proof that trans-cycloheptene had been formed.

Corey_Winter_Trapping cluster_reaction Corey-Winter Generation and Trapping Start trans-1,2-cycloheptenethionocarbonate + P(OMe)₃ Intermediate [ trans-Cycloheptene ] (Transient Intermediate) Start->Intermediate Elimination Product Diels-Alder Adduct Intermediate->Product Diels-Alder Reaction Trapper Diphenylisobenzofuran (Trapping Agent) Trapper->Product

Caption: The Corey-Winter experiment: generating and trapping trans-cycloheptene.

The First Direct Synthesis: Photochemical Isomerization

While the Corey-Winter experiment proved its existence, the first direct synthesis and observation of trans-cycloheptene was achieved by Inoue and coworkers through singlet-sensitized photoisomerization.[10][11] This method remains a cornerstone for the synthesis of strained trans-cycloalkenes.

The principle relies on the photochemical excitation of cis-cycloheptene to an excited state, from which it can relax to either the cis or trans ground state. By carefully selecting a photosensitizer and reaction conditions, the formation of the trans isomer can be favored.

Mechanism of Photosensitized Isomerization
  • Excitation: The sensitizer (e.g., methyl benzoate) absorbs UV light and is promoted to an excited singlet state.

  • Energy Transfer: The excited sensitizer transfers its energy to a molecule of cis-cycloheptene, promoting the alkene to its first excited triplet state (T₁) and returning the sensitizer to its ground state.

  • Relaxation: In the excited state, the constraint of the π-bond is weakened, allowing for rotation around the carbon-carbon double bond to a twisted, "phantom" triplet state.

  • Isomer Formation: This relaxed triplet state can then decay back to the ground state as either the thermodynamically stable cis-isomer or the kinetically trapped trans-isomer.

Crucially, this process must be performed at very low temperatures (e.g., -35 °C) to prevent the rapid thermal isomerization of the newly formed trans-cycloheptene back to its cis form.[11][12] At these low temperatures, Inoue was able to spectroscopically characterize trans-cycloheptene for the first time.[9]

Photoisomerization_Workflow cluster_main Singlet-Sensitized Photoisomerization S0 Sensitizer (S₀) S1 Excited Sensitizer (S₁*) S0->S1 UV Light (hν) S1->S0 Energy Transfer Cis cis-Cycloheptene (C) Cis_T1 Excited cis-Cycloheptene (C_T1) Cis->Cis_T1 Twisted_T1 Twisted Intermediate (T₁*) Cis_T1->Twisted_T1 Rotation Twisted_T1->Cis Decay Trans trans-Cycloheptene (T) Twisted_T1->Trans Decay

Caption: Workflow for the photochemical synthesis of trans-cycloheptene.

Modern Synthesis and Stabilization: A Practical Approach

Free trans-cycloheptene is too labile for practical use at ambient temperatures.[9][10] A significant advancement has been the development of methods to stabilize it through coordination with transition metals, most notably silver(I).[8][13] Modern synthetic protocols often employ low-temperature flow photochemistry, which allows for the continuous generation of the trans-isomer and its immediate trapping and stabilization.

Experimental Protocol: Photochemical Synthesis of trans-Cycloheptene•AgNO₃ Complex via Flow Chemistry

This protocol is based on methodologies developed for the synthesis of thermally sensitive trans-cycloalkenes.[8][13]

Objective: To synthesize and isolate the silver nitrate complex of trans-cycloheptene.

Materials:

  • cis-Cycloheptene

  • Methyl benzoate (photosensitizer)

  • Silver nitrate (AgNO₃)

  • Silica gel

  • Hexanes or Pentane (solvent)

  • Low-temperature flow photoreactor with FEP tubing

  • UV lamp (e.g., 254 nm)

  • Chromatography column

Methodology:

  • Preparation of AgNO₃-Silica: Prepare a slurry of silica gel in a solution of AgNO₃ in water/acetonitrile. Evaporate the solvent under reduced pressure to obtain a free-flowing powder of AgNO₃-impregnated silica gel. Pack this material into a chromatography column and cool it.

  • Reactor Setup: Assemble the flow photoreactor, ensuring the FEP tubing is coiled around the UV lamp. A pre-cooling loop is positioned before the photoreactor to chill the reactant solution.[13] The outlet of the reactor is connected directly to the top of the cooled AgNO₃-silica column.

  • Reaction Solution: Prepare a solution of cis-cycloheptene and methyl benzoate in hexanes. The concentration of the cycloheptene is typically low (e.g., 0.01 M) to minimize dimerization.[14]

  • Photochemical Reaction: Degas the solution with nitrogen or argon. Cool the entire system (reservoir, pre-cooling loop, photoreactor, and column) to a low temperature (e.g., -40 °C to -20 °C). Pump the solution through the flow reactor.

  • In-situ Trapping: As the solution containing the newly formed trans-cycloheptene exits the reactor, it passes onto the AgNO₃-silica column. The trans-isomer selectively complexes with the silver ions and is retained on the column, while the unreacted cis-isomer and sensitizer pass through.[8] This selective complexation drives the equilibrium of the photoisomerization towards the trans product.

  • Isolation: After the reaction is complete, the column is washed with cold solvent to remove any remaining starting material. The trans-cycloheptene•AgNO₃ complex is then eluted from the column using a more polar solvent (e.g., diethyl ether).

  • Storage: The solvent is removed under reduced pressure at low temperature to yield the TCH•AgNO₃ complex as a solid. This complex is significantly more stable than the free alkene and can be stored for weeks in a freezer at -18 °C.[8][13]

Properties and Characterization

trans-Cycloheptene is a molecule defined by its strain. This strain manifests in unique structural and reactive properties.

  • Structure: The double bond is severely twisted. To alleviate some of the strain, the alkene carbons become pyramidalized, with estimated angles of 37°, a significant deviation from the ideal 0° in a planar alkene.[11][12] This leads to a p-orbital misalignment of approximately 30.1°.[11][12]

  • Stability and Reactivity: The high strain energy makes trans-cycloheptene exceptionally reactive. It readily undergoes reactions that relieve this strain, such as cycloadditions. Its thermal isomerization back to the cis form is rapid at room temperature. Recent studies have shown this isomerization follows second-order kinetics, suggesting a bimolecular pathway involving a diradical dimer intermediate.[11]

PropertyValueSource
Isomerization Half-life (extrapolated to 25 °C)~45 seconds[14]
Activation Energy (Ea) for thermal trans-cis isomerization18.7 kcal/mol[15]
Log(A) for thermal trans-cis isomerization12.2[15]
Pyramidalization Angle~37°[11][12]
p-Orbital Misalignment~30.1°[11][12]

Significance and Future Outlook

The discovery and synthesis of trans-cycloheptene was a triumph of physical organic chemistry, pushing the boundaries of what were thought to be the limits of molecular stability. It provided a tangible example of a highly strained, yet observable, molecule and offered deep insights into the nature of chemical bonding and reactivity.

For contemporary researchers, particularly in drug development and chemical biology, the story of trans-cycloheptene has found a new chapter. Strained alkenes, with trans-cyclooctene being the most prominent example, are central to the field of bioorthogonal chemistry.[10] Their high reactivity, driven by ring strain, allows them to undergo rapid and selective inverse-electron-demand Diels-Alder reactions with tetrazines.[10] This "click chemistry" reaction is used to label biomolecules in living systems. While trans-cycloheptene itself is often too unstable for these applications, its derivatives and silicon-containing analogues (sila-trans-cycloheptenes) have been synthesized and show even faster reaction kinetics, making them promising tools for next-generation bioorthogonal probes.[8][13] The foundational understanding gained from the initial pursuit of trans-cycloheptene continues to fuel innovation in fields its discoverers could hardly have imagined.

References

  • Butcher, M., & Woehl, A. (2021). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. PMC - NIH. [Link]

  • Mata, R., & Thore, S. (2021). Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. PMC - NIH. [Link]

  • Kee, J. M., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science (RSC Publishing). [Link]

  • Kee, J. M., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. PMC - NIH. [Link]

  • Corey, E. J., Carey, F. A., & Winter, R. A. E. (1965). Stereospecific Syntheses of Olefins from 1,2-Thionocarbonates and 1,2-Trithiocarbonates. trans-Cycloheptene. Journal of the American Chemical Society. [Link]

  • Kee, J. M., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science (RSC Publishing). DOI:10.1039/C7SC04773H. [Link]

  • chemeurope.com. (n.d.). This compound. chemeurope.com. [Link]

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  • Corey, E. J., Carey, F. A., & Winter, R. A. E. (1965). Stereospecific Syntheses of Olefins from 1,2-Thionocarbonates and 1,2-Trithiocarbonates. trans-Cycloheptene. Journal of the American Chemical Society. [Link]

  • All In with Dr. Betts. (2023). Stability of Cycloalkenes and Bredt's Rule. YouTube. [Link]

  • The Oxford Scientist. (2025). Breaking Bredt's rule a century later. The Oxford Scientist. [Link]

  • Buchanan, G. L. (n.d.). Bredt's Rule. ElectronicsAndBooks. [Link]

  • Mata, R., & Thore, S. (2021). Top: The isomerization of cycloheptenes I leads to chiral twisted... ResearchGate. [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]

  • Inoue, Y., Ueoka, T., Kuroda, T., & Hakushi, T. (1983). trans-Cycloheptene. Photochemical generation and thermal trans-cis isomerization. Journal of the Chemical Society, Chemical Communications. [Link]

  • Cope, A. C., & Bach, R. D. (1973). trans-CYCLOOCTENE. Organic Syntheses. [Link]

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A Senior Application Scientist's Guide to Calculating the Cycloheptene Potential Energy Surface

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered ring of cycloheptene presents a significant conformational challenge due to its high flexibility. Unlike the well-defined chair conformation of cyclohexane, this compound exists as a dynamic ensemble of several low-energy conformers, including the chair, boat, and twist-boat forms.[1][2] Understanding the intricate potential energy surface (PES) that governs the interconversion between these states is paramount for predicting molecular properties, reaction outcomes, and interactions with biological targets. This guide provides a comprehensive, technically-grounded walkthrough for calculating the this compound PES using modern computational chemistry methods. We will delve into the theoretical underpinnings, provide field-tested protocols for conformational analysis and transition state searching, and present data in a clear, actionable format.

Introduction: The Conformational Complexity of this compound

The concept of a Potential Energy Surface (PES) is fundamental to understanding molecular behavior. It is a multidimensional surface that maps the potential energy of a molecule as a function of its atomic coordinates.[3][4] For a flexible molecule like this compound, the PES is characterized by multiple local minima, which correspond to stable or metastable conformers, and the saddle points that connect them, known as transition states.[3]

The primary low-energy conformers of this compound are the Chair (C) and the Twist-Chair (TC) . However, other forms like the Boat (B) and Twist-Boat (TB) also lie on the PES and are crucial for understanding the full dynamic picture. The energy barriers between these conformers are often low, leading to rapid interconversion at room temperature. For instance, the inversion of the most stable chair conformation for this compound has a calculated free energy barrier of approximately 5.0 kcal/mol, a value that is in excellent agreement with experimental data.[1][2] Accurately calculating these subtle energy differences and the pathways between them is the core objective of this guide.

Foundational Theory: Selecting the Right Computational Tools

The accuracy of a PES calculation is critically dependent on the chosen theoretical method and basis set. For flexible organic molecules, a careful balance must be struck between computational cost and accuracy.

The Method Hierarchy: From DFT to High-Accuracy Methods
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for systems of this size. It offers a favorable cost-to-accuracy ratio.

    • Why DFT? It includes electron correlation effects at a fraction of the cost of traditional wavefunction-based methods.

    • Choosing a Functional: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[1][2][5] However, for non-covalent interactions, which can be significant in flexible rings, it is crucial to include a dispersion correction, such as Grimme's D3 correction (i.e., B3LYP-D3). Functionals from the M06 family (e.g., M06-2X) are also specifically parameterized to handle non-covalent interactions well.

  • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset theory is a step up in accuracy from DFT.

    • Why MP2? It provides a more robust treatment of dispersion forces, which can be critical for accurately ranking the energies of conformers.[6]

    • Causality: The increased computational cost of MP2 means it is often used for single-point energy calculations on geometries optimized with a less expensive method like DFT.

  • Coupled-Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for single-point energy calculations.

    • Why CCSD(T)? It provides highly accurate energies, often approaching experimental accuracy ("chemical accuracy," ~1 kcal/mol).[1][2]

    • Causality: Due to its steep computational scaling, CCSD(T) is typically reserved for final energy refinement of the most critical points on the PES (minima and transition states) that have been located with DFT or MP2.

The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets: Sets like 6-31G(d) are a reasonable starting point for initial geometry optimizations. For higher accuracy, the 6-311+G(d,p) basis set, which includes diffuse functions (+) and more polarization functions, is recommended.[1][2]

  • Correlation-consistent basis sets: Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed for systematically converging towards the complete basis set limit.[5] They are an excellent choice for high-accuracy MP2 and CCSD(T) calculations.

Experimental Protocol: A Step-by-Step Workflow for PES Calculation

This section outlines a self-validating protocol for locating the stable conformers and transition states of this compound.

Workflow Overview

The overall process involves a systematic search for low-energy structures, followed by precise optimization and characterization.

PES_Workflow cluster_0 Step 1: Conformer Search cluster_1 Step 2: Optimization & Verification cluster_2 Step 3: Transition State Search cluster_3 Step 4: Refinement & PES Mapping A Initial 3D Structure B Conformational Search (e.g., Molecular Mechanics) A->B C DFT Geometry Optimization B->C D Frequency Calculation (Confirm Minima: 0 Imaginary Freq.) C->D E Select Conformer Pairs D->E F Transition State (TS) Search (e.g., QST2, Berny) E->F G Frequency Calculation (Confirm TS: 1 Imaginary Freq.) F->G H High-Level Single-Point Energy Calculation (e.g., CCSD(T)) G->H I Construct PES Diagram H->I Conformational_Pathway cluster_PES This compound Conformational Interconversion C Chair (C) 0.0 kcal/mol TS1 TS1 (C-TB) C->TS1 ~5.0 kcal/mol TB Twist-Boat (TB) TS2 TS2 (TB-B) TB->TS2 TS1->TB B Boat (B) TS2->B

Caption: A conceptual energy diagram of this compound's interconversion pathways.

Conclusion and Outlook

Calculating the potential energy surface of a flexible molecule like this compound is a multi-step process that demands careful selection of computational methods and rigorous validation of results. By following the protocols outlined in this guide—from a broad conformational search to high-accuracy energy refinement—researchers can build a reliable and predictive model of this compound's dynamic behavior. This understanding is critical for applications in drug design, where molecular conformation dictates binding affinity, and in materials science, where molecular shape influences bulk properties. The continuous development of computational hardware and theoretical methods will undoubtedly enable even more accurate and comprehensive explorations of complex potential energy surfaces in the future.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

  • Modeling Flexible Molecules in Solution: A p K a Case Study. ResearchGate. [Link]

  • The ground and ionic states of cyclohepta-1,3,5-triene and their relationship to norcaradiene states: New 1 H and 13 C NMR spectra and analysis of a new experimental photoelectron spectrum by ab initio methods. ResearchGate. [Link]

  • Conformational analysis of caprolactam, this compound and caprolactone. ResearchGate. [Link]

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. [Link]

  • Are Computational Methods Useful for Structure Elucidation of Large and Flexible Molecules? Belizentrin as a Case Study. ACS Publications. [Link]

  • A Review of Computational Methods in Materials Science: Examples from Shock-Wave and Polymer Physics. MDPI. [Link]

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Publications. [Link]

  • Transition state-finding strategies for use with the growing string method. AIP Publishing. [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]

  • The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]

  • Transition-state theory — Computational Chemistry from Laptop to HPC. compchem-laptophpc.readthedocs.io. [Link]

  • Exploring Potential Energy Surfaces: A Key Concept in Molecular and Quantum Chemistry. Medium. [Link]

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The Fluxional Landscape of the Cycloheptene Ring: A Technical Guide to Understanding its Dynamic Nature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cycloheptene ring, a seven-membered carbocycle, presents a fascinating and complex conformational landscape that is pivotal to its chemical reactivity and its utility as a scaffold in medicinal chemistry. Unlike the well-behaved cyclohexane ring, this compound exists as a dynamic equilibrium of multiple, low-energy conformers that rapidly interconvert. This fluxional nature, characterized by low barriers to ring inversion and pseudorotation, has profound implications for molecular recognition, reaction stereoselectivity, and the design of bioactive molecules. This guide provides a comprehensive technical overview of the conformational analysis of this compound, the experimental and computational methodologies used to probe its dynamic behavior, and the consequences of this fluxionality in chemical and pharmaceutical contexts.

Introduction: The Conformational Challenge of Medium-Sized Rings

Medium-sized rings, typically defined as those containing seven to eleven carbon atoms, are notoriously complex from a conformational standpoint. Their flexibility allows them to adopt a multitude of conformations, yet they are often plagued by a combination of angle strain, torsional strain, and transannular strain (unfavorable interactions between atoms across the ring). The concept of "fluxionality" describes molecules that undergo rapid, low-energy rearrangements between different conformations.[1][2] A key process governing this fluxionality in cyclic molecules is pseudorotation, a continuous, wave-like motion of the ring atoms that allows for the interconversion of conformers without passing through a high-energy planar state.[3][4] Understanding the specific conformational preferences and the dynamics of their interconversion is crucial for predicting the properties and reactivity of molecules containing these rings.

Conformational Analysis of the this compound Ring

The introduction of a double bond in the seven-membered ring of cycloheptane to form this compound reduces the number of possible conformations but still leaves a complex and dynamic system. The two principal families of conformations for cis-cycloheptene are the chair and the boat/twist-boat family.

The Primary Conformers
  • Chair Conformation (C): This is the most stable conformation of this compound.[5][6] It exists as two enantiomeric forms that can interconvert. The double bond helps to alleviate some of the torsional strain that would be present in a cycloheptane chair.

  • Boat (B) and Twist-Boat (TB) Conformations: The boat family of conformations is less stable than the chair. The true boat conformation is often a transition state, while the twist-boat conformation represents a local energy minimum.[7][8] These conformers are readily interconvertible through a low-energy pseudorotation pathway.[9]

The Energy Landscape and Interconversion Pathways

The fluxional nature of this compound is defined by the low energy barriers that separate its conformers. The interconversion between the two enantiomeric chair forms (ring inversion) and the pseudorotation within the boat/twist-boat family are the key dynamic processes. The transition from the more stable chair family to the twist-boat conformation requires surmounting a higher energy barrier.[9]

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in mapping this energy landscape.[1][2][6][9] These theoretical predictions are in good agreement with experimental data obtained primarily from dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Process Conformers Involved Calculated Free Energy of Activation (ΔG‡) (kcal/mol) Experimental Method
Ring InversionChair ⇌ Chair'~5.0Dynamic NMR
PseudorotationTwist-Boat ⇌ Boat ⇌ Twist-Boat'Low BarrierComputational
Chair to Twist-BoatChair ⇌ Twist-Boat~8.4 (for caprolactone)Computational

Note: The energy barriers can vary depending on substitution and the specific computational or experimental method used. The value for the Chair to Twist-Boat transition is for a related seven-membered ring, ε-caprolactone, to illustrate the relative energy scale.[6]

The interconversion between these key conformations can be visualized as a journey on a potential energy surface.

G cluster_chair Chair Family (Most Stable) cluster_boat Boat/Twist-Boat Family (Less Stable) Chair Chair (C) Chair_prime Chair' (C') Chair->Chair_prime Ring Inversion (ΔG‡ ≈ 5.0 kcal/mol) TwistBoat Twist-Boat (TB) Chair->TwistBoat ΔG‡ > 5.0 kcal/mol TwistBoat_prime Twist-Boat' (TB') Chair_prime->TwistBoat_prime Boat_TS Boat (B) (Transition State) TwistBoat->Boat_TS Boat_TS->TwistBoat_prime Pseudorotation (Low Barrier) caption Conformational Interconversion Pathways of this compound G cluster_workflow VT-NMR Experimental Workflow Prep 1. Sample Preparation Setup 2. Instrument Setup & Calibration Prep->Setup Acquire 3. Data Acquisition (Varying Temperature) Setup->Acquire Analyze 4. Data Analysis (Line-Shape) Acquire->Analyze Result Activation Energy (ΔG‡) Analyze->Result caption Workflow for Dynamic NMR (DNMR) Analysis

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Ring-Opening Metathesis Polymerization (ROMP) of Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Navigating the Nuances of Low-Strain Monomer Polymerization

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a formidable tool in polymer synthesis, prized for its functional group tolerance and the ability to create polymers with well-defined architectures.[1] While high-strain monomers like norbornene derivatives are the workhorses of ROMP, the polymerization of low-strain cycloolefins, such as cycloheptene, presents a more nuanced challenge. This guide provides an in-depth exploration of the theoretical and practical aspects of employing this compound in ROMP. We will delve into the thermodynamic and kinetic considerations that govern this transformation, detail protocols for successful polymerization and characterization, and discuss the potential applications of the resulting poly(this compound), particularly within the biomedical and pharmaceutical research spheres.

The Theoretical Framework: Thermodynamics and Kinetics of this compound ROMP

The driving force for ROMP is primarily the release of ring strain in the cyclic olefin monomer.[2] Monomers with significant ring strain (>5 kcal/mol), such as cyclobutene and norbornene, undergo a highly favorable, enthalpy-driven polymerization.[2] In contrast, cis-cycloheptene possesses a relatively low ring strain, making its polymerization less thermodynamically favorable and more susceptible to equilibrium and depolymerization.[3]

The Role of Entropy and Enthalpy

For low-strain monomers like cis-cycloheptene, the polymerization is often entropy-driven.[3] This necessitates specific reaction conditions, such as high monomer concentrations and potentially elevated temperatures, to shift the equilibrium towards the polymer.[3] The polymerization of such monomers is a delicate balance between the enthalpic penalty of breaking and reforming bonds and the entropic gain of forming a long polymer chain.[4]

Conversely, trans-cycloheptene isomers, if they can be synthesized and isolated, are significantly more strained and would be expected to undergo a more facile, enthalpy-driven ROMP.[5][6]

Kinetic Considerations and Catalyst Selection

The choice of catalyst is paramount in controlling the kinetics of this compound ROMP. Ruthenium-based Grubbs catalysts, particularly the second and third generations (G2 and G3), are often preferred due to their high activity and tolerance to a wide range of functional groups.[7]

The kinetics of ROMP with these catalysts are well-studied. The rate-determining step is typically the formation of the metallacyclobutane intermediate.[8][9] For a successful polymerization of a low-strain monomer, the rate of propagation must significantly exceed the rate of backbiting or other chain transfer events, which can lead to broader molecular weight distributions and lower polymer yields.[1] The addition of a chain transfer agent (CTA) can be a strategy to control molecular weight, especially when targeting lower molecular weight polymers.[7][10]

Experimental Protocols: From Monomer to Polymer

The successful ROMP of this compound hinges on meticulous experimental technique, from monomer purification to the final polymer characterization.

Monomer Purification: A Critical First Step

Metathesis catalysts are sensitive to impurities. Therefore, rigorous purification of this compound is essential.

Protocol: this compound Purification

  • Initial Washing: Wash the commercially available this compound with an aqueous solution of ferrous sulfate to remove peroxides, followed by washing with distilled water and brine.

  • Drying: Dry the washed this compound over anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Fractionally distill the dried this compound under an inert atmosphere (nitrogen or argon). It is often beneficial to distill from a drying agent such as calcium hydride to remove residual water.

  • Storage: Store the purified monomer under an inert atmosphere and protect it from light. For long-term storage, consider storing it in a freezer.

Catalyst Selection and Handling

Grubbs' second and third-generation catalysts are generally suitable for this compound ROMP. The choice between them may depend on the desired polymerization kinetics and the functional groups present on any substituted this compound derivatives.

CatalystStructureKey Characteristics
Grubbs' 2nd Gen (G2) Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)rutheniumHigh activity, good thermal stability.
Grubbs' 3rd Gen (G3) Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-bromopyridine)rutheniumFaster initiation rates compared to G2, often leading to better control for living polymerizations.[7]

Note on Catalyst Handling: Grubbs catalysts are air and moisture sensitive to varying degrees. While some are relatively robust, it is best practice to handle them in an inert atmosphere glovebox. Solutions of the catalyst should be prepared fresh before use.

General Protocol for this compound ROMP

This protocol provides a general framework. The monomer-to-catalyst ratio can be adjusted to target different molecular weights.

Materials:

  • Purified this compound

  • Grubbs' catalyst (G2 or G3)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Schlenk flask or glovebox

  • Stir bar

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

Procedure:

  • Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add the desired amount of purified this compound to a dry Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired monomer concentration (typically high for this compound, e.g., >1 M).

  • Catalyst Addition: In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in a small amount of the solvent.

  • Initiation: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture will typically change color and may increase in viscosity as the polymerization proceeds.

  • Polymerization: Allow the reaction to stir at the desired temperature (room temperature or slightly elevated) for the specified time. The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR.

  • Termination: To quench the polymerization, add an excess of ethyl vinyl ether and stir for 20-30 minutes.[11]

  • Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. Further purification can be achieved by re-dissolving the polymer in a minimal amount of a good solvent (like DCM or THF) and re-precipitating.

Diagram of the ROMP Experimental Workflow

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Purify_Monomer Purify this compound (Distillation) Prepare_Catalyst Prepare Catalyst Solution (Inert Atmosphere) Initiation Initiate Polymerization (Inject Catalyst) Prepare_Catalyst->Initiation Propagation Allow Propagation (Stirring) Initiation->Propagation Termination Terminate Reaction (Add Ethyl Vinyl Ether) Propagation->Termination Precipitation Precipitate Polymer (in Methanol) Termination->Precipitation Isolation Isolate & Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (NMR, GPC, DSC) Isolation->Characterization

Caption: A typical experimental workflow for the ROMP of this compound.

Characterization of Poly(this compound)

Thorough characterization is crucial to confirm the structure, molecular weight, and thermal properties of the synthesized poly(this compound).

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the polymer structure. In the ¹H NMR spectrum of poly(this compound), the disappearance of the monomer's olefinic proton signals and the appearance of new, broader olefinic signals in the polymer backbone are key indicators of successful polymerization.

Molecular Weight and Distribution: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12] A narrow PDI (typically < 1.2) is indicative of a well-controlled, "living" polymerization.[13]

Thermal Properties: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures of the polymer.[14][15] These properties are vital for understanding the material's behavior at different temperatures.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the polymer as a function of temperature, providing information about its thermal stability and decomposition profile.[15][16]

Visualization of the ROMP Mechanism

The catalytic cycle of ROMP involves the reaction of a metal carbene with a cyclic olefin to form a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to open the ring and regenerate a metal carbene attached to the growing polymer chain.

ROMP_Mechanism Catalyst [M]=CHR (Catalyst) Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate + Monomer [2+2] Cycloaddition Monomer This compound Propagating [M]=CH-(CH₂)₅-CH=CHR (Propagating Species) Intermediate->Propagating Ring Opening (retro [2+2]) Propagating->Catalyst + n Monomer (Chain Growth)

Caption: The general mechanism of Ring-Opening Metathesis Polymerization.

Applications in Drug Development and Biomaterials

The unsaturated backbone of poly(this compound) offers a platform for further functionalization, making it an interesting candidate for biomedical applications. While specific applications of poly(this compound) are still emerging, polymers synthesized via ROMP have shown significant promise in these areas.

  • Drug Delivery: The polymer backbone can be modified with drugs, targeting ligands, or solubilizing groups. The resulting polymer-drug conjugates can improve drug stability, solubility, and pharmacokinetic profiles.[17][18][19]

  • Biomaterials and Tissue Engineering: ROMP-derived polymers can be used to create scaffolds for tissue engineering, hydrogels, and other biomaterials.[20][21] The ability to control the polymer's properties allows for the design of materials with specific mechanical strengths and degradation rates.

The low metal contamination achievable with modern catalytic ROMP techniques is particularly advantageous for these sensitive applications.[10][11]

Conclusion

The ROMP of this compound, while requiring careful consideration of thermodynamic and kinetic factors, is a viable route to producing novel polyalkenamers. By employing rigorous monomer purification, selecting the appropriate Grubbs catalyst, and optimizing reaction conditions, researchers can successfully synthesize poly(this compound) with controlled molecular weights and narrow distributions. The resulting polymer, with its readily functionalizable backbone, holds potential for the development of advanced materials for drug delivery and biomedical applications. This guide serves as a foundational resource for scientists venturing into the polymerization of this and other low-strain cyclic olefins.

References

  • Klausen, R. S., et al. (2023). Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silathis compound and Single-Molecule Mechanics of Its Polymer. Journal of the American Chemical Society. Available at: [Link]

  • Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1–29. Available at: [Link]

  • Alonso-Villanueva, J., et al. (2010). Ring-Opening Metathesis Polymerization Kinetics of Cyclooctene with Second Generation Grubbs' Catalyst. Journal of Macromolecular Science, Part A, 47(11), 1094-1100. Available at: [Link]

  • Wakefield, H., et al. (2023). Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silathis compound and Single-Molecule Mechanics of Its Polymer. Journal of the American Chemical Society. Available at: [Link]

  • P'Pool, S. J., & Schanz, H. J. (2007). Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. ResearchGate. Available at: [Link]

  • Yin, L., et al. (2011). Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies. PubMed Central. Available at: [Link]

  • Engle, K. M., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation. NSF Public Access Repository. Available at: [Link]

  • Ahmed, T. S., & Grubbs, R. H. (2018). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. PubMed Central. Available at: [Link]

  • Gu, Y., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Boydston, A. J., et al. (2017). Variable Temperature ROMP: Leveraging Low Ring Strain Thermodynamics To Achieve Well-Defined Polypentenamers. Macromolecules. Available at: [Link]

  • Park, S., et al. (2020). Ring opening metathesis polymerization (ROMP) of five- to eight-membered cyclic olefins: Computational, thermodynamic, and experimental approach. ResearchGate. Available at: [Link]

  • Zhang, K., et al. (2021). Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. ResearchGate. Available at: [Link]

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  • The Organometallic HyperTextBook. Ring-Opening Metathesis Polymerization (ROMP). The Organometallic HyperTextBook. Available at: [Link]

  • Peterson, G. I., & Boydston, A. J. (2021). Ring Opening Metathesis Polymerization of Cyclic Allenes. ACS Publications. Available at: [Link]

  • ResearchGate. (2023). Thermal properties of P1. (a) TGA and (b) DSC traces of P1. ResearchGate. Available at: [Link]

  • Feist, A. M., et al. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for. The Royal Society of Chemistry. Available at: [Link]

  • MPG.PuRe. (2019). Polymer Chemistry. MPG.PuRe. Available at: [Link]

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  • Lutz, J. F., & Zarafshani, Z. (2009). Synthesis and Applications of Biomedical and Pharmaceutical Polymers via Click Chemistry Methodologies. ACS Publications. Available at: [Link]

  • Castro-Osma, J. A., et al. (2016). Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes. NIH. Available at: [Link]

  • MDPI. (2021). Cyclo- and Polyphosphazenes for Biomedical Applications. MDPI. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Cycloheptene Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cycloheptene motif is a recurring structural feature in a diverse array of biologically active natural products. Its presence often imparts unique conformational properties that are crucial for biological function. However, the synthesis of seven-membered rings presents a significant challenge to synthetic chemists due to unfavorable entropic factors and transannular strain. This guide provides an in-depth exploration of modern synthetic strategies for the construction of this compound derivatives, with a focus on their application in the total synthesis of complex natural products. Each section delves into the mechanistic underpinnings of the methodology and provides detailed, field-proven protocols for their implementation.

Ring-Closing Metathesis (RCM) in the Formation of Strained this compound Systems

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic olefins, including challenging medium-sized rings.[1] The reaction, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, involves the intramolecular redistribution of carbon-carbon double bonds, leading to the formation of a cycloalkene and a volatile small olefin, typically ethylene, which drives the reaction to completion.[2] The tolerance of modern RCM catalysts to a wide range of functional groups has made this strategy particularly attractive in the context of complex molecule synthesis.

A prime example of the power of RCM in constructing highly strained systems is its application in the total synthesis of (±)-ingenol. Ingenol, a diterpene with significant biological activities, possesses a unique "inside-outside" bridged bicyclo[4.4.1]undecane core, which includes a highly strained this compound ring.[3]

Application Example: Total Synthesis of (±)-Ingenol

The synthesis of ingenol by Winkler and co-workers showcases a masterful application of RCM to forge the sterically congested and strained BC-ring system. The causality behind this strategic choice lies in the ability of RCM to form carbon-carbon bonds under relatively mild conditions, even in sterically demanding environments where traditional cyclization methods might fail. The choice of the first-generation Grubbs catalyst was likely dictated by its proven efficacy in a wide range of metathesis reactions at the time of this synthesis.

Workflow for the RCM-based Synthesis of the Ingenol Core

A Diene Precursor C Ring-Closing Metathesis (RCM) A->C B Grubbs Catalyst (1st Gen) B->C D Tetracyclic Ingenol Core (Strained this compound) C->D

Caption: RCM strategy for the construction of the ingenol core.

Protocol: Ring-Closing Metathesis for the Ingenane Tetracycle

This protocol is adapted from the total synthesis of (±)-ingenol by Winkler et al.

Materials:

  • Diene precursor

  • Grubbs Catalyst (1st Generation)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an argon atmosphere.

  • Dissolution of the Substrate: The diene precursor is dissolved in anhydrous CH₂Cl₂ to a concentration of 0.001 M. The high dilution is crucial to favor the intramolecular RCM reaction over intermolecular oligomerization.

  • Addition of the Catalyst: To the stirred solution of the diene at room temperature, a solution of Grubbs catalyst (1st generation, 10 mol%) in anhydrous CH₂Cl₂ is added dropwise over a period of 1 hour. The slow addition helps to maintain a low instantaneous concentration of the catalyst, further suppressing side reactions.

  • Reaction Monitoring: The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tetracyclic ingenane core containing the this compound ring.

Self-Validation: The success of the RCM reaction can be confirmed by the disappearance of the starting diene and the appearance of a new product with a different retention factor on TLC. ¹H NMR spectroscopy will show the disappearance of the terminal vinyl proton signals and the appearance of a new internal olefinic proton signal characteristic of the this compound ring.

[4+3] Cycloaddition: A Convergent Approach to Cycloheptenones

The [4+3] cycloaddition reaction is a powerful method for the direct construction of seven-membered rings.[4] This reaction typically involves the combination of a 1,3-diene with a three-carbon allylic cation or its synthetic equivalent, an oxyallyl cation. The concerted or stepwise nature of the mechanism allows for a high degree of stereocontrol in the formation of the cycloheptenone product. Furans are commonly employed as the diene component in these reactions, leading to the formation of oxabicyclo[3.2.1]octene systems, which can be further elaborated.[5]

Application Example: Synthesis of a Key Intermediate for Guanacastepene A

The total synthesis of guanacastepene A, a diterpenoid antibiotic, has been the subject of intense research. Several synthetic strategies have utilized a [4+3] cycloaddition to construct the central seven-membered ring. In a formal synthesis of (±)-guanacastepene A, a key step involves the reaction of a furan derivative with an oxyallyl cation generated in situ.

Mechanism of the [4+3] Cycloaddition

A Furan (Diene) C [4+3] Cycloaddition A->C B Oxyallyl Cation (Generated in situ) B->C D Oxabicyclo[3.2.1]octenone C->D

Caption: General scheme of a [4+3] cycloaddition reaction.

Protocol: Intermolecular [4+3] Cycloaddition for a Guanacastepene Precursor

This protocol is a representative procedure for the [4+3] cycloaddition of a furan with an oxyallyl cation generated from a dihaloketone.

Materials:

  • Furan derivative

  • α,α'-Dihaloketone (e.g., tetrabromoacetone)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon atmosphere

Procedure:

  • Activation of Zinc: A flask containing zinc dust is treated with a 1 M solution of copper(II) sulfate to generate the Zn-Cu couple. The couple is washed sequentially with water, acetone, and diethyl ether, and then dried under high vacuum.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with the activated Zn-Cu couple and anhydrous THF under an argon atmosphere.

  • Addition of Reactants: A solution of the furan derivative and the α,α'-dihaloketone in anhydrous THF is added dropwise to the stirred suspension of the Zn-Cu couple at a rate that maintains a gentle reflux. The generation of the reactive oxyallyl species is often the rate-limiting step, and its immediate trapping by the furan is crucial for high yields.

  • Reaction Monitoring: The reaction is monitored by TLC for the consumption of the furan starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the excess Zn-Cu couple. The filtrate is washed with saturated aqueous NaHCO₃ and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the oxabicyclo[3.2.1]octenone cycloadduct.

Self-Validation: The formation of the cycloadduct can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the bicyclic system. Mass spectrometry will confirm the expected molecular weight of the product.

Transition-Metal-Catalyzed [5+2] Cycloaddition

Transition-metal-catalyzed [5+2] cycloadditions have emerged as a highly efficient and atom-economical method for the synthesis of seven-membered rings.[6] This reaction typically involves the cycloaddition of a vinylcyclopropane (VCP) with a two-atom π-system, such as an alkyne or an alkene, catalyzed by rhodium, ruthenium, or other transition metals. The reaction proceeds through a metallacyclic intermediate, and its mechanism allows for excellent control over regioselectivity and stereoselectivity.[7]

Application Example: Synthesis of the Core of Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large family of structurally complex natural products with a wide range of biological activities.[8] The synthesis of their intricate polycyclic skeletons often involves the construction of a this compound ring. A powerful strategy for this is the rhodium-catalyzed intramolecular [5+2] cycloaddition of a vinylcyclopropane and an alkyne.

Catalytic Cycle of a Rhodium-Catalyzed [5+2] Cycloaddition

A Rh(I) Catalyst C Oxidative Cyclization A->C B Vinylcyclopropane -Alkyne Substrate B->C D Rhodacyclooctadiene Intermediate C->D E Reductive Elimination D->E E->A F Cycloheptadiene Product E->F

Caption: Simplified catalytic cycle for a [5+2] cycloaddition.

Protocol: Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition

This protocol is a general procedure for the intramolecular [5+2] cycloaddition of a vinylcyclopropane-alkyne substrate.

Materials:

  • Vinylcyclopropane-alkyne substrate

  • Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Argon atmosphere

  • Schlenk flask or similar glassware for air-sensitive reactions

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask is charged with the rhodium catalyst under an argon atmosphere.

  • Addition of Solvent and Substrate: Anhydrous and degassed solvent is added to the flask, followed by the vinylcyclopropane-alkyne substrate. The use of degassed solvent is critical to prevent oxidation of the Rh(I) catalyst.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction is cooled to room temperature and the solvent is removed in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the bicyclic product containing the cycloheptadiene ring.

Self-Validation: The formation of the desired product can be verified by the disappearance of the starting material and the appearance of a new spot on TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry) will confirm the structure of the cycloadduct.

Intramolecular Diels-Alder (IMDA) Reaction

The intramolecular Diels-Alder (IMDA) reaction is a powerful and highly stereoselective method for the construction of polycyclic systems.[9] By tethering the diene and dienophile within the same molecule, the entropic barrier to cyclization is significantly reduced, often allowing the reaction to proceed under milder conditions than its intermolecular counterpart. The stereochemical outcome of the reaction is highly predictable based on the geometry of the tether and the dienophile. This strategy has been widely employed in the synthesis of natural products containing fused or bridged ring systems that include a cyclohexene moiety, which can be part of a larger this compound-containing framework after subsequent transformations.

Application Example: Synthesis of the Core of Calyciphylline N

The total synthesis of the Daphniphyllum alkaloid (−)-calyciphylline N by Smith and co-workers features a highly diastereoselective intramolecular Diels-Alder reaction to construct a key bicyclic intermediate.[10] This strategic step establishes multiple stereocenters in a single operation, showcasing the efficiency of the IMDA reaction.

Workflow for the IMDA-based Synthesis of the Calyciphylline N Core

A Triene Precursor C Intramolecular Diels-Alder (IMDA) A->C B Lewis Acid (e.g., Et₂AlCl) B->C D Bicyclic Core of Calyciphylline N C->D

Caption: IMDA approach to the calyciphylline N core.

Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction

This protocol is adapted from the total synthesis of (−)-calyciphylline N.[9]

Materials:

  • Triene precursor

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Preparation of the Substrate Solution: A solution of the triene precursor in anhydrous CH₂Cl₂ is prepared in a flame-dried, argon-flushed flask and cooled to -78 °C.

  • Addition of Lewis Acid: To the cold, stirred solution of the triene, a solution of Et₂AlCl in hexanes is added dropwise. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition while also influencing the stereochemical outcome.

  • Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by TLC.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the bicyclic Diels-Alder adduct.

Self-Validation: The formation of the cycloadduct is confirmed by the disappearance of the triene starting material on TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR, NOESY) is crucial to confirm the formation of the bicyclic system and to determine the relative stereochemistry of the newly formed stereocenters.

Data Summary

Natural ProductKey ReactionCatalyst/ReagentYield (%)DiastereoselectivityReference
(±)-IngenolRing-Closing MetathesisGrubbs Catalyst (1st Gen)Not explicitly stated for RCM stepN/A[3]
Guanacastepene A (formal)[4+3] CycloadditionZn-Cu coupleNot explicitly stated for cycloaddition stepN/AN/A
(−)-Calyciphylline NIntramolecular Diels-AlderEt₂AlCl50 (over two steps)9:1[9][10]
(+)-Dictamnol[5+2] Cycloaddition[Rh(CO)₂Cl]₂769:1[11]

References

  • Shvartsbart, A., & Smith, A. B., 3rd. (2015). The daphniphyllum alkaloids: total synthesis of (-)-calyciphylline N. Journal of the American Chemical Society, 137(10), 3510–3519. [Link]

  • Shvartsbart, A., & Smith, A. B., 3rd. (2015). The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. Journal of the American Chemical Society, 137(10), 3510-3519. [Link]

  • (2024). Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B. [Link]

  • (2025). The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. [Link]

  • Winkler, J. D., Rouse, M. B., Greaney, M. F., Harrison, S. J., & Jeon, Y. T. (2002). The first total synthesis of (±)-ingenol. Journal of the American Chemical Society, 124(33), 9726–9728. [Link]

  • (2021). Total Synthesis of Daphenylline via Diels-Alder Cycloaddition and Rhodium-Catalyzed C-H Alkynylation. [Link]

  • Wikipedia contributors. (2023, December 27). Vinylcyclopropane (5+2) cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Jude, K. M., & Dudley, G. B. (2006). Enantioselective Total Synthesis of Guanacastepene N Using an Uncommon 7-Endo Heck Cyclization as a Pivotal Step. The Journal of organic chemistry, 71(19), 7139–7145. [Link]

  • (2011). Enantioselective Total Synthesis of (−)-Artatrovirenol A. [Link]

  • Wu, B.-L., Yao, J.-N., Long, X.-X., Tan, Z.-Q., Liang, X., Feng, L., Wei, K., & Yang, L. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(3), 698. [Link]

  • Rigby, J. H. (1996). [4 + 3] Cycloaddition Reactions. In Organic Reactions (pp. 1-131). John Wiley & Sons, Inc. [Link]

  • Shipe, W. D., & Sorensen, E. J. (2006). Total Synthesis of Guanacastepene A & E. Journal of the American Chemical Society, 128(21), 7025–7035. [Link]

  • (2024). Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B. [Link]

  • Mandal, M., Yun, H., Dudley, G. B., Lin, S., Tan, D. S., & Danishefsky, S. J. (2005). Total synthesis of guanacastepene a: a route to enantiomeric control. The Journal of organic chemistry, 70(26), 10619–10637. [Link]

  • (2005). Total synthesis of guanacastepene a: a route to enantiomeric control. [Link]

  • Wender, P. A., Dyckman, A. J., Husfeld, C. O., & Scanio, M. J. C. (2000). A Convergent, Asymmetric Synthesis of (+)-Dictamnol via a Rhodium-Catalyzed [5 + 2] Cycloaddition. Organic Letters, 2(11), 1609–1611. [Link]

  • Wang, Y., Liao, W., Wang, Y., Jiao, L., & Yu, Z.-X. (2022). Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. Journal of the American Chemical Society, 144(6), 2624–2636. [Link]

  • Wikipedia contributors. (2023, December 27). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • (2024). Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B. [Link]

  • Yu, Z.-X. (2015). Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis, and Inspiration for Developing New Reactions for Synthesis of Eight-Membered Carbocycles. Accounts of Chemical Research, 48(8), 2346–2356. [Link]

  • (2025). Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis, and Inspiration for Developing New Reactions for Synthesis of Eight-Membered Carbocycles. [Link]

  • (2025). Ring Formation in Sesquiterpene Synthesis: Biomimetic vs. Non‐Biomimetic Strategies. [Link]

  • Huang, C., & Liu, B. (2010). Asymmetric total synthesis of ent-heliespirones A & C. Chemical Communications, 46(28), 5280–5282. [Link]

  • Wilson, W. C. (1927). Furan. Organic Syntheses, 7, 40. [Link]

  • (2021). Application of The [4+3] Cycloaddition Reaction To The Synthesis of Natural Products. [Link]

  • (2024). Diverse enantioselective synthesis of hetero[6]helicenes via an organocatalyzed double annulation strategy. [Link]

  • (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • (2022). A C-H Activation-Based Enantioselective Synthesis of Lower Carbo[n]helicenes (n = 4-6). [Link]

  • (2015). Ring-Closing Metathesis. [Link]

  • Haskell-Luevano, C., & Lensing, C. J. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Molecules, 26(11), 3362. [Link]

  • (2021). Application of (4+3) cycloaddition strategies in the synthesis of natural products. [Link]

  • (2021). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

  • (2020). Application of (4+3) cycloaddition strategies in the synthesis of natural products. [Link]

  • (2006). Heliespirones B and C: two new plant heliespiranes with a novel spiro heterocyclic sesquiterpene skeleton. [Link]

  • (2022). A C–H activation-based enantioselective synthesis of lower carbo[n]helicenes. [Link]

Sources

Application Note: A Protocol for the Synthesis of Cycloheptene Scaffolds via [4+3] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The construction of seven-membered carbocycles, the core structure of cycloheptene and its derivatives, is a persistent challenge in organic synthesis. These motifs are prevalent in a wide array of biologically active natural products, making their efficient synthesis a critical goal for drug development and chemical biology.[1][2][3] This application note provides a detailed protocol and expert insights into the [4+3] cycloaddition reaction, a powerful and convergent strategy for the stereoselective synthesis of functionalized this compound ring systems. We will focus on the generation and trapping of oxyallyl cations, the most versatile 3-carbon (2π) component, with various dienes (4π components) to yield robust cycloheptenone frameworks.

Part 1: Mechanistic Underpinnings & Strategic Considerations

The [4+3] cycloaddition is a pericyclic reaction that unites a four-atom π-system (a 1,3-diene) with a three-atom π-system (an allyl cation) to form a seven-membered ring.[1][4] Electronically, it is analogous to the renowned [4+2] Diels-Alder reaction and provides rapid access to complex molecular architectures.[1][5]

The Central Intermediate: The Oxyallyl Cation

The success of a [4+3] cycloaddition hinges on the efficient generation of a reactive, three-carbon cationic intermediate. While several allyl cation variants exist, the oxyallyl cation is the most widely employed due to its accessibility from common starting materials and its appropriate reactivity.[1][5]

There are several established methods for generating these transient intermediates:

  • Reductive Dehalogenation of α,α'-Dihalo Ketones: This is a classic and highly reliable method. An α,α'-dihalo ketone is treated with a reducing agent, such as a zinc-copper couple or nonacarbonyldiiron (Fe₂(CO)₉), to generate the oxyallyl cation in situ.[4][5]

  • Base-Induced Elimination from α-Halo Ketones: In the presence of a non-nucleophilic base, α-halo ketones that possess an α'-hydrogen can eliminate to form the desired cation.[4]

  • Lewis Acid-Mediated Acetal Opening: Silyl enol ether acetals can be treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to generate a stabilized oxyallyl cation.[6]

The choice of method depends on the substrate's functional group tolerance and the desired complexity of the final product. For this protocol, we will focus on the reductive dehalogenation method due to its broad applicability and historical significance.

Mechanism: From Precursor to Product

The reaction proceeds through a two-stage process, as illustrated below. First, the oxyallyl cation is generated from a suitable precursor. This highly electrophilic and short-lived species is then intercepted by an electron-rich diene in a concerted or stepwise cycloaddition to furnish the cycloheptenone product.[4][5] Cyclic dienes like furan and cyclopentadiene are particularly effective as their s-cis conformation is pre-organized for the reaction, a requirement for this pericyclic process.[4]

Mechanism cluster_0 Step 1: Oxyallyl Cation Generation cluster_1 Step 2: Cycloaddition Precursor α,α'-Dibromo Ketone Cation Oxyallyl Cation (3-atom, 2π component) Precursor->Cation Reduction & Halide Loss Reagent Reducing Agent (e.g., Zn-Cu couple) Reagent->Precursor Diene 1,3-Diene (4-atom, 4π component) Cation->Diene [4+3] Product Cycloheptenone Product (7-membered ring) Cation->Product Diene->Product

Caption: General mechanism of a [4+3] cycloaddition reaction.

Part 2: Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of an 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative via the reaction of 2,4-dibromopentan-3-one with furan.

Materials and Reagents
  • 2,4-Dibromopentan-3-one: (Caution: lachrymator, handle in a fume hood)

  • Furan: (Freshly distilled)

  • Zinc dust (<10 micron): (Activated)

  • Copper(I) Chloride (CuCl):

  • Anhydrous Diethyl Ether (Et₂O):

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃):

  • Saturated aqueous Ammonium Chloride (NH₄Cl):

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄):

  • Silica Gel (230-400 mesh):

  • Solvents for chromatography: (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Three-necked round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard glassware for workup and chromatography

Procedure
  • Activation of Zinc (Preparation of Zn-Cu couple):

    • In a flask, stir zinc dust (e.g., 10 g) with 1 M HCl for 2 minutes.

    • Filter the zinc and wash sequentially with deionized water, ethanol, and diethyl ether.

    • Dry the activated zinc under vacuum.

    • In a separate flask under an inert atmosphere, suspend the activated zinc and copper(I) chloride (approx. 1% w/w of zinc) in anhydrous diethyl ether. Stir for 30 minutes.

  • Reaction Setup:

    • To a three-necked flask equipped with a reflux condenser, magnetic stir bar, and an inert atmosphere inlet, add the prepared Zn-Cu couple (approx. 2.0 equivalents relative to the dibromoketone).

    • Add anhydrous diethyl ether to create a slurry.

    • Add freshly distilled furan (approx. 5.0 equivalents) to the slurry.

  • Cycloaddition Reaction:

    • Dissolve 2,4-dibromopentan-3-one (1.0 equivalent) in anhydrous diethyl ether in an addition funnel.

    • Heat the zinc-furan slurry to a gentle reflux.

    • Add the dibromoketone solution dropwise to the refluxing mixture over 1-2 hours. The reaction is often exothermic.

    • After the addition is complete, maintain the reflux for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully decant the ether solution away from the excess zinc. Wash the remaining zinc with additional diethyl ether and combine the organic layers.

    • Filter the combined organic solution through a pad of Celite to remove fine solids.

    • Wash the filtrate sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cycloheptenone product.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Part 3: Field-Proven Insights & Protocol Validation

Expertise & Causality: The "Why" Behind the Protocol
  • Why use a Zn-Cu couple? The reduction of the dibromo ketone to the oxyallyl cation requires a two-electron transfer. Zinc is an effective and inexpensive reducing agent. "Coupling" it with a small amount of copper salt enhances its reactivity and consistency.[5]

  • Why use excess furan? The oxyallyl cation is a highly reactive, short-lived intermediate.[4] Using a large excess of the diene (the "trap") ensures that the cation is efficiently captured in the desired cycloaddition pathway, minimizing side reactions like isomerization or oligomerization.[4]

  • Why dropwise addition at reflux? This maintains a low stationary concentration of the dibromoketone precursor, which in turn keeps the concentration of the transient oxyallyl cation low. This controlled generation is crucial for preventing side reactions and ensuring a clean cycloaddition.

  • Why is furan a good diene? As a cyclic diene, its two double bonds are locked in the s-cis conformation, which is a geometric prerequisite for the concerted cycloaddition to occur. Acyclic dienes must first adopt this higher-energy conformation to react, making them inherently slower.[4]

Trustworthiness: Self-Validating Systems

A robust protocol must have built-in checkpoints.

  • Reaction Monitoring: The progress of the reaction can be easily followed by Thin Layer Chromatography (TLC). The dibromoketone starting material is typically less polar than the resulting cycloheptenone product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Quench and Workup: The sequential washes with NH₄Cl and NaHCO₃ are critical. The NH₄Cl wash helps to dissolve and remove inorganic zinc salts, while the NaHCO₃ wash neutralizes any residual acidic species, preventing potential acid-catalyzed decomposition of the product.

  • Spectroscopic Confirmation: The final validation is the characterization of the product. The ¹H NMR spectrum should clearly show signals corresponding to the olefinic protons of the newly formed seven-membered ring and the characteristic signals for the bicyclic framework. IR spectroscopy should confirm the presence of the ketone carbonyl group (~1715 cm⁻¹).

Part 4: Visualization & Data Presentation

Experimental Workflow Diagram

Workflow A 1. Prepare Zn-Cu Couple (Activate Zn, add CuCl) B 2. Set up Reaction (Flask with Zn-Cu, Et₂O, Furan under N₂) A->B C 3. Initiate Reaction (Heat to reflux) B->C D 4. Add Precursor (Dropwise addition of dibromoketone solution) C->D E 5. Monitor & Complete (Reflux until SM consumed via TLC) D->E F 6. Workup (Cool, filter, wash with NH₄Cl & NaHCO₃) E->F G 7. Isolate & Purify (Dry, concentrate, column chromatography) F->G H 8. Characterize (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for the [4+3] cycloaddition.

Table of Representative [4+3] Cycloadditions
Diene (4π Component)Oxyallyl Cation PrecursorReagent/ConditionsProduct ScaffoldTypical Yield
FuranTetrabromoacetoneZn-Cu, Dichloromethane8-Oxabicyclo[3.2.1]octenone70-85%
Cyclopentadiene2,4-Dibromopentan-3-oneFe₂(CO)₉, Benzene, 50°CBicyclo[3.2.1]octenone80-95%
1,3-Butadieneα-Silyloxy AcroleinSnCl₄, Dichloromethane4-Cycloheptenone60-75%
N-Boc-Pyrrole1,3-DibromoacetoneNaI/Cu, Acetonitrile8-Azabicyclo[3.2.1]octenone50-65%
Anthracene1,1,3,3-TetrabromoacetoneZn-Cu, Dioxane9,10-Propanoanthracene65-80%[3]

References

  • Wikipedia. (4+3) cycloaddition. [Link]

  • Harmata, M. (2004). [4+3] Cycloadditions: Seven Membered Rings from Allyl Cations. University of Illinois Urbana-Champaign. [Link]

  • Mas-calde, J. et al. (2020). Assembly of Complex 1,4-Cycloheptadienes by (4+3) Cycloaddition of Rhodium(II) and Gold(I) Non-Acceptor Carbenes. Angewandte Chemie International Edition. [Link]

  • Rigby, J. H., & Fiedler, C. (1998). [4+3] Cycloaddition Reactions. Organic Reactions. [Link]

  • Vo, C. V., & Sarpong, R. (2018). Application of (4+3) cycloaddition strategies in the synthesis of natural products. Chemical Society Reviews. [Link]

  • Bates, R. W., & Sridhar, S. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters. [Link]

  • Al-Saeedi, A., et al. (2016). Intermolecular (4+3) cycloaddition reactions: Anthracene and its derivatives as dienes. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Notes and Protocols: Functionalization of the Cycloheptene Double Bond

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Cycloheptene, a seven-membered carbocycle, presents a unique scaffold in organic synthesis.[1] Its inherent ring strain and the accessibility of the cis-double bond make it a versatile substrate for a multitude of chemical transformations.[1][2] The functionalization of this double bond opens pathways to a diverse array of complex molecules, including those with significant potential in pharmaceutical development and materials science.[1][3] This guide provides an in-depth exploration of key methodologies for the selective functionalization of the this compound double bond, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The reactivity of the this compound double bond is characteristic of alkenes, readily undergoing addition reactions.[1] However, the conformational flexibility of the seven-membered ring can influence the stereochemical outcome of these reactions. Understanding and controlling this stereoselectivity is a central theme in the application of this compound in synthesis. This document will delve into several pivotal transformations: epoxidation, dihydroxylation, aziridination, and cyclopropanation, providing both foundational knowledge and practical, field-tested protocols.

Epoxidation of this compound

Epoxidation, the conversion of the alkene to an epoxide, is a cornerstone of organic synthesis. The resulting three-membered ether ring is a versatile intermediate, susceptible to ring-opening by a wide range of nucleophiles, leading to the formation of 1,2-difunctionalized cycloheptane derivatives.

Mechanistic Considerations

The epoxidation of alkenes can proceed through various mechanisms, largely dependent on the chosen oxidant. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), react via a concerted mechanism, often referred to as the "butterfly" transition state. This mechanism ensures the syn-addition of the oxygen atom to the double bond, resulting in a stereospecific transformation.[4] Metal-catalyzed epoxidations, on the other hand, can involve metal-oxo species and may proceed through different mechanistic pathways, sometimes offering alternative stereoselectivities.[5][6]

Experimental Protocol: Epoxidation using m-CPBA

This protocol details a standard procedure for the epoxidation of this compound using m-CPBA, a widely used and reliable reagent.

Materials:

  • This compound (97%, stabilized with BHT)[7]

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1 - 1.5 eq) portion-wise over 10-15 minutes, monitoring the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any excess peroxy acid. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to remove meta-chlorobenzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound oxide can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Safety Precautions:

  • m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Summary
ParameterValue
ReactantThis compound
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Typical Yield>90%
Stereochemistrysyn-addition
Workflow Diagram

Epoxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Stir and Monitor C->D E Quench with Na2SO3 D->E Reaction Complete F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 F->G H Concentrate G->H I Purify (optional) H->I J J I->J Pure this compound Oxide

Caption: Workflow for the epoxidation of this compound using m-CPBA.

Dihydroxylation of this compound

Dihydroxylation introduces two hydroxyl groups across the double bond, yielding a 1,2-diol. This transformation can be achieved with either syn- or anti-stereoselectivity, depending on the reagents employed.

Mechanistic Pathways: Syn- vs. Anti-Dihydroxylation

Syn-Dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions.[8][9] The reaction proceeds through a cyclic intermediate (osmate or manganate ester), which is subsequently hydrolyzed to give the cis-diol.[8][9][10] Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the Os(VIII) species.[8][10]

Anti-Dihydroxylation: This pathway involves a two-step process: initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water.[4][8][9] The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in the formation of a trans-diol.[4][8][9]

Experimental Protocol: Syn-Dihydroxylation (Upjohn Dihydroxylation)

This protocol describes the catalytic syn-dihydroxylation of this compound using a catalytic amount of osmium tetroxide and NMO as the stoichiometric oxidant.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄), 4% solution in water

  • N-methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a 10:1 mixture of acetone and water.

  • Reagent Addition: To the stirred solution, add NMO (1.2 eq) followed by the catalytic amount of OsO₄ solution (0.002 - 0.01 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting cis-cycloheptane-1,2-diol by flash column chromatography.

Safety Precautions:

  • Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate PPE must be worn.

Experimental Protocol: Anti-Dihydroxylation

This protocol outlines the two-step procedure for the anti-dihydroxylation of this compound.

Step 1: Epoxidation

  • Follow the epoxidation protocol described in Section 1.2 to synthesize this compound oxide.

Step 2: Acid-Catalyzed Ring Opening

Materials:

  • This compound oxide

  • Tetrahydrofuran (THF) or acetone

  • Water

  • Sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound oxide (1.0 eq) in a mixture of THF (or acetone) and water (e.g., 4:1).

  • Acid Addition: Add a catalytic amount of sulfuric acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting epoxide is consumed.

  • Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the resulting trans-cycloheptane-1,2-diol by flash column chromatography.

Data Comparison
FeatureSyn-Dihydroxylation (Upjohn)Anti-Dihydroxylation
Key Reagents OsO₄ (cat.), NMO1. m-CPBA; 2. H₃O⁺
Stereochemical Outcome cis-Dioltrans-Diol
Number of Steps One-potTwo steps
Key Intermediate Osmate esterEpoxide
Mechanistic Diagram

Dihydroxylation_Mechanisms cluster_syn Syn-Dihydroxylation cluster_anti Anti-Dihydroxylation Syn_Start This compound Syn_Intermediate Cyclic Osmate Ester Syn_Start->Syn_Intermediate + OsO4 Syn_Product cis-1,2-Diol Syn_Intermediate->Syn_Product Hydrolysis Anti_Start This compound Anti_Intermediate Epoxide Anti_Start->Anti_Intermediate + m-CPBA Anti_Product trans-1,2-Diol Anti_Intermediate->Anti_Product + H3O+

Caption: Mechanistic overview of syn- and anti-dihydroxylation.

Aziridination of this compound

Aziridination involves the addition of a nitrene or nitrenoid to the double bond, forming a three-membered nitrogen-containing ring called an aziridine.[11][12] Aziridines are valuable synthetic intermediates, analogous to epoxides, and can be ring-opened by various nucleophiles to afford functionalized amines.[12]

Mechanistic Insights

The aziridination of alkenes can be achieved through several methods, often involving the transfer of a nitrogen-containing group from a suitable precursor.[13] Metal-catalyzed reactions, particularly with rhodium and copper catalysts, are common for the decomposition of sulfonyl azides or other nitrene precursors.[13] The reaction is generally stereospecific, with the stereochemistry of the starting alkene being retained in the aziridine product.

Experimental Protocol: Rhodium-Catalyzed Aziridination

This protocol provides a general method for the aziridination of this compound using a rhodium catalyst and a nosyl-protected iminoiodinane as the nitrene source.

Materials:

  • This compound

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄]

  • 2-Nosylamino-2-phenylethyl iodide(III) diacetate (PhI=NNs)

  • Dichloromethane (DCM), anhydrous

  • Magnesium oxide (MgO)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Rh₂(OAc)₄ (0.01-0.05 eq) and MgO (2.0 eq).

  • Reagent Addition: Add anhydrous DCM, followed by this compound (1.0 eq).

  • Nitrene Precursor Addition: Add the nitrene precursor, PhI=NNs (1.2 eq), to the stirred suspension.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove MgO and the catalyst.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the protected aziridine.

Safety Precautions:

  • Iminoiodinanes can be shock-sensitive and should be handled with care.

  • Perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Logical Relationship Diagram

Aziridination_Logic Start This compound Alkene Substrate Reaction Aziridination Stereospecific C-N Bond Formation Start->Reaction Reagents Rh₂(OAc)₄ Catalyst PhI=NNs Nitrene Precursor MgO Base Reagents->Reaction Product N-Nosyl Aziridine Versatile Intermediate Reaction->Product Application Ring Opening Access to Functionalized Amines Product->Application

Caption: Logical flow of the aziridination reaction and product utility.

Cyclopropanation of this compound

Cyclopropanation is the addition of a carbene or carbenoid to a double bond to form a cyclopropane ring.[14] The resulting bicyclic structure is highly strained and can serve as a precursor for various ring-opening and rearrangement reactions.[15][16]

Mechanistic Overview

A classic and robust method for cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species, iodomethylzinc iodide.[14] This carbenoid adds to the alkene in a concerted, stereospecific manner, preserving the stereochemistry of the double bond.[14][16] Other methods involve the use of diazo compounds, often in the presence of a transition metal catalyst, or the generation of dihalocarbenes from haloforms and a strong base.[14][16]

Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol details the cyclopropanation of this compound using the Simmons-Smith reaction.

Materials:

  • This compound

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Standard inert atmosphere glassware

Procedure:

  • Catalyst Activation (if necessary): If not pre-activated, the zinc-copper couple can be prepared by treating zinc dust with a copper(II) sulfate solution.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, place the activated Zn-Cu couple (2.0 eq).

  • Reagent Addition: Add anhydrous diethyl ether, followed by this compound (1.0 eq).

  • Carbenoid Formation and Reaction: Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The reaction is often exothermic, and gentle reflux may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed, as monitored by GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Filtration and Extraction: Filter the mixture through Celite to remove the zinc salts. Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solution. Note: The product, bicyclo[5.1.0]octane, is volatile.

  • Purification: The product can be purified by distillation if necessary.

Safety Precautions:

  • Diiodomethane is a dense and toxic liquid. Handle in a fume hood.

  • The reaction can be exothermic; control the rate of addition of diiodomethane.

Comparative Table of Cyclopropanation Methods
MethodCarbene/Carbenoid SourceKey Features
Simmons-Smith CH₂I₂ + Zn(Cu)Stereospecific, good for unfunctionalized alkenes.
Diazo Compounds CH₂N₂ + hv or catalystCan be explosive, requires special handling.[16]
Dihalocarbene Addition CHX₃ + strong baseForms dihalocyclopropanes, useful for further functionalization.[16]

Conclusion

The functionalization of the this compound double bond provides a rich platform for the synthesis of diverse and complex molecular architectures. The methodologies outlined in this guide—epoxidation, dihydroxylation, aziridination, and cyclopropanation—represent fundamental yet powerful tools for the modern synthetic chemist. By understanding the underlying mechanisms and adhering to detailed, validated protocols, researchers can effectively leverage the unique reactivity of this compound to advance their projects in drug discovery, materials science, and beyond. Careful consideration of stereochemical control and adherence to safety protocols are paramount for successful and reproducible outcomes.

References

  • 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation. (2023, July 21). Chemistry LibreTexts. [Link]

  • Oxidative carboxylation of this compound under solvent free conditions. (n.d.). ScienceDirect. [Link]

  • Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. (2018, July 6). National Institutes of Health (NIH). [Link]

  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026, January 6). ACS Publications. [Link]

  • Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. (n.d.). National Institutes of Health (NIH). [Link]

  • Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. (n.d.). ResearchGate. [Link]

  • Synthesis of Functionalized Cycloheptadienones Starting from Phenols and Using a Rhodium/Boron Asymmetric Catalytic System. (n.d.). ResearchGate. [Link]

  • Stereocontrolled Epoxidations of this compound Derivatives in the Palladium-Catalyzed Route to Tropane Alkaloids. Total Syntheses. (n.d.). datapdf.com. [Link]

  • Cyclohexane Oxidative Dehydrogenation on Graphene-Oxide-Supported Cobalt Ferrite Nanohybrids: Effect of Dynamic Nature of Active Sites on Reaction Selectivity. (n.d.). National Institutes of Health (NIH). [Link]

  • This compound. (n.d.). Wikipedia. [Link]

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  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. (2019, September 5). University of Rochester. [Link]

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  • This compound | C7H12. (n.d.). PubChem. [Link]

  • This compound, 97%. (n.d.). SLS - Lab Supplies. [Link]

  • Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely. (n.d.). Repository of the Academy's Library. [Link]

  • Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. (n.d.). University of Southampton. [Link]

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  • Anti Dihydroxylation of Alkenes. (n.d.). Chad's Prep. [Link]

  • Synthesis of epoxides. (n.d.). Organic Chemistry Portal. [Link]

  • The [(Bn-tpen)FeII]2+ Complex as a Catalyst for the Oxidation of Cyclohexene and Limonene with Dioxygen. (2024, August 8). MDPI. [Link]

  • Proposed mechanism for the cyclohexene epoxidation reaction by TBHP. (n.d.). ResearchGate. [Link]

  • 10.23: Dihydroxylation of Alkenes. (2022, July 11). Chemistry LibreTexts. [Link]

  • 11.3.5 Cyclopropanation of Alkenes. (2019, June 5). Chemistry LibreTexts. [Link]

  • 8 Synthesis of Aziridines. (2021, June 9). Kate Tutorials. [Link]

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Application Notes & Protocols: The Strategic Role of Cycloheptene as a Labile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of transition metal catalysis, the design and selection of ligands are paramount to controlling reactivity, selectivity, and efficiency. While sophisticated, strongly-binding phosphines and N-heterocyclic carbenes (NHCs) often take center stage, there is a critical role for seemingly simple, weakly-coordinating ligands. Cycloheptene, a seven-membered cycloalkene, exemplifies the strategic utility of a labile, or easily displaceable, ligand. Its primary function is not to remain in the coordination sphere throughout the catalytic cycle, but rather to act as a placeholder, dissociating at a crucial moment to open a vacant coordination site for substrate binding—a step that is frequently rate-limiting. This guide provides an in-depth exploration of this compound's coordination chemistry, its application in pivotal catalytic transformations like olefin metathesis and hydrogenation, and detailed protocols for the synthesis and application of a representative this compound-containing pre-catalyst.

The Unique Profile of this compound as a Ligand

This compound is more than just a simple alkene; its seven-membered ring structure imparts a unique combination of steric and electronic properties that make it an effective labile ligand. Unlike smaller, more rigid cycloalkenes such as cyclopentene or cyclohexene, this compound possesses considerable conformational flexibility. However, it still retains a degree of ring strain compared to the larger and more flexible cyclooctene (coe), which is another commonly used labile ligand.

This moderate ring strain is key to its function. The strain is not so high as to make the free olefin highly unstable, yet it is significant enough that coordination to a metal center, which involves a change in hybridization from sp² to near sp³, is not excessively strong. This translates to a finely tuned binding affinity: strong enough to form a stable, isolable pre-catalyst complex, but weak enough to ensure facile dissociation under typical catalytic conditions (mild heating or displacement by a substrate).[1] This balance is crucial for initiating catalysis efficiently.[2]

Table 1: Comparison of Common Cycloalkene Ligands

LigandRing SizeRelative Ring Strain (kcal/mol)General Binding AffinityTypical Role in Catalysis
Cyclopentene5~6.9Moderate-StrongMonomer (ROMP), Substrate
Cyclohexene6~2.7ModerateSubstrate, Rarely as a labile ligand
This compound 7 ~7.4 Weak-Moderate Labile/Placeholder Ligand
Cyclooctene8~9.7 (cis)WeakLabile/Placeholder Ligand

Note: Ring strain values are approximate and can vary based on the method of calculation. The trend illustrates the relative energetic landscape.

The primary coordination mode for this compound is η²-binding, where the π-electrons of the double bond donate into a vacant d-orbital of the metal center, and back-donation occurs from a filled metal d-orbital into the π* antibonding orbital of the alkene.[3][4] The efficiency of this interaction dictates the stability of the complex and the ease of ligand dissociation.

Application in Olefin Metathesis

Olefin metathesis, a cornerstone of modern organic synthesis, relies on metal-carbene complexes, famously exemplified by the Grubbs catalysts.[5][6] The catalytic cycle, as first proposed by Chauvin, begins with the coordination of a substrate alkene to the metal center.[5][6] For many pre-catalysts, this requires the dissociation of a ligand to create a vacant site.

In second-generation Grubbs catalysts, this is typically a phosphine ligand. The dissociation of the strongly-bound phosphine can be slow, representing a significant initiation barrier.[7][8] This is where labile ligands like this compound find their purpose. While not a component of the common commercially available Grubbs catalysts, this compound and its analogue, cyclooctene, are frequently used in the synthesis of other types of metathesis catalysts or related organometallic complexes where a weakly bound, easily displaceable ligand is required to generate a highly reactive, coordinatively unsaturated species in situ. The principle remains the same: the cycloalkene acts as a temporary shield for the active site. Its rapid dissociation upon introduction to the reaction medium ensures a fast and efficient entry into the catalytic cycle.[9]

Olefin_Metathesis_Initiation cluster_0 Catalyst Initiation PreCatalyst Pre-Catalyst [LnM=this compound] ActiveCatalyst 14e- Active Catalyst [LnM] PreCatalyst->ActiveCatalyst - this compound SubstrateComplex Substrate Complex [LnM(Substrate)] ActiveCatalyst->SubstrateComplex + Substrate (Olefin) Metallocyclobutane Metallocyclobutane Intermediate SubstrateComplex->Metallocyclobutane [2+2] Cycloaddition Metallocyclobutane->ActiveCatalyst Product Release & Cycle Propagation

Figure 1: Role of this compound dissociation in catalyst activation.

Application in Hydrogenation and Hydrofunctionalization

Catalytic hydrogenation is another area where creating a vacant coordination site is a mandatory mechanistic step.[10][11] Many highly active catalysts, such as those based on rhodium and iridium, are often prepared as stable 16- or 18-electron pre-catalysts containing diene or alkene ligands.[10] For the catalytic cycle to begin, the unsaturated substrate (e.g., an alkene or ketone) must coordinate to the metal. This is preceded by the dissociation of a ligand.

Complexes featuring this compound or cyclooctene are ideal for this purpose. They provide air and thermal stability to the pre-catalyst during storage and handling. Upon dissolution and introduction of H₂, the cycloalkene ligand is hydrogenated and released, or simply displaced by the substrate, generating the catalytically active species which can then proceed with the oxidative addition of H₂ and subsequent substrate reduction steps.[2][12] The lability of the this compound ligand ensures that this activation occurs under mild conditions, preserving sensitive functional groups elsewhere in the substrate.

This principle extends to a vast array of other reactions, including hydroformylation, hydrosilylation, and C-H activation, where the initial, reversible binding of the substrate to the metal center is the gateway to the entire catalytic process.[13][14]

Experimental Protocols

Protocol 1: Synthesis of a Representative Pre-Catalyst: Chloro-bis(this compound)rhodium(I) Dimer, [(C₇H₁₂]₂RhCl]₂

Causality: This protocol describes the synthesis of a common type of Rh(I) pre-catalyst. Rh(III) is reduced in the presence of an alcohol and an excess of the alkene ligand. The this compound serves a dual role: it acts as the coordinating ligand and helps stabilize the resulting Rh(I) center. The dimeric structure, bridged by chloride ligands, is a common motif for such 16-electron square planar complexes. This procedure is adapted from established methods for analogous cyclooctene complexes.

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • This compound (freshly distilled)

  • Ethanol (95% or absolute, degassed)

  • Deionized water (degassed)

  • Argon or Nitrogen gas supply (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • System Preparation: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Charging: To the Schlenk flask, add rhodium(III) chloride trihydrate (1.0 g, approx. 3.8 mmol).

  • Solvent Addition: Add a degassed mixture of 95% ethanol (40 mL) and deionized water (10 mL). The solution will initially be a deep red/brown.

  • Ligand Addition: Add an excess of freshly distilled this compound (8.0 mL, approx. 60 mmol) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) under a positive pressure of inert gas. The color of the solution will gradually change from dark red/brown to a lighter orange/yellow over the course of 2-4 hours as Rh(III) is reduced to Rh(I).

  • Isolation: After the reaction is complete (as indicated by the color change), cool the flask to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation of the product.

  • Filtration: Collect the resulting yellow-orange crystalline solid by filtration under inert atmosphere using a Schlenk filter cannula or in a glovebox.

  • Washing: Wash the product sparingly with small portions of cold, degassed ethanol or pentane to remove any unreacted this compound and other soluble impurities.

  • Drying: Dry the product under high vacuum for several hours. The final product, [(C₇H₁₂]₂RhCl]₂, is an air-sensitive yellow-orange solid. Store under inert atmosphere.

Self-Validation & Characterization:

  • Yield: Typically 70-85%.

  • ¹H NMR (CDCl₃): Expect to see broadened signals for the coordinated this compound protons, shifted upfield from free this compound due to coordination. Signals for the olefinic protons will be significantly shifted.

  • FT-IR (Nujol): Look for the absence of the O-H stretch from the starting hydrate and the characteristic C=C stretch of the coordinated alkene at a lower frequency (~1500-1550 cm⁻¹) compared to free this compound (~1650 cm⁻¹).

  • Elemental Analysis: Confirm the C, H, and Rh content.

Synthesis_Workflow cluster_1 Protocol 1: Synthesis of [(C₇H₁₂]₂RhCl]₂ Start RhCl₃·3H₂O + this compound in EtOH/H₂O Reflux Reflux (80-85°C, 2-4h) under Inert Atmosphere Start->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Filter under Inert Gas Cool->Filter Wash Wash with Cold Pentane Filter->Wash Dry Dry under Vacuum Wash->Dry Product Store Product under Inert Atmosphere Dry->Product

Figure 2: Workflow for the synthesis of the rhodium-cycloheptene pre-catalyst.

Protocol 2: Catalytic Hydrogenation of 1-Hexene using [(C₇H₁₂]₂RhCl]₂

Causality: This protocol demonstrates the catalytic activity of the synthesized pre-catalyst. The this compound ligands are displaced under the H₂ atmosphere, allowing the 1-hexene substrate to coordinate and be hydrogenated. This serves as a functional validation of the pre-catalyst's ability to generate a catalytically active species.

Materials:

  • [(C₇H₁₂]₂RhCl]₂ (synthesized in Protocol 1)

  • 1-Hexene (substrate, purified)

  • Dichloromethane (DCM, anhydrous, degassed)

  • Hydrogen gas (H₂, high purity)

  • Parr hydrogenator or a balloon setup for H₂

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Solution: In a glovebox or under inert atmosphere, dissolve a small amount of [(C₇H₁₂]₂RhCl]₂ (e.g., 5.8 mg, 0.01 mmol) in anhydrous, degassed DCM (10 mL) in a suitable reaction vessel. This is your stock catalyst solution.

  • Reaction Setup: In a separate flask, add 1-hexene (1.0 mL, approx. 8.0 mmol) and an internal standard (e.g., 100 µL of dodecane) to DCM (10 mL).

  • Initiation: Transfer a specific volume of the catalyst stock solution (e.g., 1.0 mL, containing 0.001 mmol of catalyst dimer, representing a 0.025 mol% loading) to the substrate solution.

  • Hydrogenation: Seal the reaction vessel, purge thoroughly with H₂ gas, and then pressurize to the desired pressure (e.g., 1-3 atm H₂) or maintain under a balloon of H₂.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by taking small aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h) and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-hexene to hexane.

  • Termination: Once the reaction is complete (or has stopped), vent the H₂ gas carefully in a fume hood and quench the reaction by opening it to the air.

Self-Validation & Data Analysis:

  • Conversion: Calculate the percentage conversion of 1-hexene to hexane based on the disappearance of the starting material peak and the appearance of the product peak in the GC trace, relative to the internal standard.

  • Turnover Number (TON): TON = (moles of product) / (moles of catalyst). A successful run should show high conversion and a correspondingly high TON, confirming the catalytic nature of the complex.

  • Control Experiment: Run the reaction without the rhodium catalyst to confirm that no hydrogenation occurs under these conditions, validating that the complex is responsible for the observed reactivity.

Table 2: Representative Data for Catalytic Hydrogenation

EntryCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)
10.02512>99
20.0114>99
3 (Control)014<1

Conclusion and Future Outlook

This compound serves as an elegant example of a "sacrificial" or labile ligand in transition metal catalysis. Its value lies not in its enduring presence, but in its timely departure. By providing a stable yet easily displaceable coordination environment, it enables the formation of robust pre-catalysts that can be rapidly activated under mild conditions. This strategy of using weakly coordinating alkenes is fundamental to the design of catalysts for a multitude of organic transformations.

Future research may focus on fine-tuning the electronic and steric properties of cycloalkene ligands through substitution on the ring to gain even more precise control over their lability. This could lead to the development of catalysts that activate under highly specific triggers, offering greater selectivity and control in complex synthetic challenges, particularly in fields like cascade catalysis and materials science.

References

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Application Note & Protocol: Photochemical Isomerization of cis-Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the experimental setup and execution of the photochemical isomerization of cis-cycloheptene to its highly strained and reactive trans-isomer. The protocol details a low-temperature, continuous-flow photoreactor system, a method necessitated by the thermal lability of trans-cycloheptene.[1][2][3] This application note is intended for researchers in organic synthesis, photochemistry, and drug development who require a reliable method for generating and utilizing this transient species for subsequent chemical transformations. We will delve into the theoretical underpinnings of the isomerization, provide a step-by-step experimental protocol, and discuss critical analytical methods for reaction monitoring and product characterization.

Introduction: The Challenge and Utility of trans-Cycloheptene

Cis-cycloheptene is the thermodynamically stable isomer of this seven-membered cycloalkene.[4] The corresponding trans-isomer possesses a highly strained double bond due to the geometric constraints of the medium-sized ring, making it a potent but unstable reactive intermediate.[1] This inherent strain is the driving force for its utility in a variety of chemical transformations, including rapid cycloaddition reactions.[2][5] However, the generation and handling of trans-cycloheptene are non-trivial; it readily isomerizes back to the cis-form at ambient temperatures.[2][6] Early studies demonstrated that trans-cycloheptene could be generated at low temperatures, typically around -40°C to -78°C, and trapped in situ.[6][7]

The protocol described herein leverages modern photochemical techniques, specifically a continuous-flow reactor, to overcome the challenges associated with the instability of trans-cycloheptene. This approach allows for the continuous generation of the trans-isomer and its immediate use in subsequent reactions or its stabilization as a silver(I) complex for storage and later use.[3][8][9]

Theoretical Background: The Photochemical Pathway

The photochemical isomerization of cis-cycloheptene to trans-cycloheptene is typically achieved through triplet sensitization.[10][11] In this process, a sensitizer molecule absorbs a photon and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet sensitizer can then transfer its energy to a molecule of cis-cycloheptene, promoting it to its triplet state. The triplet cycloheptene has a twisted geometry, and upon relaxation to the ground state, it can form either the cis- or trans-isomer.

A common and effective singlet sensitizer for this transformation is methyl benzoate.[1][7] The process can be summarized as follows:

  • Excitation of the Sensitizer: The sensitizer (e.g., methyl benzoate) absorbs UV light and is promoted to an excited singlet state (S¹).

  • Intersystem Crossing: The excited singlet sensitizer undergoes intersystem crossing to the triplet state (T¹).

  • Energy Transfer: The triplet sensitizer collides with a ground-state cis-cycloheptene molecule, transferring its energy and returning to its ground state. The cis-cycloheptene is promoted to its triplet state.

  • Isomerization: The triplet this compound, which has a relaxed geometry around the double bond, can decay back to the ground state as either the cis- or the more strained trans-isomer.

The equilibrium between the cis and trans isomers in the photoreactor can be shifted towards the trans isomer by selectively removing it from the reaction mixture as it is formed.[12][13] This is effectively achieved by passing the reaction stream through a column of silica gel impregnated with silver nitrate (AgNO₃/SiO₂), which selectively complexes with the trans-isomer.[3][14]

Experimental Setup: A Low-Temperature Continuous-Flow Photoreactor

A continuous-flow setup is highly recommended for the preparation of trans-cycloheptene to ensure consistent irradiation, precise temperature control, and efficient trapping of the labile product.[3][15]

Key Components
  • UV Light Source: A medium-pressure mercury lamp is a suitable light source, typically housed in a quartz immersion well. LED-based photoreactors with specific wavelengths (e.g., 254 nm) can also be employed for more controlled irradiation.[16][17]

  • Reaction Coil: UV-transparent tubing, such as fluorinated ethylene propylene (FEP), is coiled around the immersion well to maximize exposure of the reaction mixture to the light source.

  • Peristaltic or HPLC Pump: To circulate the reaction mixture through the system at a controlled flow rate.

  • Low-Temperature Bath: A cryostat or a Dewar flask with a cooling mixture (e.g., dry ice/acetone) is essential to maintain the reaction at the required low temperature (typically -40°C to -78°C).[1][7]

  • Trapping Column: A chromatography column packed with AgNO₃-impregnated silica gel to selectively capture the trans-cycloheptene.[3][14]

  • Reservoir: A flask to hold the initial solution of cis-cycloheptene and sensitizer.

Schematic of the Experimental Setup

Photochemical_Isomerization_Workflow Workflow for Photochemical Isomerization of cis-Cycloheptene Reservoir Reservoir: cis-Cycloheptene & Sensitizer in Solvent at -78°C Pump Peristaltic Pump Reservoir->Pump 1. Feed Photoreactor Low-Temperature Photoreactor: UV Irradiation Pump->Photoreactor 2. Circulate Trapping_Column Trapping Column: AgNO₃/SiO₂ Photoreactor->Trapping_Column 3. Isomerization & Trapping Collection_Flask Collection of Unreacted cis-Cycloheptene Trapping_Column->Collection_Flask 4. Recycle cis-isomer Elution Elution of trans-Cycloheptene (as AgNO₃ complex) Trapping_Column->Elution 5. Product Isolation

Caption: Continuous-flow setup for photochemical isomerization and trapping of trans-cycloheptene.

Detailed Experimental Protocol

Safety Precautions: cis-Cycloheptene is flammable.[1] UV radiation is harmful to the eyes and skin; appropriate shielding must be used. Low temperatures require the use of cryogenic gloves. All procedures should be carried out in a well-ventilated fume hood.

Preparation of the AgNO₃/SiO₂ Trapping Column
  • Dissolve silver nitrate (AgNO₃) in deionized water.

  • Add silica gel to the AgNO₃ solution and stir to form a slurry.

  • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Dry the AgNO₃/SiO₂ in a vacuum oven at 60°C for 12 hours.

  • Pack the dried adsorbent into a chromatography column and store it protected from light.

Photochemical Isomerization
  • Prepare a solution of cis-cycloheptene and methyl benzoate (sensitizer) in a suitable solvent (e.g., hexane or ethanol) in the reservoir flask.[14]

  • Cool the reservoir and the entire flow system to the desired temperature (e.g., -78°C) using the low-temperature bath.

  • Start the circulation of the solution through the photoreactor and the trapping column using the pump at a predetermined flow rate.

  • Turn on the UV lamp to initiate the photoisomerization.

  • Monitor the reaction progress by periodically taking aliquots from the outlet of the trapping column and analyzing for the disappearance of cis-cycloheptene using Gas Chromatography (GC) or ¹H NMR.

  • Once the concentration of cis-cycloheptene in the circulating solution is minimal, stop the irradiation and the pump.

Elution and Isolation of trans-Cycloheptene-AgNO₃ Complex
  • Wash the trapping column with cold solvent to remove any remaining cis-cycloheptene.

  • Elute the trans-cycloheptene-AgNO₃ complex from the column with a more polar solvent, such as ethanol.[14]

  • The resulting solution contains the stabilized trans-cycloheptene-AgNO₃ complex, which can be stored at low temperatures (-20°C) for extended periods.[3][9]

Key Experimental Parameters

ParameterRecommended Value/RangeRationale
Wavelength 254 nm (from Hg lamp)Efficient excitation of methyl benzoate sensitizer.
Temperature -40°C to -78°CMinimizes thermal back-isomerization of trans-cycloheptene.[1][7]
Solvent Hexane, EthanolSolvents with good transparency at the irradiation wavelength and low freezing points.[14]
Sensitizer Methyl BenzoateEffective singlet sensitizer for this transformation.[1][7]
Flow Rate 1-10 mL/minControls the residence time in the photoreactor, allowing for optimization of conversion.
Trapping Agent AgNO₃ on Silica GelSelectively complexes with the trans-isomer, driving the equilibrium towards the product.[3][14]

Analytical Methods for Reaction Monitoring

Accurate monitoring of the reaction is crucial for determining the optimal reaction time and for quantifying the yield of trans-cycloheptene.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a robust method for separating and quantifying the volatile cis- and trans-cycloheptene isomers.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.

  • Temperature Program: An isothermal or a slow temperature ramp program will be necessary to achieve baseline separation of the two isomers.

  • Quantification: An internal standard method is recommended for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the disappearance of the olefinic protons of cis-cycloheptene (typically around δ 5.8 ppm). Due to the instability of free trans-cycloheptene, in-situ NMR at low temperatures would be required for its direct observation. More practically, NMR is used to characterize the final, stabilized trans-cycloheptene-AgNO₃ complex.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient irradiation time or intensity.Increase irradiation time or use a more powerful lamp. Ensure the photoreactor is clean.
Inefficient energy transfer.Check the concentration and purity of the sensitizer.
Product Decomposition Temperature too high.Ensure the cooling bath is maintained at the correct temperature.
Presence of impurities.Use purified solvents and reagents.
Poor Trapping Efficiency Inactive AgNO₃/SiO₂.Prepare fresh trapping material. Ensure the column is properly packed.

Conclusion

The photochemical isomerization of cis-cycloheptene to its trans-isomer is a powerful method for accessing a highly reactive intermediate. The use of a low-temperature, continuous-flow photoreactor coupled with an in-line trapping system provides a reliable and efficient means of generating and stabilizing trans-cycloheptene. This protocol enables the broader application of this strained alkene in complex molecule synthesis and bioorthogonal chemistry.

References

  • Wikipedia. This compound. [Link]

  • Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How Stable Is trans-Cycloheptene?. Journal of the American Chemical Society, 127(45), 15983–15988. [Link]

  • Carreira, E. M., et al. (2017). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 8(11), 7537–7543. [Link]

  • Royal Society of Chemistry. (2017). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science. [Link]

  • HepatoChem. Photoreactor Setup and Design. [Link]

  • University of Delaware. (2018). Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery. UDSpace. [Link]

  • University of Nottingham. Photochemical Reactors. [Link]

  • National Institutes of Health. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. [Link]

  • Inoue, Y., et al. (1980). This compound. Photochemical Generation and Thermal trans-cis Isomerization. Journal of the Chemical Society, Chemical Communications, (21), 1031-1032. [Link]

  • Google Patents. (2018). Trans-cycloheptenes and hetero-trans-cycloheptenes for bioorthogonal coupling.
  • PubMed. (2005). How stable is trans-cycloheptene?. Journal of the American Chemical Society, 127(45), 15983-8. [Link]

  • Bach, T., et al. (2020). Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Angewandte Chemie International Edition, 59(32), 13453-13459. [Link]

  • Vapourtec. How Does a Photochemistry Flow Reactor Work?. [Link]

  • Inoue, Y., et al. (1998). Trapped Optically Active (E)-Cycloheptene Generated by Enantiodifferentiating Z−E Photoisomerization of this compound Sensitized by Chiral Aromatic Esters. Journal of the American Chemical Society, 120(46), 12083–12089. [Link]

  • ResearchGate. (2019). Image of the photochemical reactor set up. [Link]

  • Thieme. (2020). Enantioselective Photochemical Generation of a cis-Cycloheptenone Isomer. Synfacts, 16(06), 0732. [Link]

  • ResearchGate. (2007). Cis and Trans Isomers of Cycloalkenes. [Link]

  • National Institutes of Health. (2018). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. [Link]

  • National Institutes of Health. (2015). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. [Link]

  • National Institutes of Health. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. [Link]

  • YouTube. (2016). Photochemistry of alkenes cis-trans isomerization. [Link]

  • Wikipedia. Cis–trans isomerism. [Link]

  • UPCommons. (2023). Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. [Link]

  • University of Regina. Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. [Link]

  • ResearchGate. (2007). Fig. 4 Photoisomerization quantum yields Φ ph (A) and branching ratios... [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • ACS Publications. (1990). Reinvestigation of triplet-sensitized cis-trans photoisomerization of cyclooctene. Alkene-concentration and sensitizer-ET dependence of photostationary trans/cis ratio. The Journal of Physical Chemistry, 94(3), 1108-1114. [Link]

  • Wiley. (2008). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

  • ResearchGate. (2022). Analytical techniques used in therapeutic drug monitoring. [Link]

  • PubMed. (2001). Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 292(1), 124-30. [Link]

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Application of Sila-Cycloheptene in Bioorthogonal Chemistry: A Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Speed in Bioorthogonal Chemistry

Bioorthogonal chemistry has transformed our ability to study and manipulate biological systems in their native state. By employing reactions that proceed with high selectivity and efficiency within the complex milieu of a living cell, researchers can label, track, and perturb biomolecules with minimal interference to natural processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a premier tool in this field, prized for its exceptionally fast kinetics and the absence of a need for cytotoxic catalysts.[1][2]

While trans-cyclooctene (TCO) derivatives have been the workhorses of iEDDA chemistry, the quest for even faster reaction partners—essential for capturing rapid biological events or labeling low-abundance targets—has led to the development of more highly strained systems. This guide focuses on a uniquely reactive dienophile: trans-1-sila-4-cycloheptene (Si-TCH). The substitution of a carbon atom with silicon in the seven-membered ring alleviates some ring strain, which paradoxically enhances the stability of the free alkene compared to its all-carbon analogue, while simultaneously pre-distorting the molecule into a conformation that is highly activated for the iEDDA reaction.[3]

This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and drug development professionals. It provides a deep dive into the principles of Si-TCH chemistry, practical protocols for its use in live-cell imaging, and insights into its potential for next-generation bioconjugation.

The Sila-Cycloheptene Advantage: Unparalleled Reactivity and Stability

The utility of Si-TCH in bioorthogonal chemistry stems from a masterful balance of stability and reactivity, a combination not fully realized by other cycloalkenes.

The Principle of Strain-Promoted Reactivity

The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the alkene).[4] The rate of this reaction is dramatically accelerated by introducing ring strain into the dienophile. This strain, arising from the geometrically constrained trans double bond within a small ring, raises the energy of the dienophile's highest occupied molecular orbital (HOMO), bringing it closer to the tetrazine's lowest unoccupied molecular orbital (LUMO). This reduced energy gap leads to a lower activation barrier and, consequently, a much faster reaction.[1]

Why Sila-Cycloheptene?

While carbocyclic trans-cycloheptene is highly reactive, it is also thermally unstable at room temperature, limiting its practical use.[3] The innovation of Si-TCH lies in the strategic placement of a silicon atom in the ring. The longer C-Si and Si-Si bonds, compared to C-C bonds, help to stabilize the strained seven-membered ring structure.[3]

Despite this added stability, computational and experimental studies have shown that Si-TCH is significantly more reactive than even the most strained trans-cyclooctenes.[5] The reaction of Si-TCH with a dipyridyltetrazine has been reported with a second-order rate constant (k₂) of 1.14 × 10⁷ M⁻¹s⁻¹ , which remains the fastest bioorthogonal reaction documented to date.[3][5] This extreme reactivity allows for efficient labeling at nanomolar concentrations, significantly reducing the required amount of probe and minimizing potential off-target effects or cellular stress.

Handling and Stability: The Silver Complex

The key to the practical application of Si-TCH is its synthesis and storage as a silver nitrate (AgNO₃) complex.[6] The free, metal-free Si-TCH is generated in situ just before or during the experiment.

  • Enhanced Shelf-Life: Si-TCH·AgNO₃ complexes are robust solids that are bench-stable for days at room temperature and can be stored for months in a freezer (-20 °C).[5] This contrasts sharply with many highly reactive, metal-free TCO derivatives that can isomerize or degrade over time.[6]

  • Controlled Release: The active, metal-free Si-TCH is liberated from the silver complex upon introduction of a halide salt, such as sodium chloride (NaCl). This is exceptionally convenient for cellular experiments, as the high concentration of NaCl in standard cell culture media triggers the decomplexation automatically and instantaneously.[7]

Data Summary: A Comparative Kinetic Analysis

To fully appreciate the performance of Si-TCH, it is essential to compare its reaction kinetics with other commonly used bioorthogonal reagents.

Reaction PairBioorthogonal ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Si-TCH + Diphenyl-s-tetrazine iEDDA ~1.14 x 10⁷ [5]Extremely fast; currently the fastest reported bioorthogonal reaction.
sTCO¹ + TetrazineiEDDA~10⁶[8]Very fast; excellent for in vivo applications. Can have stability issues.
TCO + TetrazineiEDDA10³ - 10⁵[8]Fast and widely used; the benchmark for iEDDA reactions.
Bicyclononyne (BCN) + AzideSPAAC²~0.1 - 1.0[9]Good balance of reactivity and stability; copper-free.
Dibenzocyclooctyne (DBCO) + AzideSPAAC²~0.1 - 2.3[8]Widely used copper-free click reaction; good stability.
Norbornene + TetrazineiEDDA~1 - 10³[8]Slower kinetics but dienophile is highly stable and cost-effective.

¹ sTCO = conformationally strained trans-cyclooctene ² SPAAC = Strain-Promoted Azide-Alkyne Cycloaddition

Experimental Protocols

The following section provides detailed, field-proven methodologies for the preparation and application of Si-TCH in a typical live-cell protein labeling experiment using the HaloTag® system.

Protocol 1: Preparation of Metal-Free Si-TCH Stock Solution

This protocol describes the generation of a metal-free Si-TCH solution from its silver nitrate complex for in vitro assays or for experiments where cell media is not used for decomplexation.

Causality: The silver ion must be removed to liberate the reactive alkene. Aqueous ammonia is used to form a soluble silver-ammonia complex ([Ag(NH₃)₂]⁺), allowing the now metal-free and more hydrophobic Si-TCH to be extracted into an organic solvent. This procedure must be performed immediately before use due to the limited stability of the free Si-TCH in solution.

Materials:

  • Si-TCH·AgNO₃ complex

  • Ammonium hydroxide (NH₄OH), ~28-30% aqueous solution

  • Anhydrous, inert organic solvent (e.g., Dichloromethane (DCM) or Diethyl Ether)

  • Deionized water

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Glass vials, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a glass vial, dissolve a known quantity of the Si-TCH·AgNO₃ complex in a minimal amount of deionized water.

  • Decomplexation: Add an excess of cold (~4 °C) aqueous ammonium hydroxide solution to the vial. A 5- to 10-fold molar excess relative to silver is sufficient. Gently agitate the mixture for 1-2 minutes.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the mixture 3 times with an equal volume of cold, anhydrous organic solvent (e.g., DCM). The metal-free Si-TCH will partition into the organic layer.

  • Washing: Combine the organic layers and wash them once with cold deionized water and once with cold brine to remove residual ammonia and salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 5-10 minutes.

  • Concentration: Filter off the drying agent and carefully concentrate the solution under reduced pressure on a rotary evaporator at low temperature (0-10 °C). Crucially, do not evaporate to complete dryness , as the neat, free Si-TCH is less stable.

  • Final Preparation: Immediately re-dissolve the concentrated Si-TCH in a suitable anhydrous solvent (e.g., DMSO) to a desired stock concentration (e.g., 1-10 mM). Store this stock solution on ice and use it within a few hours for maximal reactivity.

Protocol 2: Live-Cell Protein Imaging via HaloTag® and Si-TCH Ligation

This protocol details a two-step labeling strategy for visualizing an intracellular protein of interest (POI) fused to HaloTag. First, the HaloTag is covalently labeled with a chloroalkane functionalized with Si-TCH. Second, a fluorogenic tetrazine probe is added, which reacts with the Si-TCH, leading to a dramatic increase in fluorescence upon ligation.

Workflow Diagram:

G cluster_0 Step 1: Primary Labeling cluster_1 Step 2: Bioorthogonal Ligation & Imaging p1 Plate cells expressing POI-HaloTag fusion p2 Incubate with AgSiTCH-Halo Ligand p1->p2 24h p3 Wash to remove excess ligand p2->p3 30 min p4 Incubate with Fluorogenic Tetrazine Probe p3->p4 Cells now display Si-TCH handle p5 Wash (Optional for fluorogenic probes) p4->p5 15-30 min p6 Image cells via Fluorescence Microscopy p5->p6

Caption: Experimental workflow for two-step live-cell imaging.

Materials:

  • Mammalian cells (e.g., HeLa, U2OS) transiently or stably expressing your Protein of Interest fused to HaloTag (POI-HaloTag).

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Glass-bottom imaging dishes or plates.

  • AgSiTCH-Halo Ligand: A chloroalkane derivative of the Si-TCH·AgNO₃ complex (synthesis required or custom order). Prepare a 1-10 mM stock in anhydrous DMSO.

  • Fluorogenic Tetrazine Probe: (e.g., H-Tetrazine-BODIPY, SiR-Tetrazine). Prepare a 1-5 mM stock in anhydrous DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Live-cell imaging medium (e.g., phenol red-free DMEM).

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional).

  • Confocal or widefield fluorescence microscope with appropriate filter sets and environmental chamber (37 °C, 5% CO₂).

Procedure:

  • Cell Seeding: 24 hours prior to the experiment, seed the POI-HaloTag expressing cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.

  • Primary Labeling (Si-TCH Installation):

    • Prepare a working solution of the AgSiTCH-Halo Ligand in pre-warmed complete cell culture medium. A final concentration of 1-10 µM is a good starting point.

    • Causality: The silver complex is used directly. The NaCl in the media will instantly cause the dissociation of the silver, generating the highly reactive, metal-free Si-TCH-Halo ligand in situ, which then covalently attaches to the HaloTag protein.

    • Aspirate the old medium from the cells and add the AgSiTCH-Halo containing medium.

    • Incubate the cells for 30 minutes at 37 °C, 5% CO₂.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells three times with pre-warmed complete medium, with a 5-minute incubation period for each wash. This step is critical to remove any non-covalently bound or unreacted Si-TCH ligand, which would otherwise react with the tetrazine probe in the medium and increase background fluorescence.

  • Bioorthogonal Ligation (Fluorophore Conjugation):

    • Prepare a working solution of the fluorogenic tetrazine probe in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is typical.

    • Aspirate the wash medium and add the tetrazine-containing medium to the cells.

    • Incubate for 15-30 minutes at 37 °C, 5% CO₂. Due to the extremely fast kinetics of the Si-TCH/tetrazine reaction, this incubation time is often sufficient for complete labeling.

  • Final Wash and Imaging:

    • For fluorogenic probes, a "no-wash" imaging protocol is often possible, as the unreacted probe has very low fluorescence. However, for the best signal-to-noise ratio, a brief wash is recommended.

    • Aspirate the tetrazine medium and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh live-cell imaging medium (containing a nuclear stain like Hoechst, if desired) to the dish.

    • Immediately transfer the dish to the microscope stage equipped with an environmental chamber.

    • Acquire images using the appropriate laser lines and emission filters for your chosen fluorophore and nuclear stain.

Mechanistic Overview and Troubleshooting

A clear understanding of the reaction mechanism is key to troubleshooting potential issues.

Reaction Mechanism Diagram:

Sources

Application Note: Synthesis of High cis-Content Poly(cycloheptene) via Ring-Opening Metathesis Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Polyalkenamers

The geometric configuration of double bonds—cis or trans—within a polymer backbone profoundly influences its macroscopic properties. High cis-content polyalkenamers, such as poly(cycloheptene), often exhibit lower glass transition temperatures (Tg) and melting points, and slower crystallization rates compared to their high trans counterparts. This renders them desirable for applications requiring materials with elastomeric properties and low-temperature flexibility. The ring-opening metathesis polymerization (ROMP) of cycloalkenes is a powerful technique for accessing these microstructures, provided that appropriate catalytic systems and reaction conditions are employed.[1] this compound, a low ring-strain monomer, presents a unique challenge for polymerization, often requiring carefully optimized conditions to achieve high conversion and stereoselectivity.[2]

This application note provides a detailed protocol for the synthesis of high cis-content poly(this compound) using a C-H activated ruthenium-based metathesis catalyst. We will delve into the rationale behind the choice of catalyst and reaction parameters, and provide a comprehensive guide to the characterization of the resulting polymer's microstructure.

Theoretical Background: Achieving cis-Selectivity in ROMP

The stereochemical outcome of a ROMP reaction is determined by the relative rates of monomer approach to the metal-carbene and the subsequent metallacyclobutane formation and ring-opening. Certain ruthenium and tungsten-based catalysts have been specifically designed to favor the formation of cis double bonds.[1] For ruthenium systems, catalysts featuring a C-H activated N-heterocyclic carbene (NHC) ligand have demonstrated remarkable cis-selectivity.[1][3] The steric pressure exerted by the NHC ligand on the approaching monomer and the forming metallacyclobutane intermediate is believed to be a key factor in directing the stereochemistry of the resulting double bond.[1]

Furthermore, the cis/trans selectivity in these systems is often temperature-dependent, with lower temperatures generally favoring the kinetic cis-product.[1] This is a critical parameter that will be exploited in the following protocol to maximize the cis-content of the poly(this compound).

Experimental Section

Materials and Equipment
  • Monomer: this compound (high purity, >98%), passed through a column of activated basic alumina to remove inhibitors and peroxides.

  • Catalyst: A C-H activated ruthenium-based catalyst known for cis-selectivity (e.g., a catalyst analogous to that described by Keitz et al.).[4]

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), purged with argon or nitrogen.

  • Quenching Agent: Ethyl vinyl ether.

  • Precipitation Solvent: Methanol, cooled to 0 °C.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, magnetic stir plates, appropriate glassware (Schlenk flasks, syringes), rotary evaporator, vacuum oven.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C), Gel Permeation Chromatography (GPC) system.

Protocol 1: Synthesis of High cis-Poly(this compound)

This protocol is designed for a typical lab-scale synthesis. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Monomer and Solvent Preparation:

    • In a glovebox, add freshly purified this compound (e.g., 1.0 g, 10.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed dichloromethane (DCM) to achieve a desired monomer concentration (e.g., 2 M, approximately 5.2 mL of DCM). Note: Higher concentrations can be beneficial for the polymerization of low-strain monomers like this compound.

  • Catalyst Solution Preparation:

    • In a separate vial inside the glovebox, dissolve the cis-selective ruthenium catalyst in a small amount of anhydrous DCM to create a stock solution (e.g., 2 mg/mL). The monomer-to-catalyst ratio is a critical parameter; a ratio of 500:1 to 1000:1 is a good starting point. For this example (10.4 mmol of monomer), a 1000:1 ratio would require 10.4 µmol of catalyst.

  • Polymerization:

    • Cool the monomer solution to the desired temperature using a cryobath (e.g., -20 °C). Lower temperatures generally enhance cis-selectivity.[4]

    • While stirring vigorously, rapidly inject the required amount of the catalyst solution into the monomer solution.

    • Allow the reaction to proceed at the set temperature. The reaction time will vary depending on the catalyst activity and temperature, but can range from 30 minutes to several hours. The solution will typically become more viscous as the polymer forms.

  • Quenching and Polymer Isolation:

    • To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and allow it to stir for 20-30 minutes at room temperature.

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker of cold (0 °C) methanol with rapid stirring. A white, gummy solid should form.

    • Decant the methanol and redissolve the polymer in a minimal amount of DCM.

    • Repeat the precipitation into cold methanol two more times to ensure the removal of residual catalyst and unreacted monomer.

    • Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization of High cis-Poly(this compound)

Microstructure Analysis by NMR Spectroscopy

The determination of the cis/trans content of the poly(this compound) is crucial and is readily achieved using ¹H and ¹³C NMR spectroscopy.[5] The chemical shifts of the olefinic protons and carbons are sensitive to the geometry of the double bond.

  • ¹H NMR: In CDCl₃, the olefinic protons of the cis-isomers are expected to resonate slightly upfield compared to their trans-counterparts. Based on data for analogous poly(cyclooctene), the cis-olefinic protons may appear around δ 5.34 ppm, while the trans-olefinic protons would be slightly downfield, around δ 5.39 ppm.[2] The relative integration of these peaks allows for the quantification of the cis/trans ratio.

  • ¹³C NMR: Similarly, the olefinic carbons will show distinct chemical shifts. For poly(cyclooctene), the cis-olefinic carbons are reported at approximately δ 129.88 ppm, and the trans-carbons at δ 130.34 ppm.[2] A similar trend is expected for poly(this compound).

Molecular Weight and Polydispersity by GPC

Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[6]

  • Typical GPC Conditions:

    • System: Agilent or similar GPC system.[7]

    • Solvent/Mobile Phase: Tetrahydrofuran (THF) or toluene.

    • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

    • Calibration: Calibrated against polystyrene standards.[8]

    • Detector: Refractive index (RI) detector.

Expected Results and Data Interpretation

The protocol described above is expected to yield poly(this compound) with a high cis-content (>90%), a moderate to high molecular weight, and a relatively low polydispersity index (PDI < 1.5), indicative of a well-controlled polymerization.

ParameterCatalyst SystemTemperature (°C)Expected cis-Content (%)Expected Mn (kDa)Expected PDI
Example 1 Ru-based (C-H activated)0~85-9050-100< 1.4
Example 2 Ru-based (C-H activated)-20>9050-100< 1.3
Example 3 Tungsten-based-20>9550-100< 1.3

Table 1: Expected outcomes for the synthesis of poly(this compound) under various conditions. Data is illustrative and will depend on the specific catalyst and reaction parameters.

Visualizing the Process

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer_Prep Monomer Purification (this compound) Reaction_Setup Reaction Setup in Schlenk Flask Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Purification & Degassing (DCM/THF) Solvent_Prep->Reaction_Setup Catalyst_Sol Catalyst Solution Preparation Initiation Catalyst Injection Catalyst_Sol->Initiation Cooling Cool to -20°C Reaction_Setup->Cooling Cooling->Initiation Propagation Polymerization Initiation->Propagation Quench Quench with Ethyl Vinyl Ether Propagation->Quench Precipitation Precipitate in Cold Methanol Quench->Precipitation Purify Redissolve & Reprecipitate Precipitation->Purify Drying Dry under Vacuum Purify->Drying NMR NMR Analysis (¹H, ¹³C for cis/trans) Drying->NMR GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC ROMP_Mechanism Catalyst [Ru]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane + Monomer Monomer This compound Monomer->Metallacyclobutane New_Carbene [Ru]=CH-(CH₂)₅-CH=CHR¹ Metallacyclobutane->New_Carbene Ring Opening Polymer High cis-Poly(this compound) New_Carbene->Polymer + n Monomer (Propagation)

Figure 2: Simplified mechanism of ROMP for this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of high cis-content poly(this compound). By leveraging a C-H activated ruthenium catalyst and optimizing reaction conditions, particularly temperature, researchers can achieve excellent control over the polymer's microstructure. The detailed characterization methods outlined herein are essential for verifying the stereochemical purity and molecular properties of the final material. This methodology opens avenues for the development of novel elastomeric materials with tailored properties for a range of advanced applications.

References

  • Herbert Wakefield IV, Ilia Kevlishvili, Kelsie E. Wentz, Yunxin Yao, Tatiana B. Kouznetsova, Sophia J. Melvin, Em G. Ambrosius, Abraham Herzog-Arbeitman, Maxime A. Siegler, Jeremiah A. Johnson, Stephen L. Craig, Heather J. Kulik, and Rebekka S. Klausen. (2023). Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silathis compound and Single-Molecule Mechanics of Its Polymer. Journal of the American Chemical Society, 145(18), 10187-10196. [Link]

  • Keitz, B. K., Fedorov, A., & Grubbs, R. H. (2012). Cis-selective ring-opening metathesis polymerization with ruthenium catalysts. Journal of the American Chemical Society, 134(4), 2040–2043. [Link]

  • Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13C NMR SPECTROSCOPY. ISMAR. Retrieved from [Link]

  • Keitz, B. K., Fedorov, A., & Grubbs, R. H. (2012). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. SciSpace. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. [Link]

  • Delaittre, G., et al. (2023). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au. [Link]

  • Keitz, B. K., et al. (2012). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. PubMed Central. [Link]

  • Delaittre, G., et al. (2023). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. PubMed Central. [Link]

  • Polymer Char. (n.d.). Application Note: Gel Permeation Chromatography for Quality Control. Polymer Char. [Link]

  • Chemistry For Everyone. (2025). What Is Ring-Opening Metathesis Polymerization (ROMP)? YouTube. [Link]

  • Meehan, E., Saunders, G., & Tribe, K. (2014). High Performance GPC Analysis for Reliable Polymer Characterization. Agilent. [Link]

  • Nomura, K., et al. (2021). Cis‐specific ring opening metathesis polymerization (ROMP) of norbornene (NBE) by (imido)vanadium(V)‐alkylidene catalysts. ResearchGate. [Link]

  • Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Agilent. [Link]

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Application Notes and Protocols: Cycloheptene as a Versatile Starting Material for the Synthesis of Azulene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of azulene, a fascinating non-benzenoid aromatic hydrocarbon, utilizing cycloheptene as a readily accessible starting material. We will explore a robust and modular synthetic strategy that proceeds through key intermediates such as cycloheptatriene and troponoid systems. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to successfully synthesize azulene and its derivatives.

Introduction: The Allure of Azulene

Azulene, a structural isomer of naphthalene, is a captivating molecule renowned for its intense blue color and unique electronic properties.[1] Unlike its colorless benzenoid counterpart, azulene possesses a significant dipole moment and displays distinct reactivity patterns, making it a valuable scaffold in medicinal chemistry and a promising component in organic electronics.[2][3] Its derivatives have shown potential as anti-ulcer agents, and their unique photophysical characteristics are being explored for applications in organic solar cells and non-linear optics.[2]

Historically, the synthesis of azulene has been a subject of considerable interest, with various strategies developed to construct its fused five- and seven-membered ring system.[1] This guide focuses on a practical and adaptable approach that commences with the simple and commercially available cycloalkene, this compound.

The Synthetic Blueprint: From this compound to Azulene

Our synthetic strategy is a multi-stage process that leverages well-established organic transformations to progressively build the complexity of the azulene core. The overall workflow can be conceptualized as follows:

G A This compound B Cycloheptatriene A->B Dehydrogenation C Tropone Derivatives B->C Oxidation D 2H-Cyclohepta[b]furan-2-one C->D Annulation E Azulene D->E [8+2] Cycloaddition

Caption: Overall synthetic workflow from this compound to azulene.

This pathway offers modularity, allowing for the introduction of various substituents at different stages to generate a library of azulene derivatives.

Stage 1: Dehydrogenation of this compound to Cycloheptatriene

The crucial first step involves the conversion of this compound to cycloheptatriene, introducing the conjugated triene system of the seven-membered ring. While direct dehydrogenation can be challenging, a common laboratory-scale approach involves bromination followed by dehydrobromination.

Protocol 1: Synthesis of Cycloheptatriene from this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Potassium tert-butoxide

  • tert-Butanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Allylic Bromination: To a solution of this compound (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO. Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dehydrobromination: Dissolve the crude bromo-cycloheptene in tert-butanol. Add potassium tert-butoxide (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude cycloheptatriene by distillation.

Expected Yield: 50-60%

Stage 2: Oxidation of Cycloheptatriene to Tropone Derivatives

With cycloheptatriene in hand, the next step is the oxidation to form a tropone or a tropolone derivative. These seven-membered ring ketones are pivotal intermediates for the subsequent annulation step. Selenium dioxide oxidation is a classic method for this transformation.[2][4]

Protocol 2: Synthesis of Tropone from Cycloheptatriene

Materials:

  • Cycloheptatriene

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • Oxidation: To a solution of cycloheptatriene (1.0 eq) in a mixture of dioxane and water, add SeO₂ (1.2 eq). Reflux the mixture for 24 hours.

  • Work-up: Cool the reaction to room temperature and filter to remove the black selenium precipitate.

  • Extraction: Dilute the filtrate with water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude tropone by column chromatography on silica gel.

Expected Yield: 40-50%

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Key Spectroscopic Data (¹H NMR, δ ppm)
Cycloheptatriene92.14115-1176.6-6.8 (m, 2H), 6.1-6.3 (m, 2H), 5.3-5.5 (m, 2H), 2.2-2.4 (t, 2H)
Tropone106.12113 (15 mmHg)6.8-7.2 (m, 6H)

Stage 3: Annulation to 2H-Cyclohepta[b]furan-2-one

The tropone ring is now ready for the construction of the fused furanone ring, which serves as a masked precursor for the five-membered ring of azulene. This is typically achieved by reacting a reactive troponoid, such as 2-chlorotropone, with an active methylene compound like diethyl malonate.[5]

Protocol 3: Synthesis of 2-Chlorotropone and subsequent reaction to 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

Materials:

  • Tropone

  • Thionyl chloride (SOCl₂)

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Synthesis of 2-Chlorotropone: Reflux a solution of tropone (1.0 eq) in excess SOCl₂ for 2 hours. Remove the excess SOCl₂ under reduced pressure to obtain crude 2-chlorotropone, which can be used directly in the next step.

  • Annulation: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate (1.1 eq) dropwise at 0 °C. To this solution, add the crude 2-chlorotropone (1.0 eq) in ethanol. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Neutralize the reaction with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography to yield 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one.

Expected Yield: 60-70%

Stage 4: The Final Step - [8+2] Cycloaddition to Azulene

The culmination of this synthetic sequence is the formation of the azulene core via an [8+2] cycloaddition reaction. The 2H-cyclohepta[b]furan-2-one derivative acts as the 8π component, and an enamine, generated in situ, serves as the 2π component.[6] This reaction is a powerful and widely used method for constructing the azulene skeleton.[6]

G cluster_0 Reaction Mechanism 2H-Cyclohepta[b]furan-2-one 2H-Cyclohepta[b]furan-2-one Cycloadduct Cycloadduct 2H-Cyclohepta[b]furan-2-one->Cycloadduct [8+2] Cycloaddition Enamine Enamine Enamine->Cycloadduct Aminohydroazulene Aminohydroazulene Cycloadduct->Aminohydroazulene Decarboxylation Azulene Azulene Aminohydroazulene->Azulene Elimination of Amine

Caption: Mechanism of azulene synthesis via [8+2] cycloaddition.

Protocol 4: Synthesis of Azulene from 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

Materials:

  • 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

  • Pyrrolidine

  • Acetaldehyde

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Hydrolysis and Decarboxylation: Heat the 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one in concentrated sulfuric acid to effect hydrolysis and decarboxylation, yielding the parent 2H-cyclohepta[b]furan-2-one.[5] Purify by sublimation.

  • Enamine Formation (in situ): In a reaction flask, combine 2H-cyclohepta[b]furan-2-one (1.0 eq) and acetaldehyde (1.5 eq) in methanol. Add pyrrolidine (1.2 eq) dropwise at 0 °C.

  • Cycloaddition and Aromatization: Stir the mixture at room temperature for 48 hours. The reaction mixture will gradually turn deep blue.

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract with hexane. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude azulene by column chromatography on alumina with hexane as the eluent. The blue fraction contains the desired product.

Expected Yield: 30-40%

Intermediate Reaction Type Key Reagents Typical Yield
CycloheptatrieneDehydrogenationNBS, K-OtBu50-60%
TroponeOxidationSeO₂40-50%
2H-Cyclohepta[b]furan-2-oneAnnulationDiethyl malonate, NaOEt60-70%
Azulene[8+2] CycloadditionEnamine30-40%

Conclusion

This application note has detailed a reliable and instructive synthetic pathway for the preparation of azulene starting from the simple precursor, this compound. By proceeding through the key intermediates of cycloheptatriene and 2H-cyclohepta[b]furan-2-one, this methodology provides a versatile platform for accessing the unique and valuable azulene scaffold. The provided protocols are intended to serve as a practical guide for researchers, enabling further exploration into the fascinating chemistry and applications of azulene and its derivatives.

References

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Application Notes and Protocols: Catalytic Hydrogenation of Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the saturation of carbon-carbon multiple bonds to produce alkanes.[1][2] This application note provides a comprehensive guide to the catalytic hydrogenation of cycloheptene to cycloheptane, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, compare various catalytic systems, and provide detailed, field-proven protocols. Our focus is on ensuring scientific integrity by explaining the rationale behind experimental choices and providing a framework for reproducible and safe execution.

The conversion of this compound to cycloheptane is a model reaction for understanding the principles of catalytic hydrogenation. It involves the addition of molecular hydrogen (H₂) across the double bond of this compound in the presence of a catalyst.[1] This process is typically highly efficient and stereospecific, with both hydrogen atoms adding to the same face of the double bond, a phenomenon known as syn-addition.[1][2][3][4]

Mechanistic Overview: Heterogeneous vs. Homogeneous Catalysis

Catalytic hydrogenation can be broadly categorized into two types: heterogeneous and homogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants.[5][6]

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants.[5][6] Widely used heterogeneous catalysts include noble metals like palladium (Pd), platinum (Pt), and nickel (Ni), often dispersed on a high-surface-area support such as activated carbon (C) or alumina (Al₂O₃).[3]

The mechanism on a solid catalyst surface is generally understood to involve the following steps:[1][2][4][6][7]

  • Adsorption: Both the this compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.[2][4]

  • Activation of Hydrogen: The H-H bond of the adsorbed hydrogen molecule is cleaved, forming metal-hydride bonds on the catalyst surface.[2][3]

  • Hydrogen Transfer: The alkene, adsorbed through its π-bond, undergoes sequential addition of two hydrogen atoms from the catalyst surface.[1][2]

  • Desorption: The newly formed cycloheptane, being more weakly adsorbed, is released from the catalyst surface, freeing the active site for another catalytic cycle.[4]

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, operating in the same phase as the reactants.[5][8] A prominent example is Wilkinson's catalyst, [RhCl(PPh₃)₃].[9][10][11][12][13] These catalysts often offer higher selectivity and operate under milder conditions than their heterogeneous counterparts.[14]

The catalytic cycle for Wilkinson's catalyst typically involves:[1][9][10]

  • Ligand Dissociation: A triphenylphosphine (PPh₃) ligand dissociates from the 16-electron complex to create a catalytically active 14-electron species.[9][10][13]

  • Oxidative Addition of H₂: Molecular hydrogen adds to the rhodium center, increasing its oxidation state from +1 to +3 and forming a dihydrido complex.[9]

  • Alkene Coordination: The this compound molecule coordinates to the metal center.

  • Migratory Insertion: One of the hydride ligands is transferred to a carbon of the double bond.

  • Reductive Elimination: The second hydride is transferred, and the resulting cycloheptane is eliminated, regenerating the catalyst.[9]

Visualizing the Catalytic Cycles

Heterogeneous_Catalysis cluster_surface Catalyst Surface (e.g., Pd/C) H2 H₂ Cycloheptene_ads Adsorbed This compound Intermediate Intermediate Cycloheptene_ads->Intermediate H addition H_ads Adsorbed H atoms H_ads->Intermediate Cycloheptane_des Desorbed Cycloheptane Intermediate->Cycloheptane_des H addition Cycloheptane_gas Cycloheptane Cycloheptane_des->Cycloheptane_gas Desorption Cycloheptene_gas This compound Cycloheptene_gas->Cycloheptene_ads Adsorption H2_gas H₂ H2_gas->H_ads Adsorption & Dissociation

Caption: Heterogeneous hydrogenation of this compound on a solid catalyst surface.

Homogeneous_Catalysis Catalyst [RhCl(PPh₃)₃] Active_Catalyst [RhCl(PPh₃)₂] Catalyst->Active_Catalyst - PPh₃ Dihydride [RhCl(H)₂(PPh₃)₂] Active_Catalyst->Dihydride + H₂ (Oxidative Addition) Alkene_Complex [RhCl(H)₂(this compound)(PPh₃)₂] Dihydride->Alkene_Complex + this compound Alkyl_Hydride [RhCl(H)(Cycloheptyl)(PPh₃)₂] Alkene_Complex->Alkyl_Hydride Migratory Insertion Alkyl_Hydride->Catalyst + PPh₃ - Cycloheptane (Reductive Elimination)

Caption: Homogeneous catalytic cycle with Wilkinson's catalyst.

Selecting the Right Conditions: A Comparative Overview

The choice of catalyst, solvent, temperature, and pressure significantly impacts the efficiency and selectivity of the hydrogenation.

ParameterHeterogeneous Catalysis (e.g., Pd/C, PtO₂)Homogeneous Catalysis (e.g., Wilkinson's Catalyst)Rationale & Insights
Catalyst Palladium on Carbon (Pd/C), Platinum Dioxide (Adam's catalyst, PtO₂), Raney Nickel.[2][3][15]Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst).[9][10]Pd/C is a cost-effective and highly active catalyst for general-purpose hydrogenations.[3] PtO₂ is robust and effective, often used in acetic acid.[16][17] Raney Nickel is a cheaper alternative but can be pyrophoric.[15][18] Wilkinson's catalyst offers high selectivity for less hindered alkenes and avoids affecting other functional groups.[9][11][13]
Solvent Ethanol, Methanol, Ethyl Acetate, Acetic Acid.[19][20][21]Benzene, Toluene, Tetrahydrofuran (THF), Dichloromethane.[10]Protic solvents like ethanol and methanol are common for heterogeneous systems due to good hydrogen solubility and catalyst compatibility.[19][20][22] For homogeneous catalysts, non-polar aprotic solvents that fully dissolve the catalyst and substrate are required.[10]
Temperature Room Temperature to ~150°C.[4]Typically Room Temperature.[14]Most hydrogenations of simple alkenes are exothermic and proceed readily at room temperature.[23] Mild heating can increase the rate but may also promote side reactions if other functional groups are present.
Pressure 1 atm (H₂ balloon) to >100 atm.[23]Typically 1 atm (H₂ balloon).[14]Atmospheric pressure is sufficient for many lab-scale reactions. Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction, and are often used in industrial settings or for reducing stubborn double bonds.[23]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory procedure for the complete hydrogenation of this compound using a balloon of hydrogen.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Filtration setup (e.g., Celite pad in a Büchner funnel)

Procedure:

  • Inert Atmosphere: In a fume hood, add the magnetic stir bar and 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the round-bottom flask.[20] Seal the flask with a septum.

  • Purging: Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times to remove all oxygen.[23][24][25] This is a critical safety step as Pd/C can be pyrophoric, and hydrogen forms explosive mixtures with air.[25][26]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add ethanol via syringe, followed by the this compound.[25]

  • Hydrogen Introduction: Purge the flask with hydrogen by evacuating and backfilling with hydrogen from a balloon three times.[25]

  • Reaction: Vigorously stir the reaction mixture at room temperature under the hydrogen balloon. The reaction is often monitored by the uptake of hydrogen (the balloon will deflate).

  • Monitoring: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[27][28][29] To take a sample, purge the flask with nitrogen before opening.[25]

  • Workup: Once the reaction is complete (typically 1-4 hours), purge the system with nitrogen again to remove all hydrogen.[24]

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Caution: The used catalyst is highly pyrophoric and must not be allowed to dry in the air.[23][25] Wet the filter cake with water immediately after filtration and dispose of it in a designated, segregated waste container.[25]

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude cycloheptane. Further purification can be achieved by distillation if necessary.

Protocol 2: Homogeneous Hydrogenation using Wilkinson's Catalyst

This protocol outlines the use of a soluble rhodium catalyst for the hydrogenation.

Materials:

  • This compound

  • Wilkinson's Catalyst ([RhCl(PPh₃)₃])

  • Anhydrous, degassed toluene or benzene

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply (balloon)

  • Schlenk flask with a magnetic stir bar

  • Standard Schlenk line equipment

Procedure:

  • Setup: Assemble a Schlenk flask containing a stir bar and add Wilkinson's catalyst (typically 0.1-1 mol%).

  • Inerting and Dissolution: Evacuate the flask and backfill with nitrogen three times. Add the degassed solvent via cannula or syringe to dissolve the catalyst, which should form a reddish-brown solution.[10]

  • Substrate Addition: Add the this compound to the reaction flask via syringe.

  • Hydrogenation: Purge the flask with hydrogen and leave it under a positive pressure of H₂ (balloon).

  • Reaction: Stir the solution at room temperature. The solution may change color as the catalytic cycle proceeds.

  • Monitoring: Monitor the reaction by GC or NMR as described in the previous protocol.

  • Workup: Once complete, the solvent can be removed under reduced pressure. The product can often be isolated by passing the residue through a short plug of silica gel or alumina to remove the catalyst.

Safety and Handling Precautions

Hydrogenation reactions carry inherent risks that must be rigorously managed.[23][26]

  • Flammability of Hydrogen: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range.[30][31] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[24][26][31]

  • Pyrophoric Catalysts: Heterogeneous catalysts, particularly Raney Nickel and used Pd/C, can be pyrophoric and ignite upon contact with air, especially when dry.[18][26][30] Always handle them under an inert atmosphere or wetted with solvent.[23][26]

  • Pressure Equipment: If using high-pressure reactors, ensure the equipment is properly rated, maintained, and operated by trained personnel.[23][24] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[31]

Product Characterization

The successful conversion of this compound to cycloheptane can be confirmed by several analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the olefinic proton signals (typically around δ 5.8 ppm) and the appearance of a complex multiplet in the aliphatic region (around δ 1.5 ppm) indicates complete saturation.

  • ¹³C NMR Spectroscopy: The two sp² carbon signals of this compound will be replaced by a single sp³ carbon signal for the symmetrical cycloheptane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of the product, while MS will show the expected molecular ion peak for cycloheptane (m/z = 98).

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretch (around 1650 cm⁻¹) and the =C-H stretch (around 3020 cm⁻¹) from the starting material spectrum is indicative of the reaction's completion.

Conclusion

The catalytic hydrogenation of this compound is a fundamental transformation that can be achieved through various well-established protocols. The choice between heterogeneous and homogeneous catalysis depends on factors such as required selectivity, cost, and ease of catalyst removal. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably and safely perform this reaction to obtain cycloheptane in high yield and purity. The detailed procedures and comparative data presented in this note serve as a practical guide for laboratory execution and process development.

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Harnessing the Reactivity of Cycloheptene for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Abstract

Cycloheptene, a seven-membered cyclic olefin, serves as a versatile and highly valuable building block in the synthesis of complex molecular architectures required for modern pharmaceuticals.[1] Its inherent ring strain and the reactivity of its endocyclic double bond provide a gateway to a multitude of chemical transformations.[1][2] This guide offers an in-depth exploration of key synthetic methodologies utilizing this compound, providing both the theoretical underpinnings and field-proven protocols for its application in the synthesis of pharmaceutical intermediates. We will delve into critical reactions such as epoxidation, stereoselective dihydroxylation, and ring-opening metathesis polymerization, illustrating how the unique properties of the this compound scaffold can be leveraged to construct molecules with significant therapeutic potential.

Introduction: Why this compound?

In the landscape of medicinal chemistry, the demand for novel scaffolds with three-dimensional complexity is ever-increasing. Such molecules often exhibit improved pharmacological properties compared to their flat, aromatic counterparts.[3] this compound (C₇H₁₂), a colorless liquid, is an attractive starting material due to the chemical potential energy stored in its seven-membered ring and the versatile reactivity of its cis-configured double bond.[1][2][4]

The strategic functionalization of the this compound ring allows for the introduction of multiple stereocenters and diverse chemical handles, which are essential for tuning the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. This document serves as a practical guide for chemists to unlock the synthetic potential of this compound.

Key Synthetic Transformation: Epoxidation

The conversion of an alkene to an epoxide is a cornerstone of organic synthesis, creating a highly valuable three-membered heterocyclic intermediate. The resulting this compound oxide is an electrophilic species, primed for ring-opening by a wide array of nucleophiles, enabling the diastereoselective installation of two vicinal functional groups. This transformation is fundamental for building the core of many pharmaceutical agents.[5][6]

The Causality Behind the Choice: Why Epoxidize?

The strained oxirane ring of this compound oxide is the key to its utility. This strain facilitates ring-opening reactions under mild conditions with high regio- and stereoselectivity. By choosing the appropriate nucleophile and reaction conditions, chemists can access a diverse range of 1,2-disubstituted cycloheptane derivatives, such as amino alcohols, diols, and haloalcohols, which are common motifs in active pharmaceutical ingredients (APIs).[7][8]

Experimental Protocol: Epoxidation of this compound

This protocol details the synthesis of this compound oxide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for epoxidation.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (9.6 g, 100 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve m-CPBA (~77%, 24.8 g, ~110 mmol, 1.1 equivalents) in 80 mL of DCM. Add this solution dropwise to the stirred this compound solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the mixture again to 0 °C. The byproduct, meta-chlorobenzoic acid, will precipitate and can be removed by vacuum filtration.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL) to destroy excess peroxide, saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove acidic byproducts, and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound oxide can be purified by vacuum distillation to yield a colorless oil.

Data Presentation: Expected Results
ParameterValue
This compound 1.0 equiv (100 mmol)
m-CPBA (77%) 1.1 equiv
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temp.
Reaction Time 2-4 hours
Expected Yield 85-95%
Product Purity >95% after distillation
Visualization: Epoxidation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound in DCM ReactionVessel Stir at 0°C -> RT (2-4h) This compound->ReactionVessel mCPBA m-CPBA in DCM mCPBA->ReactionVessel Filtration Filter m-CBA ReactionVessel->Filtration Wash Aqueous Washes (Na2SO3, NaHCO3) Filtration->Wash Dry Dry (MgSO4) Wash->Dry Evaporation Rotovap Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct This compound Oxide Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound oxide.

Key Synthetic Transformation: Stereoselective Dihydroxylation

The formation of vicinal diols, or 1,2-diols, from alkenes is a powerful method for introducing oxygen-containing functional groups with stereochemical control. For this compound, this transformation yields cycloheptane-1,2-diol, a precursor with two adjacent stereocenters. Depending on the reagents, either syn- or anti-diols can be selectively synthesized, providing access to different diastereomeric products from the same starting material.[9]

The Causality Behind the Choice: Why Dihydroxylate?

The ability to control stereochemistry is paramount in pharmaceutical synthesis, as different stereoisomers of a drug can have vastly different biological activities.

  • Syn-dihydroxylation , achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), delivers both hydroxyl groups to the same face of the double bond.[9][10] This method has been applied in the synthesis of antitumor agents.[9][10]

  • Anti-dihydroxylation is typically achieved in a two-step sequence: epoxidation followed by acid-catalyzed hydrolytic ring-opening.[9] The Sₙ2-like ring-opening mechanism ensures the incoming nucleophile (water) attacks from the face opposite the epoxide oxygen, resulting in an anti configuration.

Experimental Protocol: Syn-Dihydroxylation of this compound (Upjohn Dihydroxylation)

This protocol uses a catalytic amount of the highly toxic and expensive osmium tetroxide, with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the catalyst in situ. This makes the process safer, more economical, and more environmentally friendly.[9][10][11]

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask, add a solution of this compound (9.6 g, 100 mmol) in a 4:1 mixture of acetone and water (100 mL). Add NMO (13.0 g, 110 mmol, 1.1 equivalents).

  • Catalyst Addition: To the vigorously stirred solution, add a 2.5% solution of OsO₄ in t-butanol (2.5 mL, 0.2 mmol, 0.002 equivalents) dropwise. The solution will typically turn dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, quench the catalyst by adding solid sodium sulfite (Na₂SO₃, ~5 g) and stir for an additional 30 minutes.

  • Work-up: Filter the mixture through a pad of Celite® to remove the black osmium dioxide precipitate. Wash the Celite pad with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude diol.

  • Purification: The product, cis-cycloheptane-1,2-diol, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Data Presentation: Expected Results
ParameterValue
This compound 1.0 equiv (100 mmol)
NMO 1.1 equiv
OsO₄ (catalyst) 0.2 mol%
Solvent Acetone/Water (4:1)
Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield 80-90%
Stereochemistry cis (syn)
Visualization: Mechanism of Syn-Dihydroxylation

G cluster_mech OsO4 Syn-Dihydroxylation Mechanism This compound This compound Intermediate Cyclic Osmate Ester (Intermediate) This compound->Intermediate [3+2] Cycloaddition OsO4 OsO4 OsO4->Intermediate Diol cis-1,2-Cycloheptanediol Intermediate->Diol Hydrolysis ReducedOs Os(VI) Intermediate->ReducedOs NMO NMO (Co-oxidant) RegenOsO4 OsO4 (regenerated) NMO->RegenOsO4 ReducedOs->RegenOsO4 Oxidation

Caption: Catalytic cycle of OsO₄-mediated syn-dihydroxylation.

Key Synthetic Transformation: Ring-Opening Metathesis Polymerization (ROMP)

While often associated with materials science, Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique with emerging applications in the pharmaceutical and biomedical fields, particularly for drug delivery systems.[12][13] ROMP utilizes transition-metal catalysts (e.g., Grubbs' catalysts) to polymerize cyclic olefins. The reaction is driven by the relief of ring strain in the monomer, which is significant for this compound.[14]

The Causality Behind the Choice: Why Use ROMP?

ROMP allows for the synthesis of polymers with well-controlled molecular weights and low dispersity.[14] For pharmaceutical applications, this means:

  • Biocompatible Carriers: Functionalized this compound monomers can be polymerized to create biocompatible and biodegradable polymers.

  • Drug Conjugation: The unsaturated backbone of the resulting polymer provides handles for attaching drug molecules, targeting ligands, or imaging agents.

  • Controlled Release: Polymers can be designed to form nanoparticles or hydrogels that encapsulate drugs and release them in a controlled manner.[12]

Experimental Protocol: General Procedure for ROMP of this compound

This protocol provides a general method for the polymerization of this compound using a first-generation Grubbs' catalyst.

Step-by-Step Methodology:

  • Preparation: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. Solvents must be anhydrous and de-gassed.

  • Setup: In a Schlenk flask, dissolve the desired amount of Grubbs' catalyst (e.g., 1 mol%) in anhydrous DCM.

  • Monomer Addition: Add purified, inhibitor-free this compound to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Polymerization: Stir the reaction mixture at room temperature. Polymerization is often rapid, indicated by a noticeable increase in viscosity. Allow the reaction to proceed for 1-3 hours to ensure high conversion.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The resulting poly(heptenamer) is typically an amorphous, rubbery solid.

Data Presentation: Expected Results
ParameterValue
Monomer:Catalyst Ratio 100:1 (for target DP=100)
Catalyst Grubbs' Catalyst (1st Gen)
Solvent Anhydrous Dichloromethane
Temperature Room Temperature
Reaction Time 1-3 hours
Expected Mn Dependent on M:C ratio
Expected PDI (Đ) 1.1 - 1.3
Visualization: ROMP Propagation

G cluster_romp ROMP Mechanism Catalyst Ru=CHPh (Initiator) Metallocyclobutane Ruthenacyclobutane Intermediate Catalyst->Metallocyclobutane [2+2] Cycloaddition Monomer This compound Monomer->Metallocyclobutane Propagating Propagating Polymer Chain Metallocyclobutane->Propagating Cycloreversion Propagating->Propagating Reaction with New Monomer NewMonomer Next Monomer

Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization.

Advanced Applications and Future Outlook

The utility of this compound extends beyond these fundamental transformations. Its derivatives are key precursors for more complex scaffolds. For instance, dibenzo[a,d]this compound derivatives, which can be synthesized from this compound-related building blocks, form the core of several antihistamine and antidepressant drugs.[15][16]

Furthermore, the integration of this compound-derived moieties into "click chemistry" schemes is enabling the synthesis of advanced biomedical polymers and hydrogels.[12] The ongoing exploration of asymmetric catalysis will continue to unlock new pathways for converting this compound into enantiomerically pure intermediates, a critical requirement for the development of next-generation therapeutics. The seven-membered ring provides a flexible yet constrained scaffold that is ideal for creating the sp³-rich, stereochemically dense molecules that are increasingly sought after in modern drug discovery.[3][17]

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Application Notes and Protocols: Diels-Alder Reactivity of Cycloheptene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Unique Reactivity of Seven-Membered Rings in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of modern synthetic chemistry, provides a powerful and stereocontrolled method for the construction of six-membered rings.[1][2] Its application in the synthesis of complex molecules, from natural products to pharmaceuticals, is unparalleled.[3] This guide delves into the nuanced and often challenging Diels-Alder reactivity of cycloheptene and its derivatives. Unlike their five- and six-membered ring counterparts, this compound systems present unique structural and electronic challenges that dictate their suitability as dienes or dienophiles.

This document provides an in-depth exploration of the theoretical underpinnings, practical considerations, and detailed experimental protocols for leveraging the Diels-Alder reactivity of these seven-membered carbocycles. We will examine the factors governing their reactivity, from valence tautomerism in cycloheptatriene to the strategic use of Lewis acids for activating less reactive dienes, providing researchers with the foundational knowledge to confidently design and execute these transformative reactions.

Theoretical Framework: Understanding the Reactivity Landscape

The propensity of a cyclic olefin to participate in a Diels-Alder reaction is fundamentally governed by its ability to adopt the required transition state geometry and the energetics of its frontier molecular orbitals (HOMO and LUMO).[1] this compound derivatives exhibit a wide spectrum of reactivity, largely dictated by their degree of unsaturation and conformational flexibility.

The Challenge of Distortion Energy in Cycloheptadienes

Computational studies reveal that 1,3-cycloheptadiene is significantly less reactive than cyclopentadiene or cyclohexadiene in typical Diels-Alder reactions.[4] This reduced reactivity is not primarily due to electronic factors but rather to the substantial distortion energy required for the cycloheptadiene ring to achieve the boat-like geometry of the transition state.[4] To participate in a concerted [4+2] cycloaddition, the diene must adopt an s-cis conformation, and the termini of the diene must move out-of-plane. For the flexible seven-membered ring, this distortion incurs a significant energetic penalty, resulting in higher activation barriers compared to the more rigid cyclopentadiene, which is conveniently locked in the reactive s-cis conformation.[5]

Diagram 1: Distortion Energy in Cyclic Dienes This diagram illustrates the concept of distortion energy, showing that the more flexible cycloheptadiene requires a greater energetic input to achieve the necessary transition state geometry compared to the pre-organized cyclopentadiene.

G cluster_0 Reactant Ground State cluster_1 Transition State Geometry R_CPD Cyclopentadiene (Low Distortion Energy) TS [4+2] Transition State (Boat-like Conformation) R_CPD->TS Low ΔE_distort R_CHD Cycloheptadiene (High Distortion Energy) R_CHD->TS High ΔE_distort

Caption: Distortion energy penalty for cyclic dienes.

Cycloheptatriene: A Special Case of Valence Tautomerism

1,3,5-Cycloheptatriene presents a fascinating case. While it contains a conjugated diene system, its Diels-Alder reactions proceed through its less abundant, bicyclic valence tautomer, norcaradiene.[6][7] The equilibrium between cycloheptatriene and norcaradiene lies heavily towards the seven-membered ring. However, norcaradiene is significantly more reactive as a diene. According to the Curtin-Hammett principle, even though the concentration of norcaradiene is low, its rapid reaction with a dienophile continuously pulls the equilibrium, allowing the reaction to proceed to completion. The reaction of cycloheptatriene with a reactive dienophile like maleic anhydride exclusively yields the adduct derived from the norcaradiene isomer.[6]

Diagram 2: Cycloheptatriene-Norcaradiene Equilibrium This workflow shows the equilibrium between cycloheptatriene and its more reactive valence isomer, norcaradiene, which is the active participant in Diels-Alder reactions.

G CHT Cycloheptatriene (Major, Less Reactive) NCD Norcaradiene (Minor, Reactive Diene) CHT->NCD fast equilibrium Adduct Diels-Alder Adduct NCD->Adduct [4+2] Cycloaddition Dienophile + Dienophile

Caption: Reactive pathway for cycloheptatriene cycloaddition.

Tropone and Tropolones: Overcoming Aromatic Stabilization

Tropone, or cyclohepta-2,4,6-trien-1-one, and its derivatives are generally poor dienes in normal electron-demand Diels-Alder reactions due to their aromatic character (6 π-electrons).[8] The cycloaddition disrupts this stabilizing aromaticity, leading to a high activation barrier. However, their reactivity can be unlocked through several strategies:

  • Inverse-Electron-Demand Diels-Alder (IEDDA): By reacting tropone with electron-rich dienophiles (e.g., enamines, ketene acetals), the reaction's electronics are reversed. Tropone acts as the electron-poor component, and the reaction proceeds through a HOMO(dienophile)-LUMO(diene) interaction.[8]

  • Lewis Acid Catalysis: Coordination of a Lewis acid to the carbonyl oxygen of tropone enhances its electron-withdrawing nature, lowering the energy of its LUMO.[8] This significantly accelerates IEDDA reactions and can even enable reactions with less electron-rich dienophiles. Judicious choice of Lewis acid can also control regioselectivity between competing [4+2] and [8+2] cycloaddition pathways.[8]

Comparative Reactivity and Selectivity

The choice of diene, dienophile, and reaction conditions is paramount in achieving desired outcomes. The following data, compiled from computational and experimental studies, provides a quantitative basis for understanding the reactivity trends.[4]

Table 1: Calculated Activation Free Energies (ΔG‡) for Diels-Alder Reactions of Cyclic Dienes
DieneDienophileΔG‡ (kcal/mol)Relative Reactivity Trend
CyclopentadieneEthylene29.1Highest
CyclohexadieneEthylene32.9Intermediate
1,3-Cycloheptadiene Ethylene 37.9 Lowest
CyclopentadieneMethyl Vinyl Ketone22.4Highest
CyclohexadieneMethyl Vinyl Ketone26.5Intermediate
1,3-Cycloheptadiene Methyl Vinyl Ketone 31.8 Lowest
CyclopentadienePTAD9.6Highest
CyclohexadienePTAD10.9High
1,3-Cycloheptadiene PTAD *13.7 Moderate

*Data sourced from Levandowski, B. J. & Houk, K. N. (2015). The Journal of Organic Chemistry.[4] **PTAD = 4-Phenyl-1,2,4-triazoline-3,5-dione

Field Insights: The data clearly illustrates the reactivity trend: cyclopentadiene >> cyclohexadiene >> cycloheptadiene. This is a direct consequence of the increasing diene distortion energy required for the larger rings.[4] However, with highly reactive, asynchronous dienophiles like PTAD, the reactivity differences between the cyclic dienes become less pronounced. This is because an asynchronous transition state requires significant out-of-plane distortion at only one of the diene's double bonds, mitigating the overall strain penalty for the more flexible rings.[4]

Kinetic vs. Thermodynamic Control: The Endo/Exo Selectivity

The Diels-Alder reaction is subject to kinetic and thermodynamic control, which dictates the ratio of endo to exo products.[9][10]

  • Kinetic Control (Lower Temperatures): The endo product is typically formed faster due to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[11][12] This lower-energy transition state makes the endo isomer the kinetic product.

  • Thermodynamic Control (Higher Temperatures): The exo product is often sterically less hindered and therefore more stable.[9] At elevated temperatures, the Diels-Alder reaction can become reversible (a retro-Diels-Alder reaction). Under these equilibrium conditions, the product ratio will reflect the relative thermodynamic stabilities, favoring the exo isomer.

For this compound derivatives, particularly in Lewis acid-catalyzed reactions, the endo selectivity can be very high. However, it is crucial to maintain controlled temperatures to avoid erosion of this selectivity through equilibration to the more stable exo product.[9]

Application Protocols

The following protocols are provided as robust starting points for researchers. As with any chemical reaction, optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Thermal Diels-Alder Reaction of 1,3,5-Cycloheptatriene with Maleic Anhydride

This protocol details the classic reaction that proceeds via the norcaradiene tautomer to form the endo adduct, a valuable precursor for compounds like Tecovirimat (TPOXX).[6]

Materials:

  • 1,3,5-Cycloheptatriene (C7H8, MW: 92.14 g/mol )

  • Maleic Anhydride (C4H2O3, MW: 98.06 g/mol )

  • Toluene

  • Hexanes

  • Round-bottom flask or thick-walled reaction tube

  • Stir bar

  • Heating mantle with sand bath

  • Condenser (optional, depending on scale and temperature)

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol).

  • Add 1,3,5-cycloheptatriene (1.04 mL, 0.94 g, 10.2 mmol, 1.0 equiv). Note: This reaction can be run neat (without solvent), but the use of a high-boiling solvent like toluene can improve heat transfer and control.[6]

  • Reaction Conditions: Place the flask in a sand bath and heat the mixture to 80-100 °C with stirring. If running neat, the solids will melt to form a homogeneous solution.[6]

  • Maintain the temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the consumption of starting materials and the formation of a new, more polar spot.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture will likely solidify.

  • Dissolve the crude solid in a minimum amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold hexanes to remove any unreacted cycloheptatriene.

  • Dry the product under vacuum.

Expected Outcome:

  • Product: endo-Bicyclo[3.2.2]non-8-ene-6,7-dicarboxylic anhydride.

  • Yield: 50-60%.[6]

  • Characterization: The product can be characterized by melting point (lit. ~104 °C) and ¹H NMR spectroscopy.[6]

    • ¹H NMR (CDCl₃): δ ~6.3-6.5 (m, 2H, vinyl), ~5.9 (m, 2H), ~3.4 (m, 2H), ~3.2 (m, 2H), ~1.5 (m, 2H), ~0.4 (m, 1H), ~-0.2 (m, 1H). The upfield signals around 0 ppm are characteristic of the cyclopropane ring protons.[6]

Diagram 3: Protocol 1 Workflow A step-by-step visual guide to the thermal Diels-Alder reaction of cycloheptatriene.

G cluster_workflow Protocol 1: Cycloheptatriene + Maleic Anhydride start 1. Combine Reactants (Neat or in Toluene) heat 2. Heat to 80-100 °C (2-3 hours) start->heat monitor 3. Monitor by TLC heat->monitor cool 4. Cool to RT (Solidification) monitor->cool recrystallize 5. Recrystallize (Hot Toluene/Hexanes) cool->recrystallize filter 6. Filter & Dry recrystallize->filter product Product: endo-Adduct filter->product

Caption: Workflow for the synthesis of the cycloheptatriene-maleic anhydride adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of a Substituted 1,3-Cycloheptadiene

This protocol is representative of reactions involving less reactive, substituted cycloheptadienes, where a Lewis acid is necessary to achieve reasonable reaction rates and selectivities. This example is adapted from the synthesis of a functionalized bicyclo[3.2.2]nonene derivative.[13]

Materials:

  • Substituted 1,3-cycloheptadiene (e.g., 1,4-dimethyl-cycloheptadiene derivative)

  • α,β-Unsaturated aldehyde (e.g., acrolein)

  • Lewis Acid (e.g., TBSOTf, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • 2,6-Di-tert-butylpyridine (as a non-nucleophilic proton scavenger, if needed)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Standard workup and purification supplies (silica gel chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the substituted 1,3-cycloheptadiene (1.0 equiv) to a flame-dried flask containing anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-di-tert-butylpyridine (2.0 equiv) if a silyl triflate Lewis acid is used, to prevent side reactions.[13]

  • Add the dienophile (e.g., acrolein, 1.2 equiv) to the cooled solution.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., TBSOTf, 2.0 equiv) dropwise to the stirred reaction mixture. The use of a stoichiometric or even super-stoichiometric amount of Lewis acid may be required to drive the reaction with a poorly reactive diene.[13]

  • Reaction Conditions: Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature over several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Expected Outcome:

  • Product: A highly functionalized bicyclo[3.2.2]nonene derivative. The stereoselectivity (endo vs. exo) will be highly dependent on the specific Lewis acid and substrate. For the reaction of the specified dimethylcycloheptadiene with acrolein catalyzed by TBSOTf, a 3.4:1 ratio of diastereomers was observed.[13]

  • Yield: Moderate to good (e.g., up to 88% combined yield was reported for a similar system).[13]

  • Characterization: The structure and stereochemistry of the adduct must be confirmed by extensive NMR analysis (¹H, ¹³C, COSY, NOESY) and mass spectrometry.

Characterization of Bicyclo[3.2.2]nonene Adducts

The bicyclo[3.2.2]nonane core is the characteristic scaffold produced from the Diels-Alder reaction of a cycloheptadiene. Its rigid structure gives rise to distinct and predictable NMR spectra.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Bicyclo[3.2.2]nonene Adducts
Protons/CarbonsTypical ¹H NMR (δ, ppm)Typical ¹³C NMR (δ, ppm)Notes
Vinyl (C8, C9) 6.0 - 6.5130 - 138Often appear as multiplets due to coupling with bridgehead and allylic protons.
Bridgehead (C1, C5) 2.8 - 3.540 - 50Chemical shift is highly sensitive to nearby substituents.
Substituent-bearing (C6, C7) 3.0 - 4.045 - 55Protons alpha to electron-withdrawing groups (e.g., anhydride).
Ethylene Bridge (C2, C4) 1.2 - 2.025 - 35Complex, overlapping multiplets.
Methylene Bridge (C3) 0.5 - 1.820 - 30Can show distinct signals for axial/equatorial protons.

Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent. Data compiled from representative examples.[14][15]

Expertise in Practice: Distinguishing between endo and exo isomers is reliably achieved using 2D NOESY NMR experiments. For an endo adduct, NOE correlations are typically observed between the protons on the substituent-bearing carbons (C6, C7) and the protons on the ethylene bridge (C2, C4) on the same face of the molecule. In the exo isomer, these correlations would be absent.

Conclusion and Future Outlook

The Diels-Alder reaction of this compound and its derivatives, while presenting challenges of reactivity and control, offers a direct route to the valuable bicyclo[3.2.2]nonane scaffold. Understanding the interplay between ring strain, valence tautomerism, and electronic effects is key to mastering this chemistry. The strategic application of highly reactive dienophiles and Lewis acid catalysis has successfully overcome the inherent low reactivity of these seven-membered rings, opening avenues for their use in complex molecule synthesis. For drug development professionals, this methodology provides access to rigid, three-dimensional scaffolds that are increasingly sought after for designing novel therapeutic agents. As catalytic methods become more sophisticated, the asymmetric synthesis of these complex bicyclic systems will undoubtedly become more routine, further cementing the importance of the Diels-Alder reaction in the synthetic chemist's toolkit.

References

  • A versatile Diels–Alder approach to functionalized hydroanthraquinones. RSC Advances. [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]

  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. ACS Publications. [Link]

  • Why is the endo product the major product in a Diels-Alder reaction? Quora. [Link]

  • The Diels-Alder Cycloaddition Reaction. University of California, Irvine. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Solvolysis of 2-Bicyclo[3.2.2]nonyl p -Toluenesulfonate. Evidence for the Formation of Classical Carbocation Intermediates. ResearchGate. [Link]

  • The Intramolecular Diels-Alder Reaction. Macmillan Group, Princeton University. [Link]

  • Diels–Alder Reactivities of Strained and Unstrained Cycloalkenes with Normal and Inverse-Electron-Demand Dienes: Activation Barriers and Distortion/Interaction Analysis. ACS Publications. [Link]

  • Diels-Alder of cycloheptatriene - laboratory experiment. YouTube. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. [Link]

  • Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. RSC Publishing. [Link]

  • Chem 115 Handout: Asymmetric Diels-Alder Reactions. Harvard University. [Link]

  • Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Koreascience. [Link]

  • Diels-Alder Reaction. Minnesota State University Moorhead. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • Click Chemistry with Cyclopentadiene. National Institutes of Health. [Link]

  • Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. RSC Publishing. [Link]

  • Studies in the Bicyclo(3.2.2)nonane System. University of Glasgow. [Link]

  • The Intramolecular Diels-Alder Reaction. ResearchGate. [Link]

  • The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry. [Link]

  • The Diels-Alder Reaction. Michigan State University. [Link]

  • 1H and 13C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes. ResearchGate. [Link]

  • Diels–Alder reaction of maleic anhydride to the 1,3,5‐cycloheptatriene⇄norcaradiene system.51. ResearchGate. [Link]

Sources

Application Notes and Protocols: Synthesis and Reactivity of Cycloheptene Oxide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Cycloheptene oxide, a seven-membered cyclic ether, is a valuable and versatile intermediate in organic synthesis. Its strained three-membered epoxide ring makes it susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized cycloheptane derivatives.[1] This reactivity, coupled with the stereochemical control often achievable in its reactions, makes this compound oxide a key building block in the synthesis of complex molecules, including natural products and pharmaceutical agents.[2] This document provides a comprehensive guide to the preparation of this compound oxide and details protocols for its subsequent, synthetically useful transformations.

Part 1: Preparation of this compound Oxide

The most common and efficient method for the synthesis of this compound oxide is the epoxidation of this compound. Several reagents and catalytic systems can be employed for this transformation, with the choice often depending on scale, desired purity, and cost considerations.

Epoxidation with Peroxy Acids: The m-CPBA Protocol

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes due to its commercial availability, ease of handling, and generally high yields.[3] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the alkene in a single, stereospecific step.[1][4]

Reaction Principle: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process ensures that the stereochemistry of the starting alkene is maintained in the epoxide product.[4]

Experimental Protocol: Epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound oxide can be purified by vacuum distillation if necessary.

Alternative Epoxidation Methods

While m-CPBA is a reliable reagent, other methods for the epoxidation of this compound exist, including:

  • Hydrogen Peroxide with a Catalyst: This method is considered a greener alternative. Catalysts such as titanium silicalite molecular sieves or composite oxides can be used with hydrogen peroxide as the oxidant.[5][6]

  • Halohydrin Formation and Cyclization: This two-step process involves the formation of a halohydrin from this compound, followed by an intramolecular Williamson ether synthesis using a base to form the epoxide.[7]

Table 1: Comparison of this compound Oxide Preparation Methods

MethodOxidant/ReagentCatalystTypical YieldAdvantagesDisadvantages
Peroxy Acid Epoxidationm-CPBANone>85%[8]High yield, reliable, mild conditionsStoichiometric byproduct, cost of reagent
Catalytic OxidationHydrogen PeroxideTi-MCM-41[5]~95%[5]Green oxidant, high atom economyRequires catalyst synthesis/purchase
Halohydrin RouteNBS/H₂O, then NaOHNone70-73%[7]Uses inexpensive reagentsTwo-step process, potential for side reactions

Visualization 1: Workflow for m-CPBA Epoxidation of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve this compound in DCM Dissolve this compound in DCM Cool to 0C Cool to 0C Dissolve this compound in DCM->Cool to 0C Step 1 Add m-CPBA dropwise Add m-CPBA dropwise Dissolve m-CPBA in DCM Dissolve m-CPBA in DCM Dissolve m-CPBA in DCM->Add m-CPBA dropwise Step 2 Stir at RT Stir at RT Add m-CPBA dropwise->Stir at RT Step 3 Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Step 4 Quench with Na2SO3 Quench with Na2SO3 Monitor by TLC->Quench with Na2SO3 Step 5 Wash with NaHCO3 Wash with NaHCO3 Quench with Na2SO3->Wash with NaHCO3 Step 6 Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3->Dry with MgSO4 Step 7 Concentrate Concentrate Dry with MgSO4->Concentrate Step 8 Vacuum Distillation Vacuum Distillation Concentrate->Vacuum Distillation Step 9 Pure this compound Oxide Pure this compound Oxide Vacuum Distillation->Pure this compound Oxide G Cycloheptene_Oxide This compound Oxide Protonated_Epoxide Protonated Epoxide Cycloheptene_Oxide->Protonated_Epoxide H+ Transition_State Transition State Protonated_Epoxide->Transition_State H2O (nucleophile) trans_Diol trans-1,2-Cycloheptanediol Transition_State->trans_Diol -H+

Sources

Application Notes and Protocols for the Continuous Flow Synthesis of trans-Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Allure of a Twisted Alkene

trans-Cycloheptene, a medium-sized cycloalkene, presents a fascinating case of molecular strain and reactivity. Unlike its stable cis-isomer, the trans configuration forces a significant twist and pyramidalization of the double bond, resulting in a highly strained and consequently reactive molecule.[1] This inherent strain makes trans-cycloheptene an attractive building block in organic synthesis, particularly in strain-release-driven reactions like cycloadditions. Its unique reactivity profile has garnered interest for applications in bioorthogonal chemistry, where reactions must proceed with high efficiency and selectivity in complex biological environments.[2]

However, the very reactivity that makes trans-cycloheptene so valuable also renders it notoriously unstable and prone to rapid isomerization back to the more stable cis-form under ambient conditions.[1] Traditional batch synthesis methods for trans-cycloheptene have been hampered by low yields and the difficulty of isolating this labile molecule.[1] This application note details a robust and scalable solution to this synthetic challenge: a continuous flow photochemical method that not only enables the synthesis of trans-cycloheptene derivatives in preparatively useful yields but also stabilizes the product for storage and subsequent use.

The Flow Chemistry Advantage: Taming a Reactive Intermediate

Flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, residence time, and mixing.[3] For the synthesis of trans-cycloheptene, a continuous flow approach provides several key advantages that are critical for success:

  • In-Situ Trapping: The cornerstone of this methodology is the immediate removal of the desired trans-isomer from the reaction mixture as it is formed. This is achieved by continuously passing the solution through a solid-supported scavenger, in this case, silver nitrate (AgNO₃) impregnated on silica gel. Silver(I) ions selectively form a stable complex with the strained trans-alkene, effectively sequestering it from the equilibrium and preventing its isomerization back to the cis-form.[1]

  • Driving Unfavorable Equilibria: The photochemical isomerization of cis- to trans-cycloheptene is a reversible process with an unfavorable equilibrium. By selectively trapping the trans-isomer, Le Chatelier's principle is leveraged to continuously drive the reaction forward, leading to high overall conversion of the starting material.[1]

  • Precise Temperature Control: The high thermal lability of trans-cycloheptene necessitates low-temperature conditions to minimize decomposition. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange, enabling precise and uniform temperature control throughout the reaction, which is difficult to achieve in larger batch reactors.[2]

  • Enhanced Safety and Scalability: Photochemical reactions in flow are inherently safer due to the small reaction volumes being irradiated at any given time. Scaling up the production is straightforward and can be achieved by simply extending the run time of the flow system.[4][5]

Mechanism: A Photosensitized Isomerization and Selective Capture

The synthesis of trans-cycloheptene in a flow system is based on a singlet-sensitized photochemical cis-trans isomerization. The process can be broken down into the following key steps:

  • Photoexcitation: The reaction is initiated by irradiating a solution of cis-cycloheptene with a UV lamp (typically at 254 nm) in the presence of a singlet photosensitizer, such as methyl benzoate. The sensitizer absorbs the UV light and transfers its energy to the cis-cycloheptene molecule, promoting it to an excited state.

  • cis-trans Isomerization: In the excited state, the energy barrier for rotation around the double bond is significantly lowered, allowing for isomerization to the trans-isomer. The system reaches a photostationary state, which is a dynamic equilibrium between the cis and trans isomers under irradiation.

  • Selective Complexation: The reaction mixture is continuously pumped through a column packed with silver nitrate-impregnated silica gel. The strained double bond of the trans-cycloheptene readily coordinates with the silver(I) ions, forming a stable complex that is retained on the solid support. The unreacted cis-isomer, which does not form a stable complex, flows through the column and is returned to the photoreactor.

  • Equilibrium Shift: The selective removal of the trans-isomer from the solution continuously shifts the photostationary state, driving the conversion of the cis-isomer until it is consumed.

  • Isolation of the Stabilized Product: Once the reaction is complete, the flow is stopped, and the silver nitrate-silica gel column, now loaded with the trans-cycloheptene complex, is washed to remove any remaining starting material. The stable trans-cycloheptene•AgNO₃ complex can then be eluted and isolated.[1][2]

Experimental Workflow and Protocol

Diagram of the Flow Chemistry Setup

Flow_Setup cluster_reactor Photoreaction Zone reagent_reservoir Reagent Reservoir (cis-cycloheptene, sensitizer, solvent) pump HPLC Pump reagent_reservoir->pump 1. Reagent Feed reactor_coil Photoreactor Coil (FEP Tubing) pump->reactor_coil 2. Pumping to Reactor cooling_bath Low-Temperature Bath column AgNO₃/Silica Gel Column reactor_coil->column 3. Isomerization & Trapping uv_lamp UV Lamp (254 nm) column->reagent_reservoir 4. Recirculation of cis-isomer product_collection Product Collection (trans-cycloheptene•AgNO₃) column->product_collection 5. Elution of Product (Post-reaction)

Caption: Closed-loop flow photochemical reactor for trans-cycloheptene synthesis.

Materials and Reagents
  • cis-Cycloheptene (and its derivatives)

  • Methyl benzoate (photosensitizer)

  • Hexanes or other suitable non-polar solvent

  • Silver nitrate (AgNO₃)

  • Silica gel (for chromatography, 70-230 mesh)

  • Deionized water

  • Aqueous ammonia (NH₄OH) or sodium chloride (NaCl) solution for decomplexation

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment
  • HPLC pump

  • UV-transparent tubing (e.g., FEP tubing)

  • Low-pressure mercury UV lamp (emitting at 254 nm)

  • Low-temperature immersion cooler or cryostat

  • Chromatography column

  • Rotary evaporator

Preparation of 10% Silver Nitrate on Silica Gel
  • Activate silica gel by heating it at 130 °C for at least 12 hours. Allow it to cool to room temperature in a desiccator.

  • Dissolve 2.0 g of silver nitrate in 10 mL of deionized water.

  • In a round-bottom flask, add 18.0 g of the activated silica gel.

  • Slowly add the silver nitrate solution to the silica gel with gentle swirling to ensure even impregnation.

  • Remove the water under reduced pressure using a rotary evaporator.

  • Dry the impregnated silica gel in a vacuum oven at 80 °C for 2-4 hours.

  • Store the prepared AgNO₃/silica gel protected from light.

Note: The loading of silver nitrate can be adjusted as needed.

Step-by-Step Synthesis Protocol
  • System Assembly:

    • Construct the closed-loop flow system as depicted in the diagram above.

    • Wrap a suitable length of FEP tubing around a quartz immersion well to create the photoreactor coil.

    • Place the photoreactor coil in a Dewar flask or a suitable container for cooling.

    • Pack a chromatography column with the prepared 10% AgNO₃ on silica gel.

  • Reaction Setup:

    • Prepare a solution of the cis-cycloheptene starting material (e.g., 5-20 mM) and methyl benzoate (1-1.2 equivalents) in a suitable solvent like hexanes.

    • Fill the reagent reservoir with this solution and degas it by bubbling with nitrogen or argon for 15-20 minutes.

    • Cool the photoreactor coil to the desired temperature (e.g., -20 °C to 0 °C) using the low-temperature bath.

  • Execution of the Flow Reaction:

    • Start the HPLC pump to circulate the reagent solution through the system at a defined flow rate (e.g., 10-20 mL/min). Ensure the entire system, including the column, is filled with the solution.

    • Once the circulation is stable, turn on the UV lamp to initiate the photoisomerization.

    • Monitor the reaction progress by periodically taking small aliquots from the reagent reservoir and analyzing them by GC or ¹H NMR to observe the disappearance of the cis-cycloheptene starting material.

    • Continue the irradiation and circulation until the starting material is consumed (typically several hours, depending on the scale and reactor efficiency).

  • Product Isolation and Purification:

    • Once the reaction is complete, turn off the UV lamp and the pump.

    • Disconnect the AgNO₃/silica gel column from the loop.

    • Wash the column with fresh, cold solvent (e.g., hexanes) to remove any residual sensitizer and unreacted starting material.

    • Elute the trans-cycloheptene•AgNO₃ complex from the column using a more polar solvent or a solvent mixture (e.g., diethyl ether or a hexane/ethyl acetate gradient).

    • Combine the fractions containing the product and remove the solvent under reduced pressure at low temperature. The resulting product is the stable trans-cycloheptene•AgNO₃ complex, which can be stored in a freezer for extended periods.[2]

  • Decomplexation to Yield Free trans-Cycloheptene (Optional, for immediate use):

    • Dissolve the trans-cycloheptene•AgNO₃ complex in a suitable organic solvent.

    • Wash the organic solution with aqueous ammonia or a saturated aqueous solution of sodium chloride to remove the silver ions.[2]

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and carefully remove the solvent under reduced pressure at low temperature to yield the free trans-cycloheptene. It is crucial to use the free trans-cycloheptene immediately due to its instability.

Quantitative Data and Performance

The flow photochemical synthesis has been successfully applied to a range of substituted cis-cycloheptenes, affording the corresponding trans-cycloheptene•AgNO₃ complexes in good to excellent yields.

EntryStarting Material (cis-isomer)Product (trans-isomer•AgNO₃ complex)Yield (%)[2]
1Cycloheptenetrans-Cycloheptene•AgNO₃53
25-Hydroxymethylthis compoundtrans-5-Hydroxymethylthis compound•AgNO₃64
35-Cyanothis compoundtrans-5-Cyanothis compound•AgNO₃75
45-Phenylthis compoundtrans-5-Phenylthis compound•AgNO₃81

Troubleshooting and Optimization

Troubleshooting issue1 Low Conversion cause1a Insufficient Irradiation Time issue1->cause1a cause1b Low Light Intensity issue1->cause1b cause1c Sensitizer Degradation issue1->cause1c issue2 Side Product Formation cause2a Over-irradiation issue2->cause2a cause2b Reaction temperature too high issue2->cause2b issue3 Poor Trapping Efficiency cause3a AgNO₃/Silica Gel Deactivation issue3->cause3a cause3b Flow rate too high issue3->cause3b solution1a Increase reaction time cause1a->solution1a solution1b Use a more powerful lamp or optimize reactor geometry cause1b->solution1b solution1c Use fresh sensitizer cause1c->solution1c solution2a Monitor reaction closely and stop when starting material is consumed cause2a->solution2a solution2b Improve cooling of the photoreactor cause2b->solution2b solution3a Use freshly prepared support cause3a->solution3a solution3b Decrease flow rate to increase residence time on the column cause3b->solution3b

Caption: Troubleshooting guide for trans-cycloheptene flow synthesis.

Conclusion: A Gateway to Strained Ring Chemistry

The continuous flow photochemical synthesis of trans-cycloheptene represents a significant advancement in accessing this highly reactive and synthetically valuable molecule. By ingeniously combining photochemical isomerization with in-situ trapping in a precisely controlled flow environment, the inherent instability of the trans-isomer is overcome, enabling its preparation and isolation in a stable, user-friendly form. This methodology not only provides a practical solution to a long-standing synthetic challenge but also opens the door to the broader exploration of strained ring systems in various fields, from medicinal chemistry to materials science.

References

  • Fang, Y., Zhang, H., Huang, Z., Scinto, S. L., Yang, J. C., am Ende, C. W., Dmitrenko, O., Johnson, D. S., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(7), 1855–1863. [Link]

  • Fang, Y., Zhang, H., Huang, Z., Scinto, S. L., Yang, J. C., am Ende, C. W., Dmitrenko, O., Johnson, D. S., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. PMC. NIH.[Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Flow-photochemical synthesis of AgNO3 complexes of trans-cycloheptenes... (n.d.). ResearchGate. Retrieved from [Link]

  • Darko, A., & Fox, J. M. (2016). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. PMC. NIH.[Link]

  • Comparison between batch and flow process; advantages and challenges in... (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Decomplexation of AgNO3 with NH4OH gives metal-free Si-TCH 7a which... (n.d.). ResearchGate. Retrieved from [Link]

  • Williams, C. M., & Krenske, E. H. (2015). Chromatography with Silver Nitrate. UQ eSpace.[Link]

  • Benefits of Flow Chemistry vs Benefits of Batch Chemistry. (2022). Asynt.[Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? (n.d.). Syrris. Retrieved from [Link]

  • Cope, A. C., & Bach, R. D. (1969). trans-CYCLOOCTENE. Organic Syntheses, 49, 39. [Link]

  • Fang, Y., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. PubMed.[Link]

  • Flow Chemistry vs. Batch Processes. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. (2020). PMC. NIH.[Link]

  • Synthesis of trans‐this compound as the AgNO3 complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Flow vs. batch chemistry consequences for scaling photochemical oxidations during the synthesis of helicenes. (2022). American Chemical Society.[Link]

  • Silver nitrate impregnation of preparative silica gel columns for liquid chromatography. (1981). American Chemical Society.[Link]

  • Crystal structures of thetrans-cyclooctene complexes of copper(I) chloride and silver nitrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Bayesian Optimization of Photochemical Reactions: from High-Throughput Experimentation to Automated Flow. (2025). Ghent University Academic Bibliography.[Link]

  • Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. (2018). PMC. NIH.[Link]

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024). PubMed Central.[Link]

  • Photochemical Isomerization of Cyclohept-1-ene-1-carbaldehyde: Strain-Release Cycloadditions and Ene Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. (2019). Frontiers.[Link]

  • A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation. (2008). PubMed.[Link]

Sources

Troubleshooting & Optimization

challenges in the purification of cycloheptene from byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of cycloheptene from common byproducts and reaction impurities. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities present in your crude this compound will largely depend on the synthetic route employed. Here are some common scenarios:

  • Ring-Closing Metathesis (RCM): This is a powerful and widely used method for synthesizing cyclic olefins like this compound. However, it can introduce specific impurities:

    • Catalyst Residues: Ruthenium-based catalysts (e.g., Grubbs' catalysts) are frequently used. Residual ruthenium complexes can be highly colored and may interfere with subsequent reactions or applications.[1][2]

    • Olefin Byproducts: The metathesis reaction often produces volatile olefin byproducts, such as ethylene, which are typically removed during the reaction. However, other larger olefin byproducts can also form.[3][4]

    • Solvent and Reagents: Residual solvents and any additives used in the reaction will also be present.

  • Bamford-Stevens Reaction: This reaction converts tosylhydrazones to alkenes.

    • Rearrangement Products: Carbene or carbenium ion intermediates can undergo rearrangements, leading to isomeric alkene byproducts.[4][5][6]

    • Unreacted Starting Materials: Incomplete reaction will leave residual tosylhydrazone.

    • Base and Solvent Residues: The strong base and solvent used in the reaction will be present in the crude product.

  • Hofmann Elimination: This method forms alkenes from quaternary ammonium hydroxides.

    • Regioisomeric Alkenes: The Hofmann rule predicts the formation of the least substituted alkene, but Zaitsev products (more substituted alkenes) can also be formed as minor byproducts.[7][8][9]

    • Starting Amine and Methylating Agent: Incomplete methylation or elimination will result in the presence of the starting amine and excess methyl iodide.

Q2: What is the best initial purification strategy for crude this compound?

For most crude this compound mixtures, fractional distillation is the most effective initial purification method. This compound has a boiling point of approximately 112-115 °C, which allows for its separation from lower and higher boiling point impurities.[10]

However, the success of fractional distillation depends on the boiling points of the byproducts. If you have byproducts with very similar boiling points to this compound, simple fractional distillation may not be sufficient. In such cases, you may need to consider extractive distillation or azeotropic distillation .[11][12][13]

Q3: When should I consider using chromatography for this compound purification?

Chromatography is a powerful technique for separating compounds with very similar physical properties, such as boiling points. You should consider using chromatography in the following situations:

  • Close-Boiling Isomers: When your crude mixture contains isomeric byproducts with boiling points very close to that of this compound.

  • Removal of Catalyst Residues: To remove non-volatile catalyst residues that cannot be separated by distillation.

  • High Purity Requirements: When you require very high purity this compound (>99.5%) for sensitive applications.

Two common types of chromatography for this purpose are:

  • Silica Gel Chromatography: A standard technique for separating compounds based on polarity.[14]

  • Argentation Chromatography: A specialized technique that utilizes the interaction of silver ions with the pi bonds of alkenes to achieve separation based on the degree of unsaturation.[1][2][11][15]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common challenges encountered during the purification of this compound.

Troubleshooting Guide 1: Fractional Distillation

Problem: Poor separation of this compound from byproducts during fractional distillation.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Column Efficiency The fractionating column does not have enough theoretical plates to separate components with close boiling points.1. Increase Column Length: Use a longer fractionating column (e.g., a longer Vigreux or packed column).2. Use a More Efficient Packing Material: Switch to a more efficient packing material like Raschig rings or metal sponges.
Distillation Rate is Too Fast A fast distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases in the column, leading to poor separation.1. Reduce the Heating Rate: Decrease the heat input to the distillation flask to achieve a slow and steady distillation rate (typically 1-2 drops per second).2. Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Flooding of the Column Excessive vapor flow causes liquid to be carried up the column, preventing proper separation.1. Decrease the Heating Rate: Immediately reduce the heat to the distillation flask.2. Check for Obstructions: Ensure the column is not blocked.
Azeotrope Formation This compound may form an azeotrope with a byproduct or solvent, resulting in a constant boiling mixture that cannot be separated by simple fractional distillation.1. Identify the Azeotrope: Consult the literature for known azeotropes of this compound with potential components in your mixture.[13][16][17]2. Use Extractive or Azeotropic Distillation: Introduce an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for separation.[12][13]

Experimental Workflow: Fractional Distillation of this compound

FractionalDistillation cluster_setup Setup cluster_process Process cluster_troubleshooting Troubleshooting A Crude this compound in Distillation Flask B Fractionating Column (e.g., Vigreux) A->B Heat E Heat Slowly & Maintain Slow Distillation Rate A->E C Condenser B->C Vapor D Receiving Flask C->D Distillate F Monitor Head Temperature E->F G Collect Fractions F->G H Poor Separation? G->H I Increase Column Efficiency or Slow Distillation Rate H->I Yes J Azeotrope Suspected? H->J No K Consider Extractive/ Azeotropic Distillation J->K Yes

Caption: Workflow for fractional distillation of this compound.

Troubleshooting Guide 2: Removal of Catalyst Residues

Problem: Persistent color in the purified this compound, indicating the presence of metal catalyst residues (e.g., Ruthenium).

Possible Causes & Solutions:

Catalyst Type Removal Strategy Protocol Reference
Ruthenium-based (e.g., Grubbs') Oxidative Workup 1. After the reaction, quench with a few drops of ethyl vinyl ether.2. Stir the reaction mixture open to the air for several hours or bubble air through the solution.3. Pass the mixture through a short plug of silica gel.-
Isocyanide Scavenging 1. Add a polar isocyanide scavenger to the crude reaction mixture.2. Stir for 30-60 minutes.3. Filter through a short plug of silica gel.
DMSO or Triphenylphosphine Oxide Treatment 1. Treat the crude product with dimethyl sulfoxide (DMSO) or triphenylphosphine oxide.2. Stir for several hours.3. Purify by column chromatography on silica gel.
Tungsten/Molybdenum-based Adsorbent Treatment 1. Treat the crude reaction mixture with activated carbon or alumina.2. Stir for several hours.3. Filter off the adsorbent.
Paraffin Encapsulation For air-sensitive catalysts, using paraffin-encapsulated catalysts can simplify removal by reverse-phase chromatography.

Logical Flow for Catalyst Removal

CatalystRemoval Start Crude this compound with Catalyst Residue Decision Catalyst Type? Start->Decision Ru Ruthenium-based Decision->Ru Ru W_Mo Tungsten/Molybdenum -based Decision->W_Mo W/Mo Oxidative Oxidative Workup Ru->Oxidative Scavenger Isocyanide Scavenger Ru->Scavenger Adsorbent Adsorbent Treatment (Carbon/Alumina) W_Mo->Adsorbent Chromatography Column Chromatography Oxidative->Chromatography Scavenger->Chromatography Adsorbent->Chromatography End Purified this compound Chromatography->End

Caption: Decision tree for removing catalyst residues.

Troubleshooting Guide 3: Column Chromatography

Problem: Co-elution of this compound with non-polar byproducts during silica gel chromatography.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The mobile phase is too polar, causing all non-polar compounds to elute together at the solvent front.1. Use a Less Polar Mobile Phase: Start with a very non-polar solvent like hexane or heptane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or diethyl ether.[18][19]2. Perform TLC Analysis: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for this compound.
Overloading the Column Too much sample is loaded onto the column, exceeding its separation capacity.1. Use a Larger Column: Increase the diameter of the column and the amount of silica gel.2. Reduce the Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of sample to silica gel by weight.
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation.1. Pack the Column Carefully: Ensure the silica gel is packed uniformly without any air bubbles. Use either a dry packing or slurry packing method.[20]2. Protect the Silica Bed: Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.
Separation of Isomeric Alkenes Silica gel chromatography may not be sufficient to separate alkenes with very similar polarities.1. Use Argentation Chromatography: Impregnate the silica gel with silver nitrate. The silver ions will interact with the double bonds of the alkenes, allowing for separation based on the degree of substitution and stereochemistry of the double bond.[1][2][11][15]

Experimental Workflow: Argentation Chromatography

ArgentationChromatography cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis A Prepare AgNO3-impregnated Silica Gel B Pack Column in the Dark A->B C Load Crude Mixture B->C D Elute with Non-polar Solvent (e.g., Hexane) C->D E Collect Fractions D->E F Analyze Fractions by TLC or GC-MS E->F G Combine Pure Fractions F->G

Caption: Workflow for argentation chromatography.

References

  • Argentation chromatography. In Wikipedia; 2023. [Link]

  • Chromatography with silver nitrate. ResearchGate. [Link]

  • Williams, C. M., & Mander, L. N. (2015). Chromatography with Silver Nitrate. UQ eSpace. [Link]

  • Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. ResearchGate. [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]

  • Berg, L. (1991). Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation. U.S.
  • Chromatography with silver nitrate. ScienceMadness. [Link]

  • Method for removing metal from the products of olefin metathesis reactions.
  • Olefin Metathesis Catalysts Generated In Situ from Molybdenum(VI)‐Oxo Complexes by Tuning Pendant Ligands. PMC. [Link]

  • Recent advances in olefin metathesis by molybdenum and tungsten imido alkylidene complexes. ResearchGate. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Molecular Design of Supported MoOx Catalysts with Surface TaOx Promotion for Olefin Metathesis. OSTI.GOV. [Link]

  • From Box to Bench: Air-Stable Molybdenum Catalyst Tablets for Everyday Use in Olefin Metathesis. XiMo. [Link]

  • Hofmann elimination. In Wikipedia; 2023. [Link]

  • Olefin Metathesis by Molybdenum lmido Alkylidene Catalysts. University of Windsor. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]

  • Water-Accelerated Decomposition of Olefin Metathesis Catalysts. ACS Publications. [Link]

  • Active Sites in Olefin Metathesis over Supported Molybdena Catalysts. MPG.PuRe. [Link]

  • Field, E. (1942). Azeotropic distillation. U.S.
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  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Master Organic Chemistry. [Link]

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  • Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. MDPI. [Link]

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Technical Support Center: Optimizing High-Yield Cycloheptene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloheptene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize reaction conditions for high-yield synthesis of this important seven-membered carbocycle. Constructing seven-membered rings presents unique challenges due to unfavorable entropic factors and transannular interactions.[1] This resource provides in-depth, field-proven insights into common synthetic routes, troubleshooting strategies for overcoming low yields and impurity formation, and detailed experimental protocols.

Section 1: Key Synthetic Strategies for High-Yield this compound

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the available starting materials, scale, and desired purity. Below are some of the most effective strategies known for producing high yields.

  • Ring Expansion Reactions: This is a powerful strategy as it circumvents the entropic penalties associated with large ring formation.[1]

    • Tiffeneau-Demjanov Rearrangement: A classic and reliable method that involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone, which can then be converted to this compound.[2][3] This method is particularly effective for generating five, six, and seven-membered rings.[2]

    • Diazomethane-mediated Ring Expansion: The reaction of a cyclic ketone, such as cyclohexanone, with diazomethane can yield the ring-expanded cycloheptanone.[4] This reaction typically proceeds via a nucleophilic attack, followed by the loss of nitrogen gas and a 1,2-rearrangement.[5]

  • Cycloaddition Reactions: These reactions build the cyclic framework by combining two or more unsaturated molecules.[6]

    • [4+3] Cycloadditions: This approach can construct the seven-membered ring in a single, often stereoselective, step.

    • Diels-Alder/[4+2] Cycloaddition followed by Rearrangement: While the Diels-Alder reaction forms a six-membered ring, subsequent rearrangements can lead to the desired seven-membered this compound structure.[7][8]

  • Ring-Closing Metathesis (RCM): A modern and versatile method for forming cyclic olefins. Starting with a suitable acyclic diene, RCM can efficiently close the ring to form this compound, often with high yields under the right catalytic conditions. A process of reactive distillation can be employed to continuously remove the product, protecting it from side reactions and driving the reaction to high conversion.[9]

  • Photochemical[1][10] Cycloaddition: The photochemical reaction between benzene and an alkene, such as ethylene, can produce a cycloadduct that can be a precursor to this compound derivatives.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosing and solving common problems.

Problem: Low or No Product Yield

Q: My reaction yield is consistently low. What are the primary factors to investigate?

A: Low yields are a frequent challenge and can stem from multiple sources.[11] A systematic approach is crucial. Start by evaluating the following:

  • Reagent Quality and Stoichiometry:

    • Starting Materials: Are your starting materials pure? Impurities can interfere with the reaction or poison catalysts. For instance, in ring expansions using diazomethane, the precursor's purity is critical.[12] Verify purity via NMR, GC-MS, or other appropriate analytical techniques.

    • Reagents: Are your reagents fresh? Diazomethane solutions, for example, should be used quickly after preparation.[12] Moisture-sensitive reagents must be handled under inert conditions.

    • Stoichiometry: Have you carefully calculated and measured your reagents? Even small deviations can impact yield, especially in multi-step syntheses.

  • Reaction Conditions:

    • Temperature: Many this compound synthesis reactions are temperature-sensitive. For example, some diazomethane reactions require careful temperature control to avoid exothermic events.[5] Ensure your reaction is maintained at the optimal temperature.

    • Reaction Time: Is the reaction running to completion? Monitor the reaction progress using TLC or GC. Some reactions may require extended periods, while others might degrade the product if left for too long.[11]

    • Solvent: The choice of solvent can significantly influence reaction outcomes. It should be dry and of an appropriate polarity for the specific reaction. For RCM, the solvent should have a boiling point that is sufficiently different from this compound to allow for easy removal by distillation.[9]

  • Catalyst Activity (if applicable):

    • Deactivation: Catalysts, such as those used in RCM or Buchner ring expansions, can be deactivated by impurities, air, or moisture.[13] Ensure you are using proper handling techniques.

    • Catalyst Loading: Is the catalyst loading optimal? Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions.

  • Work-up and Purification:

    • Product Loss: Are you losing product during extraction, washing, or chromatography? Emulsions during aqueous work-up can trap the product. The choice of drying agent and purification method (distillation vs. chromatography) can also lead to losses.[11][14] For instance, the purification of cyclohexene often involves washing with saturated sodium chloride solution to aid layer separation and then drying with anhydrous calcium chloride.

Q: I suspect my catalyst is inactive in my Ring-Closing Metathesis (RCM) reaction. How can I troubleshoot this?

A: Catalyst inactivity is a common issue in metathesis reactions. Here’s how to address it:

  • Source and Handling: Ensure your catalyst is from a reputable supplier and has been stored under an inert atmosphere (e.g., in a glovebox or desiccator). Exposure to air or moisture can rapidly degrade many Grubbs-type or Schrock catalysts.

  • Solvent Purity: Use high-purity, degassed solvents. Trace impurities, particularly those containing sulfur or oxygen, can act as catalyst poisons.

  • Substrate Purity: Your diene substrate must be free of impurities that can coordinate to the metal center and inhibit catalysis. Common culprits include amines, phosphines, and thiols.

  • Test Reaction: Run a small-scale test reaction with a known, highly reactive substrate to confirm the catalyst's activity before committing a large amount of your material.

Problem: Formation of Side Products/Impurities

Q: My Tiffeneau-Demjanov rearrangement is producing a mixture of isomers. How can I improve selectivity?

A: The Tiffeneau-Demjanov rearrangement proceeds through a carbocation intermediate, making it susceptible to rearrangements that can lead to isomeric products.[15]

  • Migratory Aptitude: The selectivity is governed by the migratory aptitude of the groups adjacent to the forming carbocation. In substituted cyclic systems, a more substituted or electronically favorable group will preferentially migrate. For example, in a substituted cyclohexanone system, a secondary alkyl group will shift preferentially over a primary one.[16]

  • Stereochemistry: The stereochemistry of the starting 1-aminomethyl-cycloalkanol can significantly influence the reaction's course and the resulting product distribution.[16] Ensure your starting material is stereochemically pure if a specific isomer is desired.

Q: I'm observing significant amounts of polymeric material in my product. What causes this and how can I prevent it?

A: Polymerization is a common side reaction for alkenes, including this compound, especially in the presence of acid or radical initiators.[17]

  • Acidic Conditions: If your synthesis or work-up involves strong acids, you risk cationic polymerization. Neutralize the reaction mixture as soon as the reaction is complete.

  • High Concentrations: For reactions like RCM, running the reaction at high dilution can favor the intramolecular ring-closing reaction over intermolecular polymerization.

  • Reactive Distillation: For RCM, employing reactive distillation can be highly effective. The this compound product is distilled out of the reaction mixture as it forms, preventing it from participating in secondary reactions.[9]

  • Storage: this compound can form peroxides upon storage, which can initiate radical polymerization.[17] Store the purified product under an inert atmosphere (like nitrogen), at a low temperature, and consider adding a radical inhibitor like BHT if long-term storage is required.

Section 3: Visualized Workflows and Mechanisms

Visual aids can clarify complex processes. Below are diagrams for a general troubleshooting workflow and the mechanism of the Tiffeneau-Demjanov rearrangement.

General Troubleshooting Workflow

G Start Low Yield or Impurities Detected CheckReagents Step 1: Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Reagents OK ReagentImpure Impurity detected? Purify/replace starting material. CheckReagents->ReagentImpure CheckCatalyst Step 3: Assess Catalyst Activity (If Applicable) CheckConditions->CheckCatalyst Conditions OK TempWrong Incorrect temp/time? Optimize parameters. CheckConditions->TempWrong CheckWorkup Step 4: Analyze Work-up & Purification CheckCatalyst->CheckWorkup Catalyst OK CatalystDead Catalyst inactive? Use fresh catalyst, check handling. CheckCatalyst->CatalystDead ProblemSolved Problem Resolved High Yield Achieved CheckWorkup->ProblemSolved Workup OK WorkupLoss Losing product? Refine extraction/purification. CheckWorkup->WorkupLoss ReagentImpure->CheckReagents Re-evaluate TempWrong->CheckConditions Re-evaluate CatalystDead->CheckCatalyst Re-evaluate WorkupLoss->CheckWorkup Re-evaluate

Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.

Mechanism: Tiffeneau-Demjanov Ring Expansion

TDR_Mechanism Start 1-(Aminomethyl)cyclohexanol Diazotization Diazotization (NaNO₂, H⁺) Start->Diazotization Diazonium Diazonium Ion Intermediate Diazotization->Diazonium -2H₂O Rearrangement Rearrangement (Loss of N₂) Diazonium->Rearrangement -N₂ Carbocation Carbocation Intermediate Rearrangement->Carbocation Ring Expansion Tautomerization Tautomerization Carbocation->Tautomerization Product Cycloheptanone Tautomerization->Product

Caption: Simplified mechanism of the Tiffeneau-Demjanov rearrangement for cycloheptanone synthesis.

Section 4: Detailed Experimental Protocol

High-Yield Synthesis of Cycloheptanone via Tiffeneau-Demjanov Rearrangement

This protocol is adapted from established procedures for the one-carbon ring expansion of cyclic ketones.[16]

Step 1: Synthesis of 1-(Aminomethyl)cyclohexanol This protocol starts from cyclohexanone cyanohydrin, which is a common intermediate.

  • Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reduction: Suspend lithium aluminum hydride (LiAlH₄) (X.X g, XX mmol) in anhydrous diethyl ether (200 mL).

  • Addition: While stirring vigorously, add a solution of cyclohexanone cyanohydrin (Y.Y g, YY mmol) in anhydrous diethyl ether (100 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 4 hours.

  • Quenching: Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL).

  • Work-up: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)cyclohexanol.

Step 2: Ring Expansion to Cycloheptanone

  • Setup: In a 1 L beaker equipped with a magnetic stirrer and placed in an ice-water bath, dissolve the crude 1-(aminomethyl)cyclohexanol from Step 1 in 250 mL of water.

  • Acidification: Add glacial acetic acid (Z.Z mL, ZZ mmol) to the solution.

  • Diazotization: While maintaining the temperature below 10 °C, add a solution of sodium nitrite (NaNO₂) (W.W g, WW mmol) in 100 mL of water dropwise over 1 hour. Vigorous nitrogen evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours, or until nitrogen evolution ceases.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude cycloheptanone by fractional distillation.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the most reliable method for synthesizing high-purity this compound on a lab scale? A: For laboratory scale, the Tiffeneau-Demjanov rearrangement followed by a reduction/elimination sequence from the resulting cycloheptanone is a very robust and well-documented method.[2][16][18] It generally provides good yields and the purification of the final this compound product is straightforward.

Q: How does solvent choice impact the yield and selectivity of the reaction? A: Solvent choice is critical. For instance, in RCM, using a non-coordinating solvent like toluene is common.[9] In rearrangements involving carbocation intermediates, the polarity of the solvent can affect the stability of the intermediate and potentially influence the ratio of rearranged products. Always consult the literature for the optimal solvent for your specific reaction.

Q: What analytical techniques are best for monitoring reaction progress and characterizing the final product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for a quick qualitative check of starting material consumption. Gas Chromatography (GC) is more quantitative and can be used to determine the ratio of products to starting materials over time.

  • Product Characterization:

    • GC-MS: To confirm the molecular weight of the product and identify volatile impurities.

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of this compound and identifying any isomeric byproducts.

    • FTIR Spectroscopy: Useful for identifying functional groups and confirming the disappearance of starting material functional groups (e.g., the carbonyl stretch of a ketone precursor).

References

  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. PMC - NIH.[Link]

  • Ring expansion and contraction. Wikipedia.[Link]

  • Calculated energy profile for the ring expansion process leading to the seven-membered ring (in grey) and the final cycloheptatriene-fused lactams. ResearchGate.[Link]

  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate.[Link]

  • Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI.[Link]

  • This compound synthesis. Organic Chemistry Portal.[Link]

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  • cycloaddition reaction synthesis: Topics by Science.gov. Science.gov.[Link]

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  • Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Chemistry Portal.[Link]

  • Demjanov rearrangement. Slideshare.[Link]

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  • Process for preparing this compound.
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preventing unwanted side reactions in cycloheptene functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cycloheptene Functionalization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with this versatile seven-membered ring system. Our goal is to empower you to prevent unwanted side reactions and optimize your synthetic outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides by Reaction Type

    • Epoxidation of this compound . Dihydroxylation of this compound

    • Hydroboration-Oxidation of this compound

    • Radical Additions to this compound

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to certain side reactions during functionalization?

A1: this compound's reactivity is dictated by its C=C double bond within a flexible seven-membered ring. This flexibility, compared to more rigid systems like cyclohexene, can influence the stereochemical outcome of reactions. The double bond is susceptible to common electrophilic additions, oxidations, and radical reactions. Key challenges arise from:

  • Over-oxidation: The initial functionalization product can sometimes be more reactive than the starting material, leading to further unwanted reactions.

  • Ring Strain: While not as strained as smaller rings, the introduction of new functional groups can alter the ring's conformation and lead to unexpected rearrangements or reactivity.

  • Polymerization: The double bond can be susceptible to radical-initiated polymerization, especially under harsh reaction conditions or in the presence of radical initiators.[1][2]

Q2: How can I improve the stereoselectivity of my this compound functionalization?

A2: Controlling stereoselectivity is a critical aspect of synthesizing complex molecules. For this compound, several strategies can be employed:

  • Chiral Catalysts: Utilize well-established asymmetric catalysts. For example, the Sharpless Asymmetric Dihydroxylation provides excellent enantioselectivity for the synthesis of cis-diols[3][4], while the Jacobsen-Katsuki epoxidation can be used for enantioselective epoxidation.[5][6]

  • Substrate Control: Existing stereocenters on the this compound ring or appended functional groups can direct the approach of reagents, influencing the stereochemical outcome.

  • Reagent Choice: The steric bulk of the reagent can play a significant role. For instance, using a bulky borane like 9-BBN in hydroboration can enhance regioselectivity and stereoselectivity.[7][8][9]

Q3: What are the key differences in reactivity between this compound and cyclohexene?

A3: While both are cyclic alkenes, their reactivity can differ due to ring size and conformational flexibility. This compound is generally more flexible than the relatively rigid chair conformation of cyclohexene. This can lead to differences in the rates and stereochemical outcomes of reactions. For example, certain cycloaddition reactions may proceed at different rates or with different selectivities.

Troubleshooting Guides by Reaction Type

Epoxidation of this compound

Issue 1: Low yield of this compound oxide with significant formation of 1,2-cycloheptanediol.

  • Causality: This is a classic example of a consecutive reaction where the desired epoxide product is consumed in a subsequent reaction. The diol is formed by the acid-catalyzed ring-opening of the epoxide in the presence of water.[10][11] The peroxyacid reagent (like m-CPBA) itself gets converted to a carboxylic acid, which can catalyze this unwanted ring-opening.

  • Troubleshooting & Prevention:

    • pH Control: Buffer the reaction mixture to maintain a neutral pH. A common method is to add a solid bicarbonate buffer, such as sodium bicarbonate or potassium carbonate, to the reaction.

    • Aprotic Solvent: Ensure you are using a dry, aprotic solvent like dichloromethane (DCM) or chloroform to minimize the presence of water.

    • Choice of Reagent: Consider using magnesium monoperoxyphthalate (MMPP). It is often used in a two-phase system with water, which can sometimes lead to cleaner reactions with less epoxide opening.[12]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the acid-catalyzed ring-opening.

Issue 2: Poor stereoselectivity in the epoxidation of a substituted this compound.

  • Causality: The facial selectivity of the epoxidation is influenced by the steric and electronic environment of the double bond. For substituted cycloheptenes, the incoming peroxyacid may approach from either face with similar ease, leading to a mixture of diastereomers.

  • Troubleshooting & Prevention:

    • Directed Epoxidation: If your substrate has a nearby hydroxyl group, you can use a reagent like vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (TBHP) to direct the epoxidation syn to the hydroxyl group.

    • Asymmetric Epoxidation: For enantioselective epoxidation, employ a chiral catalyst system such as the Jacobsen-Katsuki epoxidation.[5][6][13][14][15]

Dihydroxylation of this compound

Issue 1: Over-oxidation and cleavage of the this compound ring when using potassium permanganate (KMnO₄).

  • Causality: Potassium permanganate is a strong oxidizing agent. Under anything other than carefully controlled cold and basic conditions, it can cleave the C-C bond of the initially formed diol, leading to the formation of dicarboxylic acids.[12][16][17][18]

  • Troubleshooting & Prevention:

    • Reaction Conditions: Use "cold and basic" KMnO₄. This is typically done at low temperatures (around 0 °C) in an aqueous solution containing a base like sodium hydroxide.

    • Alternative Reagent: For higher yields and better selectivity for the cis-diol, osmium tetroxide (OsO₄) is the reagent of choice.[19] Due to its toxicity and expense, it is almost always used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[20][21][22]

Issue 2: Achieving anti-dihydroxylation instead of the expected syn-diol.

  • Causality: The stereochemical outcome of dihydroxylation is highly dependent on the chosen method. Syn-diols are formed via a concerted mechanism with reagents like KMnO₄ and OsO₄. Anti-diols are typically formed through a two-step process involving epoxidation followed by acid-catalyzed ring-opening.[23][24]

  • Troubleshooting & Prevention:

    • For syn-diols: Use either cold, basic KMnO₄ or catalytic OsO₄ with a co-oxidant.

    • For anti-diols: First, perform an epoxidation using a peroxyacid like m-CPBA. Then, in a separate step, treat the isolated epoxide with aqueous acid to promote the anti-selective ring-opening.

Hydroboration-Oxidation of this compound

Issue 1: Formation of a mixture of regioisomeric alcohols.

  • Causality: While hydroboration-oxidation is known for its anti-Markovnikov regioselectivity, this selectivity may not be perfect with less sterically hindered boranes like BH₃, especially with a relatively symmetrical alkene like this compound.[24][25][26]

  • Troubleshooting & Prevention:

    • Use a Bulky Borane: To enhance regioselectivity, use a sterically hindered borane reagent. 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice for this purpose, as its steric bulk strongly directs the boron atom to the less substituted carbon of a double bond.[7][8][9][27]

Radical Additions to this compound

Issue 1: Significant polymerization of this compound during a radical addition reaction.

  • Causality: Radical additions proceed via a chain reaction mechanism. If the rate of the radical chain propagation leading to polymerization is competitive with the desired functionalization, a significant amount of polymer byproduct will be formed.[1][28][29][30]

  • Troubleshooting & Prevention:

    • Use an Inhibitor: Add a radical inhibitor to the reaction mixture. It's important to choose an inhibitor that will quench the polymerization chain reaction without interfering with the desired radical addition. Common inhibitors include hydroquinone and butylated hydroxytoluene (BHT).

    • Control Initiator Concentration: Use the minimum effective concentration of the radical initiator.

    • Lower Temperature: Running the reaction at a lower temperature can disfavor the higher activation energy pathway of polymerization.

    • Degas Solvents: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas, as oxygen can initiate radical polymerization.

Experimental Protocols

Protocol 1: Epoxidation of this compound with m-CPBA[31][32][33][34]
  • Setup: To a solution of this compound (1.0 equiv) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add solid sodium bicarbonate (2.0 equiv).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (1.1 equiv) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Catalytic syn-Dihydroxylation of this compound with OsO₄/NMO[19][20][21][22]
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methylmorpholine N-oxide (NMO, 1.5 equiv) in a 10:1 mixture of acetone and water (~0.1 M).

  • Reaction: To this solution, add a catalytic amount of osmium tetroxide (e.g., 1 mol% of a 2.5 wt% solution in tert-butanol). Stir the reaction mixture at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete in 12-24 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by recrystallization or flash column chromatography.

Visualizations

Epoxidation and Unwanted Ring-Opening

This compound This compound Epoxide This compound Oxide (Desired Product) This compound->Epoxide m-CPBA Diol 1,2-Cycloheptanediol (Side Product) Epoxide->Diol H₃O⁺ (from RCOOH + H₂O)

Caption: Epoxidation of this compound and the subsequent acid-catalyzed ring-opening to a diol.

Controlling Dihydroxylation Stereochemistry

cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation Syn_Diol cis-1,2-Cycloheptanediol Cycloheptene_Syn This compound Cycloheptene_Syn->Syn_Diol 1. OsO₄ (cat.), NMO 2. NaHSO₃ Anti_Diol trans-1,2-Cycloheptanediol Epoxide_Anti This compound Oxide Epoxide_Anti->Anti_Diol H₃O⁺ Cycloheptene_Anti This compound Cycloheptene_Anti->Epoxide_Anti m-CPBA

Caption: Synthetic routes to obtain either cis- or trans-1,2-cycloheptanediol.

References

  • Periodic Chemistry. (2018). Alkene Hydroboration/Oxidation. [Link]

  • Pearson+. (2024). The bulky borane 9-BBN was developed to enhance the selectivity o.... [Link]

  • Organic Syntheses. Procedure. [Link]

  • JACS Au. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Pearson+. (2024). The bulky borane 9-BBN was developed to enhance the selectivity o.... [Link]

  • PubMed. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]

  • Wikipedia. Grubbs catalyst. [Link]

  • Chemistry Steps. Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • ChemRxiv. (2020). Selective Ring Opening Allene Metathesis: Polymerization or Ruthenium Vinylidene Formation. [Link]

  • OrgoSolver. 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. [Link]

  • National Center for Biotechnology Information. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • University of Calgary. (2022). Oxidation of Alkenes. [Link]

  • SpringerLink. (2005). Hydroboration and Organic Synthesis 9-Borabicyclo[3.3.1]nonane (9-BBN). [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • CHIMIA. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]

  • OpenOChem Learn. Jacobsen epoxidation. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Redalyc. (2018). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. [Link]

  • Scribd. Sharpless Asymmetric Dihydroxylation Reaction. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Save My Exams. (2025). Reactions of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • MDPI. (2019). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. [Link]

  • Sci-Hub. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. [Link]

  • Chemguide. alkenes and potassium manganate(VII) (permanganate). [Link]

  • PubMed Central. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • YouTube. (2020). Alkene Syn Dihydroxylation Reaction (OsO4/NMO) & Hydrolysis of Osmate Ester Intermediate. [Link]

  • ResearchGate. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]

  • Sci-Hub. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. [Link]

  • YouTube. (2018). Alkene + KMnO4 Reaction. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

  • Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

  • YouTube. (2023). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. [Link]

  • IOPscience. (2014). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. [Link]

  • YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • SciSpace. A Greener Approach for Synthesis of Functionalized Polyolefins by Introducing Reactive Functionality into Ethylene Copolymers. [Link]

Sources

strategies to improve the stability of trans-cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and overcoming the inherent instability of trans-cycloheptene. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is trans-cycloheptene so unstable at room temperature?

Trans-cycloheptene's instability is a direct consequence of severe ring strain.[1][2] Unlike its cis-isomer, the geometry of the trans-double bond is poorly accommodated within the seven-membered ring, leading to significant angle and torsional strain.[2] This high-energy state makes it highly prone to isomerization to the more stable cis-cycloheptene.[3] The isomerization process is not a simple rotation around the double bond, which would have a very high energy barrier.[4] Instead, it is a second-order process proposed to occur via an "interrupted dimerization," where two molecules of trans-cycloheptene form a transient 1,4-biradical intermediate that then cleaves to yield two molecules of the more stable cis-isomer.[4][5]

Q2: I've heard of Bredt's rule. How does it relate to the instability of trans-cycloheptene?

Bredt's rule, in its classical sense, states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough.[1][6] This is due to the geometric impossibility of forming a planar double bond at such a constrained position, which would introduce immense strain.[7] The instability of small trans-cycloalkenes like trans-cycloheptene can be seen as an extension of this principle. The trans-double bond within the small ring forces a highly twisted and strained conformation, akin to the strain experienced by an anti-Bredt olefin.[1][8]

Q3: What are the primary strategies to stabilize trans-cycloheptene for experimental use?

There are two main experimentally validated strategies to enhance the stability of trans-cycloheptene derivatives:

  • Metal Complexation: The formation of coordination complexes with transition metals, particularly silver(I) (AgNO₃) and copper(I) (CuOTf), has proven highly effective.[3][9][10] The metal ion coordinates to the π-system of the double bond, stabilizing the strained trans-geometry. These complexes can often be handled at room temperature and stored for weeks at low temperatures (-18 °C).[9][11] The free, reactive trans-cycloheptene can then be liberated in situ for subsequent reactions.[9][11]

  • Heteroatom Incorporation: Replacing a carbon atom in the cycloheptene ring with a heteroatom, such as silicon, can significantly reduce ring strain.[5] The longer C-Si bond length compared to a C-C bond allows for a more favorable geometry of the trans-double bond within the seven-membered ring.[3][5] These sila-trans-cycloheptenes exhibit remarkable stability, being bench-stable for days at room temperature.[9][12]

Troubleshooting Guide

Problem: My trans-cycloheptene derivative rapidly isomerizes to the cis-form upon synthesis and purification.

Cause: This is the most common issue and stems from the inherent thermal lability of the carbocyclic trans-cycloheptene core.[3][11] Standard purification techniques like column chromatography at room temperature or concentration at elevated temperatures can provide enough energy to overcome the isomerization barrier.

Solution:

  • Low-Temperature Synthesis and Handling: It is critical to perform the synthesis at low temperatures. For photochemical syntheses, the use of a low-temperature flow photoreactor is highly recommended to minimize thermal isomerization.[9][11]

  • In Situ Trapping with Silver Salts: The most robust solution is to perform the synthesis in the presence of a silver salt like AgNO₃. The trans-isomer is selectively complexed as it forms, preventing its isomerization.[3] This silver complex is often stable enough for purification by chromatography.

  • Avoidance of Protic Acids: Strong acids can catalyze the isomerization. Ensure all reagents and solvents are free from acidic impurities.

Problem: I am observing significant degradation of my trans-cycloheptene derivative, even when stored at low temperatures.

Cause: While low temperatures slow down the isomerization, degradation can still occur, especially if the material is not pure. The presence of radical initiators or certain metals can accelerate decomposition.[13] Radical-mediated pathways have been implicated in the isomerization of trans-cycloalkenes, particularly in the presence of thiols.[13]

Solution:

  • High-Purity Storage: Ensure the trans-cycloheptene derivative or its metal complex is of the highest possible purity before long-term storage.

  • Inert Atmosphere: Store samples under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate radical species.

  • Use of Radical Inhibitors: For applications where the trans-cycloheptene will be exposed to radical-promoting species (like thiols in biological systems), the addition of a radical inhibitor such as Trolox can suppress isomerization.[13]

  • Silver Complexation for Long-Term Storage: Storing the compound as its AgNO₃ complex is the most effective method for long-term stability, with shelf-life extending for months in a freezer.[9][11]

Problem: My sila-trans-cycloheptene derivative shows some instability in aqueous media during bioorthogonal labeling experiments.

Cause: While significantly more stable than their carbocyclic counterparts, sila-trans-cycloheptenes can still be susceptible to slow degradation in aqueous environments, potentially through hydrolysis or other pathways.

Solution:

  • pH Control: Buffer the aqueous solution to a pH where the sila-cycloheptene exhibits maximum stability. This may require some empirical optimization for your specific derivative.

  • Minimize Incubation Time: Design experiments to minimize the time the sila-trans-cycloheptene is incubated in aqueous media before reaction.

  • Probe Suitability: In cellular labeling experiments, it has been noted that sila-trans-cycloheptene derivatives are best suited as probe molecules, where their stability is only required for the duration of the labeling experiment.[9][12]

Experimental Protocols

Protocol 1: Synthesis and Stabilization of a Carbocyclic trans-Cycloheptene Derivative via Flow Photochemistry and Silver Complexation

This protocol is adapted from methodologies developed for the synthesis of thermally sensitive trans-cycloalkenes.[3][9]

Objective: To synthesize a trans-cycloheptene derivative and stabilize it as a silver nitrate complex.

Materials:

  • cis-cycloheptene precursor

  • Acetone (photosensitizer)

  • Hexanes (solvent)

  • Silver nitrate (AgNO₃) on silica gel

  • Low-temperature flow photoreactor with FEP tubing

  • Peristaltic pump

  • UV lamp (e.g., 254 nm)

  • In-line cooling system

Procedure:

  • Prepare the Reagent Solution: Dissolve the cis-cycloheptene precursor and acetone in hexanes. Degas the solution thoroughly by sparging with argon or nitrogen for at least 30 minutes.

  • Set up the Flow Reactor: Pack a column with AgNO₃-impregnated silica gel. Set up the low-temperature flow photoreactor, ensuring the FEP tubing is immersed in a cooling bath set to the desired low temperature (e.g., -20 °C). The output of the photoreactor should be connected to the inlet of the silver nitrate column.

  • Initiate Photochemical Isomerization: Pump the degassed solution through the cooled flow photoreactor under UV irradiation. The flow rate should be optimized to allow for efficient photoisomerization while minimizing over-irradiation.

  • In Situ Trapping: The effluent from the photoreactor, containing a mixture of cis- and trans-isomers, immediately passes through the AgNO₃/silica gel column. The trans-isomer is selectively complexed and retained on the column.

  • Elution and Isolation: After the reaction is complete, the AgNO₃ complex of the trans-cycloheptene can be eluted from the column. The resulting solid complex is stable for handling at room temperature for short periods and can be stored for weeks in a freezer at -18 °C.[11]

Protocol 2: Liberation and Use of trans-Cycloheptene from its Silver Complex for a Cycloaddition Reaction

Objective: To liberate the free trans-cycloheptene from its silver complex for an in situ reaction.

Materials:

  • trans-Cycloheptene•AgNO₃ complex

  • Reaction partner (e.g., a tetrazine for bioorthogonal ligation)

  • Suitable solvent (e.g., acetonitrile, or aqueous buffer for biological applications)

  • Sodium chloride (NaCl)

Procedure:

  • Dissolve Reagents: Dissolve the trans-cycloheptene•AgNO₃ complex and the reaction partner in the chosen solvent.

  • Initiate Decomplexation: Add a solution of NaCl to the reaction mixture. The chloride ions will precipitate silver chloride (AgCl), releasing the free trans-cycloheptene into the solution.[11]

  • Reaction: The highly reactive, free trans-cycloheptene will immediately react with the co-dissolved reaction partner.

  • Work-up and Purification: After the reaction is complete, the precipitated AgCl can be removed by filtration. The desired product can then be isolated and purified using standard techniques.

Data Summary

Stabilization StrategyCompound TypeHandling Stability (Room Temp.)Storage Stability (Freezer)Key AdvantagesKey Disadvantages
Metal Complexation trans-Cycloheptene•AgNO₃Hours[11]Weeks[9][11]General applicability; in situ releaseRequires decomplexation step; potential for metal interference
Heteroatom Incorporation Sila-trans-cyclohepteneDays[9][12]Months[9][12]High intrinsic stability; no decomplexation neededSynthesis of precursors can be more complex

Visualizations

Stability_Strategies cluster_instability The Challenge: Instability cluster_solutions Stabilization Strategies Instable_TCH trans-Cycloheptene (High Strain) Stable_CCH cis-Cycloheptene (Low Strain) Instable_TCH->Stable_CCH Rapid Isomerization Metal_Complex Metal Complexation (e.g., with AgNO₃) Instable_TCH->Metal_Complex Stabilization Heteroatom_Sub Heteroatom Substitution (e.g., Silathis compound) Instable_TCH->Heteroatom_Sub Intrinsic Stabilization

Caption: Strategies to mitigate the inherent instability of trans-cycloheptene.

Experimental_Workflow Start cis-Cycloheptene Precursor Photoisomerization Low-Temp Flow Photoisomerization Start->Photoisomerization Trapping In Situ Trapping with AgNO₃/SiO₂ Photoisomerization->Trapping Stable_Complex Stable trans-Cycloheptene•AgNO₃ Complex Trapping->Stable_Complex Decomplexation Decomplexation (e.g., with NaCl) Stable_Complex->Decomplexation Reaction In Situ Reaction with Substrate Decomplexation->Reaction Product Desired Product Reaction->Product

Caption: A typical experimental workflow for the synthesis and use of a stabilized trans-cycloheptene.

References

  • Fang, Y., Zhang, H., Huang, Z., Scinto, S. L., Yang, J. C., am Ende, C. W., Dmitrenko, O., Johnson, D. S., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(9), 2575–2584. [Link]

  • Fang, Y., Zhang, H., Huang, Z., Scinto, S. L., Yang, J. C., am Ende, C. W., Dmitrenko, O., Johnson, D. S., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(9), 2575–2584. [Link]

  • Fang, Y., Zhang, H., Huang, Z., Scinto, S. L., Yang, J. C., am Ende, C. W., Dmitrenko, O., Johnson, D. S., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. PubMed Central. [Link]

  • Fang, Y., Zhang, H., Huang, Z., Scinto, S. L., Yang, J. C., am Ende, C. W., Dmitrenko, O., Johnson, D. S., & Fox, J. M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(9), 2575–2584. [Link]

  • Ashenhurst, J. (2014). What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry. [Link]

  • Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How Stable Is trans-Cycloheptene? Journal of the American Chemical Society, 127(45), 15983–15988. [Link]

  • Fox, J. M. (2018). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Accounts of Chemical Research, 51(8), 1823–1833. [Link]

  • Fox, J. M., & Johnson, D. S. (2018). Trans-cycloheptenes and hetero-trans-cycloheptenes for bioorthogonal coupling. U.S.
  • Fang, Y., Scinto, S. L., Shpon, O., & Fox, J. M. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Bioconjugate Chemistry, 30(6), 1746–1753. [Link]

  • Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How stable is trans-cycloheptene? Journal of the American Chemical Society, 127(45), 15983–15988. [Link]

  • Fang, Y., Scinto, S. L., Shpon, O., & Fox, J. M. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Request PDF. [Link]

  • McDermott, L., Obce, F., Wanner, B., & Garg, N. K. (2024). A solution to the anti-Bredt olefin synthesis problem. Science, 386(6721). [Link]

  • Wikipedia. (n.d.). Bredt's rule. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Pearson. (n.d.). Problem 2 Trans-cycloalkenes in larger rings are normal, stable alkenes. Trans-cyclooctene has been isolated. [Link]

  • ron. (2015). Relative stability of cis and trans cycloalkenes. Chemistry Stack Exchange. [Link]

  • IITian Explains. (2020, January 23). Bredt's Rule - Explained with Proof | Applications | Problems | IITian Explains [Video]. YouTube. [Link]

  • Tantillo, D. J. (2024). Spontaneous Formation of Strained Anti-Bredt Bridgehead Alkenes upon Computational Geometry Optimization of Bicyclic β-Halo Carbanions. MDPI. [Link]

Sources

troubleshooting low conversion rates in cycloheptene polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ring-Opening Metathesis Polymerization (ROMP) of cycloheptene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific polymerization. As this compound possesses relatively low ring strain, its polymerization can be less thermodynamically favorable compared to monomers like norbornene or cyclooctene, making the reaction sensitive to a variety of factors.[1][2] This resource provides a structured, in-depth approach to diagnosing and resolving issues leading to low or no monomer conversion.

Part 1: The Diagnostic Workflow

When a polymerization yields low conversion, a systematic approach is crucial to identify the root cause. The following workflow provides a logical path from initial observation to problem resolution.

Troubleshooting_Workflow start Start: Low or No Conversion Observed check_setup Step 1: Review Experimental Setup & Procedure start->check_setup check_setup->start Error Found & Corrected check_purity Step 2: Verify Reagent Purity check_setup->check_purity Setup OK sub_setup Inert Atmosphere? Correct Stoichiometry? Proper Glassware? check_setup->sub_setup check_purity->start Impurity Found & Corrected check_catalyst Step 3: Assess Catalyst Activity check_purity->check_catalyst Reagents Pure sub_purity Monomer Purity? Solvent Dry/Degassed? Inhibitor Removed? check_purity->sub_purity check_catalyst->start Catalyst Issue Corrected check_conditions Step 4: Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst Properly Stored? Correct Catalyst Chosen? Weighed in Inert Atmosphere? check_catalyst->sub_catalyst check_conditions->start Conditions Adjusted success Success: High Conversion Achieved check_conditions->success Conditions Optimized sub_conditions Temperature Correct? Sufficient Reaction Time? Monomer Concentration? check_conditions->sub_conditions

Caption: A step-by-step diagnostic workflow for troubleshooting low conversion rates.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions in a logical progression, from fundamental checks to more nuanced issues.

Section A: First Response - Initial Checks

Q1: My this compound polymerization resulted in zero conversion. Where do I even begin?

A zero-conversion result typically points to a critical failure in one of three areas: the catalyst, the presence of a potent inhibitor, or a fundamental error in the experimental setup.

  • Catalyst Inactivity: The most common culprit is a deactivated catalyst. Ruthenium-based metathesis catalysts are sensitive to air and moisture, though modern catalysts (e.g., Grubbs 2nd and 3rd Generation) have improved stability.[3][4] If the catalyst was handled in the open air for an extended period or stored improperly, it may be completely inactive.

  • Gross Impurities: A significant impurity in either the monomer or the solvent can act as a potent poison. For example, if the solvent was not dried or degassed, oxygen can decompose the active ruthenium species. Similarly, if the inhibitor was not removed from the this compound, it will prevent polymerization.

  • Setup Error: Double-check your calculations. Was the catalyst actually added to the reaction vessel? Was the correct temperature maintained? A simple mistake in stoichiometry or procedure can easily lead to complete reaction failure.

Actionable First Step: As a control experiment, attempt to polymerize a more reactive monomer like cis-cyclooctene or a norbornene derivative under the exact same conditions. If that monomer polymerizes successfully, your catalyst and general procedure are likely sound, pointing the finger at your this compound monomer's purity or the specific reaction conditions.

Q2: My conversion is not zero, but it's very low (<20%). What are the likely causes?

Low but non-zero conversion suggests that the polymerization initiated but terminated prematurely. This is often a more subtle issue than a complete failure.

  • Insufficient Purity: Trace amounts of impurities can cause gradual catalyst deactivation. Water, oxygen, and various functional groups can react with the catalyst over the course of the polymerization, reducing the number of active catalytic centers capable of sustaining chain growth.[5][6]

  • Equilibrium Limitations: The ROMP of this compound is reversible due to its low ring strain.[1] At low monomer concentrations or higher temperatures, the rate of depolymerization (back-biting) can become significant, leading to a low equilibrium conversion.[7]

  • Insufficient Reaction Time: this compound polymerizes more slowly than higher-strain monomers. It's possible the reaction simply did not have enough time to reach high conversion.

Section B: Catalyst-Specific Issues

Q3: How do I know if my catalyst is the problem, and how can I prevent its deactivation?

Catalyst deactivation is a primary cause of failed ROMP reactions. The active ruthenium alkylidene species is the component susceptible to attack.

Common Deactivation Pathways:

  • Oxidation: Exposure to air will oxidize the ruthenium center, rendering it inactive.

  • Reaction with Functional Groups: Certain functional groups are well-known catalyst poisons. These include primary and secondary amines, thiols, and some strong Lewis bases like pyridines, which can coordinate to the ruthenium center and inhibit monomer binding.[8][9][10]

  • Solvent Effects: While solvents like THF and toluene are generally compatible, protic solvents (alcohols, water) or those containing reactive impurities can deactivate the catalyst.

Catalyst_Deactivation Active_Catalyst Active Propagating Species [Ru]=Polymer Polymer_Chain Longer Polymer Chain [Ru]=Polymer+1 Active_Catalyst->Polymer_Chain Propagation Deactivated_Complex Deactivated [Ru]-Complex Active_Catalyst->Deactivated_Complex Deactivation Monomer This compound Monomer Monomer->Active_Catalyst Polymer_Chain->Active_Catalyst Chain Growth Cycle Poison Inhibitor / Impurity (e.g., R-NH2, O2, H2O) Poison->Active_Catalyst

Caption: Simplified pathways for catalyst propagation and deactivation.

Best Practices for Catalyst Handling:

  • Storage: Always store catalysts under an inert atmosphere (argon or nitrogen) and in a freezer (-20 °C is common).

  • Handling: Weigh the catalyst in a glovebox. If a glovebox is unavailable, weigh it quickly in the open and immediately dissolve it in degassed solvent under an inert gas flow (e.g., via a Schlenk line).

  • Selection: Use a catalyst appropriate for your monomer. For this compound, a standard Grubbs 2nd or 3rd Generation catalyst is typically sufficient.

Catalyst GenerationCommon NameKey Characteristics
1st GenerationGrubbs Catalyst (G1)High activity for strained olefins, but more sensitive to impurities and functional groups.[3]
2nd GenerationGrubbs Catalyst (G2)Higher activity and better thermal/air stability than G1. A workhorse for general ROMP.[3]
3rd GenerationGrubbs Catalyst (G3)Very fast initiation rates, ideal for living polymerizations. Excellent stability.[4]
Hoveyda-GrubbsHG2Chelating ligand provides enhanced stability and allows for easier removal post-reaction.[11]
Section C: Monomer and Reagent Purity

Q4: How pure does my this compound and solvent need to be?

For a sensitive polymerization like that of this compound, high purity is non-negotiable. The mantra should be: when in doubt, purify it again.

  • Monomer Purity: Commercial this compound is often stabilized with ~50-200 ppm of an inhibitor like butylated hydroxytoluene (BHT). This must be removed. Trace impurities from synthesis or storage (e.g., peroxides, water, other olefins) can also inhibit the reaction.

  • Solvent Purity: The solvent is the largest component by volume, so even ppm-level impurities can be significant relative to the catalyst loading. Solvents should be anhydrous (<10 ppm water) and deoxygenated.

Protocol 1: this compound Purification

  • Washing: If the monomer has been stored for a long time, wash it with a dilute aqueous solution of NaOH to remove acidic impurities, followed by water, and then a brine solution. Dry the organic layer over an anhydrous salt like MgSO₄.

  • Distillation: The most effective method is vacuum distillation from a suitable drying agent.

    • Apparatus: Assemble a standard distillation apparatus for vacuum use. Ensure all glassware is oven- or flame-dried.

    • Drying Agent: Add a small amount of a drying agent like calcium hydride (CaH₂) to the this compound in the distillation flask.

    • Procedure: Distill the this compound under reduced pressure. The CaH₂ will react with any residual water.

    • Storage: Collect the purified monomer and store it over molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere in a freezer.

Protocol 2: Solvent Purification

  • Degassing: The most common method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.

  • Drying: For rigorous applications, use of a solvent purification system (SPS) is ideal. Alternatively, solvents can be distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for toluene).

  • Storage: Store dried, degassed solvents over molecular sieves under an inert atmosphere.

Section D: Optimizing Reaction Conditions

Q5: What are the optimal temperature, concentration, and time for this compound ROMP?

Unlike highly strained monomers that polymerize aggressively, this compound requires more carefully chosen conditions to favor the polymer state.[12]

  • Concentration: The polymerization is an equilibrium process. Le Chatelier's principle dictates that a higher monomer concentration will shift the equilibrium toward the polymer. For low-strain monomers, reactions are often run at high concentrations or even in neat monomer. A typical starting point is a monomer concentration of 1-3 M.[1]

  • Temperature: Temperature has a dual effect. It increases the rate of polymerization but also increases the rate of depolymerization and potential side reactions. For many Grubbs-type catalysts, room temperature to 40-50 °C is a good starting range.[11] Excessively high temperatures can favor the monomer at equilibrium (as polymerization is often entropically disfavored).

  • Time: Given the lower reactivity, allow for longer reaction times. Monitor the reaction by taking aliquots and analyzing them via ¹H NMR to track monomer consumption. A reaction time of 12-24 hours is not uncommon to reach maximum conversion.

Q6: Could "back-biting" or other side reactions be the cause of my low yield?

Yes. "Back-biting" is an intramolecular metathesis reaction where the active catalyst at the end of a growing polymer chain reacts with a double bond on its own backbone.[7] This cleaves off a cyclic oligomer and produces a shorter polymer chain with the active catalyst. For low-strain monomers where the polymer's double bonds are not significantly less reactive than the monomer's, this process can be a major issue, leading to low molecular weight polymer and a broad molecular weight distribution.

Mitigation Strategies:

  • Use a less active catalyst: Sometimes, a highly active catalyst can promote back-biting. Using a first-generation Grubbs catalyst might be beneficial, though it is more sensitive to impurities.

  • Add a phosphine ligand: Adding a ligand like triphenylphosphine (PPh₃) can sometimes suppress back-biting by shifting the equilibrium away from the highly reactive 14-electron intermediate that performs the metathesis.[13][14]

  • Lower the temperature: This can reduce the rate of back-biting relative to propagation.

Part 3: References

  • Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications.

  • Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. PMC - NIH.

  • Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. ResearchGate.

  • The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). Illinois Wesleyan University.

  • Influence of functional groups on ring opening metathesis polymerisation and polymer properties. ResearchGate.

  • Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silathis compound and Single Molecule Mechanics of it. ChemRxiv.

  • Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. MDPI.

  • Metathesis Catalysts - Precious Metals Chemistry. Umicore.

  • Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions. eScholarship, University of California.

  • Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. PMC - NIH.

  • Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions. Polymer Chemistry (RSC Publishing).

  • Catalytic living ring-opening metathesis polymerization. FOLIA.

  • Surface-initiated ring-opening metathesis polymerization in the vapor phase: an efficient method for grafting cyclic olefins with low strain energies. PubMed.

  • The Impact of Ethylene and Propylene Impurities Upon Polyolefins Units. ResearchGate.

  • Reaction Condition Optimization. Creative Biolabs.

  • The Living ROMP of trans-Cyclooctene. ACS Publications.

  • Effect of trace impurities on propylene polymerization. ResearchGate.

Sources

Technical Support Center: Identification and Removal of Impurities from Commercial Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cycloheptene. The purity of this versatile cycloalkene is paramount for the success of polymerization, synthesis of pharmaceutical intermediates, and other sensitive applications. This guide provides in-depth, field-proven answers to common questions regarding the identification and removal of impurities from commercial-grade this compound.

Frequently Asked Questions (FAQs)

Impurity Identification
Q1: What are the most common impurities in my bottle of commercial this compound?

The impurity profile of commercial this compound is largely dependent on its synthetic route and storage history. The most common method for industrial production is the catalytic dehydrogenation of cycloheptane.[1]

Common impurities can be categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials and by-products.

    • Cycloheptane: The primary precursor, often present in residual amounts.

    • Methylcyclohexene Isomers: Structural isomers that can form during synthesis.[1]

    • Dimerization Products: Higher molecular weight compounds formed from this compound reacting with itself.[1]

  • Degradation Products: These form over time due to improper storage or exposure to air and light.

    • Peroxides: This is the most significant and hazardous class of impurity. This compound, like other cyclic alkenes such as cyclohexene, is susceptible to autoxidation in the presence of atmospheric oxygen, forming hydroperoxides and other peroxide species.[1][2] This process is catalyzed by light and heat.[3]

  • General Contaminants:

    • Water: Can be introduced during workup or from atmospheric moisture. Commercial specifications often require water content to be below 50 ppm.[1]

    • Residual Solvents: Solvents used during the manufacturing or purification process.

Q2: What analytical methods should I use to assess the purity of my this compound?

A multi-faceted approach is necessary for a comprehensive purity assessment. No single technique can identify all potential impurities. The choice of method depends on the target impurity.

Impurity ClassRecommended Analytical TechniquePrinciple & Justification
Hydrocarbon ImpuritiesGas Chromatography (GC) with Flame Ionization Detector (FID) or Mass Spectrometry (MS)GC separates volatile compounds based on their boiling points and interaction with the column. GC-MS provides definitive identification by mass fragmentation patterns. This method can detect contaminants to below 0.01%.[1]
Water ContentKarl Fischer TitrationThis is the gold standard for accurately quantifying low levels of water in organic solvents.[1]
PeroxidesIodometric Titration or Colorimetric Test StripsPeroxides oxidize iodide to iodine, which can be titrated or detected colorimetrically. Test strips offer a rapid, semi-quantitative screening method. A peroxide value above 10 ppm is a concern.[1]
Structural Confirmation¹H and ¹³C NMR SpectroscopyNMR is invaluable for structural elucidation. For this compound, key signals include vinyl protons (δ 5.4-5.8 ppm) and vinylic carbons (δ 128.5 ppm).[1] It can also quantify impurities if a certified internal standard is used.[4]
Functional GroupsInfrared (IR) SpectroscopyProvides characteristic vibrational frequencies, such as the alkene C=C stretch at 1645 cm⁻¹ and the =C-H stretch at 3020 cm⁻¹.[1] A broad peak around 3200-3600 cm⁻¹ could indicate peroxide (O-H) or water contamination.
Q3: My this compound has been on the shelf for over a year. How do I safely test for peroxides?

Peroxide formation is a serious safety hazard, as peroxides can become explosive upon concentration, heating, or shock.[3][5] Never distill or evaporate a solvent before testing for peroxides. [3][6]

Visual Inspection (First Step): Before opening the container, inspect it carefully. If you observe any of the following, do NOT handle the container and contact your institution's Environmental Health & Safety (EHS) department immediately:

  • Visible crystal formation in the liquid or around the cap.[3][6]

  • The formation of oily, viscous layers.[3]

Chemical Testing: If the liquid appears clear and free of crystals, proceed with testing in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Peroxide Test Strips: This is the quickest and easiest method for a semi-quantitative result. Dip the strip into a small aliquot of the this compound and compare the resulting color to the chart provided. If the result is >30 ppm, the material may pose a serious hazard and you should consult the detailed peroxide removal protocols or contact EHS for disposal.[3]

  • Iodometric Test: For a more quantitative assessment, mix 1-2 mL of this compound with an equal volume of glacial acetic acid and add a few drops of a freshly prepared saturated potassium iodide (KI) solution. A yellow to brown color indicates the presence of peroxides (formation of iodine).

Purification & Impurity Removal
Q4: I've detected multiple hydrocarbon impurities. What is the best method to purify my this compound?

For separating this compound from other hydrocarbons with different boiling points (e.g., cycloheptane, methylcyclohexene), fractional distillation is the most effective and widely used laboratory method.[7][8]

  • Why it works: Fractional distillation creates a temperature gradient in a packed column, allowing for many successive vaporization-condensation cycles (theoretical plates).[8][9] Compounds with lower boiling points (more volatile) will rise higher in the column, while those with higher boiling points will remain lower down. This achieves a much better separation than simple distillation for compounds with boiling points that differ by less than 70 °C.[8]

  • Boiling Points:

    • This compound: ~112-114 °C[10]

    • Cycloheptane: ~118.5 °C[11]

    • Methylcyclohexane: ~101 °C

Because the boiling points can be close, a fractionating column with high efficiency (i.e., multiple theoretical plates) is required for optimal separation.

Q5: My this compound tested positive for peroxides (>30 ppm). What is the safest way to remove them?

Peroxide removal must be done with extreme caution. The two most common and reliable methods involve chemical reduction with ferrous sulfate or adsorption onto activated alumina.

  • Causality: The ferrous salt method works by reducing the peroxide species. The Fe²⁺ ion is oxidized to Fe³⁺, while the peroxide is reduced to a harmless alcohol. The activated alumina method works by adsorption and decomposition of the peroxides on the alumina surface.[12][13]

Method 1: Ferrous Sulfate Wash (Recommended for water-insoluble solvents) This is a robust method for destroying peroxides. A detailed, step-by-step protocol is provided below.

Method 2: Activated Alumina Column This method is effective for removing hydroperoxides and avoids introducing water.[3][12]

  • Procedure: Pack a chromatography column with basic activated alumina. Pass the this compound through the column. The peroxides are adsorbed and decomposed by the alumina.[13]

  • Validation: Always re-test the this compound for peroxides after treatment to ensure their complete removal.

  • Safety: The alumina should be considered hazardous waste. After use, it should be flushed with a dilute acidic solution of ferrous sulfate before disposal to remove any residual peroxides.[12][13]

Q6: How do I remove dissolved water from this compound?

If Karl Fischer titration indicates unacceptable water content, the this compound must be dried.

  • Drying Agents: Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Add the drying agent to the this compound, swirl, and allow it to stand. If the drying agent clumps together, add more until some remains free-flowing.

  • Final Step: Decant or filter the dried this compound away from the drying agent. For ultra-dry applications, the this compound can then be distilled from a small amount of a non-volatile drying agent like calcium hydride (CaH₂). Crucially, ensure the this compound is peroxide-free before any distillation.

Handling, Storage & Prevention
Q7: What are the best practices for storing purified this compound to prevent future impurity formation?

Preventing impurity formation is always preferable to removal. Proper storage is key to maintaining the long-term purity of this compound.

  • Inert Atmosphere: Oxygen is required for peroxide formation.[3] Store purified this compound under an inert atmosphere, such as nitrogen or argon, to displace air from the container headspace.

  • Temperature: Store the container in a cool, well-ventilated place, away from heat and sources of ignition.[11][14][15] Refrigerated storage (e.g., below 10°C) is recommended to slow degradation.[1]

  • Light: Light can catalyze peroxide formation.[3] Always store this compound in an amber glass bottle or other opaque container to protect it from light.

  • Container Sealing: Ensure the container is tightly sealed to prevent the ingress of atmospheric oxygen and moisture.[11][15]

  • Labeling: Clearly label the container with the date it was received, purified, and opened. Implement a policy to test for peroxides periodically (e.g., every 6-12 months).

Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the logical workflow for assessing and purifying a commercial batch of this compound.

G cluster_0 Initial Assessment cluster_1 Purity Analysis cluster_2 Purification cluster_3 Final Steps A Receive Commercial This compound B Visual Inspection (Crystals, Discoloration) A->B C Contact EHS (Do Not Handle) B->C Yes D Test for Peroxides (Strips/Titration) B->D No E Peroxides > 10 ppm? D->E F Perform Broad Purity Analysis (GC-MS, Karl Fischer, NMR) E->F No H Remove Peroxides (Ferrous Sulfate / Alumina Column) E->H Yes G Purity Meets Specs? F->G I Fractional Distillation G->I No (Hydrocarbon Impurities) M Ready for Use G->M Yes H->F J Dry with Anhydrous Agent I->J Water Present? K Re-analyze to Confirm Purity I->K No Water J->K L Store Properly (Inert Gas, Cool, Dark) K->L L->M

Caption: Workflow for this compound Impurity Assessment and Purification.

Protocol 1: Peroxide Removal Using Ferrous Sulfate

This protocol is adapted from standard laboratory procedures for peroxide removal from water-insoluble solvents.[3][6][13]

Materials:

  • Peroxide-contaminated this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Separatory funnel

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beakers and flasks

Procedure:

  • Prepare the Ferrous Sulfate Solution: In a fume hood, cautiously prepare the washing solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, then slowly adding 6 mL of concentrated sulfuric acid.[6] Cool the solution to room temperature.

  • Extraction: Place the peroxide-contaminated this compound into a separatory funnel. Add approximately one-fifth of its volume of the ferrous sulfate solution.

  • Shake and Vent: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release any pressure buildup. Continue shaking for 1-2 minutes. The Fe²⁺ will reduce the peroxides.

  • Separate Layers: Allow the layers to separate. The aqueous layer (bottom) may take on a yellowish color from the formation of Fe³⁺. Drain and discard the lower aqueous layer.

  • Repeat if Necessary: Test a small aliquot of the this compound for peroxides. If the test is still positive, repeat the wash with a fresh portion of the ferrous sulfate solution.

  • Water and Brine Wash: Once the this compound tests negative for peroxides, wash it with a portion of deionized water to remove residual acid, followed by a wash with saturated brine to aid in the removal of dissolved water.

  • Drying: Drain the this compound into a clean, dry flask and add anhydrous magnesium sulfate. Swirl and let stand for 10-15 minutes to remove the last traces of water.

  • Final Step: Filter or decant the purified, dry, and peroxide-free this compound into a clean, dry, amber storage bottle. Purge the headspace with nitrogen or argon before sealing.

Protocol 2: Purification by Fractional Distillation

This protocol assumes peroxides have already been removed. NEVER distill a solvent that has not been tested and cleared for peroxides. [3][6]

Materials:

  • Peroxide-free this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle and stir bar or boiling chips

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]

  • Charge the Flask: Add the peroxide-free this compound and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin gently heating the flask. As the liquid boils, you will see a condensation ring begin to move up the fractionating column.

  • Equilibration: Heat the mixture so that the vapor front moves up the column slowly. Allow the column to equilibrate by adjusting the heat so that the condensation ring is maintained in the column without any distillate collecting. This process, known as total reflux, allows the separation to occur.

  • Collect Fractions: Increase the heat slightly to allow the vapor to pass into the condenser. Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second).

    • Fore-run: Collect the first small fraction, which will be enriched in any lower-boiling impurities. The temperature should be unstable during this phase.

    • Main Fraction: When the temperature at the distillation head stabilizes, change the receiving flask. Collect the main fraction of pure this compound while the temperature remains constant at its boiling point (~112-114 °C). Record this constant temperature.

    • Final Fraction: When the temperature begins to drop or rise again, or when only a small amount of liquid is left in the distillation flask, stop the distillation.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling. Never distill to dryness. [6] This can concentrate any remaining high-boiling impurities or peroxides to an explosive level.

  • Storage: Transfer the purified main fraction to a suitable storage container as described in Q7.

References

  • Matyjaszewski, K. & Möller, M. This compound properties. Polymer Science: A Comprehensive Reference, 2012.
  • Fox, J. M., et al. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. National Institutes of Health, 2019. [Link]

  • Wikipedia. This compound. [Link]

  • University of California, Riverside. Handling and Removing Peroxides. [Link]

  • Squillacote, M. E., DeFellipis, J., & Shu, Q. How Stable Is trans-Cycloheptene?. ResearchGate, 2005. [Link]

  • Princeton University. Control and Safe Use of Peroxide Formers. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

  • Alfred University. Appendix J - Peroxide Forming Chemicals. [Link]

  • University of California, Los Angeles. Use and Storage of Peroxide-Forming Chemicals - Safe Operating Procedure. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Girolami, G. S. Structures and Reactivities of Cycloheptane, this compound, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). Girolami Group Website, University of Illinois. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. This compound synthesis. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Vermeeren, P., et al. Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate, 2023. [Link]

  • Chemistry Stack Exchange. Relative stability of cis and trans cycloalkenes. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Dong, G. Identification of Pharmaceutical Impurities.
  • FuseSchool. Fractional Distillation | Organic Chemistry | Chemistry. YouTube, 2013. [Link]

  • Zhang, Y., et al. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. National Center for Biotechnology Information, 2023. [Link]

  • Professor Dave Explains. Fractional Distillation. YouTube, 2020. [Link]

  • Restek. Impurities in Commercial Cyclohexane on Rtx-DHA-100. [Link]

  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. [Link]

  • MCPHS University. Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube, 2020. [Link]

  • Chem Survival. EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. YouTube, 2020. [Link]

  • AMSbio. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • VU Research Portal. Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube, 2016. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. [Link]

  • Waters Corporation. Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. YouTube, 2020. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

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Technical Support Center: Managing the Exothermic Nature of Cycloheptene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Ring-Opening Metathesis Polymerization (ROMP) of cycloheptene. This guide provides in-depth, field-proven insights into managing the significant exotherm associated with this reaction. Our goal is to equip you with the knowledge to ensure safe, controlled, and reproducible polymerizations, leading to materials with desired properties.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm

This section addresses the fundamental principles governing the heat generated during this compound ROMP.

Q1: Why is the Ring-Opening Metathesis Polymerization (ROMP) of this compound highly exothermic?

A1: The primary driving force for the ROMP of this compound is the relief of ring strain.[1][2][3] this compound, a seven-membered ring, possesses moderate ring strain. During polymerization, the double bond within the ring opens, and the cyclic monomer is converted into a linear polymer chain. This transformation from a strained ring to a more stable, linear polymer releases a significant amount of energy in the form of heat, making the process highly exothermic.[1][2] Less strained rings, like cyclohexene, have a much lower enthalpic driving force and are therefore difficult to polymerize via ROMP.[2][4]

Q2: What are the primary risks associated with an uncontrolled exotherm in this compound polymerization?

A2: An uncontrolled exotherm, often called a "runaway reaction," poses several significant risks to both the experiment and the researcher:

  • Safety Hazards: The rapid temperature increase can cause the solvent to boil violently, leading to a dangerous pressure buildup within the reactor. This can result in vessel rupture or the forceful ejection of hazardous materials.

  • Catalyst Decomposition: Many common ROMP catalysts, such as Grubbs' catalysts, can decompose at elevated temperatures. This leads to a loss of catalytic activity, resulting in incomplete monomer conversion and a failed reaction.

  • Poor Polymer Quality: Uncontrolled temperature gradients within the reactor lead to non-uniform initiation and propagation rates. This results in polymers with a broad molecular weight distribution (high Polydispersity Index, PDI), which is undesirable for most applications requiring well-defined materials.[4]

  • Side Reactions: High temperatures can promote undesirable side reactions, such as "back-biting," where the catalyst reacts with the double bonds within the growing polymer chain, leading to reduced molecular weight and a broader PDI.[2]

Q3: What are the key experimental parameters that influence the rate of heat generation?

A3: The rate of heat generation is directly proportional to the rate of polymerization. The key parameters you can control are:

  • Catalyst Choice and Activity: The type of catalyst used has a profound impact. Third-generation Grubbs' catalysts (e.g., G3) are designed for fast initiation and are extremely active, leading to a very rapid and intense exotherm.[5][6] Second-generation (G2) and first-generation (G1) catalysts have progressively lower activities and will generate heat more slowly.

  • Catalyst Loading (Monomer-to-Catalyst Ratio): A higher concentration of the catalyst will lead to a faster overall reaction rate and, consequently, a more rapid release of heat.

  • Monomer Concentration: The rate of a typical ROMP reaction is dependent on the monomer concentration.[4] Higher initial monomer concentrations will result in a faster initial rate and a more significant exotherm.

  • Reaction Temperature: While the reaction itself generates heat, the initial temperature of the reactor will affect the initiation and propagation rates. Lowering the initial temperature (e.g., using an ice bath) is a common strategy to slow the reaction down.[6]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This guide provides a systematic approach to diagnosing and solving common problems encountered during this compound ROMP.

Issue Symptom(s) Potential Cause(s) Recommended Solution(s)
Runaway Reaction Rapid, uncontrollable temperature spike; solvent boiling; pressure buildup.1. Catalyst is too active (e.g., using G3 for a bulk polymerization).2. Catalyst loading is too high. 3. High initial monomer concentration. 4. Inadequate heat dissipation (e.g., large scale, no cooling bath).1. Select a less active catalyst (e.g., switch from G3 to G2 or G1).2. Reduce catalyst loading (increase the monomer-to-catalyst ratio).3. Reduce monomer concentration by using more solvent.4. Implement a semi-batch process: Add the monomer or catalyst solution slowly over time.[7][8]5. Improve heat transfer: Use an ice/water bath, a larger reaction vessel to increase surface area, or improve stirring.
Poor Polymer Properties (Broad PDI) Gel Permeation Chromatography (GPC) shows a high Polydispersity Index (PDI > 1.2).1. Uncontrolled exotherm causing non-uniform initiation and propagation.2. Catalyst decomposition at high local temperatures.3. "Back-biting" side reactions promoted by high temperature.[2]1. Implement all solutions for "Runaway Reaction" to maintain a stable and uniform temperature.2. Consider adding an inhibitor like 3-bromopyridine to slow down highly active catalysts like G3, allowing for more controlled initiation.[6]3. Ensure efficient stirring to minimize thermal gradients within the reactor.
Incomplete Monomer Conversion ¹H NMR or GC analysis shows significant unreacted this compound after the expected reaction time.1. Premature catalyst deactivation due to an initial temperature spike.2. Insufficient catalyst loading for the targeted molecular weight.3. Catalyst poisoning from impurities in the monomer or solvent.1. Verify temperature control throughout the reaction. If an exotherm occurred, implement control strategies.2. If temperature was well-controlled, consider a modest increase in catalyst loading.3. Ensure monomer and solvent are pure and deoxygenated. Peroxides and oxygen can deactivate Grubbs' catalysts.[9] Use degassed solvents for optimal results.[9]
Reaction Fails to Initiate No observable change (no temperature increase, no viscosity change) after adding the catalyst.1. Inactive catalyst due to improper storage or handling.2. Gross contamination of monomer or solvent with a catalyst poison (e.g., water, peroxides, sulfur compounds).3. Catalyst is not active enough for the given conditions (unlikely with this compound but possible with very low temperatures).1. Use a fresh batch of catalyst stored under an inert atmosphere.2. Purify and rigorously degas all monomers and solvents before use.3. Perform a small-scale test reaction with a more reactive monomer like norbornene to confirm catalyst activity.
Troubleshooting Flowchart: Runaway Reaction

start Problem: Runaway Reaction cause1 High Catalyst Activity/Loading? start->cause1 cause2 High Monomer Concentration? start->cause2 cause3 Poor Heat Dissipation? start->cause3 sol1 Solution: - Use less active catalyst (G2/G1) - Reduce catalyst loading cause1->sol1 If Yes sol2 Solution: - Dilute reaction mixture - Use semi-batch addition cause2->sol2 If Yes sol3 Solution: - Use ice bath / cryostat - Increase stirring speed - Use larger flask cause3->sol3 If Yes

Caption: A troubleshooting flowchart for runaway reactions.

Section 3: Protocols for Controlled Polymerization

Effective management of the reaction exotherm is best achieved through proactive experimental design. The semi-batch process is superior to a simple batch process for controlling strongly exothermic reactions.[7]

Protocol 1: Controlled Batch Polymerization with External Cooling

This method is suitable for smaller-scale reactions (< 5g monomer) where the surface-area-to-volume ratio is favorable for heat dissipation.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Prepare a stock solution of the chosen Grubbs' catalyst (e.g., G2) in deoxygenated solvent (e.g., Dichloromethane or Toluene) in a glovebox or under inert atmosphere.

    • Purify this compound by passing it through a column of activated alumina and deoxygenate by sparging with argon for 30 minutes.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add the deoxygenated this compound and additional deoxygenated solvent to achieve the desired monomer concentration (e.g., 1 M).

    • Place the flask in an ice/water bath and allow the solution to cool to 0 °C while stirring.

  • Initiation:

    • Rapidly inject the required volume of the catalyst stock solution into the stirring monomer solution.

    • Monitor the internal temperature of the reaction using a thermocouple. Do not allow the temperature to rise more than 10-15 °C above the bath temperature.

  • Polymerization & Quenching:

    • Allow the reaction to stir at 0 °C for the desired time (e.g., 1-2 hours). An increase in viscosity is a key indicator of polymerization.

    • Quench the reaction by adding a small amount of ethyl vinyl ether and stir for 20 minutes.

  • Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Semi-Batch Polymerization with Slow Monomer Addition

This is the recommended method for larger-scale reactions or when using highly active catalysts (e.g., G3). The principle is to keep the instantaneous concentration of the monomer low, thereby controlling the rate of heat generation.[7][8]

  • Preparation:

    • Follow the same glassware and reagent preparation steps as in Protocol 1.

  • Reaction Setup:

    • In the main reaction flask, add the full amount of catalyst dissolved in a portion of the total deoxygenated solvent.

    • In a separate, pressure-equalizing dropping funnel or a syringe pump, place the this compound monomer, diluted with the remaining solvent.

    • Place the main reaction flask in a cooling bath (e.g., 0 °C).

  • Initiation & Addition:

    • Begin slowly adding the monomer solution from the dropping funnel or syringe pump to the catalyst solution over a prolonged period (e.g., 1-2 hours).

    • Maintain vigorous stirring and monitor the internal temperature closely. The rate of addition should be adjusted to keep the temperature stable.

  • Polymerization & Quenching:

    • After the addition is complete, allow the reaction to stir for an additional hour to ensure complete conversion.

    • Quench the reaction with ethyl vinyl ether.

  • Isolation:

    • Follow the same polymer precipitation and isolation procedure as in Protocol 1.

Experimental Workflow: Semi-Batch ROMP

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup prep1 Prepare Catalyst Solution prep2 Prepare Monomer Solution setup Setup Reactor: Catalyst in Flask, Monomer in Syringe Pump prep2->setup addition Slowly Add Monomer to Catalyst at 0°C setup->addition stir Stir Post-Addition addition->stir quench Quench with Ethyl Vinyl Ether stir->quench precipitate Precipitate Polymer in Methanol quench->precipitate isolate Filter and Dry precipitate->isolate

Caption: Workflow for semi-batch this compound ROMP.

Section 4: Key Technical Data

Table 1: Comparison of Common Grubbs-Type Catalysts
CatalystCommon NameInitiation RatePropagation RateStabilityTypical Use Case for this compound
First-Generation Grubbs G1SlowFastGoodSmall-scale, where slow initiation is desired for better control.
Second-Generation Grubbs G2FastFastVery GoodGeneral purpose, good balance of activity and stability. Requires cooling.
Third-Generation Grubbs G3Very FastFastModerateUse with extreme caution. Best for semi-batch processes or when very fast initiation is required for living polymerizations.[5]
Hoveyda-Grubbs HG2Fast (temp dependent)FastExcellentGood for controlled reactions; initiation can be tuned with temperature.[9][10]
Table 2: Thermodynamic & Physical Property Data
PropertyValueSignificance
Enthalpy of Polymerization (ΔHp) of Cycloalkenes
Cyclopentene-18.4 kJ/molHighly exothermic due to high ring strain.
This compound-13.0 kJ/molModerately exothermic.
cis-Cyclooctene-13.8 kJ/molModerately exothermic.
Cyclohexene+4.2 kJ/molEndothermic; does not readily polymerize via ROMP due to low ring strain.[2][4]
Physical Properties of cis-Cycloheptene
Molar Mass96.17 g/mol [11]For calculating molar ratios.
Boiling Point112-115 °C[11]The reaction temperature must be kept well below this to prevent boiling.
Density0.824 g/cm³[11]For converting between mass and volume.

References

  • Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Living ring-opening metathesis polymerization. ScienceDirect. Available at: [Link]

  • Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Improved Molecular Weight Control in Ring-Opening Metathesis Polymerization (ROMP) Reactions with Ru-Based Olefin Metathesis Catalysts Using N Donors and Acid: A Kinetic and Mechanistic Investigation. ResearchGate. Available at: [Link]

  • What Is Ring-Opening Metathesis Polymerization (ROMP)?. YouTube. Available at: [Link]

  • Grubbs catalyst. Wikipedia. Available at: [Link]

  • Heats of polymerization. A summary of published values and their relation to structure. NIST. Available at: [Link]

  • Can anyone suggest conditions for ring opening metathesis polymerization?. ResearchGate. Available at: [Link]

  • This compound. Wikipedia. Available at: [Link]

  • This compound, 1-butyl - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Enthalpy of polymerisation of 7‐oxabicyclo[4.1.0]heptane. ResearchGate. Available at: [Link]

  • Ring-Opening Metathesis Polymerization (ROMP). The Organometallic HyperTextBook. Available at: [Link]

  • Thermodynamics of Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Catalyst Morphology and Dissolution Kinetics of Self-Healing Polymers. Autonomous Materials Systems, University of Illinois. Available at: [Link]

  • Ring Opening Metathesis (Polymerization). Organic Chemistry Portal. Available at: [Link]

  • Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE. Available at: [Link]

  • Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. ResearchGate. Available at: [Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Exothermic chemical semi-batch reactor. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of Cycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for managing sterically demanding reactions involving cycloheptene and its derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate these complex transformations.

Section 1: The Unique Conformational Challenge of the this compound Ring

Before troubleshooting specific reactions, it's crucial to understand the underlying structural properties of the seven-membered ring that make it uniquely challenging.

Q: Why is steric hindrance often more problematic for this compound derivatives compared to the more common cyclohexenes?

A: The issue lies in the conformational flexibility of the seven-membered ring. Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane and its derivatives exist as a dynamic equilibrium of low-energy conformers, primarily the twist-chair and twist-boat forms.[1][2][3] This flexibility means that substituents on the ring do not occupy fixed axial or equatorial positions. Instead, they exist in a variety of spatial arrangements, creating a fluctuating steric environment around the reactive double bond.

This conformational dynamism presents two key problems:

  • Shielding the Reagent's Approach: The flexible ring can "fold" in ways that shield one or both faces of the alkene from an incoming reagent, increasing the activation energy of the reaction.[4][5]

  • Poor Selectivity: Because multiple conformers are present and their energy differences can be small, a reagent might react with several different conformers simultaneously, leading to a mixture of diastereomeric products and poor selectivity.[6]

Below is a representation of the this compound conformational landscape, highlighting the low energy barrier for interconversion between the stable chair and twist-chair forms.

cluster_this compound This compound Conformational Energy Landscape Chair Chair (C_s) TwistChair Twist-Chair (C_2) (Global Minimum) Chair->TwistChair ΔG‡ ≈ 5.0 kcal/mol TwistChair->Chair TwistBoat Twist-Boat (C_2) TwistChair->TwistBoat Pseudorotation Boat Boat (C_s) Boat->TwistBoat TwistBoat->TwistChair TwistBoat->Boat

Caption: Interconversion pathway for key this compound conformers.[6]

Section 2: Troubleshooting Epoxidation Reactions

Epoxidation is a fundamental transformation, but achieving high yield and selectivity with substituted cycloheptenes requires careful reagent and condition selection.

Q: My epoxidation of a bulky this compound derivative with m-CPBA is slow and gives a low yield. What are my options?

A: This is a classic case where the steric bulk of the peroxyacid reagent (m-CPBA) is likely preventing an effective approach to the double bond.[7] You have several avenues to explore:

  • Switch to a Less Hindered Reagent: Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is a smaller, more reactive epoxidizing agent that can be more effective for hindered alkenes.

  • Employ a Catalytic System: Transition metal-catalyzed epoxidations often proceed through different mechanisms that can be less sensitive to steric hindrance around the alkene.[8] Systems like Mn-salen complexes with NaOCl or titanium-silicalite (TS-1) with hydrogen peroxide offer powerful alternatives.[9] The catalyst can provide a different trajectory for oxygen delivery.

  • Modify Reaction Conditions: While less common for simple epoxidations, increasing the temperature can sometimes provide the necessary energy to overcome the steric barrier. However, this risks side reactions and decomposition. Microwave-assisted synthesis can be a superior alternative for providing localized energy to drive the reaction to completion in a shorter time.[10]

Comparative Data for Epoxidation Reagents
Reagent/SystemTypical ConditionsProsCons
m-CPBA CH₂Cl₂, 0 °C to RTReadily available, simple workupBulky, can be slow with hindered substrates
DMDO/Oxone Acetone/H₂O, buffer, RTHighly reactive, small steric footprintMust be used fresh, potential for Baeyer-Villiger side reactions
Mn(Salen)Cl / NaOCl CH₂Cl₂, phase transfer catalystCatalytic, high turnover, tunableRequires catalyst synthesis, potential for over-oxidation
Ti-BEA / H₂O₂ Methanol, 60 °CHeterogeneous catalyst, easy removal[9]Requires specific catalyst, H₂O₂ can be hazardous
Q: How can I control the diastereoselectivity of epoxidation on a this compound that already has stereocenters?

A: Controlling diastereoselectivity relies on amplifying the energetic difference between the transition states leading to the possible products.

  • Substrate-Directed Epoxidation: If your molecule contains a nearby hydroxyl group, it can be used as a powerful directing group.[11] Vanadium catalysts (e.g., VO(acac)₂) will coordinate to both the allylic alcohol and the oxidant (like tert-butyl hydroperoxide, TBHP), delivering the oxygen atom to the face of the alkene syn to the alcohol. This overrides the inherent steric bias of other substituents.

  • Use of Chiral Catalysts: For asymmetric epoxidation, chiral catalysts like those developed by Jacobsen (Mn-salen) or Sharpless (Ti-tartrate, for allylic alcohols) can create a chiral pocket around the active site.[8] This forces the this compound to approach from a specific orientation to minimize steric clashes with the catalyst's ligands, resulting in high enantioselectivity. The choice of catalyst is critical, as steric interactions between the substrate and the catalyst's chiral environment determine the stereochemical outcome.[12]

Decision Workflow: Selecting an Epoxidation Strategy

Start Start: Epoxidize Substituted this compound CheckHindrance Is the alkene sterically hindered? Start->CheckHindrance CheckAllylicOH Does substrate have an allylic or homoallylic OH group? DesiredOutcome Is high diastereoselectivity required? CheckAllylicOH->DesiredOutcome No Vanadium Use Directed Epoxidation: VO(acac)2, TBHP CheckAllylicOH->Vanadium Yes CheckHindrance->CheckAllylicOH Yes mCPBA Use standard reagent: m-CPBA CheckHindrance->mCPBA No DMDO Use small reagent: DMDO (Oxone/Acetone) DesiredOutcome->DMDO No ChiralCat Consider Chiral Catalysis: e.g., Jacobsen-Katsuki Epoxidation DesiredOutcome->ChiralCat Yes cluster_workflow Directing Group Strategy Substrate Substrate with Alkene + Directing Group (DG) Complex Formation of Substrate-Catalyst Chelated Complex Substrate->Complex Catalyst Reagent/Catalyst (e.g., Lewis Acidic Metal) Catalyst->Complex Delivery Intramolecular Delivery of Reagent to Proximal Face Complex->Delivery Overrides Steric Bias Product Selective Formation of One Diastereomer Delivery->Product

Sources

methods for scaling up cycloheptene synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up the synthesis of cycloheptene from the laboratory to the pilot plant. This compound is a valuable seven-membered cycloalkene used as a monomer in polymer synthesis and a key intermediate in the preparation of various pharmaceuticals and fine chemicals.[1][2] This guide focuses on practical, scalable methods, with a primary emphasis on Ring-Closing Metathesis (RCM) and comparative analysis of alternative routes.

Introduction to this compound and Scalable Synthesis Strategies

This compound (C₇H₁₂) is a colorless liquid with a boiling point of 112-114.7 °C. For pharmaceutical applications, high purity (typically >97%) is required. While numerous methods exist for synthesizing seven-membered rings, not all are amenable to large-scale production due to factors like hazardous reagents, low yields, and difficult purification.[3] This guide will focus on methods with demonstrated or high potential for scalability.

Primary Recommended Method: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic olefins, including this compound.[4] Its tolerance of various functional groups and the availability of highly active and stable catalysts make it a favored method for industrial applications.[5]

The RCM Approach to this compound

The most common RCM strategy for this compound involves the cyclization of a 1,8-diene precursor. A key advantage of RCM is the formation of volatile ethylene as the only major byproduct, which can be removed to drive the reaction to completion.[4]

RCM_for_this compound StartingMaterial 1,8-Nonadiene Product This compound StartingMaterial->Product RCM Catalyst Grubbs Catalyst (e.g., 2nd Gen) Catalyst->Product Byproduct Ethylene (g) Product->Byproduct + caption Fig 1: RCM pathway to this compound.

Fig 1: RCM pathway to this compound.
Pilot Plant Scale Protocol for this compound via RCM

This protocol outlines the synthesis of this compound from 1,8-nonadiene using a second-generation Grubbs catalyst in a 100 L glass-lined reactor.

Materials and Equipment:

  • Reactor: 100 L glass-lined steel reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Precursor: 1,8-Nonadiene (high purity, >98%)

  • Catalyst: Grubbs Catalyst, 2nd Generation [Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium]

  • Solvent: Toluene (anhydrous, degassed)

  • Purification: Fractional distillation column (e.g., 3-inch diameter, packed with structured packing, providing at least 15-20 theoretical plates).[6][7]

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Solvent and Substrate Charging: Charge the reactor with 60 L of anhydrous, degassed toluene. Add 10 kg (approx. 12.1 L) of 1,8-nonadiene.

  • Inerting and Heating: Begin stirring and sparge the solution with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen. Heat the mixture to 80 °C.

  • Catalyst Addition: In a glovebox, weigh 3.0 mol% of the Grubbs 2nd generation catalyst relative to the diene.[8] Dissolve the catalyst in a small amount of degassed toluene and add it to the reactor in three equal portions over 2 hours.[8]

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots. The reaction is typically complete within 4-6 hours.

  • Quenching and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Add a ruthenium scavenger (e.g., triphenylphosphine or a functionalized silica gel) and stir for 2-4 hours. Filter the mixture to remove the catalyst residue.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the toluene.

  • Purification by Fractional Distillation: Transfer the crude this compound to a fractional distillation unit. Distill under atmospheric pressure, collecting the fraction boiling at 112-115 °C.

Troubleshooting Guide for RCM Scale-Up
Problem Possible Cause(s) Troubleshooting Steps
Low or Stalled Conversion 1. Catalyst deactivation due to impurities (air, moisture, peroxides) in the substrate or solvent. 2. Insufficient catalyst loading. 3. Inefficient removal of ethylene byproduct.1. Ensure all reagents and solvents are rigorously purified and degassed. Use fresh, high-purity starting materials. 2. Increase catalyst loading in small increments (e.g., 0.5 mol%). 3. Increase the nitrogen sparging rate to facilitate ethylene removal.[9]
Formation of Oligomers/Polymers 1. High substrate concentration. 2. Inefficient intramolecular cyclization.1. For macrocyclizations, this is a common issue addressed by slow addition of the substrate to maintain high dilution. For this compound, ensure adequate stirring to prevent localized high concentrations.[9] 2. This is less common for 7-membered rings but can be influenced by substrate structure.
Isomerization of Product The catalyst can promote double bond migration, especially at higher temperatures or with prolonged reaction times.[10]1. Monitor the reaction closely and quench promptly upon completion. 2. Consider using a lower reaction temperature if feasible, which may require a longer reaction time or higher catalyst loading.
Difficulty in Ruthenium Removal 1. Inefficient scavenging or filtration. 2. Catalyst degradation products may be more soluble.1. Experiment with different ruthenium scavengers and filtration aids. 2. A second pass through a fresh bed of scavenger may be necessary.
RCM FAQs

Q1: Which Grubbs catalyst generation is best for scaling up this compound synthesis?

A1: Second-generation Grubbs catalysts are generally recommended for their high activity, stability, and broad functional group tolerance, making them well-suited for industrial applications.[9][11]

Q2: What are the key safety precautions when handling ruthenium catalysts in a pilot plant?

A2: Ruthenium catalysts, especially in powdered form, can be hazardous. Always handle them in a well-ventilated area or glovebox, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] Avoid creating dust.[13] Consult the Safety Data Sheet (SDS) for specific handling instructions.

Q3: How can I minimize catalyst loading to reduce costs?

A3: Catalyst loading can be minimized by ensuring the highest purity of starting materials and solvents, efficient removal of ethylene, and optimizing the reaction temperature. A design of experiments (DoE) approach can be valuable in finding the optimal balance of catalyst loading, temperature, and reaction time.

Alternative Scalable Synthesis Methods

While RCM is a robust method, other routes to this compound are also viable for pilot-plant scale production.

Reduction of Cycloheptatriene

The reduction of cycloheptatriene offers a direct route to this compound.

Reaction Overview:

Reduction_of_Cycloheptatriene StartingMaterial Cycloheptatriene Intermediate Cycloheptadiene StartingMaterial->Intermediate 2 eq. Na/NH₃ Product This compound StartingMaterial->Product 4 eq. Na/NH₃ Reagents Sodium in Liquid Ammonia Intermediate->Product 2 eq. Na/NH₃ caption Fig 2: Reduction of Cycloheptatriene.

Fig 2: Reduction of Cycloheptatriene.

Pilot Plant Considerations:

  • Reagents: The use of sodium metal and liquid ammonia requires specialized equipment and stringent safety protocols for handling highly reactive and cryogenic materials.

  • Procedure: The reduction of cycloheptatriene with 4 equivalents of sodium in liquid ammonia can directly yield this compound.[15] The reaction is typically quenched with a proton source like ethanol.[15]

  • Scalability: While the reagents are relatively inexpensive, the operational challenges of handling large quantities of sodium and liquid ammonia can make this method less attractive than RCM for some facilities.

Bamford-Stevens Reaction

The Bamford-Stevens reaction provides a route to alkenes from the corresponding ketones via a tosylhydrazone intermediate.[16][17]

Reaction Overview:

Bamford_Stevens_Reaction StartingMaterial Cycloheptanone Intermediate1 Cycloheptanone Tosylhydrazone StartingMaterial->Intermediate1 Tosylhydrazine Product This compound Intermediate1->Product Heat Reagents Strong Base (e.g., NaOMe) Reagents->Product caption Fig 3: Bamford-Stevens route to this compound.

Fig 3: Bamford-Stevens route to this compound.

Pilot Plant Considerations:

  • Starting Material: This method requires cycloheptanone, which may be more expensive than the diene precursor for RCM.

  • Byproducts: The reaction generates p-toluenesulfinic acid salts as byproducts, which must be separated from the product.

  • Regioselectivity: The Bamford-Stevens reaction typically yields the more substituted, thermodynamically favored alkene, which is suitable for the synthesis of unsubstituted this compound.[17] The choice of protic or aprotic solvent can influence the reaction mechanism and product distribution.[16]

Method Comparison
Method Advantages Disadvantages Scalability Score (1-5)
Ring-Closing Metathesis (RCM) High functional group tolerance, clean reaction with volatile byproduct, well-established catalyst systems.[5]High cost of ruthenium catalysts, potential for metal contamination in the product.4.5
Reduction of Cycloheptatriene Inexpensive reagents, direct route.[15]Hazardous reagents (sodium, liquid ammonia), requires specialized handling and equipment.3.0
Bamford-Stevens Reaction Avoids expensive transition metal catalysts.Requires a ketone starting material, generates significant salt waste.3.5

Purification of this compound at Pilot Scale

Fractional distillation is the most common method for purifying this compound on a large scale.[18][19]

Fractional Distillation Setup

A typical pilot-scale fractional distillation unit for this compound purification would consist of:

  • Reboiler: A heated vessel (e.g., 50-200 L) to contain the crude this compound.

  • Distillation Column: A packed column with a high number of theoretical plates (15-20 or more) to achieve good separation from impurities with close boiling points. Structured packing is often preferred for its efficiency and low-pressure drop.[6]

  • Condenser: To liquefy the this compound vapors.

  • Reflux Divider: To control the reflux ratio, which is crucial for efficient separation.

  • Receivers: To collect the purified product fractions.

Fractional_Distillation_Workflow cluster_0 Distillation Process Start Charge Crude This compound to Reboiler Heat Heat to Boiling (approx. 115 °C) Vaporize Vapors Rise Through Packed Column Separate Separation of Components Based on Boiling Point Condense Condense Vapors Reflux Control Reflux Ratio Collect Collect Purified This compound Fraction (112-115 °C) Stop Stop Distillation caption Fig 4: Fractional Distillation Workflow.

Fig 4: Fractional Distillation Workflow.
Troubleshooting Fractional Distillation

Q: My purified this compound still contains impurities with similar boiling points. How can I improve the separation?

A:

  • Increase the Reflux Ratio: A higher reflux ratio increases the number of theoretical plates, leading to better separation, although it will also increase the distillation time.

  • Check Column Efficiency: Ensure your column is properly packed and insulated to prevent heat loss, which can reduce efficiency.

  • Use a More Efficient Column: If separation is consistently poor, you may need a column with more theoretical plates (i.e., a longer packed section or more efficient packing material).

Economic Considerations for Scale-Up

The economic viability of a synthesis route is critical for industrial applications.

Cost Analysis of RCM

The primary cost driver for the RCM route is the ruthenium catalyst.

Component Estimated Cost (per kg of this compound) Notes
Grubbs 2nd Gen. Catalyst $500 - $2000+Highly dependent on catalyst loading (1-5 mol%) and current market price of ruthenium.[1][11][20]
1,8-Nonadiene $50 - $150Price varies with purity and supplier.
Toluene (Solvent) $20 - $50Cost can be reduced by solvent recycling.
Energy & Labor VariableDepends on plant efficiency and labor costs.

Note: These are rough estimates and can vary significantly based on supplier, scale, and market conditions.

Cost Comparison of Methods

While the reagent costs for the reduction and Bamford-Stevens routes are lower, the capital investment for specialized equipment (for the reduction method) and potential for higher waste disposal costs (for the Bamford-Stevens reaction) must be considered. A thorough techno-economic analysis is recommended when choosing a synthesis route for commercial production.[21][22]

Safety in the Pilot Plant

Scaling up chemical reactions introduces new safety challenges.

  • Exotherm Management: While the RCM of 1,8-nonadiene is not strongly exothermic, it's crucial to have adequate cooling capacity in the reactor jacket to control the temperature, especially during catalyst addition.

  • Flammability: this compound and many solvents used in its synthesis are flammable. The pilot plant must be equipped with appropriate fire suppression systems, and all equipment should be properly grounded to prevent static discharge.

  • Chemical Handling: Adhere to strict protocols for handling all chemicals, especially the ruthenium catalyst and any hazardous reagents used in alternative synthesis routes. Always consult the SDS and conduct a thorough risk assessment before starting any new procedure at scale.

References

  • Heraeus Precious Metals. (2024, November 25). Ruthenium Powder / Sponge min. 99.95 %. Retrieved from [Link]

  • ESPI Metals. (n.d.). Ruthenium Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

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  • Catapower Inc. (n.d.). Grubbs catalyst, 1st generation benzylidene. Retrieved from [Link]

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  • Research Core Facilities. (n.d.). SAFETY DATA SHEET Ruthenium (pieces). Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]

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  • Bar-Ziv, R., et al. (2023). Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. Journal of the American Chemical Society, 145(51), 27955-27963. [Link]

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Technical Support Center: Monitoring Cycloheptene Reaction Kinetics to Optimize Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for monitoring cycloheptene reaction kinetics.

Welcome to the Technical Support Center dedicated to the intricate science of monitoring this compound reaction kinetics. This guide is engineered for researchers, chemists, and drug development professionals who seek to move beyond simple endpoint analysis and delve into the dynamic behavior of their reactions. Understanding the kinetic profile of a this compound transformation—be it metathesis, hydrogenation, or another modification—is paramount for optimizing yield, minimizing side products, and ensuring reproducible, scalable outcomes.

This resource is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to troubleshoot effectively and innovate with confidence.

Core Principles: Why Monitor Reaction Kinetics?

Monitoring the concentration of reactants, intermediates, and products over time provides a window into the reaction's soul. It allows you to:

  • Determine Reaction Rate and Order: Essential for understanding the underlying mechanism.

  • Identify Catalyst Deactivation: Observe if the reaction slows prematurely, indicating issues like poisoning or thermal degradation.[1][2][3]

  • Detect Side Reactions: Identify the formation of unwanted byproducts in real-time, allowing for immediate intervention.[4]

  • Optimize Process Parameters: Systematically adjust temperature, pressure, concentration, and catalyst loading to achieve desired outcomes efficiently.[5][6]

  • Ensure Batch-to-Batch Consistency: Develop a kinetic "fingerprint" for your reaction to guarantee reproducibility.

Analytical Techniques for Real-Time and Offline Monitoring

The choice of analytical technique is critical and depends on the reaction type, the species being monitored, and the equipment available. Both in-situ (real-time) and offline (quenched aliquot) methods are valuable.

In-Situ (Real-Time) Monitoring Methods

These techniques measure a physical property of the system as the reaction progresses without disturbing it.[7]

  • Spectroscopy (NMR, Raman, IR):

    • NMR Spectroscopy: Particularly powerful for providing detailed structural information on all soluble species in the reaction mixture. Time-domain ¹H NMR can track changes in molecular mobility during polymerization.[8][9] Flow NMR setups can be used to monitor heterogeneously catalyzed reactions under pressure.[10][11]

    • Raman Spectroscopy: Excellent for monitoring the disappearance of the C=C bond in this compound, as it is often highly Raman-active. It is insensitive to water and can be used with fiber-optic probes for easy integration into reactors.[8]

    • FT-IR Spectroscopy: Useful for tracking functional group changes. Inline FT-IR can provide real-time quantitative data, especially when coupled with data analysis models.[12]

Offline Monitoring Methods

These methods involve taking a sample (aliquot) from the reaction, stopping (quenching) the reaction, and then analyzing the sample.[7]

  • Chromatography (GC, HPLC, GPC):

    • Gas Chromatography (GC): The gold standard for volatile and thermally stable compounds. Ideal for monitoring the conversion of this compound and the formation of volatile products.[13]

    • High-Performance Liquid Chromatography (HPLC): Versatile for a wide range of non-volatile compounds. Essential for reactions involving larger molecules, such as peptide cyclizations or functionalized polymers.[14]

    • Gel Permeation Chromatography (GPC/SEC): Specifically used to monitor the evolution of molecular weight and molecular weight distribution in polymerization reactions.[13]

Comparison of Common Monitoring Techniques
TechniqueModeInformation ProvidedAdvantagesDisadvantagesBest For
NMR In-situ / OfflineStructural information, quantification of all soluble speciesHighly detailed, unambiguousLower sensitivity, requires deuterated solvents for some applications, expensiveMechanistic studies, complex reaction mixtures
Raman In-situVibrational modes (e.g., C=C bonds), quantificationHigh sensitivity to C=C bonds, water-insensitive, uses fiber probesCan be affected by fluorescence, requires clear reaction mediumRing-opening metathesis polymerization (ROMP), hydrogenation
GC OfflineQuantification of volatile components, separation of isomersHigh resolution, high sensitivity, robustRequires volatile & thermally stable analytes, destructiveMonitoring starting material consumption, simple product mixtures
HPLC OfflineQuantification of non-volatile components, purity analysisWide applicability, separates complex mixturesCan be time-consuming, requires method developmentReactions with non-volatile substrates/products, purity tracking
GPC/SEC OfflineMolecular weight distributionEssential for polymer characterizationProvides limited structural info, relative molecular weightsAll polymerization reactions

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The workflow below provides a general approach to troubleshooting.

G cluster_0 Troubleshooting Workflow Start Reaction Fails to Meet Expectations (Low Yield, Slow Rate, Side Products) Check_Purity Verify Purity of Reagents & Solvents? (NMR, GC, Karl Fischer) Start->Check_Purity Check_Setup Review Experimental Setup? (Inert Atmosphere, Temp Control, Stirring) Check_Purity->Check_Setup [ Purity OK ] Purify Purify/Dry Reagents & Solvents Check_Purity->Purify [ Impurities Found ] Check_Catalyst Assess Catalyst Activity? (Handling, Age, Loading) Check_Setup->Check_Catalyst [ Setup OK ] Optimize_Setup Refine Setup: - Improve Degassing - Calibrate Thermocouple - Use Baffled Flask Check_Setup->Optimize_Setup [ Issues Found ] Optimize_Catalyst Optimize Catalyst Conditions: - Use Fresh Catalyst - Screen Loadings - Add Co-catalyst/Additive Check_Catalyst->Optimize_Catalyst [ Deactivation Suspected ] Re_Run Re-run Experiment & Monitor Kinetics Check_Catalyst->Re_Run [ Activity OK ] Purify->Start Optimize_Setup->Start Optimize_Catalyst->Start

Caption: General workflow for troubleshooting this compound reactions.

Q1: My reaction is extremely slow or has stopped completely before full conversion. What are the primary causes?

A1: This is a classic symptom of issues with catalytic activity or reaction conditions.

  • Cause 1: Catalyst Deactivation. The active sites of your catalyst are being rendered ineffective.[1] This can happen through several mechanisms:

    • Poisoning: Impurities in your reagents or solvent can irreversibly bind to the catalyst.[3] Common poisons for metathesis and hydrogenation catalysts include sulfur compounds, amines, and even trace amounts of halides or water.[15] For example, sulfur-containing compounds can form stable, inactive complexes with gold or palladium catalysts.[15]

    • Coking/Fouling: In reactions involving hydrocarbons, carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking active sites.[2][3]

    • Sintering: At high temperatures, fine catalyst particles can agglomerate, reducing the active surface area.[2][3]

  • Solution Strategy:

    • Verify Reagent Purity: Always use freshly purified and degassed solvents and reagents.[16][17] Impurities are a leading cause of reaction failure. Consider passing solvents through a column of activated alumina.[15]

    • Check Catalyst Handling: Many catalysts, especially for metathesis, are sensitive to air and moisture.[16] Ensure you are using proper inert atmosphere techniques (glovebox or Schlenk line). Weighing the catalyst in the air is often acceptable, but the reaction vessel should be thoroughly purged before adding solvent.[16]

    • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[15][18] Find the lowest effective temperature for your reaction. For many Umicore metathesis catalysts, initiation occurs between room temperature and 40°C.[16]

    • Re-evaluate Catalyst Loading: While it may seem intuitive to add more catalyst, excessively high loadings can sometimes lead to more side reactions or faster decomposition.[16]

Q2: My reaction is proceeding, but I'm generating significant amounts of undesired isomers or oligomers. How can I improve selectivity?

A2: This points to a competition between your desired reaction pathway and one or more undesired pathways.

  • Cause 1: Olefin Isomerization. This is a common side reaction in olefin metathesis. It is often caused by the degradation of the primary catalyst into ruthenium hydride species, which are highly active for double bond migration.[4] This can lead to the formation of undesired cyclic or linear isomers and can halt productive metathesis.

  • Solution 1: Use Isomerization Suppressants. Additives can be used to quench the species responsible for isomerization. Mild acids like acetic acid or additives such as 1,4-benzoquinone have been shown to suppress these side reactions.[4][16]

  • Cause 2: Incorrect Concentration. Reaction concentration is a critical parameter that dictates intramolecular vs. intermolecular pathways.

    • Ring-Closing Metathesis (RCM): To favor the intramolecular cyclization of a diene, the reaction must be run under dilute conditions. This reduces the probability of two different molecules reacting with each other (which would lead to oligomers or polymers).

    • Cross Metathesis (CM): This intermolecular reaction requires concentrated solutions to increase the likelihood of the two different olefin partners finding each other.[16]

  • Solution 2: Adjust Concentration. For RCM, use high dilution (typically 0.01 M to 0.001 M). For CM, use higher concentrations (0.1 M to 1 M).

Q3: My kinetic data is noisy and my results are not reproducible. What are the potential sources of error?

A3: Reproducibility issues often stem from inconsistencies in setup, sampling, or analysis.[17][19]

  • Cause 1: Inconsistent Reaction Conditions. Small variations in temperature, stirring rate, or atmospheric purity can have a large impact on kinetics.

    • Temperature: Is your reaction vessel properly insulated? Is the temperature being measured in the reaction mixture, not just the heating bath?

    • Stirring: Inefficient stirring can create localized "hot spots" or areas of high concentration, leading to inconsistent reaction rates.[17]

    • Atmosphere: A slow leak in your inert gas setup can introduce oxygen or moisture, progressively deactivating the catalyst.

  • Solution 1: Standardize Your Procedure. Use the same glassware, stir bar, and septa for each run. Ensure the reaction is well-stirred. Always double-check that your inert gas line is secure and providing a positive pressure.

  • Cause 2: Inaccurate Aliquot Sampling (for Offline Analysis). Taking representative samples is crucial.

    • Timing: Are you recording the time precisely when the aliquot is taken?

    • Quenching: Is your quenching agent stopping the reaction instantly and completely? If not, the reaction continues in your sample vial, skewing the data. A common quenching agent for metathesis is ethyl vinyl ether.

    • Volume: Are you using a calibrated pipette to ensure each aliquot is the same volume?

  • Solution 2: Refine Your Sampling Protocol. Prepare your quenching vials in advance. Use a timer and record the exact moment of sampling. Test the stability of your product to the quenching and workup conditions by taking a sample before quenching and treating it separately.[19]

  • Cause 3: Analytical Method Drift. Your analytical instrument (GC, HPLC) may not be stable over the course of the analysis.

  • Solution 3: Use an Internal Standard. An internal standard is a non-reactive compound added to the initial reaction mixture at a known concentration.[20] By plotting the ratio of your analyte's peak area to the internal standard's peak area, you can correct for variations in injection volume or detector response. However, ensure the initial ratio of monomer-to-internal standard is determined accurately, as errors can lead to misinterpretation of the kinetics.[20]

Frequently Asked Questions (FAQs)

Q1: How can I drive my metathesis reaction to completion if it's an equilibrium process?

A1: Many metathesis reactions, particularly RCM, produce a volatile byproduct like ethene.[16][21] According to Le Châtelier's principle, removing a product will shift the equilibrium towards the product side. You can facilitate this by bubbling a slow stream of an inert gas (like argon or nitrogen) through the reaction mixture or by applying a vacuum. This is a common technique to maximize catalyst lifetime and drive the reaction to completion.[21]

Q2: What are the key differences in monitoring a homogeneous vs. a heterogeneous this compound reaction?

A2: The main difference is the phase of the catalyst.

  • Homogeneous Reactions: The catalyst is dissolved in the reaction medium. This makes sampling for offline analysis straightforward, as any aliquot will be representative. In-situ techniques like NMR and Raman are also easily applied.

  • Heterogeneous Reactions: The catalyst is a solid in a liquid or gas phase. Care must be taken to ensure aliquots do not contain catalyst particles, which would continue to react. This can be achieved by using a filter syringe. In-situ monitoring can be more challenging, but specialized flow reactors with inline analytical tools (like Flow NMR or ATR-FTIR) are designed for this purpose and allow for direct observation of the reaction at the catalyst surface.[10][11]

Q3: My reaction involves a sterically hindered substrate. What should I consider?

A3: Steric hindrance can dramatically slow down a reaction. You may need to use a more specialized and reactive catalyst. For example, in metathesis, certain Hoveyda-Grubbs catalysts are designed with smaller ligands to accommodate bulky substrates.[16][21] You may also need to increase the reaction temperature, but be mindful of potential catalyst decomposition.[16]

Q4: Can I regenerate a deactivated catalyst?

A4: It depends on the deactivation mechanism.

  • Coking: Catalysts deactivated by carbon deposition can often be regenerated by carefully burning off the coke in an oxidizing atmosphere.[2]

  • Poisoning: Deactivation by strong chemisorption of a poison is often irreversible.[3] In these cases, the catalyst typically needs to be replaced.

  • Sintering: This is a physical change in the catalyst's morphology and is generally irreversible.[3]

Key Experimental Protocols

Protocol 1: General Setup for In-Situ Raman Monitoring of this compound ROMP

This protocol describes a typical setup for monitoring the polymerization of this compound in real-time.

  • Glassware Preparation: Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Assemble the apparatus hot and allow it to cool under a positive pressure of dry argon.

  • Reagent Preparation: In a glovebox, prepare a stock solution of your chosen metathesis catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) in degassed, anhydrous solvent (e.g., dichloromethane or toluene).

  • Reactor Setup: Place the flask in a heating mantle on a magnetic stir plate. Insert a Raman fiber-optic probe through one neck of the flask via a sealed adapter, ensuring the probe tip is submerged in the reaction zone but does not interfere with the stir bar.

  • Reaction Initiation: Add the desired amount of degassed solvent and freshly distilled this compound to the flask. If using an internal standard for quantification, add it now. Allow the mixture to reach the target temperature.

  • Data Acquisition: Begin Raman spectral acquisition to obtain a baseline spectrum (t=0) of the monomer.

  • Catalyst Injection: Rapidly inject the catalyst stock solution into the stirring reaction mixture.

  • Kinetic Monitoring: Continuously record Raman spectra at fixed time intervals (e.g., every 30 seconds). Monitor the decrease in the intensity of the this compound C=C stretching band (typically ~1650 cm⁻¹) relative to a stable reference band (e.g., a solvent C-H band or an internal standard) to determine monomer conversion over time.[8]

G cluster_0 In-Situ Raman Monitoring Workflow A 1. Assemble Dry, Inert Reactor B 2. Add Solvent & this compound A->B C 3. Insert Raman Probe & Equilibrate Temp B->C D 4. Acquire Baseline Spectrum (t=0) C->D E 5. Inject Catalyst Solution D->E F 6. Record Spectra vs. Time E->F G 7. Process Data: Plot [Monomer] vs. Time F->G

Caption: Workflow for in-situ Raman monitoring of a reaction.

Protocol 2: Aliquot Sampling and Quenching for Offline GC Analysis

This protocol is for reactions where in-situ monitoring is not feasible.

  • Reaction Setup: Set up the reaction in a flask under an inert atmosphere as described previously. Include a septum-sealed side arm for sampling.

  • Prepare Quenching Vials: In a series of labeled GC vials, add 1 mL of a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard (e.g., dodecane) and a quenching agent (e.g., a few drops of ethyl vinyl ether for metathesis).

  • Initial Sample (t=0): Before adding the catalyst, use a gas-tight syringe to withdraw a 0.1 mL aliquot of the reaction mixture and inject it into the first quenching vial. This is your t=0 reference.

  • Initiate Reaction: Inject the catalyst to start the reaction and begin timing.

  • Timed Sampling: At predetermined intervals (e.g., 1, 2, 5, 10, 30, 60 minutes), withdraw 0.1 mL aliquots from the reaction mixture and inject them into the corresponding quenching vials. Be sure to cap and shake each vial immediately.

  • GC Analysis: Once the time course is complete, analyze each vial by GC.

  • Data Analysis: For each time point, calculate the ratio of the this compound peak area to the internal standard peak area. Normalize these values to the t=0 ratio to determine the percentage of unreacted monomer at each time point. Plot concentration vs. time to obtain the kinetic profile.

References

  • In-situ monitoring of cyclic olefin ring-opening metathesis polymerization by Raman spectroscopy: An effective tool for functional polymer and copolymer design. ResearchGate. [Link]

  • In Situ Generation of Active Sites in Olefin Metathesis. ResearchGate. [Link]

  • In situ generation of active sites in olefin metathesis. PubMed. [Link]

  • Molecular-level insight in supported olefin metathesis catalysts by combining surface organometallic chemistry, high throughput experimentation, and data analysis. Royal Society of Chemistry. [Link]

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

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  • Optimized geometries of reaction intermediates for CH metathesis by 1a. ResearchGate. [Link]

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  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health. [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Publications. [Link]

  • Structures and Reactivities of Cycloheptane, this compound, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). Girolami Group Website. [Link]

  • What Is Catalyst Deactivation? - Chemistry For Everyone. YouTube. [Link]

  • Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. National Institutes of Health. [Link]

  • Catalyst Deactivation: Mechanism & Causes. StudySmarter. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]

  • Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. National Institutes of Health. [Link]

  • High‐Throughput Investigation of Polymerization Kinetics by Online Monitoring of GPC and GC. ResearchGate. [Link]

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  • Monitoring the progress of a reaction. Mono Mole. [Link]

  • Evaluating polymerization kinetics using microrheology. Royal Society of Chemistry. [Link]

  • Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. MDPI. [Link]

  • Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene. ACS Publications. [Link]

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Technical Support Center: Purification of Cycloheptene Using Reactive Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cycloheptene. Here, we delve into the nuances of utilizing reactive distillation (RD), a powerful process intensification technique that combines chemical reaction and separation into a single, elegant unit operation.

The primary application we will explore is the synthesis of this compound via Ring-Closure Metathesis (RCM) of an asymmetric 1,8-diene, where reactive distillation serves as both the reactor and the purification apparatus.[1][2] This integrated approach offers substantial benefits, including overcoming equilibrium limitations by continuously removing the product, reducing capital costs, and improving energy efficiency.[3][4][5]

Core Principles of this compound Reactive Distillation

In this process, a precursor diene and a metathesis catalyst are introduced into a distillation column. The reaction occurs within the liquid phase in the column's reactive zone. As this compound is formed, its higher volatility compared to the diene precursor and catalyst allows it to vaporize and ascend the column, where it is collected as a purified distillate. This continuous removal of the product from the reaction zone shifts the chemical equilibrium, driving the reaction toward higher conversion rates than would be achievable in a conventional batch reactor.[4]

ReactiveDistillation cluster_column Reactive Distillation Column Condenser Condenser Product Purified this compound Product Condenser->Product Reflux Reflux Condenser->Reflux Distillate Split Rectifying Rectifying Section (Non-Reactive) Rectifying->Condenser ReactiveZone Reactive Zone (Diene + Catalyst -> this compound) Stripping Stripping Section (Non-Reactive) ReactiveZone:e->Stripping:e Stripping:e->Rectifying:e Reboiler Reboiler Stripping->Reboiler Reboiler->Stripping Vapor Bottoms Unreacted Diene, Catalyst Residue, High-Boiling Byproducts Reboiler->Bottoms Feed 1,8-Diene Precursor Feed + Solvent/Entrainer Feed->ReactiveZone Feed Stage CatalystFeed Catalyst Feed CatalystFeed->ReactiveZone Catalyst Dosing Reflux->Rectifying

Caption: Workflow for this compound Purification via Reactive Distillation.

Troubleshooting Guide

This section addresses common problems encountered during the reactive distillation of this compound.

Q1: My this compound conversion is significantly lower than expected. What are the likely causes?

A1: Low conversion is a frequent issue stemming from several factors. A systematic approach is required for diagnosis.

  • Cause 1: Chemical Equilibrium Limitation: Even in RD, if the operating conditions do not sufficiently favor the removal of this compound, the reaction can still be limited by equilibrium.[4]

    • Solution: The pressure should be selected so that the vapor pressure of this compound at the reaction temperature is high enough to allow its distillation.[2] Try reducing the column pressure. A pressure of 5 to 100 mbar is often effective for this type of ring-closure metathesis.[2] This lowers the boiling point of this compound, facilitating its removal from the reactive zone and driving the reaction forward.

  • Cause 2: Catalyst Deactivation: Metathesis catalysts, particularly Grubbs or Hoveyda-Grubbs catalysts, can be sensitive to impurities in the feed or solvent (e.g., water, oxygen, aromatic compounds).[6]

    • Solution: Ensure your 1,8-diene precursor and any solvent/entrainer are rigorously purified and degassed. Solvents may require treatment with drying agents followed by distillation.[6] Consider increasing the catalyst loading, but be mindful of cost and potential side reactions.

  • Cause 3: Inadequate Residence Time: If the feed rate is too high relative to the volume of the reactive zone, the reactants may not have sufficient time to react before exiting the column.

    • Solution: Reduce the feed rate of the diene precursor. This increases the liquid holdup and residence time in the reactive section, allowing the reaction to proceed closer to completion.

  • Cause 4: Suboptimal Temperature: The reaction kinetics are temperature-dependent.[3]

    • Solution: Adjust the reboiler duty to modify the temperature profile in the column. The optimal temperature is a trade-off between reaction rate and catalyst stability. For many RCM reactions, temperatures between 20°C and 100°C are suitable.[2]

Q2: The purity of my distilled this compound is poor. How can I improve it?

A2: Product impurity often points to issues with separation efficiency or the occurrence of side reactions.

  • Cause 1: Entrainment or Flooding: High vapor velocity can carry liquid droplets (containing unreacted diene, catalyst, or byproducts) up the column, contaminating the distillate.[7] This is known as entrainment. Severe cases lead to column flooding.

    • Solution: Reduce the reboiler duty to decrease the vapor flow rate. If the column is flooded, you will observe a sharp increase in pressure drop.[7] You must significantly reduce the heat input to allow the liquid to drain.

  • Cause 2: Insufficient Reflux Ratio: The reflux ratio is a critical parameter for controlling separation efficiency. A low ratio may not provide enough liquid flow to wash heavier components back down the column.

    • Solution: Increase the reflux ratio. This will improve the purity of the overhead product but at the cost of higher energy consumption and potentially lower product throughput. An optimal reflux ratio must be determined experimentally or through simulation.[8]

  • Cause 3: Formation of Azeotropes or Close-Boiling Impurities: Side reactions, such as isomerization of the diene precursor or the this compound product, can create impurities with boiling points very close to that of this compound, making separation difficult.

    • Solution: First, optimize reaction conditions (temperature, catalyst choice) to minimize side reactions. Using an entrainer, such as toluene, can be beneficial as it may alter the relative volatilities and help carry the product over.[2] The entrainer should have a boiling point similar to the product.[2]

Q3: The pressure in my column is fluctuating erratically. What does this indicate?

A3: Pressure instability can be a sign of hydraulic issues within the column or problems with the vacuum system.

  • Cause 1: Weeping or Dumping: At very low vapor flow rates, liquid may start to leak through the trays or packing instead of flowing across them, causing poor vapor-liquid contact and pressure fluctuations.[7]

    • Solution: Gradually increase the reboiler duty to increase the vapor velocity and ensure proper tray or packing operation.

  • Cause 2: Foaming: The presence of certain impurities or surfactants in the reaction mixture can lead to the formation of stable foam, which disrupts vapor flow and can be carried up the column.

    • Solution: Ensure high-purity reactants and solvents. If foaming persists, a small amount of an appropriate anti-foaming agent may be required, but check for compatibility with the catalyst first.

  • Cause 3: Inconsistent Vacuum Source: If you are operating under reduced pressure, fluctuations may originate from the vacuum pump or controller.

    • Solution: Check your vacuum pump for proper operation and ensure the controller is functioning correctly. Inspect all seals and joints for leaks, as even a small leak can cause significant pressure instability.

Frequently Asked Questions (FAQs)

Q1: What type of column internals are best for a this compound reactive distillation? A1: For heterogeneously catalyzed reactions, structured catalytic packings like Katapak-S are excellent choices.[9][10] These packings contain pockets or channels to hold the solid catalyst, providing a large surface area for both reaction and mass transfer while maintaining a low pressure drop. For lab-scale setups, the reactive section can also be a packed bed of catalyst-impregnated Raschig rings.[9]

Q2: How do I choose the right catalyst for the Ring-Closure Metathesis (RCM) reaction? A2: The choice depends on the specific diene precursor and desired operating conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are common due to their high activity and functional group tolerance. The amount of catalyst used is typically very low, often not exceeding 0.1 mol% relative to the reactant.[2]

Q3: What are the key operating parameters I need to control? A3: The most critical parameters to monitor and control are:

  • Reboiler Duty: Controls the temperature profile and vapor rate.

  • Reflux Ratio: Controls the purity of the distillate.[8]

  • Column Pressure: Determines the boiling points and affects reaction equilibrium.[2][11]

  • Feed Rate & Location: Affects residence time and the location of the reactive zone.[12]

Q4: Can I model my reactive distillation process before running the experiment? A4: Yes, and it is highly recommended. Process simulation software like Aspen Plus or CHEMCAD can be used to model the process.[8][13] A rigorous model requires detailed knowledge of the reaction kinetics and the vapor-liquid equilibrium (VLE) of the system.[9] Simulation helps in optimizing operating conditions and understanding the complex interplay between reaction and separation.[14]

Q5: What are the primary safety concerns? A5: Operating under vacuum requires careful attention to the integrity of the glassware or steel apparatus to prevent implosion. Many solvents and reactants are flammable and should be handled accordingly. Some metathesis catalysts are air-sensitive and require handling under an inert atmosphere (e.g., nitrogen or argon). Always conduct a thorough hazard analysis before beginning any experiment.

Data Summary: Typical Operating Parameters

The following table summarizes typical starting parameters for the synthesis and purification of this compound from a 1,8-diene via RCM in a reactive distillation setup. These values are derived from patent literature and analogous olefin metathesis processes and should be optimized for your specific system.[2][8][15]

ParameterTypical RangeRationale & Key Considerations
Operating Pressure 5 - 150 mbarLower pressure reduces boiling points, facilitating this compound removal and driving the reaction equilibrium.[2]
Reboiler Temperature 40 - 120 °CMust be high enough for reaction kinetics but low enough to prevent catalyst degradation and side reactions.
Reactant Concentration 0.01 - 0.5 mol/LLower concentrations can favor intramolecular ring-closure over intermolecular polymerization.[2]
Catalyst Loading 0.01 - 0.1 mol%A trade-off between reaction rate and cost. Higher loading does not always lead to better performance.[2]
Reflux Ratio (L/D) 0.25 - 5.0Higher ratios improve purity but increase energy costs. The optimal value depends on the required product specification.[8][13]
Solvent/Entrainer Toluene, XyleneHigh-boiling, inert solvent that does not form an azeotrope with the product. An entrainer with a similar boiling point can aid separation.[2]

Experimental Protocol: Lab-Scale this compound Synthesis via RCM-RD

This protocol outlines a general procedure for a lab-scale experiment. Warning: This procedure must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

1. System Setup:

  • Assemble a jacketed glass distillation column (e.g., 50 mm diameter) with a reboiler flask, a condenser, and a distillate receiver. The column should have a defined reactive section packed with a suitable catalytic packing (e.g., Katapak-S) or catalyst-loaded rings.[9]

  • Equip the column with temperature sensors at the reboiler, in the reactive zone, and at the column head.[10]

  • Connect the system to a vacuum pump with a pressure controller.

  • Use peristaltic pumps for controlled feeding of the reactant solution and catalyst.

2. Preparation:

  • Catalyst Loading: If using a packed bed, carefully load the catalyst into the designated reactive section of the column under an inert atmosphere.

  • Reactant Solution: Prepare a solution of the asymmetric 1,8-diene precursor in a high-purity, degassed solvent (e.g., toluene) at the desired concentration (e.g., 0.1 mol/L).[2]

  • System Inerting: Purge the entire apparatus with an inert gas (e.g., argon) and then evacuate to the target operating pressure (e.g., 50 mbar).

3. Startup and Operation:

  • Begin heating the reboiler to the target temperature.

  • Once the system reaches a stable temperature and pressure, start the reactant feed pump at a low flow rate, introducing the solution to the top of the reactive section.

  • Simultaneously, begin feeding the catalyst solution (if homogeneously catalyzed) or ensure the pre-loaded catalyst is activated.

  • Establish reflux by returning a portion of the condensate to the top of the column. Set an initial reflux ratio (e.g., 2:1).

  • Monitor the head and reboiler temperatures. A stable temperature profile indicates the column is approaching steady-state.[16]

4. Data Collection & Analysis:

  • Collect samples from the distillate and reboiler at regular intervals (e.g., every 30-60 minutes).[16]

  • Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound, unreacted diene, and any byproducts.

  • Record temperature, pressure, and flow rates throughout the experiment.

5. Shutdown:

  • Stop the reactant and catalyst feeds.

  • Turn off the reboiler heating.

  • Allow the column to cool under vacuum.

  • Once cool, slowly bring the system back to atmospheric pressure with an inert gas before disassembling.

TroubleshootingLogic Start Problem Identified LowConversion Low Conversion? Start->LowConversion LowPurity Low Purity? Start->LowPurity PressureIssue Pressure Instability? Start->PressureIssue LowConversion->LowPurity No Sol_Pressure Decrease Column Pressure LowConversion->Sol_Pressure Yes LowPurity->PressureIssue No Sol_Reboiler Reduce Reboiler Duty LowPurity->Sol_Reboiler Yes Sol_VaporRate Adjust Reboiler Duty PressureIssue->Sol_VaporRate Yes End Re-evaluate Performance PressureIssue->End No Sol_Catalyst Check Feed Purity/ Increase Catalyst Dose Sol_Pressure->Sol_Catalyst Sol_FeedRate Decrease Feed Rate Sol_Catalyst->Sol_FeedRate Sol_FeedRate->End Sol_Reflux Increase Reflux Ratio Sol_Reboiler->Sol_Reflux Sol_SideRxn Optimize Temp/ Consider Entrainer Sol_Reflux->Sol_SideRxn Sol_SideRxn->End Sol_Foam Check for Foaming/ Use Anti-foam Sol_VaporRate->Sol_Foam Sol_Vacuum Check Vacuum System for Leaks Sol_Foam->Sol_Vacuum Sol_Vacuum->End

Caption: A Logic Diagram for Troubleshooting Common RD Issues.

References

  • Advanced distillation techniques and troubleshooting | Separation Processes Class Notes. (n.d.).
  • SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. (n.d.).
  • Reactive distillation of tertiary olefin etherification for the purification of C8 α-olefin from F-T synthetic products | Request PDF. (2025). ResearchGate.
  • Löwe, K., & Wozny, G. (n.d.). How to Start Up Reactive Distillation Towers.
  • This compound synthesis. (n.d.). Organic Chemistry Portal.
  • Olefin production via reactive distillation based Olefin metathesis. (n.d.). The University of Texas at Austin.
  • Reactive Distillation. (n.d.).
  • Estimating the optimum operating parameters of olefin metathesis reactive distillation process. (2025). ResearchGate.
  • Process for preparing this compound. (2013). Google Patents.
  • Process for preparing this compound. (2014). Google Patents.
  • Catalytic Reactive Distillation for the Esterification Process: Experimental and Simulation. (n.d.).
  • Reactive distillation. (n.d.). Wikipedia.
  • Reactive Distillation. (n.d.).
  • Parametric Optimization of a Reactive Distillation Column for the Ethyl Tert-Butyl Ether Production. (2024). Periodica Polytechnica Chemical Engineering.
  • Reactive Distillation for the Production of Cyclohexanol: Experiments and Simulations. (n.d.).
  • Recent Advances in Reactive Distillation. (2023). MDPI.
  • Purification of cyclohexane. (1984). Google Patents.

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minimizing dimerization of cycloheptene during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloheptene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, with a primary focus on minimizing the formation of dimeric byproducts. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Minimizing this compound Dimerization

Dimerization is a frequent and often frustrating side reaction in this compound synthesis, leading to reduced yields and complex purification procedures. The propensity for dimerization is highly dependent on the chosen synthetic route. This guide addresses the most common issues encountered in two primary synthetic pathways: Acid-Catalyzed Dehydration and Ring-Closing Metathesis (RCM).

Scenario 1: Dimer Formation during Acid-Catalyzed Dehydration of Cycloheptanol

Q1: I am synthesizing this compound by dehydrating cycloheptanol with a strong acid (e.g., H₃PO₄ or H₂SO₄) and observing a significant amount of a high-boiling point byproduct. GC-MS analysis suggests a molecular weight of 192 g/mol . What is happening and how can I prevent it?

A1: The high-boiling point byproduct is almost certainly a C₁₄H₂₄ dimer of this compound. This occurs through an acid-catalyzed electrophilic addition mechanism where a protonated this compound molecule (or the initial carbocation intermediate) acts as an electrophile and attacks a neutral this compound molecule. This process, known as oligomerization, is a common side reaction in the acid-catalyzed dehydration of alcohols, especially at elevated temperatures[1][2].

Root Cause Analysis and Mitigation Strategy:

The core of the problem lies in the prolonged exposure of the newly formed this compound to the acidic and hot reaction environment. The key to minimizing dimerization is to remove the this compound from the reaction mixture as it is formed.

Troubleshooting Steps:

  • Utilize Fractional Distillation for In Situ Product Removal: The most effective method to prevent dimerization is to perform the dehydration in a fractional distillation apparatus[3]. This compound has a significantly lower boiling point (approx. 112-115°C)[4] than cycloheptanol (approx. 185°C) and the resulting dimer (estimated b.p. >250°C). By carefully controlling the temperature at the head of the distillation column to just above the boiling point of this compound, you can selectively remove the product as it forms, shifting the equilibrium towards the monomer and physically separating it from the conditions that promote dimerization[3].

  • Control the Reaction Temperature: Overheating the reaction pot will accelerate not only the desired dehydration but also the undesired dimerization. Maintain the pot temperature at the minimum required for a steady distillation of the product. Temperatures above 150-160°C should be avoided if possible[5].

  • Choose the Appropriate Acid Catalyst: While strong acids are necessary, some are more prone to causing side reactions than others. Phosphoric acid is generally preferred over sulfuric acid as it is less oxidizing and tends to cause less charring and polymerization.

  • Consider a "Chaser" Solvent (Advanced Technique): To ensure complete removal of the this compound from the reaction flask at the end of the distillation, a small amount of a high-boiling, inert solvent with a boiling point between that of this compound and cycloheptanol can be added. This helps to "chase" the last traces of your product out of the distillation apparatus.

Scenario 2: Dimer Formation during Ring-Closing Metathesis (RCM) of 1,8-Nonadiene

Q2: I am attempting to synthesize this compound via RCM of 1,8-nonadiene using a Grubbs catalyst, but I am getting a substantial amount of a higher molecular weight species, which I suspect is a dimer. How can I favor the intramolecular cyclization?

A2: You are correct; the byproduct is a result of intermolecular cross-metathesis, leading to linear or macrocyclic dimers and oligomers. In RCM, the intramolecular reaction (ring-closing) is always in competition with the intermolecular reaction (dimerization/oligomerization)[6]. The outcome is primarily governed by the effective concentration of the substrate.

Root Cause Analysis and Mitigation Strategy:

To favor the formation of the seven-membered ring, you must set up the reaction conditions to promote the intramolecular pathway over the intermolecular one. This is achieved by maintaining a very low concentration of the diene substrate throughout the reaction.

Troubleshooting Steps:

  • Employ High Dilution Conditions: This is the most critical parameter for successful RCM of medium-sized rings[6]. Instead of adding all the substrate at once, use a syringe pump to add the 1,8-nonadiene solution slowly over a period of several hours to a refluxing solution of the catalyst in a suitable solvent (e.g., dichloromethane or toluene). This ensures that the concentration of the diene is always very low, statistically favoring the intramolecular reaction where the two ends of the same molecule find each other.

  • Select the Right Catalyst: For the formation of a seven-membered ring, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally effective and offer good functional group tolerance and thermal stability[7][8]. The choice of catalyst can influence the rate of reaction and the prevalence of side reactions like isomerization[9].

  • Optimize Catalyst Loading: A typical catalyst loading for RCM is between 1-5 mol%. Using too little catalyst may result in an incomplete reaction, while too much can sometimes lead to more side products and is not cost-effective.

  • Ensure Efficient Removal of Ethylene: The RCM reaction produces ethylene as a byproduct. To drive the equilibrium towards the product, it is beneficial to remove the ethylene from the reaction mixture. This can be achieved by gently bubbling an inert gas (like argon or nitrogen) through the reaction solution.

Frequently Asked Questions (FAQs)

Q3: What is the typical boiling point difference between this compound and its dimer? Is fractional distillation a viable purification method?

A3: this compound boils at approximately 112-115°C[4]. The dimer (C₁₄H₂₄) has a significantly higher molecular weight (192.34 g/mol )[10][11] and will therefore have a much higher boiling point, likely in the range of 250-280°C. This large difference in boiling points makes fractional distillation an excellent and highly effective method for separating pure this compound from any dimeric or oligomeric byproducts[12][13][14].

Q4: Can I use GC-MS to monitor my reaction and identify the dimer?

A4: Absolutely. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical tool for this purpose. You will be able to separate this compound from the starting material (e.g., cycloheptanol) and the dimer based on their different boiling points and polarities. The mass spectrometer will show the molecular ion peak for this compound (m/z = 96) and the dimer (m/z = 192), confirming their identities[10][15].

Q5: Are there any alternative synthetic routes to this compound that are less prone to dimerization?

A5: Yes, several other methods exist, though they may have their own synthetic challenges. For example, the Wittig reaction between 1,7-heptanedial and a suitable bis-phosphonium ylide can form this compound, and this method is less likely to produce dimers as a primary side product. However, the synthesis of the starting dialdehyde can be complex.

Q6: My NMR spectrum is complex. What are the characteristic peaks for this compound?

A6: For cis-cycloheptene, the ¹H NMR spectrum is relatively simple. You should expect to see a multiplet for the two vinylic protons (C=C-H ) around δ 5.7-5.8 ppm. The allylic protons (-CH₂-C=C) typically appear around δ 2.0-2.1 ppm, and the remaining methylene protons will be further upfield, usually between δ 1.4-1.6 ppm[16]. The presence of significant unexpected peaks, especially in the aliphatic region, could indicate the presence of the dimer or other byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Cycloheptanol (Dimer Minimization)

This protocol is adapted from standard procedures for cyclohexanol dehydration and optimized for minimizing dimer formation[3].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

  • Charging the Flask: To the round-bottom flask, add 20 mL of cycloheptanol and 5 mL of 85% phosphoric acid, along with a few boiling chips.

  • Heating and Distillation: Gently heat the mixture in the flask using a heating mantle. The temperature at the head of the distillation column should be carefully monitored.

  • Collecting the Product: Collect the distillate that comes over between 110-118°C. The rate of distillation should be slow and steady (approximately 1 drop per second) to ensure good separation. Continue the distillation until only a small amount of dark, viscous residue remains in the distillation flask.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution (to neutralize any residual acid), and finally 10 mL of brine.

  • Drying and Final Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Decant the dried liquid into a clean, dry flask. If necessary, perform a final simple distillation to obtain highly pure this compound, collecting the fraction boiling at 112-115°C.

Protocol 2: Synthesis of this compound via RCM of 1,8-Nonadiene (Dimer Minimization)

This protocol is based on the principles of high dilution to favor intramolecular ring-closing metathesis[6][8].

Step-by-Step Methodology:

  • Apparatus Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, place the Grubbs second-generation catalyst (e.g., 2 mol%). The flask should be under an inert atmosphere (argon or nitrogen).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) or toluene to the flask to achieve a final reaction concentration of approximately 0.01 M (based on the total volume of solvent to be added). Heat the solvent to reflux.

  • Substrate Preparation: In a separate flask, prepare a solution of 1,8-nonadiene in the same solvent.

  • Slow Addition: Using a syringe pump, add the solution of 1,8-nonadiene to the refluxing catalyst solution over a period of 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to reflux for an additional 1-2 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS.

  • Quenching and Purification: Cool the reaction mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. Remove the solvent under reduced pressure. The crude product can then be purified by flash chromatography on silica gel or by fractional distillation to remove the catalyst residue and any high-boiling oligomers.

Data Summary

The following table summarizes the key parameters to control for minimizing dimerization in the two main synthetic routes.

ParameterAcid-Catalyzed DehydrationRing-Closing Metathesis (RCM)
Primary Control Strategy In situ product removal via fractional distillationHigh dilution (slow addition of substrate)
Temperature Maintain pot temp for steady distillation; keep head temp at b.p. of this compoundRefluxing solvent (e.g., DCM or Toluene)
Concentration N/A (bulk reaction)Crucial: Maintain very low substrate concentration (e.g., <0.05 M)
Catalyst Phosphoric acid (preferred over sulfuric)Grubbs II or Hoveyda-Grubbs II (1-5 mol%)
Key Byproduct C₁₄H₂₄ Dimer/OligomersIntermolecular metathesis products (dimers, etc.)

Visualizations

Dimerization Pathway in Acid-Catalyzed Dehydration

G cluster_0 Step 1: Formation of this compound cluster_1 Step 2: Dimerization Pathway (Undesired) Cycloheptanol Cycloheptanol Carbocation Cycloheptyl Carbocation Cycloheptanol->Carbocation H⁺, -H₂O Cycloheptene_Monomer This compound (Product) Carbocation->Cycloheptene_Monomer -H⁺ Dimer_Carbocation Dimer Carbocation (C₁₄) Cycloheptene_Monomer->Dimer_Carbocation + Carbocation (or H⁺ then this compound) Dimer This compound Dimer Dimer_Carbocation->Dimer -H⁺

Caption: Mechanism of dimer formation during acid-catalyzed dehydration.

Troubleshooting Logic for Ring-Closing Metathesis

G Start Start RCM of 1,8-Nonadiene Check_Yield High Dimer Formation? Start->Check_Yield Solution_1 Decrease Concentration: - Use Syringe Pump - Slow Addition (4-6h) Check_Yield->Solution_1 Yes Success High Yield of this compound Check_Yield->Success No Solution_2 Optimize Catalyst: - Check Catalyst Activity - Adjust Loading (1-5 mol%) Solution_1->Solution_2 Solution_3 Remove Ethylene: - Gentle Ar/N₂ Purge Solution_2->Solution_3 Solution_3->Success

Caption: Decision workflow for minimizing dimerization in RCM.

References

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. (2022). Morressier. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Alcohol Dehydration. Lakeland University. [Link]

  • Iron(III) Catalyzed Dimerization of Cycloolefins: Synthesis of High-Density Fuel Candidates. Amazon S3. [Link]

  • Alcohol Dehydration Reaction. Lakeland University. [Link]

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of Colorado Boulder. [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

  • Seven-Membered Rings. SciSpace. [Link]

  • This compound. Wikipedia. [Link]

  • Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology (RSC Publishing). [Link]

  • What is Fractional Distillation? The Chemistry Blog. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Synthesis of Cyclohexene via Dehydration of Cyclohexanol Lab. Santa Ana College. [Link]

  • Fractional Distillation. BYJU'S. [Link]

  • cyclohexene. Organic Syntheses Procedure. [Link]

  • Synthesis of Cyclohexene via Dehydration of Cyclohexanol Procedure. Writing in Biology. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. YouTube. [Link]

  • Cyclohexanol dehydration. Chemistry Online. [Link]

  • Distillation CHEM2050. YouTube. [Link]

  • Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. PMC - NIH. [Link]

  • Chemical Properties of Cycloheptane, cycloheptylidene- (CAS 51175-34-9). Cheméo. [Link]

  • Cycloheptane, cycloheptylidene-. PubChem - NIH. [Link]

  • 1,8-Nonadiene. PubChem - NIH. [Link]

  • Kinetics and mechanism of cyclohexanol dehydration in high-temperature water. ScienceDirect. [Link]

  • 2.3: Olefin Metathesis. Chemistry LibreTexts. [Link]

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Technical Support Center: Optimizing Solvent Selection for Cycloheptene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloheptene reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection to enhance reaction outcomes. Here, we address common challenges and questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is low. What are the most common causes and how do I identify if the solvent is the culprit?

Low yield is a frequent challenge in organic synthesis. Before focusing on the solvent, it's crucial to rule out other common errors.

Initial Troubleshooting Checklist:

  • Reagent Purity: Ensure all reactants, including this compound and any catalysts, are pure. Impurities can inhibit catalysts or introduce side reactions.[1]

  • Stoichiometry: Double-check all calculations and measurements for accuracy.[1]

  • Reaction Conditions: Verify that the temperature, pressure, and reaction time are appropriate for the specific transformation. For instance, excessive heat can cause decomposition of reactants or products.[1][2]

  • Atmosphere Control: For air- or moisture-sensitive reactions, ensure your technique for maintaining an inert atmosphere is robust.

  • Work-up Procedure: Product can be lost during extraction, purification, or solvent removal. Check all phases (e.g., aqueous layers) for your product if you suspect solubility issues.[3]

Identifying the Solvent as the Problem: If the above factors are controlled and the yield remains low, the solvent is a likely contributor. The solvent's role is not passive; it actively influences reaction kinetics and thermodynamics.[4] Consider the following:

  • Poor Solubility: this compound is a nonpolar hydrocarbon and exhibits high solubility in nonpolar organic solvents like hexane and toluene, but limited solubility in highly polar solvents such as water.[5][6] If your reactants are not fully dissolved, the reaction will be slow and incomplete.

  • Transition State Stabilization: The solvent's polarity can dramatically affect the reaction rate by differentially stabilizing the reactants and the transition state.[7] If the transition state is more polar than the reactants, a polar solvent will accelerate the reaction. Conversely, if the reactants are more stabilized than the transition state, a polar solvent will slow it down.[7]

  • Side Reactions: The solvent can sometimes participate in or promote unwanted side reactions. For example, protic solvents like alcohols can act as nucleophiles in certain conditions, leading to byproduct formation.

  • Catalyst Interaction: Solvents can compete with the substrate for binding sites on a catalyst or alter the catalyst's activity and stability.[4][8]

A systematic approach to screen a few solvents with varying properties is the most effective way to determine if the solvent is the limiting factor.

Q2: How do I select an appropriate starting solvent for a new this compound reaction?

Choosing a starting solvent requires considering the reaction mechanism and the properties of the reactants. The principle of "like dissolves like" is a good starting point, but deeper mechanistic understanding is key.

Decision-Making Workflow for Initial Solvent Selection:

cluster_input Step 1: Analyze Reactants cluster_solubility Step 2: Ensure Solubility cluster_mechanism Step 3: Consider the Mechanism cluster_output Step 4: Final Selection & Verification A What is the polarity of all reactants and catalysts? B This compound is nonpolar. [1] Are other reactants/catalysts polar or nonpolar? A->B C Select a solvent that dissolves ALL components. B->C D Consider a co-solvent system if a single solvent is insufficient. C->D E What is the likely reaction mechanism? (e.g., polar, radical, concerted) D->E F Ionic intermediates or highly polar transition state? (e.g., SN1-type) E->F G Charge dispersal in transition state? (e.g., SN2-type) E->G H Radical mechanism? E->H I Try a polar solvent (protic or aprotic) to stabilize charged species. [3, 21] F->I J Try a less polar or nonpolar solvent. [21] G->J K Solvent effects can be significant but complex. [25] Start with non-reactive solvents like benzene or cyclohexane. H->K L Consult literature for analogous reactions. I->L J->L K->L M Select 2-3 initial candidates (e.g., one nonpolar, one polar aprotic). L->M N Run small-scale test reactions to compare outcomes. M->N

Caption: Decision tree for initial solvent selection in this compound reactions.

Causality Behind Choices:

  • Solubility First: A reaction cannot proceed efficiently in a heterogeneous mixture if it is designed for a solution phase. This compound's nonpolar nature dictates a starting point, but other components must also be considered.[5]

  • Mechanism Dictates Polarity: The choice between polar and nonpolar solvents is fundamentally about transition state stabilization.

    • Polar Reactions (e.g., Epoxidation with peroxy acids, certain additions): Reactions that proceed through charged intermediates or polar transition states are generally accelerated by polar solvents.[7]

    • Nonpolar/Concerted Reactions (e.g., Diels-Alder, some hydrogenations): These reactions often see less dramatic, though still significant, solvent effects. A nonpolar solvent is a safe starting point to avoid unwanted interactions.

    • Radical Reactions: While often thought to be insensitive to solvent choice, this is a misconception. Solvents can influence radical reactions through hydrogen bonding, polarity, and viscosity, affecting chain transfer and termination steps.[9][10]

Q3: For which common this compound reactions is solvent choice most critical, and what are the typical recommendations?

Solvent selection is crucial for nearly all reaction types, but its effect is particularly pronounced in catalytic reactions and those involving polar intermediates.

Reaction TypeGeneral Solvent Recommendations & Rationale
Hydrogenation The solvent can alter the reaction rate by modifying the binding of hydrogen and the substrate to the catalyst surface.[8] While sometimes performed solvent-free[11], solvents like methanol, ethanol, or THF are common. Protic solvents can sometimes enhance activity in the hydrogenation of oxygenated functional groups through hydrogen bonding.[12]
Epoxidation The choice depends heavily on the oxidant. With H₂O₂, aprotic solvents like acetonitrile can offer high conversion and selectivity.[2] Protic solvents may enhance the rate but can also lead to ring-opening of the epoxide product.[2] Solvent-free conditions are also highly effective, particularly in heterogeneous catalysis, reducing environmental impact.[13][14]
Hydroformylation This reaction often employs thermomorphic multiphase systems to facilitate catalyst recovery. A polar solvent (like DMF or greener alternatives such as dimethyl succinate) is used to dissolve the catalyst, while the nonpolar product phase is easily separated after the reaction by cooling.[15][16]
Polymerization Solvent choice can significantly impact monomer conversion and the molecular weight of the resulting polymer.[17] The solvent affects the rates of initiation, propagation, and termination steps. For free-radical polymerization, solvents like acetone have shown higher conversion rates for styrene (an aromatic alkene) compared to less polar solvents like toluene.[17]
Q4: My yield is still low after initial solvent selection. What is a systematic way to troubleshoot and optimize the solvent?

A systematic approach is essential to avoid a random and inefficient search. The following workflow guides you from identifying the problem to finding a solution.

Troubleshooting Workflow for Solvent-Related Yield Issues:

A Low Yield Observed B Is the reaction mixture homogeneous? A->B C No B->C Check visually D Yes B->D Check visually E Increase solvent polarity or use a co-solvent to improve solubility. C->E F Monitor reaction progress (TLC, GC/MS). Does the reaction stall or form byproducts? D->F G Stalls F->G H Byproducts Formed F->H I Reaction may be too slow. Increase polarity to accelerate (if mechanism allows) or increase temperature. G->I J Solvent may be reacting or promoting side reactions. Try a more inert solvent (e.g., switch from protic to aprotic, or from coordinating to non-coordinating). H->J K Screen a matrix of solvents with varying properties (see Protocol below). I->K J->K

Sources

Validation & Comparative

A Comparative Analysis of Cycloheptene and Cyclohexene Reactivity in Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selective oxidation of alkenes to epoxides is a cornerstone of organic synthesis. Epoxides are highly versatile intermediates, prized for their utility in constructing complex molecular architectures due to their inherent reactivity. Among the various classes of cyclic alkenes, cycloheptene and cyclohexene are fundamental building blocks. An in-depth understanding of their comparative reactivity in epoxidation reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.

This guide provides a comprehensive comparison of the epoxidation reactivity of this compound versus cyclohexene. We will delve into the underlying principles governing their reactivity, supported by experimental data and detailed protocols. Our analysis will focus on the influence of ring strain and conformational factors, providing a robust framework for rational decision-making in the laboratory.

The Decisive Role of Ring Strain in Reactivity

The rate of epoxidation of a cycloalkene is significantly influenced by its ground-state energy, which is largely a function of ring strain.[1] Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring).[2] A higher degree of ring strain in the starting alkene leads to a higher ground-state energy. Consequently, the activation energy for the reaction is lowered, resulting in a faster reaction rate, as the molecule seeks to relieve this strain by forming a less-strained product.

Cyclohexene , existing predominantly in a stable half-chair conformation, is a relatively strain-free molecule.[3] Its heat of combustion per methylene group is comparable to that of a strain-free acyclic alkane, indicating minimal ring strain.

In contrast, This compound possesses considerable ring strain.[2] The seven-membered ring is more flexible than the six-membered ring, but this flexibility comes at the cost of increased torsional and transannular strain in its stable chair and boat conformations.[4][5] This inherent instability of the this compound ring makes its double bond more reactive towards epoxidation.

The following table summarizes the approximate ring strain energies for the parent cycloalkanes, which provides a strong indication of the relative strain in the corresponding cycloalkenes.

CycloalkaneApproximate Ring Strain Energy (kcal/mol)
Cyclohexane~0-1[3][6]
Cycloheptane~6-7[2]

This significant difference in ring strain energy is a primary determinant of the observed disparity in epoxidation reactivity between cyclohexene and this compound.

Mechanistic Overview: The Concerted Nature of Epoxidation

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a well-established concerted mechanism, often referred to as the "butterfly mechanism".[7][8] In this single-step process, the oxygen atom from the peroxy acid is transferred to the double bond of the alkene.[7] This concerted nature has important stereochemical implications: the reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide, and a trans-alkene will afford a trans-epoxide.[8]

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cycloalkene Cycloalkene (this compound or Cyclohexene) TS Concerted 'Butterfly' Transition State Cycloalkene->TS π bond attacks electrophilic oxygen mCPBA m-CPBA mCPBA->TS Epoxide Epoxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Figure 1: Generalized workflow for the epoxidation of a cycloalkene with m-CPBA.

The electrophilic nature of the peroxy acid means that electron-rich alkenes react faster.[9] However, in the case of unsubstituted cycloalkenes like this compound and cyclohexene, the dominant factor influencing their relative reactivity is the relief of ring strain upon conversion of the sp²-hybridized alkene carbons to sp³-hybridized carbons in the resulting epoxide.

Experimental Comparison: A Protocol for Evaluating Reactivity

To empirically validate the predicted difference in reactivity, the following experimental protocol can be employed. This procedure is designed to allow for a direct comparison of the epoxidation rates of this compound and cyclohexene under identical conditions.

Materials:

  • This compound (99%)

  • Cyclohexene (99%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Glassware: Round-bottom flasks, magnetic stir bars, separatory funnel, Erlenmeyer flasks

  • Analytical equipment: Gas chromatograph with a flame ionization detector (GC-FID) or Gas chromatograph-mass spectrometer (GC-MS)

Experimental Procedure:

  • Reaction Setup: In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM in one flask, and cyclohexene (1.0 mmol) in 10 mL of anhydrous DCM in the other. Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane) to each flask.

  • Initiation of Reaction: Cool both flasks to 0 °C in an ice-water bath. To each flask, add m-CPBA (1.2 mmol, 1.2 equivalents) in one portion while stirring vigorously. Start a timer immediately upon the addition of m-CPBA.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot (approximately 0.1 mL) from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the withdrawn aliquot by adding it to a vial containing 1 mL of a saturated aqueous sodium bicarbonate solution to neutralize the unreacted peroxy acid and the carboxylic acid byproduct. Vortex the vial for 30 seconds, then allow the layers to separate. Carefully remove the organic (DCM) layer for analysis.

  • Analysis: Analyze the organic layer by GC-FID or GC-MS to determine the relative concentrations of the starting cycloalkene and the corresponding epoxide product with respect to the internal standard.

  • Work-up (at completion): After the reaction is deemed complete (e.g., after 60 minutes or when no starting material is observed by TLC), pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Work-up A Dissolve Cycloalkene and Internal Standard in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Monitor by taking aliquots at timed intervals C->D G Quench entire reaction C->G E Quench aliquot with NaHCO3 solution D->E F Analyze organic layer by GC-FID or GC-MS E->F H Extract with DCM G->H I Wash with brine H->I J Dry over MgSO4 I->J K Concentrate J->K

Figure 2: Experimental workflow for the comparative epoxidation of this compound and cyclohexene.

Expected Results and Discussion

Based on the principles of ring strain, it is anticipated that This compound will react significantly faster than cyclohexene in the epoxidation reaction. A plot of the disappearance of the starting material or the appearance of the product over time will demonstrate a steeper curve for this compound, indicating a higher reaction rate.

The quantitative data obtained from the GC analysis can be used to calculate the percentage conversion at each time point for both reactions, providing a clear and direct comparison of their reactivities.

Conclusion

The comparative reactivity of this compound and cyclohexene in epoxidation is a clear illustration of the profound impact of molecular structure on chemical reactivity. The significantly higher ring strain of this compound makes it a more activated substrate for epoxidation compared to the relatively strain-free cyclohexene. This fundamental difference in reactivity is a critical consideration for synthetic chemists in planning and executing epoxidation reactions.

By understanding the interplay of ring strain and reaction mechanism, researchers can make informed decisions about reaction times, temperatures, and catalyst selection to achieve optimal outcomes. The experimental protocol provided in this guide offers a robust method for empirically verifying these principles and for quantitatively assessing the reactivity of these and other cyclic alkenes.

References

  • Chris Lewis' Portfolio. (n.d.). Studying the Temperature Affect on Yield and Rate of the Epoxidation of Cyclohexene.
  • Singleton, D. A., et al. (1997). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry, 62(22), 7584-7585. Retrieved from [Link]

  • Singleton, D. A., et al. (1997). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. J. Org. Chem., 62(22), 7584-7585.
  • ResearchGate. (n.d.). Cyclohexene conversion as a function of reaction time for three.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation. Retrieved from [Link]

  • National Institutes of Health. (2019). Epoxidation of Alkenes by Peracids: From Textbook Mechanisms to a Quantum Mechanically Derived Curly‐Arrow Depiction. Retrieved from [Link]

  • Moodle@Units. (n.d.). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Ring Strain Energies from ab Initio Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative rates of conversion in the oxidation of cyclohexane 4, cyclohexanol 5 and cyclohexanone 6 with mCPBA 5. Retrieved from [Link]

  • University of Calgary. (n.d.). Ring Strain in Cycloalkanes. Retrieved from [Link]

  • University of Bristol. (n.d.). Molecules with Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Possible reaction pathway of the epoxidation for cyclohexene over the NiO catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational diagrams of the basic this compound forms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Pearson. (n.d.). Rank the reactivity of the following alkenes with mCPBA ( 1 = mos.... Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved from [Link]

  • SpringerLink. (n.d.). Oxidative carboxylation of this compound under solvent free conditions. Retrieved from [Link]

  • Moodle@Units. (2011, November 13). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Retrieved from [Link]

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A Comparative Guide to Validating Cycloheptene Purity Using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Cycloheptene, a seven-membered cycloalkene, serves as a critical monomer in polymer synthesis and a versatile building block in organic chemistry.[1][2] Its purity can profoundly influence reaction yields, byproduct formation, and the ultimate quality of the final product.[3] This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

The Imperative for Purity Analysis of this compound

This compound is a highly flammable material with a flash point of -6.7°C, necessitating careful handling.[1][2] The commercial production of this compound often involves the catalytic dehydrogenation of cycloheptane, a process that can introduce a variety of hydrocarbon impurities.[1] Common contaminants include unreacted cycloheptane, isomers of methylcyclohexene, and products from dimerization reactions.[1][3] Furthermore, this compound is susceptible to peroxide formation, a significant stability concern that must be monitored.[1] Given these potential impurities and degradation pathways, a robust analytical method is essential to ensure the quality and consistency of this compound for its intended applications.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[4][5] This synergy makes it exceptionally well-suited for the analysis of volatile compounds like this compound.[3]

The Causality Behind Methodological Choices in GC-MS

The success of a GC-MS analysis hinges on the careful selection of experimental parameters. The goal is to achieve baseline separation of all potential impurities from the main this compound peak and from each other, allowing for accurate identification and quantification.

Column Selection: The choice of the GC column is critical. A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically effective for separating hydrocarbons. The length, internal diameter, and film thickness of the column are optimized to balance resolution and analysis time.

Temperature Programming: A programmed temperature ramp is employed to ensure the efficient elution of compounds with varying boiling points. The initial oven temperature is set low enough to retain volatile impurities, followed by a gradual increase to elute this compound and any less volatile contaminants.

Mass Spectrometry Parameters: In the mass spectrometer, electron ionization (EI) is commonly used to fragment the eluting molecules into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for each compound, allowing for definitive identification by comparison to a spectral library (e.g., NIST).

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a validated method for the determination of this compound purity. Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4][6]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[7]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane (GC grade or higher).

Sample Preparation
  • Prepare a stock solution of this compound by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask and diluting to volume with dichloromethane.

  • Prepare a working standard by diluting the stock solution 1:100 with dichloromethane to a final concentration of approximately 100 µg/mL.

  • For impurity identification, prepare a sample at a higher concentration (e.g., 10 mg/mL) to ensure detection of trace components.

GC-MS Method Parameters
ParameterValueRationale
Inlet Split mode (100:1), 250 °CPrevents column overload with the high concentration of the main component.
Injection Volume 1 µLA standard volume for reproducible injections.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minProvides good chromatographic efficiency and is inert.
Oven Program Initial: 40 °C (hold 2 min)Allows for the separation of highly volatile impurities.
Ramp: 10 °C/min to 200 °C (hold 5 min)Ensures elution of this compound and less volatile impurities.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Electron Ionization (EI), 230 °C, 70 eVStandard conditions for generating reproducible mass spectra.
Quadrupole 150 °CMaintains ion transmission efficiency.
Scan Range 35 - 350 m/zCovers the expected mass range of this compound and its likely impurities.
Data Analysis and Purity Calculation
  • Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library. Identify impurity peaks in the same manner.

  • Quantification: Calculate the area of each peak in the chromatogram. The percent purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[8]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample This compound Sample Dilution Dilution in Dichloromethane Sample->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column GC Column (Temperature Program) Injector->Column IonSource Ion Source (EI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal LibrarySearch Spectral Library Search Chromatogram->LibrarySearch Quantification Peak Integration & Purity Calculation Chromatogram->Quantification

Caption: Workflow for this compound purity analysis by GC-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a premier technique, other methods can provide complementary or, in some cases, primary data for purity assessment. The choice of technique depends on the specific analytical need.[3]

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-FID Gas chromatography with Flame Ionization Detection.Robust, quantitative, and less expensive than GC-MS. Good for routine purity checks where impurity identities are known.Does not provide structural information for unknown impurity identification.
¹H NMR Nuclear Magnetic Resonance spectroscopy.Provides detailed structural information and can be used for absolute quantification (qNMR) without a reference standard for each impurity.Lower sensitivity compared to GC-MS. May not resolve signals from structurally similar impurities.
FTIR Fourier-Transform Infrared Spectroscopy.Quick and non-destructive. Can detect functional groups, useful for identifying oxidation (e.g., peroxides) or other functionalized impurities.Not suitable for separating complex mixtures. Low sensitivity for trace impurities.
Titration Chemical reaction with a standardized solution.Specific for certain functionalities, e.g., Karl Fischer titration for water content or iodometric titration for peroxides.[1]Not a chromatographic technique; cannot separate or identify multiple impurities.
Bromine Water Test Decolorization of bromine water indicates the presence of C=C double bonds.[9][10]A simple, qualitative test for the presence of unsaturation.Non-specific and not quantitative. Will not distinguish between this compound and other unsaturated impurities.

Logical Framework for Method Selection

Method_Selection node_goal Analytical Goal? node_id Identify Unknown Impurities? node_goal->node_id Purity Profile node_quant Routine QC (Known Impurities)? node_goal->node_quant Purity Assay node_water Determine Water Content? node_goal->node_water Specific Contaminant node_peroxide Assess Peroxide Level? node_goal->node_peroxide Specific Contaminant node_gcms GC-MS node_id->node_gcms Yes node_gcfid GC-FID node_id->node_gcfid No node_quant->node_gcfid node_kft Karl Fischer Titration node_water->node_kft node_iodometric Iodometric Titration node_peroxide->node_iodometric

Sources

A Comparative Analysis of Ring Strain in Cycloheptene and Cyclooctene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the conformational subtleties of cyclic molecules can profoundly influence their pharmacokinetic and pharmacodynamic profiles. Medium-sized rings, in particular, present a unique set of challenges and opportunities due to the inherent strain within their structures. This guide provides an in-depth, objective comparison of the ring strain in two common medium-sized cycloalkenes: cis-cycloheptene and cis-cyclooctene. By delving into the experimental data and the underlying conformational factors, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these fundamental structural motifs.

Understanding Ring Strain in Cycloalkenes

Ring strain is a type of instability that arises when the bonds in a cyclic molecule deviate from their ideal geometries.[1] This deviation results in an increase in the molecule's potential energy, making it more reactive and less stable. The total ring strain is a composite of three primary factors:

  • Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring are forced to deviate from the ideal 109.5° for sp³-hybridized carbons or 120° for sp²-hybridized carbons.[2]

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms, creating repulsive interactions between the electron clouds.[1]

  • Transannular Strain (Prelog Strain): Unique to medium and large rings, this is a form of steric hindrance caused by the close proximity of atoms or groups across the ring from each other.[3][4]

A quantitative measure of the relative stability and, by extension, the ring strain of an alkene can be determined experimentally through its heat of hydrogenation (ΔH°hyd). This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane. A more negative (i.e., more exothermic) heat of hydrogenation indicates a less stable, higher-energy alkene, as more energy is released upon its conversion to the more stable alkane.[5]

Quantitative Comparison: Heats of Hydrogenation

The most direct experimental evidence for comparing the ring strain of cis-cycloheptene and cis-cyclooctene comes from their heats of hydrogenation.

CompoundHeat of Hydrogenation (kcal/mol)Corresponding Alkane
cis-Cycloheptene-26.52Cycloheptane
cis-Cyclooctene-22.98Cyclooctane

Data sourced from Turner, R. B., & Meador, W. R. (1957).[3]

These data reveal a significant difference in the stability of the two cycloalkenes. cis-Cycloheptene possesses a considerably more exothermic heat of hydrogenation than cis-cyclooctene, indicating that the seven-membered ring is more strained than the eight-membered ring. The difference of 3.54 kcal/mol is a direct reflection of the greater relief of strain when cis-cycloheptene is converted to cycloheptane compared to the conversion of cis-cyclooctene to cyclooctane.

Conformational Analysis: The Root of the Strain Difference

To understand the origins of this difference in ring strain, a detailed examination of the preferred conformations of each molecule is necessary.

cis-Cycloheptene: The Strained Chair

cis-Cycloheptene predominantly adopts a chair conformation .[6] This conformation, while being the most stable for a seven-membered ring containing a double bond, is far from strain-free.

Caption: Chair conformation of cis-cycloheptene.

In this conformation, there is significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons, particularly near the double bond. The ring is also subject to some angle strain, as the bond angles are forced to deviate from the ideal tetrahedral and trigonal planar geometries to accommodate the cyclic structure.

cis-Cyclooctene: A More Flexible Boat-Chair

In contrast, cis-cyclooctene, with its larger and more flexible ring, can adopt a boat-chair conformation that more effectively minimizes the various contributions to ring strain.[7]

Caption: Boat-chair conformation of cis-cyclooctene.

The eight-membered ring allows for a greater separation of non-bonded atoms, which significantly reduces transannular strain compared to what would be expected in a more compact conformation.[8] While some torsional strain is still present, the boat-chair conformation allows for a more staggered arrangement of hydrogens than is possible in the chair conformation of cis-cycloheptene. This greater conformational flexibility is the primary reason for the lower overall ring strain and, consequently, the less exothermic heat of hydrogenation of cis-cyclooctene.

Experimental Methodologies

The determination of thermochemical data such as heats of hydrogenation and combustion is crucial for the quantitative assessment of ring strain. Below are detailed protocols for these experimental techniques.

Measurement of Heat of Hydrogenation

The heat of hydrogenation is typically measured using a reaction calorimeter. The experimental setup involves the catalytic hydrogenation of the cycloalkene in a suitable solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Dissolve known mass of cycloalkene in solvent (e.g., acetic acid) B Add catalyst (e.g., PtO2 or Pd/C) A->B C Place solution in reaction calorimeter B->C D Introduce H2 gas at constant pressure C->D E Monitor temperature change over time D->E F Ensure complete reaction (cessation of H2 uptake) E->F G Calculate heat evolved from temperature change and calorimeter heat capacity F->G H Normalize to obtain molar heat of hydrogenation G->H

Caption: Workflow for determining the heat of hydrogenation.

Step-by-Step Protocol:

  • Calorimeter Calibration: The heat capacity of the calorimeter is first determined by carrying out a reaction with a known enthalpy change or by electrical calibration.

  • Sample Preparation: A precisely weighed sample of the cycloalkene is dissolved in a suitable solvent, such as acetic acid.[3]

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum oxide (Adams' catalyst) or palladium on carbon, is added to the solution.[6]

  • Reaction Initiation: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to a constant hydrogen pressure. The reaction is initiated by stirring to ensure good mixing of the reactants, catalyst, and hydrogen.

  • Temperature Monitoring: The temperature of the calorimeter is monitored continuously throughout the reaction. The heat evolved causes a rise in temperature.

  • Data Analysis: The total heat released is calculated from the observed temperature change and the heat capacity of the calorimeter. This value is then normalized to the number of moles of the cycloalkene to obtain the molar heat of hydrogenation.

Measurement of Heat of Combustion

The total energy content of a molecule, from which the total ring strain can be derived, is determined by measuring its heat of combustion using a bomb calorimeter.

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis A Accurately weigh a volatile liquid sample into a gelatin capsule or onto a crucible with a cover disc B Place the sample in the bomb calorimeter's crucible A->B C Attach ignition wire B->C D Seal the bomb and pressurize with excess pure oxygen C->D E Immerse the bomb in a known volume of water in the calorimeter D->E F Ignite the sample electrically E->F G Record the temperature change of the water F->G H Calculate the heat of combustion using the calorimeter's heat capacity G->H

Caption: Workflow for determining the heat of combustion.

Step-by-Step Protocol for Volatile Liquids:

  • Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Sample Encapsulation: Due to their volatility, liquid samples like cycloheptene and cyclooctene must be handled carefully to prevent evaporation. A common method is to encapsulate a precisely weighed amount of the liquid in a gelatin capsule or to inject it into a crucible fitted with a cover disc.[9]

  • Bomb Assembly: The encapsulated sample is placed in the crucible inside the bomb. An ignition wire is attached to the electrodes, making contact with the sample or capsule.

  • Pressurization: The bomb is sealed and then filled with a high pressure of pure oxygen (typically 25-30 atm) to ensure complete combustion.

  • Combustion: The sealed bomb is submerged in a known quantity of water in the calorimeter. The sample is then ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the surrounding water is carefully monitored, and the maximum temperature rise is recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the gelatin capsule (if used) and the ignition wire.

Conclusion

The experimental evidence from heats of hydrogenation unequivocally demonstrates that cis-cycloheptene is a more strained molecule than cis-cyclooctene. This difference in ring strain can be attributed to the greater conformational flexibility of the eight-membered ring, which allows it to adopt a boat-chair conformation that more effectively mitigates torsional and transannular strain compared to the more rigid chair conformation of cis-cycloheptene. For researchers in drug development and medicinal chemistry, a thorough understanding of these strain effects is paramount, as they can significantly impact the three-dimensional structure, reactivity, and ultimately the biological activity of molecules containing these medium-sized rings.

References

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A Senior Application Scientist's Guide to Differentiating cis- and trans-Cycloheptene via NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of cyclic molecules is paramount. The geometric isomerism of cycloalkenes, such as cycloheptene, can profoundly impact their reactivity, stability, and biological activity. While both cis- and trans-cycloheptene share the same molecular formula, their distinct spatial arrangements give rise to unique spectral fingerprints in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of the NMR spectral features that allow for the unambiguous differentiation of these two isomers, supported by established principles and experimental considerations.

The Challenge of trans-Cycloheptene

The stable, naturally occurring form of this compound is the cis-isomer.[1] The trans-isomer is a highly strained and thermally labile molecule due to the significant ring strain imposed by the trans-configured double bond within the seven-membered ring.[1][2][3] As a result, trans-cycloheptene is not commercially available and must be synthesized in situ, often at low temperatures through photochemical isomerization of the cis-isomer, and can be trapped or stabilized through complexation with metals like silver(I).[2][4][5][6] This inherent instability is a critical consideration for its experimental analysis.

Core Principles of NMR Differentiation

The differentiation between cis- and trans-cycloheptene by NMR relies on three key parameters: ¹H chemical shifts (δ), ³J coupling constants between vinylic protons, and the Nuclear Overhauser Effect (NOE).

¹H NMR: Chemical Shifts and Coupling Constants

The electronic environment of the protons in cis- and trans-cycloheptene differs significantly, leading to distinct chemical shifts, particularly for the vinylic protons (H-1 and H-2). Furthermore, the through-bond scalar coupling (J-coupling) between these vinylic protons is highly dependent on their dihedral angle, which is fundamentally different in the two isomers.

  • cis-Cycloheptene : The vinylic protons are on the same side of the double bond. This geometry results in a smaller dihedral angle, leading to a characteristic ³J(H,H) coupling constant typically in the range of 6-12 Hz.[7][8][9][10]

  • trans-Cycloheptene : The vinylic protons are on opposite sides of the double bond. This arrangement corresponds to a larger dihedral angle, resulting in a significantly larger ³J(H,H) coupling constant, generally in the range of 12-18 Hz.[7][8][9][10] This larger coupling constant is one of the most definitive indicators of a trans-alkene.

The chemical shifts of the vinylic protons are also expected to differ. In many cyclic systems, the vinylic protons of the more strained trans-isomer are often shifted downfield (to a higher ppm value) compared to the cis-isomer due to changes in bond angles and hybridization.

¹³C NMR: The Impact of Ring Strain

The ¹³C NMR spectrum also provides valuable information. The olefinic carbons (C-1 and C-2) of the highly strained trans-cycloheptene are expected to resonate at a different chemical shift compared to the less strained cis-isomer. Increased ring strain can influence the hybridization and electronic environment of the sp² carbons, often leading to a downfield shift.

2D NMR: Unambiguous Confirmation with NOESY

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is invaluable for determining stereochemistry. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively distinguish between the cis and trans isomers by identifying protons that are in close spatial proximity.

  • In cis-cycloheptene , a strong NOE correlation is expected between the vinylic protons (H-1 and H-2) and the adjacent allylic protons (H-3 and H-7) on the same face of the ring.

  • In trans-cycloheptene , the spatial arrangement is different. The vinylic protons will show NOE correlations to different sets of allylic protons compared to the cis isomer, reflecting the twisted nature of the ring. For instance, H-1 would be spatially close to one of the protons on C-7 and one on C-3, but the specific proximities will differ significantly from the cis conformation.

Experimental Workflow and Data Interpretation

The following workflow outlines the key steps for acquiring and interpreting NMR data to differentiate between cis- and trans-cycloheptene.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation A cis-Cycloheptene in CDCl3 B Photochemical Isomerization (Low Temperature) A->B C trans-Cycloheptene (in situ) or Ag(I) complex B->C D 1D ¹H NMR C->D E 1D ¹³C NMR C->E F 2D COSY C->F G 2D NOESY C->G H Measure Vinylic ³J(H,H) Coupling K Structure Confirmation H->K I Compare Chemical Shifts (¹H and ¹³C) I->K J Analyze NOE Cross-Peaks J->K G cluster_cis cis-Cycloheptene cluster_trans trans-Cycloheptene cis_struct Vinylic protons on the same side cis_J ³J(H,H) ≈ 6-12 Hz relationship Different Dihedral Angles Distinct Coupling Constants trans_struct Vinylic protons on opposite sides trans_J ³J(H,H) ≈ 12-18 Hz

Caption: Relationship between isomer geometry and vinylic proton coupling constants.

Conclusion

The differentiation of cis- and trans-cycloheptene is readily achievable through a systematic NMR analysis. The most definitive and easily interpretable parameter is the ³J coupling constant between the vinylic protons, which is significantly larger for the trans-isomer. This is complemented by expected differences in the ¹H and ¹³C chemical shifts of the olefinic moieties and can be unequivocally confirmed by analyzing through-space correlations in a 2D NOESY experiment. Given the instability of trans-cycloheptene, careful experimental planning, including low-temperature synthesis and data acquisition, is crucial for successful characterization.

References

  • Carreira, E. M., & Fässler, R. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(7), 1839–1844. [Link]

  • Royal Society of Chemistry. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science. [Link]

  • Troganis, A., Gerothanassis, I. P., Athanassiou, Z., Mavromoustakos, T., Hawkes, G. E., & Sakarellos, C. (2000). Thermodynamic Origin of cis/trans Isomers of a Proline-Containing Beta-Turn Model Dipeptide in Aqueous Solution. Biopolymers, 53(1), 72–83. [Link]

  • Carreira, E. M. (2016). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Israel Journal of Chemistry, 57(3-4), 265-274. [Link]

  • ResearchGate. (2018). (PDF) Photochemical Syntheses, Transformations, and Bioorthogonal Chemistry of trans-Cycloheptene and Sila trans-Cycloheptene Ag(I) Complexes. [Link]

  • Lorieau, J., & McDermott, A. E. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How Stable Is trans-Cycloheptene? Journal of the American Chemical Society, 127(45), 15983–15988. [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • ResearchGate. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

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  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

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  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • SpectraBase. (n.d.). trans-Cyclooctene - Optional[1H NMR] - Chemical Shifts. [Link]

  • CORE. (2019, March 27). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. [Link]

  • ResearchGate. (n.d.). 29 Si NMR spectrum of cis/trans mixture of 1. [Link]

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The Theoretical Bedrock: Ring Strain and Its Influence on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Kinetics of Cycloalkene Reactions

For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of reaction kinetics is not merely academic—it is fundamental to predicting outcomes, optimizing processes, and designing novel molecular architectures. This guide provides a comparative analysis of the reaction rates of various cycloalkenes, grounding the discussion in the principles of physical organic chemistry and supporting it with robust experimental data. We will dissect the causal relationships between molecular structure, particularly ring strain, and chemical reactivity across several key transformation types.

The reactivity of cycloalkenes is intrinsically linked to the potential energy stored within their cyclic structure, commonly referred to as ring strain . This strain arises from the deviation of bond angles from their ideal values, unfavorable eclipsing interactions between adjacent atoms (torsional strain), and repulsive steric interactions across the ring (transannular strain).[1][2][3]

In 1885, Adolf von Baeyer first proposed a theory to explain the stability of cyclic compounds based on angle strain .[1][4][5] He postulated that cycloalkanes are planar and that any deviation from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbons introduces strain, making the molecule less stable and more reactive.[5][6] According to this theory, cyclopentane, with an internal angle of 108° in a planar conformation, should be the most stable, while smaller rings like cyclopropane (60°) and cyclobutane (90°) are highly strained.[1][2][5]

However, Baeyer's theory has limitations as it incorrectly assumed planarity for all rings and failed to predict the exceptional stability of cyclohexane.[4][5] We now understand that rings larger than cyclopentane adopt non-planar, puckered conformations (like the "chair" form of cyclohexane) to relieve angle strain, resulting in near-ideal tetrahedral angles.[1][3] Despite its limitations, the core concept remains valid: the higher the inherent strain in a cycloalkene, the greater the thermodynamic driving force for reactions that lead to a less strained product, often resulting in faster reaction rates.[7][8]

The total ring strain can be quantified experimentally by measuring the heat of combustion per -CH₂- group and comparing it to a strain-free acyclic alkane reference.[3][9] This excess energy directly correlates with the molecule's instability.

G cluster_0 Factors Contributing to Ring Strain Angle Strain Angle Strain High Ring Strain High Ring Strain Angle Strain->High Ring Strain Torsional Strain Torsional Strain Torsional Strain->High Ring Strain Steric Strain Steric Strain Steric Strain->High Ring Strain Thermodynamic Instability Thermodynamic Instability High Ring Strain->Thermodynamic Instability Low Ring Strain Low Ring Strain Decreased Reactivity Decreased Reactivity Low Ring Strain->Decreased Reactivity Increased Reactivity Increased Reactivity Thermodynamic Instability->Increased Reactivity

Caption: Relationship between ring strain components and chemical reactivity.

Comparative Kinetics in Key Cycloalkene Transformations

The theoretical influence of ring strain is borne out in the experimental kinetics of several classes of reactions. Below, we compare the performance of common cycloalkenes in catalytic hydrogenation, epoxidation, and ring-opening metathesis polymerization (ROMP).

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond of an alkene in the presence of a metal catalyst. The generally accepted Horiuti-Polanyi mechanism involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms.[10][11] The reaction rate is sensitive to both the electronic properties of the double bond and steric hindrance that affects its ability to adsorb onto the catalyst surface.[10][11]

A comprehensive study by Hussey et al. on the hydrogenation of 18 different cycloalkenes over a platinum-alumina catalyst provides a clear picture of reactivity trends.[10] The data show that reaction rates are zero-order in cycloalkene concentration, indicating that the catalyst surface is saturated under the experimental conditions, and the rate-determining step involves the reaction of adsorbed species.

CycloalkeneRing SizeRelative Rate (Cyclohexene = 1.00)Strain Energy (kcal/mol)
Cyclobutene4~1.6~31
Cyclopentene51.25~6.5
Cyclohexene61.00~1.1
Cycloheptene72.50~7.4
cis-Cyclooctene84.11~9.7

Note: Relative rates are derived from data in Hussey et al. (1968) and strain energies are approximate values for the corresponding cycloalkanes.

Analysis & Insights:

  • Strain-Reactivity Correlation: The high reactivity of the strained four-membered cyclobutene and the medium-sized rings (this compound and cyclooctene) compared to the relatively strain-free cyclohexene is evident. The release of ring strain in the transition state for hydrogenation accelerates the reaction.

  • Steric Factors: While strain is a major driver, steric hindrance also plays a crucial role. The rate of hydrogenation is influenced by how effectively the cycloalkene can bind to the catalyst surface. Highly substituted or sterically encumbered alkenes generally react more slowly.[10]

Epoxidation

Epoxidation is the reaction of an alkene with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or dimethyldioxirane (DMDO), to form an epoxide.[12][13] The mechanism is a concerted, electrophilic addition where an oxygen atom is transferred to the double bond in a single step, often through a "spiro" transition state.[12][14] The reaction is stereospecific, with the oxygen atom adding to one face of the double bond (syn-addition).[13][15]

Kinetic studies show that the rate of epoxidation is sensitive to both electronic and steric effects. Electron-donating groups on the alkene increase the nucleophilicity of the double bond, accelerating the reaction with the electrophilic oxidant.

CycloalkeneSecond-Order Rate Constant (k₂) with DMDO (M⁻¹s⁻¹)
Cyclopentene0.43
Cyclohexene0.24
This compound0.81
cis-Cyclooctene1.45

Source: Kinetic data from Baumstark, A. L., et al. (1997) for epoxidation by dimethyldioxirane in acetone.[12]

Analysis & Insights:

  • Reactivity Trend: The reactivity order (Cyclohexene < Cyclopentene < this compound < Cyclooctene) again correlates well with ring strain. Cyclohexene is the least reactive among the common cycloalkenes. The higher strain in cyclopentene, and particularly in the medium-sized rings, leads to a more reactive double bond that is more susceptible to electrophilic attack.

  • Transition State: The concerted mechanism involves a change in hybridization at the olefinic carbons from sp² to sp³. For strained rings, this geometric change is energetically favorable as it helps to alleviate the inherent angle and torsional strain of the starting material.

G reagents Cycloalkene + Peroxy Acid ts Spiro Transition State Concerted O-transfer reagents->ts Electrophilic Attack products Epoxide + Carboxylic Acid ts->products Bond Formation/ Cleavage

Caption: Generalized mechanism for the epoxidation of a cycloalkene.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique that is particularly effective for strained cyclic olefins.[16][17] The reaction is driven by the release of ring strain and is catalyzed by transition metal alkylidene complexes, such as Grubbs' catalysts.[18][19] The mechanism involves a [2+2] cycloaddition between the cycloalkene and the metal alkylidene to form a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloreversion to generate a new, elongated metal alkylidene, propagating the polymer chain.[17]

The rate of ROMP is highly dependent on the strain energy of the monomer. Only cycloalkenes with sufficient ring strain (typically >5 kcal/mol) will undergo efficient polymerization.

CycloalkeneStrain Energy (kcal/mol)Relative ROMP Reactivity
Cyclobutene~31Very High
Norbornene~25Very High
Cyclopentene~6.5Low / Reversible
Cyclohexene~1.1Unreactive
Cyclooctene~9.7High

Note: Reactivity is a qualitative assessment based on general principles and specific studies.[16][17]

Analysis & Insights:

  • Strain as a Prerequisite: Cyclohexene, being virtually strain-free, is generally considered unreactive in ROMP. In contrast, highly strained monomers like norbornene and cyclobutene polymerize very rapidly.[16] In a competitive study, the rate constant for the ROMP of a cyclobutene derivative was found to be significantly higher than that of a norbornene derivative.[16]

  • Living Polymerization: The kinetics of initiation and propagation are critical. In well-behaved "living" polymerizations, the rate of initiation is comparable to or faster than the rate of propagation, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity.[18]

Experimental Protocol: Kinetic Analysis via ¹H-NMR Spectroscopy

To ensure the trustworthiness and reproducibility of kinetic data, a robust, self-validating experimental protocol is essential. Here, we outline a standard procedure for monitoring the kinetics of a ROMP reaction using ¹H-NMR spectroscopy, a non-invasive technique that allows for real-time measurement of reactant and product concentrations.

Objective: To determine the rate constant for the ROMP of cis-cyclooctene using a second-generation Grubbs' catalyst.

Pillar 1: Expertise & Experience (Causality behind Choices)

  • Why ¹H-NMR? It provides quantitative information on the concentration of specific species (monomer, polymer) over time without perturbing the reaction mixture. The disappearance of the monomer's olefinic proton signal and the appearance of the polymer's corresponding signal can be accurately integrated.[18][19]

  • Why an Internal Standard? An inert compound with a distinct, non-overlapping NMR signal (e.g., mesitylene or 1,3,5-trimethoxybenzene) is added in a known concentration. This allows for the precise calculation of the monomer concentration at any given time, correcting for any variations in spectrometer performance.

  • Why Temperature Control? Reaction rates are highly sensitive to temperature. The NMR probe's temperature must be precisely calibrated and maintained throughout the experiment to ensure accurate and reproducible kinetic data.

Pillar 2: Trustworthiness (Self-Validating System) The protocol includes checks for consistency. Plotting the natural logarithm of the monomer concentration versus time should yield a straight line for a first-order reaction, validating the kinetic model. The rate constant is derived from the slope of this line.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the Grubbs' catalyst in a deuterated solvent (e.g., CD₂Cl₂).

    • Prepare a separate stock solution containing the monomer (cis-cyclooctene) and the internal standard. All reagents should be purified, and solvents dried to prevent catalyst deactivation.

  • Reaction Setup:

    • In a temperature-controlled environment (e.g., a glovebox), add the monomer/internal standard solution to a clean, dry NMR tube.

    • Equilibrate the NMR tube in the spectrometer's probe at the desired reaction temperature (e.g., 25.0 °C).

    • Acquire an initial spectrum (t=0) to confirm the initial concentrations.

  • Initiation and Data Acquisition:

    • Inject the catalyst stock solution into the NMR tube to initiate the polymerization.

    • Immediately begin acquiring a series of ¹H-NMR spectra at fixed time intervals (e.g., every 60 seconds).

  • Data Analysis:

    • Process each spectrum (phasing, baseline correction).

    • For each time point, integrate the characteristic olefinic proton signal of the monomer and the signal of the internal standard.

    • Calculate the monomer concentration [M]t at each time point using the formula: [M]t = (Integral of Monomer / # of Protons) / (Integral of Standard / # of Protons) * [Standard]initial.

    • Plot ln([M]t / [M]0) versus time. The slope of the resulting line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

G cluster_workflow NMR Kinetic Analysis Workflow prep Prepare Stock Solutions (Monomer, Standard, Catalyst) setup Load Monomer & Standard into NMR Tube prep->setup equil Equilibrate Tube in NMR Probe at Temp T setup->equil t0 Acquire t=0 Spectrum equil->t0 initiate Inject Catalyst to Initiate Reaction t0->initiate acquire Acquire Spectra at Timed Intervals initiate->acquire process Process Spectra (Integrate Signals) acquire->process analyze Calculate Concentrations vs. Time process->analyze plot Plot ln[M] vs. Time & Determine Rate Constant analyze->plot

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Conclusion

The kinetic behavior of cycloalkenes is a direct and measurable consequence of their underlying molecular structure and stability. A clear, experimentally-verified correlation exists between increased ring strain and accelerated reaction rates in transformations like hydrogenation, epoxidation, and ring-opening metathesis polymerization. While ring strain provides the primary thermodynamic driving force, factors such as steric hindrance, electronic effects, and catalyst efficiency introduce critical nuances that determine the ultimate reaction outcome. For the modern researcher, leveraging this fundamental understanding is key to the rational design of efficient synthetic routes and the development of novel polymeric materials.

References

  • Understanding Baeyer Strain Theory and Cycloalkane Stability. Galaxy.ai.
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  • Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. Pharmaguideline.
  • Stability of Cycloalkane- Baeyer's Strain Theory: Easy Explan
  • Kinetics of ring-opening metathesis polymerization of cyclooctene deriv
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Ring strain. Wikipedia.
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  • Baeyer's Angle Strain Theory. V.P. & R.P.T.P Science College.
  • Reaction rate constants for hydrogenation of the hydrocarbons under study.
  • Epoxidation by Dimethyldioxirane: Kinetics for cis-Alkenes.
  • Ring-Opening Metathesis Polymerization Kinetics of Cyclooctene with Second Generation Grubbs' Catalyst.
  • Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst.
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A Researcher's Guide to the Computational Analysis of Transition States in Cycloheptene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount. The cycloheptene moiety, present in a variety of natural products and pharmaceutical agents, presents unique conformational challenges that directly influence its reactivity. Predicting the outcomes of reactions involving this seven-membered ring, including stereoselectivity and reaction rates, hinges on our ability to accurately characterize the fleeting, high-energy transition states that govern these transformations.

This guide provides an in-depth comparison of computational methods for the analysis of transition states in key this compound reactions. We will delve into the theoretical underpinnings, compare the performance of various computational approaches with supporting experimental data, and provide a practical, step-by-step workflow for calculating transition states. Our focus is on providing not just a methodology, but the scientific rationale behind the choice of computational tools, ensuring a robust and reliable analysis.

Part 1: The Ephemeral Bridge: Theoretical Foundations of Transition State Analysis

At the heart of every chemical reaction lies the transition state, a transient molecular configuration that represents the energetic peak along the reaction coordinate. According to Transition State Theory (TST), the rate of a reaction is directly related to the concentration of this activated complex.[1][2][3] Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, a point where the energy is at a maximum in the direction of the reaction coordinate and at a minimum in all other directions.[1][4]

The key parameters we seek to determine through computational analysis are the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡).[3][5][6][7] These values provide a quantitative measure of the kinetic barrier to a reaction. A crucial diagnostic for a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.[1][4]

Part 2: The Computational Toolkit: A Comparative Analysis of Methods

The accuracy of a computational prediction of a transition state is intrinsically linked to the chosen theoretical method. Here, we compare some of the most common approaches.

Density Functional Theory (DFT): The Versatile Workhorse

Density Functional Theory has become the cornerstone of computational organic chemistry due to its excellent balance of accuracy and computational cost. However, the choice of the specific functional is critical.

  • B3LYP: For many years, B3LYP was the de facto standard. While still widely used, it has known limitations, particularly in its handling of non-covalent interactions (dispersion forces), which can be significant in the crowded environment of a transition state.[8][9][10]

  • M06-2X: The Minnesota functionals, particularly M06-2X, have gained popularity for their robust performance in thermochemistry and kinetics.[8][9][10][11][12] This functional is highly parameterized to reproduce experimental data and often provides more accurate activation barriers compared to older functionals.

  • Range-Separated Functionals (ωB97XD, LC-ωPBE, CAM-B3LYP): These functionals are designed to better describe long-range electron correlation and are particularly well-suited for systems with significant charge-transfer character in the transition state.[13][14][15] The inclusion of empirical dispersion corrections (the "D" in ωB97XD) is also a significant advantage.[13][14][15]

FunctionalBasis SetCalculated ΔG‡ (kcal/mol) (Diels-Alder of Cyclopentadiene and Acrylonitrile)Deviation from CCSD(T)/CBS (kcal/mol)Relative Computational Cost
B3LYP6-31G23.5+2.8Low
B3LYP-D36-31G20.9+0.2Low
M06-2X6-31G21.5+0.8Medium
ωB97XD6-31G20.8+0.1Medium
CCSD(T)Complete Basis Set (CBS)20.70.0Very High

This table presents data for a model Diels-Alder reaction to illustrate the general performance of different functionals. Specific values for this compound reactions will vary.[13][14][15]

Ab Initio Methods: The Gold Standard

High-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their accuracy.[11] However, their high computational cost typically limits their use to smaller systems or for refining the energies of geometries optimized with more efficient methods like DFT (single-point energy calculations).

Semi-Empirical Methods: A Pragmatic Starting Point

For very large systems, such as enzymes, or for initial explorations of complex potential energy surfaces, semi-empirical methods can be a valuable tool. They are significantly faster than DFT but are generally less accurate and should be used with caution for final energy calculations.

Part 3: this compound in Action: Analyzing Key Reactions

The flexible seven-membered ring of this compound can undergo a variety of transformations. Here, we examine the computational analysis of a few key examples.

The Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[13][16][17][18] The stereochemical outcome of this reaction is dictated by the geometry of the transition state. Computational analysis allows for the precise determination of the endo and exo transition state structures and their relative energies, thereby predicting the major product. For cycloheptatrienes, computational studies using the RωB97X-D functional have been employed to rationalize the observed selectivity in cycloaddition reactions.[19]

Epoxidation

The epoxidation of this compound is a common method for introducing an epoxide functional group. Computational studies can elucidate the mechanism, for instance, whether the reaction proceeds via a concerted or stepwise pathway. While specific kinetic data for this compound epoxidation is sparse in the literature, studies on the closely related cyclooctene have shown that the kinetics of epoxidation can be successfully modeled, providing insights into the active catalytic species.[20]

Hydroboration

The hydroboration of this compound is a classic example of a reaction where stereoselectivity and regioselectivity are critical.[21][22][23][24] Computational modeling can predict whether the boron adds to the more or less substituted carbon of the double bond and from which face of the this compound ring, by comparing the activation energies of the different possible transition states.

Part 4: In the Digital Laboratory: A Step-by-Step Workflow for Transition State Calculation

Here, we provide a general workflow for locating and verifying a transition state for a Diels-Alder reaction of this compound using the Gaussian software package.[25][26][27][28]

Workflow for Transition State Calculation

G cluster_pre Pre-calculation Steps cluster_ts_search Transition State Search cluster_verification Verification Reactant Optimize Reactant Geometry QST2 QST2/QST3 Search (Initial Guess) Reactant->QST2 Product Optimize Product Geometry Product->QST2 TS_Opt Opt=TS Optimization (Refinement) QST2->TS_Opt Freq Frequency Analysis (Confirm 1 Imaginary Freq) TS_Opt->Freq IRC IRC Calculation (Connect to Reactant/Product) Freq->IRC

Caption: A typical workflow for locating and verifying a transition state.

  • Reactant and Product Optimization: The first step is to obtain the optimized geometries of the reactants and products at your chosen level of theory.

  • Transition State Search:

    • Synchronous Transit-Guided Quasi-Newton (STQN) Methods: For many reactions, the Opt=QST2 or Opt=QST3 keywords in Gaussian can automatically locate a good initial guess for the transition state.[26][28] QST2 requires the optimized reactant and product structures, while QST3 also takes a user-provided guess for the transition state structure.

    • Opt=TS: If the STQN methods fail, or for more complex reactions, a manual search using Opt=TS is necessary. This requires a good initial guess for the transition state geometry, which can often be obtained by modifying the geometry of the reactants or products towards the expected transition state structure.

  • Verification:

    • Frequency Analysis: Once a stationary point is found, a frequency calculation must be performed. A true transition state will have exactly one imaginary frequency.[1][4]

    • Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This is a crucial step to confirm that the located transition state connects the desired reactants and products.

Part 5: From Numbers to Insights: Data Visualization and Interpretation

The output of a computational study is a wealth of data. Effective visualization is key to extracting meaningful scientific insights.

ReactionComputational MethodCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
This compound Conformational InversionB3LYP/6-311+G(d,p)5.05.0
This compound + Dienophile (Diels-Alder)M06-2X/6-31G*[Data Needed][Data Needed]
This compound EpoxidationωB97XD/def2-TZVP[Data Needed][Data Needed]
This compound HydroborationM06-2X/6-311+G(d,p)[Data Needed][Data Needed]

This table highlights the importance of comparing computational results with experimental data. More experimental data for this compound reactions is needed for a comprehensive comparison.

Visualizing the three-dimensional structure of the transition state, particularly the bonds that are breaking and forming, provides a clear picture of the reaction mechanism. Animating the imaginary frequency vector can also offer a dynamic view of the atomic motions involved in traversing the transition state.

Conclusion: The Future of Reaction Prediction

The computational analysis of transition states is an indispensable tool for the modern chemist. As we have seen, the choice of computational method has a significant impact on the accuracy of the results. For this compound reactions, DFT functionals such as M06-2X and ωB97XD generally provide a good balance of accuracy and computational efficiency. However, it is always advisable to benchmark computational results against available experimental data.

The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, promises an exciting future for the a priori prediction of chemical reactivity. This will undoubtedly accelerate the discovery and development of new therapeutics and functional materials.

References

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A Comparative Guide to Catalysts for the Ring-Opening Metathesis Polymerization of Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers is a cornerstone of innovation. Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like cycloheptene offers a powerful route to polyalkenamers with tailored properties. The choice of catalyst is paramount in controlling the polymerization process and the final characteristics of the polymer. This guide provides an in-depth comparative analysis of common catalysts for the ROMP of this compound, supported by experimental data, to aid in catalyst selection and experimental design.

Introduction to this compound ROMP

The ROMP of this compound, a seven-membered cyclic olefin, is driven by the relief of its moderate ring strain. This process yields poly(heptenamer), a polymer with a repeating seven-carbon unit and a double bond in the backbone. The properties of poly(heptenamer) can be finely tuned by the choice of catalyst, influencing its molecular weight, polydispersity, and stereochemistry (the cis/trans ratio of the double bonds). These characteristics, in turn, dictate the material's physical properties, such as its crystallinity, thermal behavior, and mechanical strength.

Key Catalysts for this compound ROMP: A Comparative Overview

The landscape of ROMP catalysis is dominated by well-defined transition metal alkylidene complexes, primarily those based on ruthenium and molybdenum, developed by Nobel laureates Robert H. Grubbs and Richard R. Schrock, respectively.[1]

Ruthenium-Based Catalysts (Grubbs' Catalysts)

Grubbs' catalysts are renowned for their remarkable tolerance to a wide range of functional groups and their stability in the presence of air and moisture, making them highly versatile and user-friendly.[2] Several generations of Grubbs' catalysts have been developed, each with distinct characteristics.

  • First-Generation Grubbs' Catalyst (G1): This catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), was a significant breakthrough in olefin metathesis. While effective, it generally exhibits lower activity compared to later generations and Schrock's catalysts.[2] For the ROMP of less-strained monomers like this compound, higher catalyst loadings or elevated temperatures may be required.

  • Second-Generation Grubbs' Catalyst (G2): The replacement of one tricyclohexylphosphine (PCy₃) ligand in G1 with a more electron-donating N-heterocyclic carbene (NHC) ligand resulted in the second-generation catalyst.[3] G2 demonstrates significantly higher activity and broader substrate scope than G1.[3] This enhanced reactivity allows for the efficient polymerization of this compound under milder conditions.

  • Third-Generation Grubbs' Catalyst (G3): Further modifications, such as the incorporation of pyridine ligands, led to the development of third-generation catalysts. These catalysts are known for their very fast initiation rates, which can be advantageous for achieving living polymerization characteristics, leading to polymers with low polydispersity.[3]

Molybdenum-Based Catalysts (Schrock's Catalysts)

Schrock's catalysts, typically molybdenum or tungsten alkylidene complexes, are characterized by their exceptionally high catalytic activity.[2] They can polymerize even sterically hindered or less reactive monomers. However, their high reactivity comes at the cost of lower tolerance to air, moisture, and certain functional groups, necessitating more stringent reaction conditions (e.g., use of a glovebox and purified solvents).[4]

Performance Comparison: Experimental Data Insights

While a single, comprehensive head-to-head comparison of all major catalysts for this compound ROMP under identical conditions is scarce in the literature, we can synthesize a comparative picture from various studies. The following table summarizes typical performance metrics for selected catalysts in the ROMP of this compound and related, less-strained cycloolefins to provide a comparative framework.

CatalystMonomerMonomer:Catalyst RatioTemperature (°C)Conversion (%)Mn (kDa)PDI (Mw/Mn)cis/trans RatioReference
Grubbs' 1st Gen (G1) Cyclopentene/NorborneneVaries0<20 (for CP)10.1 - 22.31.62 - 1.89-[5]
Grubbs' 2nd Gen (G2) Cyclooctene200:120-50>95Varies with temp-Predominantly trans
Grubbs' 3rd Gen (G3) Norbornene DerivativesVariesRTHighControlledLow (<1.2)-[6]
Schrock's Catalyst (Mo) Norbornene DerivativesVariesRTHighControlledLow (<1.2)Can be tuned[4]
Specialized Ru Catalyst Norbornene DerivativesVaries-20 to RTHigh--Up to 96% cis[7]

Note: Data for this compound is often extrapolated from studies on similar monomers like cyclopentene and cyclooctene due to a lack of direct comparative studies. The performance is highly dependent on specific reaction conditions.

Causality Behind Performance Differences

The observed differences in catalyst performance are rooted in their distinct electronic and steric properties.

  • Activity: The higher activity of G2 and G3 catalysts compared to G1 is attributed to the strongly electron-donating NHC ligand, which promotes the dissociation of a phosphine ligand to generate the active 14-electron catalytic species.[5] Schrock's molybdenum catalysts are highly electrophilic, leading to very rapid reaction rates.[2]

  • Stability and Functional Group Tolerance: The greater stability of Grubbs' catalysts, particularly towards air and moisture, is a significant practical advantage over the more sensitive Schrock's catalysts.[4] This robustness allows for less stringent experimental setups.

  • Control over Polymer Properties: The living nature of polymerization, where termination and chain transfer reactions are suppressed, is more readily achieved with fast-initiating catalysts like G3. This leads to polymers with predictable molecular weights and narrow polydispersity indices (PDI).[3]

  • cis/trans Selectivity: The stereochemistry of the resulting polymer is influenced by the catalyst structure. While standard Grubbs' catalysts often favor the thermodynamically more stable trans isomer, specialized ruthenium catalysts with modified ligand spheres have been developed to achieve high cis-selectivity.[7]

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a this compound ROMP experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Monomer_Prep Monomer Purification (e.g., distillation, passing through alumina) Reaction_Setup Reaction Vessel Setup (under inert atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Purification (e.g., drying, degassing) Solvent_Prep->Reaction_Setup Catalyst_Prep Catalyst Solution Preparation (in an inert atmosphere) Catalyst_Injection Catalyst Injection Catalyst_Prep->Catalyst_Injection Monomer_Addition Addition of this compound and Solvent Reaction_Setup->Monomer_Addition Monomer_Addition->Catalyst_Injection Polymerization Polymerization (stirring at desired temperature) Catalyst_Injection->Polymerization Quenching Quenching (e.g., with ethyl vinyl ether) Polymerization->Quenching Precipitation Polymer Precipitation (e.g., in cold methanol) Quenching->Precipitation Isolation Filtration and Drying Precipitation->Isolation Characterization Polymer Characterization (GPC, NMR, etc.) Isolation->Characterization

Caption: General workflow for this compound ROMP.

Detailed Experimental Protocol for this compound ROMP using Grubbs' Second-Generation Catalyst (G2)

This protocol is a representative example and should be adapted based on specific experimental goals and available equipment.

Materials:

  • This compound (purified by distillation over sodium)

  • Grubbs' Second-Generation Catalyst (G2)

  • Anhydrous dichloromethane (DCM) (purified via a solvent purification system)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Schlenk flask and line or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox or under a positive pressure of argon, prepare a stock solution of Grubbs' G2 catalyst in anhydrous DCM. A typical concentration is 1-2 mg/mL.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.

    • Add anhydrous DCM to achieve the desired monomer concentration (e.g., 1 M).

    • Stir the solution at room temperature to ensure homogeneity.

  • Polymerization:

    • Rapidly inject the calculated volume of the G2 catalyst stock solution into the stirring monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 500:1 to 2000:1).

    • Allow the polymerization to proceed at room temperature. The reaction is often accompanied by an increase in viscosity. The reaction time can vary from minutes to hours depending on the catalyst loading and desired molecular weight.

  • Quenching and Work-up:

    • After the desired reaction time, quench the polymerization by adding a small amount of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst).

    • Stir for an additional 20-30 minutes.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the poly(heptenamer) by Gel Permeation Chromatography (GPC).

    • Characterize the polymer structure and determine the cis/trans ratio of the double bonds using ¹H and ¹³C NMR spectroscopy.

Mechanistic Insights

The ROMP of this compound proceeds via a well-established chain-growth mechanism involving a metallacyclobutane intermediate.

G [M]=CHR Catalyst Alkylidene Metallacyclobutane Metallacyclobutane Intermediate [M]=CHR->Metallacyclobutane + this compound [M]=CH-(CH2)5-CH=CHR New Alkylidene (Propagating Species) Metallacyclobutane->[M]=CH-(CH2)5-CH=CHR Ring Opening Metallacyclobutane_2 Metallacyclobutane Intermediate [M]=CH-(CH2)5-CH=CHR->Metallacyclobutane_2 + this compound Growing Polymer Chain Growing Polymer Chain Metallacyclobutane_2->Growing Polymer Chain Ring Opening

Caption: Simplified mechanism of this compound ROMP.

The rate-determining step and the stereoselectivity of the polymerization are influenced by the nature of the ligands on the metal center. For Grubbs' catalysts, the initiation involves the dissociation of a ligand to create a vacant coordination site for the incoming this compound.

Conclusion and Future Outlook

The choice of catalyst for the ROMP of this compound is a critical decision that dictates the efficiency of the polymerization and the properties of the resulting poly(heptenamer). Grubbs' catalysts, particularly the second and third generations, offer an excellent balance of high activity, stability, and functional group tolerance, making them suitable for a wide range of applications. Schrock's catalysts, while demanding more stringent handling, provide unparalleled activity for challenging polymerizations.

Future developments in this field will likely focus on catalysts with even greater control over stereoselectivity, enabling the synthesis of poly(heptenamer) with precisely defined cis/trans ratios and, consequently, tailored material properties. Furthermore, the development of more sustainable and recyclable catalyst systems is an ongoing area of research with significant potential impact. This guide provides a foundational understanding to aid researchers in navigating the exciting and dynamic field of ring-opening metathesis polymerization.

References

  • Choinopoulos, I. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Polymers2019 , 11, 298. [Link]

  • Vougioukalakis, G. C.; Grubbs, R. H. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. Polymers2010 , 2, 73-86. [Link]

  • Yasir, M.; Liu, P.; Tennie, I. K.; Kilbinger, A. F. M. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Nat. Chem.2019 , 11, 488-494. [Link]

  • van der Westhuizen, J. H.; Pienaar, D. H.; Crouse, H.; Erasmus, E. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts. ACS Omega2021 , 6, 28888–28898. [Link]

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  • Yasir, M.; Kilbinger, A. F. M. Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au2021 , 1, 1083-1090. [Link]

  • Liu, Z.; Liu, C.; Po, R.; Tang, B. Z. Processive Catalytic Polymerization via Molecularly Confined Catalyst Authors. ChemRxiv2023 . [Link]

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  • Herbert, M. B.; Grubbs, R. H. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. Angew. Chem. Int. Ed.2012 , 51, 10334-10337. [Link]

  • Chemistry Notes. Grubb's catalyst and Schrock's catalyst. Chemistry Notes. [Link]

  • Yasir, M.; Kilbinger, A. F. M. Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au2021 , 1, 1083-1090. [Link]

  • Tuba, R.; Bazzi, H. S.; Grubbs, R. H. Solvent effect on Grubbs' precatalyst initiation rates. Organometallics2013 , 32, 4622-4626. [Link]

  • Yasir, M.; Kilbinger, A. F. M. Mechanism for catalytic ROMP. First, the G3/G2/HG-II catalyst reacts... ResearchGate. [Link]

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  • Yasir, M.; Kilbinger, A. F. M. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chem. Sci.2022 , 13, 13327-13335. [Link]

  • Zhang, Z.; Yavitt, B. M.; Hatzikiriakos, S. G. Catalytic strategies for synthesizing disentangled ultrahigh molecular weight polyethylene via homogeneous FI catalyst-based polymerization. Materials Technology Reports2025 , 3, 3164. [Link]

  • ChemistryViews. Nitrophenol Cocktail Screening Protocol for Catalysts. ChemistryViews. [Link]

  • Zhang, Z.; Yavitt, B. M.; Hatzikiriakos, S. G. Catalytic strategies for synthesizing disentangled ultrahigh molecular weight polyethylene via homogeneous FI catalyst-based polymerization. Materials Technology Reports2025 , 3, 3164. [Link]

  • Zhang, Z.; Yavitt, B. M.; Hatzikiriakos, S. G. Single-Site Catalyst for the Synthesis of Disentangled Ultra-High-Molecular-Weight Polyethylene. Polymers2025 , 17, 1. [Link]

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  • Zhang, Z.; Yavitt, B. M.; Hatzikiriakos, S. G. Engineering Nascent Disentangled Ultra-High-Molecular-Weight Polyethylene Based on Heterogeneous Catalytic Polymerization. Polymers2024 , 16, 1. [Link]

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A Comparative Guide to the Stereoselectivity of Reactions on Cycloheptene vs. Other Cycloalkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the stereochemical outcome of a reaction is paramount, dictating the biological activity and therapeutic potential of a molecule. Cycloalkenes are fundamental building blocks in this endeavor, yet the influence of ring size on the stereoselectivity of common transformations is a nuanced subject. This guide provides an in-depth comparison of the stereoselectivity of key reactions—epoxidation, dihydroxylation, and hydroboration-oxidation—on cycloheptene, contrasting its reactivity with the more commonly employed cyclopentene and cyclohexene. We will delve into the conformational intricacies that govern facial selectivity and provide supporting experimental data to illuminate these principles.

The Crucial Role of Conformation in Directing Stereochemistry

The stereochemical fate of a reaction on a cycloalkene is intimately linked to the conformational preferences of the ring system. The puckered nature of these rings creates distinct faces, and the accessibility of these faces to an incoming reagent determines the stereochemistry of the product.

  • Cyclopentene: This five-membered ring exists predominantly in an envelope conformation, where one carbon atom is out of the plane of the other four. This conformation is relatively rigid, leading to well-defined axial and equatorial positions on the carbons adjacent to the double bond.

  • Cyclohexene: The six-membered ring adopts a half-chair conformation, which is also relatively rigid. This conformation minimizes both angle and torsional strain, presenting a clear steric differentiation between its two faces.

  • This compound: In contrast, the seven-membered ring of this compound is significantly more flexible. It exists as a dynamic equilibrium of several conformations, with the chair and boat forms being the most stable. This conformational mobility means that the energy barriers between different arrangements are low, and the ring can readily adopt different shapes to accommodate the transition state of a reaction. This flexibility can lead to different stereochemical outcomes compared to its smaller homologues. The greater flexibility can sometimes lead to a decrease in stereoselectivity if multiple conformations can react competitively.

Comparative Analysis of Stereoselective Reactions

We will now examine three fundamental classes of alkene reactions and compare their stereochemical outcomes across cyclopentene, cyclohexene, and this compound.

Epoxidation: The Formation of Oxiranes

Epoxidation, typically carried out with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), involves the syn-addition of an oxygen atom to the double bond. The facial selectivity of this reaction is highly dependent on the steric environment of the cycloalkene.

CycloalkeneReagentDiastereomeric Ratio (syn:anti to a reference substituent)Reference
Substituted Cyclopentene Analoguem-CPBAPredominantly α-attack[1]
Substituted CyclohexeneDimethyldioxiranePronounced dependence on substituent[2]
Substituted this compound Analoguem-CPBAPrimarily β-attack[1]
  • Causality of Selectivity: For cyclopentene and cyclohexene, the relatively rigid conformations lead to a predictable attack on the less sterically hindered face. However, the conformational flexibility of this compound allows it to adopt a transition state that minimizes steric interactions, which can lead to different facial selectivity. For instance, in a substituted this compound derivative, the ring can pucker in a way that exposes the β-face to the incoming electrophile, leading to the observed preference for β-attack, a contrast to the α-attack seen in a more rigid five-membered ring system[1]. This demonstrates that torsional and transannular strains in the transition state play a crucial role in determining the stereochemical outcome.

Fig. 1: Factors influencing epoxidation stereoselectivity.
Dihydroxylation: Syn vs. Anti Addition of Hydroxyl Groups

Dihydroxylation can proceed through two distinct stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.

Syn-Dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). The reaction proceeds through a cyclic intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond.

Anti-Dihydroxylation: This is a two-step process involving epoxidation followed by acid-catalyzed ring-opening. The nucleophilic attack of water on the protonated epoxide occurs from the face opposite to the epoxide ring, resulting in an anti configuration of the diol.

CycloalkeneReactionExpected Stereochemistry
Cyclopentenesyn-dihydroxylation (OsO₄)cis-1,2-cyclopentanediol
Cyclohexenesyn-dihydroxylation (OsO₄)cis-1,2-cyclohexanediol
This compoundsyn-dihydroxylation (OsO₄)cis-1,2-cycloheptanediol
Cyclopenteneanti-dihydroxylation (1. m-CPBA, 2. H₃O⁺)trans-1,2-cyclopentanediol
Cyclohexeneanti-dihydroxylation (1. m-CPBA, 2. H₃O⁺)trans-1,2-cyclohexanediol
This compoundanti-dihydroxylation (1. m-CPBA, 2. H₃O⁺)trans-1,2-cycloheptanediol
  • Causality of Selectivity: The stereospecificity of these reactions is dictated by their mechanisms. For syn-dihydroxylation, the concerted formation of the cyclic osmate ester intermediate locks the stereochemistry. For anti-dihydroxylation, the Sₙ2-like backside attack in the ring-opening of the epoxide is the stereochemistry-determining step. While the inherent stereochemical pathway of the reaction is the dominant factor, the facial selectivity of the initial attack (for both OsO₄ and the epoxidizing agent) is still governed by the conformational preferences of the cycloalkene, as discussed in the epoxidation section. For this compound, its flexibility can influence which face is more accessible, potentially leading to mixtures of diastereomers if the energy difference between the transition states for attack on either face is small.

Fig. 2: Syn and Anti Dihydroxylation Pathways.
Hydroboration-Oxidation: A Syn-Addition of H and OH

The hydroboration-oxidation of alkenes is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond[2][3]. The first step, hydroboration, involves the concerted addition of a B-H bond across the alkene. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.

CycloalkeneReagentExpected Stereochemistry
Cyclopentene1. BH₃-THF, 2. H₂O₂, NaOHcis-cyclopentanol
Cyclohexene1. BH₃-THF, 2. H₂O₂, NaOHcis-cyclohexanol
This compound1. BH₃-THF, 2. H₂O₂, NaOHcis-cycloheptanol
  • Causality of Selectivity: The stereospecificity of the hydroboration-oxidation reaction is a direct consequence of the concerted mechanism of the hydroboration step[2]. The boron and hydrogen atoms add to the same face of the double bond simultaneously through a four-membered transition state. The facial selectivity of this addition is governed by steric factors. The borane reagent will approach from the less hindered face of the cycloalkene. For cyclopentene and cyclohexene, this is straightforward. For the more flexible this compound, the ring will adopt a conformation in the transition state that minimizes steric repulsion with the approaching borane. While the inherent syn-addition mechanism is dominant, the conformational flexibility of this compound could potentially lead to a mixture of diastereomers if different low-energy conformations present faces of comparable steric hindrance. The use of bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the facial selectivity by amplifying steric differences[2].

Fig. 3: Stereospecificity of Hydroboration-Oxidation.

Experimental Protocols

Protocol 1: Epoxidation of Cycloalkenes with m-CPBA
  • Dissolution: Dissolve the cycloalkene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate, saturated aqueous sodium sulfite, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to determine the diastereomeric ratio.

Protocol 2: Syn-Dihydroxylation of Cycloalkenes with Osmium Tetroxide

Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Setup: To a solution of the cycloalkene (1.0 eq) in a mixture of acetone and water (10:1) in a round-bottom flask, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of osmium tetroxide (e.g., a 2.5 wt% solution in tert-butanol, 0.02 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will typically turn dark brown or black.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes until the color dissipates.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude diol by flash column chromatography or recrystallization. Analyze the product by NMR spectroscopy to confirm the cis-diol structure.

Protocol 3: Hydroboration-Oxidation of Cycloalkenes
  • Hydroboration: To a solution of the cycloalkene (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃-THF, 1.0 M in THF, 1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition can be exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux for 1 hour.

  • Workup: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography. Analyze the product by NMR to confirm the stereochemistry.

Conclusion

The stereoselectivity of reactions on cycloalkenes is a fascinating interplay of reaction mechanism and substrate conformation. While cyclopentene and cyclohexene often provide predictable stereochemical outcomes due to their relatively rigid structures, the conformational flexibility of this compound introduces a greater level of complexity. Understanding the subtle energetic differences between the various chair and boat conformations of this compound and their respective transition states is key to predicting and controlling the stereoselectivity of reactions on this versatile seven-membered ring. This guide serves as a foundational resource for chemists aiming to leverage the unique reactivity of this compound in the synthesis of complex, stereochemically defined molecules.

References

  • Houk, K. N., et al. (1986). Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes. Science, 231(4742), 1108-1114. [Link]

  • Murray, R. W., Singh, M., Williams, B. L., & Moncrieff, H. M. (1996). Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane. The Journal of Organic Chemistry, 61(6), 1830-1841. [Link]

  • Ashenhurst, J. (2023). Hydroboration-Oxidation of Alkenes. Master Organic Chemistry. [Link]

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The Definitive Guide to Cycloheptene Structure Validation: An In-Depth Comparison of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The conformation of cyclic moieties, such as the seven-membered cycloheptene ring, can significantly influence a compound's biological activity and physicochemical properties. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the validation of the this compound structure, offering insights into the causality behind experimental choices and presenting supporting data.

The Challenge of the Seven-Membered Ring: Conformational Flexibility

This compound, a seven-membered cycloalkene, is not a planar molecule and exists as a dynamic equilibrium of multiple conformers in solution, including the chair, twist-chair, and boat forms.[1][2] This conformational flexibility presents a significant challenge for structural elucidation.[3][4] The crystallization process itself can be hindered by the presence of multiple, energetically similar conformers in solution, which must select a single conformation to pack into a crystal lattice.[5][6] This can lead to difficulties in obtaining high-quality single crystals suitable for X-ray diffraction and may also result in conformational polymorphism, where different crystal forms contain different molecular conformations.[3]

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction (SCD) is a powerful, non-destructive analytical technique that provides detailed and precise information about the atomic arrangement within a crystal.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles with very high accuracy, providing an unambiguous depiction of the molecule's conformation in the solid state.[8][9]

Causality in Experimental Design: Why X-ray Crystallography?

The primary reason for employing X-ray crystallography in the validation of a this compound derivative's structure is its ability to provide a static, high-resolution snapshot of a single conformer. While NMR provides information about the average conformation in solution and computational methods predict potential conformers, X-ray crystallography offers definitive experimental evidence of a specific, stable conformation adopted in the crystalline state.[10] This is crucial for understanding intermolecular interactions within the crystal lattice and can provide insights into the most stable or preferred conformation of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

The following protocol outlines the key steps for the validation of a this compound derivative's structure using single-crystal X-ray diffraction. This protocol is designed to be a self-validating system, with checks and balances at each stage to ensure the quality and reliability of the final structure.

Step 1: Crystallization - The Critical First Hurdle

The success of an X-ray crystallographic study hinges on the ability to grow high-quality single crystals of the this compound derivative.[11] Due to the inherent flexibility of the seven-membered ring, this can be the most challenging step.

  • Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is essential. The ideal solvent system is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization. This is a widely used method for both small molecules and macromolecules.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

  • Crystal Harvesting and Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, a single, well-formed crystal with no visible defects is carefully selected under a microscope.[11] The crystal is then mounted on a goniometer head for data collection.

Step 2: Data Collection - Capturing the Diffraction Pattern

The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[7]

  • Preliminary Screening: Initial diffraction images are collected to assess the quality of the crystal. The diffraction spots should be sharp and well-defined.

  • Unit Cell Determination: A short series of images is used to determine the unit cell parameters and the crystal system.

  • Full Data Collection: The crystal is rotated in the X-ray beam, and a complete set of diffraction data is collected over a wide range of angles. Modern diffractometers use sensitive detectors like CCD or CMOS cameras to record the intensities and positions of the diffracted X-rays.[9]

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data is processed to yield a three-dimensional model of the electron density within the crystal.

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors.

  • Phase Problem: The intensities of the diffracted waves are measured, but the phase information is lost. The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process leads to a final, validated crystal structure.

Step 4: Structure Validation - Ensuring Accuracy and Integrity

The final crystal structure must be rigorously validated to ensure its chemical and crystallographic soundness.

  • CheckCIF: The Crystallographic Information File (CIF) containing the final structural data is checked using the International Union of Crystallography's (IUCr) checkCIF service.[12] This tool flags potential errors, inconsistencies, and unusual geometric parameters.

  • Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared with expected values from databases like the Cambridge Structural Database (CSD).

  • Ramachandran-like Plots: For flexible ring systems, analyzing the distribution of torsion angles can provide insights into the preferred conformations.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

To provide a holistic understanding of a this compound derivative's structure, it is often beneficial to combine the insights from X-ray crystallography with those from other analytical techniques.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (Crystal)SolutionIn Silico (Gas Phase or Solvated)
Information Obtained Precise 3D atomic coordinates of a single conformer, bond lengths, angles, torsion angles, intermolecular interactions.[7]Time-averaged conformational information, internuclear distances (NOE), dihedral angles (J-couplings), dynamic processes.[1]Predicted low-energy conformers, relative energies, geometric parameters, vibrational frequencies.[2]
Strengths Unambiguous, high-resolution structure of a specific conformer. Provides detailed information on packing and intermolecular forces.[8]Provides information on the conformational ensemble and dynamics in a biologically relevant solution state.Can explore a wide range of potential conformers and transition states. Cost-effective and can guide experimental work.
Limitations Requires high-quality single crystals, which can be difficult to obtain for flexible molecules. The observed conformation may be influenced by crystal packing forces and may not be the most stable in solution.[3][4]Provides an average structure in solution; individual conformers are often not directly observed. Structure determination can be complex for larger molecules.Accuracy is dependent on the level of theory and force field used. Predictions must be validated by experimental data.

Case Study: Dibenzo[a,d]this compound Derivative

A study on a dibenzo[a,d]this compound derivative provides an excellent example of the synergy between different techniques. The crystal structure was determined by single-crystal X-ray diffraction, providing a detailed view of its conformation in the solid state. This experimental data was then used to validate and refine the results from computational characterization, leading to a more complete understanding of the molecule's structural properties.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the validation of a this compound derivative's structure, integrating experimental and computational approaches.

G cluster_synthesis Synthesis & Purification cluster_crystal X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling Synthesis Synthesis of This compound Derivative Purification High Purity Purification Synthesis->Purification Crystallization Crystallization (e.g., Vapor Diffusion) Purification->Crystallization NMR_Acquisition 1D & 2D NMR Data Acquisition Purification->NMR_Acquisition Conformer_Search Conformational Search Purification->Conformer_Search Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation (checkCIF) Structure_Solution->Validation Final_Structure Validated 3D Structure & Conformational Profile Validation->Final_Structure NMR_Analysis Conformational Analysis (NOE, J-coupling) NMR_Acquisition->NMR_Analysis NMR_Analysis->Final_Structure Energy_Minimization Energy Minimization Conformer_Search->Energy_Minimization Energy_Minimization->Final_Structure

Caption: Workflow for this compound Structure Validation.

Conclusion

The validation of a this compound derivative's structure is a multifaceted process that benefits from an integrated approach. X-ray crystallography provides the definitive solid-state structure, offering a high-resolution snapshot of a single, stable conformer. However, to fully understand the molecule's behavior, particularly in a biological context, it is crucial to complement this information with data from NMR spectroscopy, which reveals the dynamic conformational landscape in solution, and computational modeling, which can explore the full range of potential conformers and their relative energies. By judiciously combining these powerful techniques, researchers can build a comprehensive and self-validating model of the this compound structure, paving the way for more informed drug design and development.

References

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comparing the thermal stability of polymers derived from different cycloalkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Polymer Performance

Polymers derived from cycloalkenes through Ring-Opening Metathesis Polymerization (ROMP) offer a diverse range of material properties, making them valuable in advanced applications, including drug delivery systems, medical devices, and high-performance engineering plastics. The thermal stability of these polymers is a critical parameter that dictates their processing window, operational temperature limits, and overall lifespan. Understanding the relationship between the cycloalkene monomer structure and the thermal properties of the resulting polymer is paramount for designing materials with tailored performance characteristics.

This guide provides an in-depth comparison of the thermal stability of three key polycycloalkenes: polynorbornene, polycyclooctene, and polydicyclopentadiene. We will delve into the experimental methodologies used to assess thermal stability, present comparative data, and discuss the underlying structural factors that govern their thermal degradation behavior.

Understanding Thermal Degradation in Polycycloalkenes

The thermal degradation of polymers is a complex process involving the breaking of chemical bonds at elevated temperatures, leading to a loss of mass and changes in physical properties.[1] For polycycloalkenes synthesized via ROMP, the unsaturated backbone is a key structural feature that influences their degradation pathways. The primary mechanisms of thermal degradation include chain scission, crosslinking, and depolymerization. The propensity for each of these mechanisms is influenced by factors such as the ring strain of the parent monomer, the presence of side groups, and the overall molecular architecture.[2][3][4]

Experimental Assessment of Thermal Stability

Two primary thermoanalytical techniques are employed to characterize the thermal stability of polymers: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique provides crucial information about the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual char.

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of residual solvents.

    • Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Onset Decomposition Temperature (Td,onset): The temperature at which significant mass loss begins.

    • Temperature at 5% Mass Loss (Td5%): A common metric for the initial decomposition temperature.[6]

    • Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800 °C).[7]

Experimental Workflow: Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep1 Dry Polymer Sample prep2 Weigh 5-10 mg prep1->prep2 inst1 Place Sample in TGA prep2->inst1 inst2 Purge with N2 inst1->inst2 prog1 Equilibrate at 30°C inst2->prog1 prog2 Heat to 800°C at 10°C/min prog1->prog2 an1 Plot Mass vs. Temperature prog2->an1 an2 Determine Td,onset, Td5%, Tmax, Char Yield an1->an2

Caption: A schematic of the TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). While not a direct measure of decomposition, the Tg provides insight into the polymer's operational temperature range and can be affected by degradation processes.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles before degradation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg or Tm (e.g., 200 °C) at a rate of 10 °C/min. This step erases the thermal history of the sample.

    • Cooling Scan: Cool the sample back to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to the upper temperature limit at 10 °C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.

Comparative Thermal Stability of Polycycloalkenes

The thermal stability of polycycloalkenes is intrinsically linked to the structure of the parent cycloalkene monomer. The following table summarizes key thermal properties for polynorbornene, polycyclooctene, and polydicyclopentadiene based on available literature data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

PolymerMonomer StructurePolymer StructureOnset Decomposition Temp. (Td,onset) (°C)Temp. at 5% Weight Loss (Td5%) (°C)Temp. of Max. Decomposition (Tmax) (°C)Char Yield (%) @ 800°CGlass Transition Temp. (Tg) (°C)
Polynorbornene Norbornene~400~420~460~1-535-45
Polycyclooctene Cyclooctene~350~380~450<1-65 to -55
Polydicyclopentadiene Dicyclopentadiene~300~350~440~10-30140-180

Note: The data presented are approximate values compiled from various sources and may vary depending on the specific grade of the polymer, its molecular weight, and the analytical conditions used.

Chemical Structures of Monomers and Resulting Polymers

Monomer_Polymer_Structures cluster_nb Norbornene cluster_co Cyclooctene cluster_dcpd Dicyclopentadiene NB_monomer Norbornene (C7H10) PNB_polymer Polynorbornene NB_monomer->PNB_polymer ROMP CO_monomer Cyclooctene (C8H14) PCO_polymer Polycyclooctene CO_monomer->PCO_polymer ROMP DCPD_monomer Dicyclopentadiene (C10H12) PDCPD_polymer Polydicyclopentadiene DCPD_monomer->PDCPD_polymer ROMP

Caption: Monomers and their resulting polymers via ROMP.

Discussion of Comparative Thermal Stability

Polynorbornene

Polynorbornene, derived from the highly strained norbornene monomer, exhibits excellent thermal stability. Its decomposition typically occurs in a single step at relatively high temperatures. The rigid bicyclic structure of the repeating unit contributes to its high glass transition temperature and thermal robustness. The decomposition of cis-polynorbornene has been reported to be around 466 °C, slightly higher than that of trans-polynorbornene at approximately 456 °C.

[8]#### Polycyclooctene

Polycyclooctene, with its more flexible eight-membered ring monomer, generally shows lower thermal stability compared to polynorbornene. Its degradation also tends to occur in a single step. The lower ring strain of cyclooctene compared to norbornene results in a polymer with a lower glass transition temperature. The thermal properties of polycyclooctene can be significantly influenced by factors such as the cis/trans ratio of the double bonds in the polymer backbone and the degree of crystallinity.

Polydicyclopentadiene (PDCPD)

Polydicyclopentadiene is a thermoset material formed by the ROMP of dicyclopentadiene, which contains two reactive double bonds. The initial polymerization occurs at the more strained norbornene double bond, followed by crosslinking through the less reactive cyclopentene double bond at elevated temperatures. T[9]his crosslinked network structure imparts high rigidity and a high glass transition temperature to PDCPD. H[10]owever, its thermal stability, particularly the onset of degradation, can be lower than that of linear polycycloalkenes. The degradation of PDCPD is often a multi-step process due to its complex crosslinked structure. The presence of additives and fillers can significantly enhance the thermal stability of PDCPD composites. F[11]or instance, the incorporation of TEMPO-derived norbornene comonomers has been shown to improve the thermo-oxidative stability of PDCPD.

The thermal stability of polymers derived from cycloalkenes is a direct consequence of their molecular structure. Polynorbornene, with its rigid bicyclic repeating unit, generally exhibits the highest thermal stability among the three polymers discussed. Polydicyclopentadiene, a thermoset, offers high rigidity and a high glass transition temperature due to its crosslinked network, but its initial decomposition may occur at lower temperatures. Polycyclooctene, being more flexible, has a lower glass transition temperature and intermediate thermal stability.

For researchers and professionals in drug development and material science, a thorough understanding of these thermal properties is essential for selecting the appropriate polymer for a given application, optimizing processing conditions, and predicting the long-term performance of the final product. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the thermal characterization and selection of polycycloalkene-based materials.

References

  • Hayano, S. (2012). Stereospecific Ring-Opening Metathesis Polymerization (ROMP)
  • Request PDF. (2025). ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene.
  • Archimer. (n.d.). Enhanced thermo-oxidative stability of polydicyclopentadiene containing covalently bound nitroxide groups.
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  • ResearchGate. (n.d.). Parameters obtained from TGA curves of polyDCPD and copolymers.
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  • ResearchGate. (n.d.). TGA curves of the PU–PBM (top)
  • ResearchGate. (2021). (PDF)
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A Comparative Guide to the Quantitative Analysis of Cycloheptene Isomers in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Cycloheptene, a seven-membered cycloalkene, is a valuable building block in organic synthesis and polymer chemistry. While the cis-isomer is the thermodynamically stable and commercially available form, the strained trans-isomer can be generated, for instance, through photochemical isomerization.[1] The inherent instability of trans-cycloheptene, which readily isomerizes back to the cis-form at temperatures above -40°C, presents a significant analytical challenge.[2] This guide will explore and compare direct and indirect methods for the accurate quantification of these isomers in a mixture, with a focus on practical applicability and data integrity.

At a Glance: Method Comparison

Analytical ApproachMethodThroughputCostKey AdvantageKey Limitation
Direct Analysis Low-Temperature Quantitative NMR (qNMR)Low to MediumHighDirect, non-destructive measurement.Requires specialized low-temperature NMR capabilities; limited by signal resolution.
Indirect Analysis Chemical Trapping (Diels-Alder) with GC-MSHighMediumHigh sensitivity and specificity; utilizes standard laboratory equipment.Indirect method; requires quantitative trapping reaction and stable adduct formation.
Separation-Based Silver Nitrate ChromatographyLowLowPotential for isomer separation and stabilization.Primarily a separation technique; quantification requires a subsequent analytical method.

I. The Challenge: The Elusive trans-Cycloheptene

The primary hurdle in the quantitative analysis of this compound isomer mixtures is the thermal lability of the trans-isomer. Standard analytical techniques that employ elevated temperatures, such as Gas Chromatography (GC), are generally unsuitable for direct analysis as they induce the isomerization of trans- to cis-cycloheptene, leading to inaccurate quantification. Therefore, any successful analytical strategy must either be performed at low temperatures to preserve the isomeric ratio or employ a method to "trap" the unstable isomer in a stable form.

II. Direct Quantification: Low-Temperature Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method, where the integrated signal intensity is directly proportional to the number of nuclei.[3] This allows for the direct determination of the molar ratio of isomers in a mixture without the need for individual calibration standards for each isomer, which is particularly advantageous given the instability of pure trans-cycloheptene.

Causality of Experimental Choices

To accurately quantify the isomers, the NMR analysis must be conducted at a sufficiently low temperature to halt the trans- to cis-isomerization. This necessitates the use of a cryoprobe and a solvent that remains liquid at the target temperature. The selection of specific, well-resolved signals for each isomer is critical for accurate integration.

Experimental Protocol: Low-Temperature qNMR
  • Sample Preparation:

    • Dissolve a precisely weighed aliquot of the this compound isomer mixture in a suitable deuterated solvent with a low freezing point, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

    • Add a known amount of a certified internal standard if absolute quantification is desired. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • NMR Data Acquisition:

    • Cool the NMR probe to a temperature where the trans-cycloheptene is stable (e.g., -50°C or lower).

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery. A 90° pulse angle is recommended to maximize the signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate the selected signals.

    • Calculate the molar ratio of the isomers using the following formula:

      Molar Ratio (cis:trans) = (Integral_cis / N_cis) / (Integral_trans / N_trans)

      where Integral is the integration value of the signal and N is the number of protons giving rise to that signal.

Data Presentation
Isomer¹H NMR Signal (Predicted)IntegrationMolar Ratio
cis-CyclohepteneOlefinic protons (~5.8 ppm)I_cis(I_cis / 2) / ((I_cis / 2) + (I_trans / 2))
trans-CyclohepteneOlefinic protons (> 5.8 ppm)I_trans(I_trans / 2) / ((I_cis / 2) + (I_trans / 2))
Logical Workflow for Low-Temperature qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Dissolve Mixture in Low-Temp Solvent add_std Add Internal Standard (Optional) prep_sample->add_std cool_probe Cool NMR Probe (e.g., -50°C) add_std->cool_probe acq_spectrum Acquire ¹H NMR Spectrum (Long D1, 90° Pulse) cool_probe->acq_spectrum identify_signals Identify Unique Signals for cis and trans Isomers acq_spectrum->identify_signals integrate_signals Integrate Signals identify_signals->integrate_signals calc_ratio Calculate Molar Ratio integrate_signals->calc_ratio

Caption: Workflow for the quantitative analysis of this compound isomers by low-temperature qNMR.

III. Indirect Quantification: Chemical Trapping via Diels-Alder Reaction followed by GC-MS

Given the instability of trans-cycloheptene, an effective alternative to direct analysis is to trap it through a rapid and quantitative chemical reaction at low temperature. The high strain of the double bond in trans-cycloheptene makes it a reactive dienophile in Diels-Alder reactions.[5] By reacting the isomer mixture with a suitable diene, the trans-isomer can be selectively converted into a stable Diels-Alder adduct, which can then be quantified using standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Causality of Experimental Choices

The success of this method hinges on the choice of the diene. It must react with trans-cycloheptene much faster than the rate of isomerization and should not react with cis-cycloheptene under the reaction conditions. 1,3-Diphenylisobenzofuran is a suitable trapping agent as it reacts rapidly with strained alkenes.[6] The subsequent GC-MS analysis provides high sensitivity and selectivity for the quantification of the stable adduct.

Experimental Protocol: Diels-Alder Trapping and GC-MS Analysis
  • Trapping Reaction:

    • Cool a solution of the this compound isomer mixture in a suitable solvent (e.g., acetone) to a low temperature (e.g., -78°C using a dry ice/acetone bath).

    • Add a solution of a reactive diene, such as 1,3-diphenylisobenzofuran, in the same cold solvent.

    • Allow the reaction to proceed at low temperature to ensure quantitative trapping of the trans-isomer.

    • Prepare a calibration curve using known concentrations of the Diels-Alder adduct, which can be synthesized and purified separately.

  • GC-MS Analysis:

    • Inject an aliquot of the reaction mixture into a GC-MS system.

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program that effectively separates the Diels-Alder adduct from other components of the reaction mixture.

    • Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the Diels-Alder adduct.

  • Data Analysis:

    • Integrate the peak corresponding to the Diels-Alder adduct.

    • Quantify the amount of the adduct using the previously generated calibration curve.

    • The concentration of the trans-cycloheptene in the original mixture is equivalent to the concentration of the quantified adduct. The concentration of the cis-isomer can be determined by subtracting the mass of the trans-isomer from the total mass of the initial mixture.

Data Presentation
AnalyteRetention Time (min)Monitored Ions (m/z)Concentration (µg/mL)
trans-Cycloheptene-DPBF Adduct[Experimental Value][Experimental Values][Calculated Value]
cis-Cycloheptene[Experimental Value]96, 67, 81[Calculated by difference]
Logical Workflow for Chemical Trapping with GC-MS

Trapping_GCMS_Workflow cluster_trapping Chemical Trapping cluster_gcms GC-MS Analysis cluster_quant Quantification cool_mixture Cool Isomer Mixture (e.g., -78°C) add_diene Add Diene (e.g., 1,3-Diphenylisobenzofuran) cool_mixture->add_diene react Allow Reaction to Proceed at Low Temperature add_diene->react inject_sample Inject Reaction Mixture into GC-MS react->inject_sample separate Separate Components on Capillary Column inject_sample->separate detect Detect Adduct using Mass Spectrometry (SIM) separate->detect integrate_peak Integrate Adduct Peak detect->integrate_peak use_calib_curve Quantify using Calibration Curve integrate_peak->use_calib_curve calc_cis Calculate cis-Isomer by Difference use_calib_curve->calc_cis

Caption: Workflow for the quantitative analysis of trans-cycloheptene via Diels-Alder trapping and GC-MS.

IV. Separation and Stabilization: The Role of Silver Nitrate Chromatography

Silver nitrate chromatography is a well-established technique for the separation of unsaturated compounds, particularly cis and trans isomers.[5] The separation is based on the reversible formation of charge-transfer complexes between the silver ions immobilized on a solid support (e.g., silica gel) and the π-electrons of the double bond. cis-Alkenes, being generally less sterically hindered, tend to form stronger complexes and are retained more strongly than their trans-counterparts.

Interestingly, for highly strained trans-cycloalkenes like trans-cycloheptene, complexation with silver nitrate can also serve to stabilize the isomer.[7][8] The trans-cycloheptene-silver nitrate complex is stable for extended periods at low temperatures, which opens up possibilities for its isolation and subsequent analysis.[7]

Potential Applications in Quantitative Analysis
  • Preparative Separation: A mixture of cis- and trans-cycloheptene could be separated on a silver nitrate column at low temperature. The fractions containing the stabilized trans-cycloheptene-silver complex and the cis-cycloheptene could be collected separately. The amount of each isomer could then be determined gravimetrically after solvent evaporation or by a suitable spectroscopic method.

  • Purification of Diels-Alder Adduct: Silver nitrate chromatography could be employed to purify the Diels-Alder adduct from the trapping reaction, removing any unreacted starting materials or byproducts before quantification by GC-MS or HPLC.

Experimental Considerations
  • The chromatography should be performed at low temperatures to prevent isomerization of the free trans-cycloheptene.

  • The silver nitrate-impregnated silica gel is light-sensitive and should be handled accordingly.

  • The choice of eluent is crucial; non-polar solvents are typically used.

V. Conclusion and Recommendations

The quantitative analysis of this compound isomers presents a unique challenge due to the thermal instability of the trans-isomer. This guide has compared two primary methodologies, each with its own set of advantages and limitations.

  • Low-Temperature qNMR offers a direct and elegant solution for the simultaneous quantification of both isomers without the need for derivatization. However, it requires access to specialized low-temperature NMR equipment and expertise in quantitative NMR techniques. The lack of readily available reference spectra for trans-cycloheptene may also pose a challenge in signal identification and integration.

  • Chemical Trapping via Diels-Alder Reaction followed by GC-MS provides a robust and sensitive indirect method that can be implemented with standard laboratory instrumentation. The key to this approach is ensuring the trapping reaction is rapid and quantitative. This method is particularly well-suited for the analysis of low concentrations of the trans-isomer.

Recommendation: For laboratories equipped with low-temperature NMR capabilities, qNMR is the preferred method for its directness and non-destructive nature. For other laboratories, the chemical trapping method offers a reliable and accessible alternative. Silver nitrate chromatography can be a valuable supplementary technique for both approaches, either for preparative separation or for sample purification. The choice of method will ultimately depend on the specific research question, the available instrumentation, and the required level of sensitivity and throughput.

References

  • Carreira, E. M., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(7), 1953–1963. [Link]

  • Fox, J. M., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Tetrahedron, 75(25), 3483-3490. [Link]

  • Dommerholt, J., Rutjes, F. P. J. T., & van Delft, F. L. (2016). Reaction of cycloheptyne with 1,3-diphenylisobenzofuran or phenyl azide, leading to bicyclic oxanorbornene (left) or phenyltriazole (right), respectively. ResearchGate. [Link]

  • Barrows, S. E., & Eberlein, T. H. (2005). Cis and Trans Isomerization in Cyclic Alkenes: A Topic for Discovery Using the Results of Molecular Modeling. Journal of Chemical Education, 82(9), 1334. [Link]

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with silver nitrate. Tetrahedron, 57(3), 425-447. [Link]

  • Inoue, Y., et al. (1993). Trapping of the Unstable trans-Isomer of a Seven-Membered Ring Olefin with Furan. Journal of the American Chemical Society, 115(20), 9345–9346. [Link]

  • Paquette, L. A., & Photis, J. M. (1975). Silver(I) ion-catalyzed rearrangements of strained sigma. bonds. A new look at an old reaction. Journal of the American Chemical Society, 97(11), 3127–3134. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How stable is trans-cycloheptene? Journal of the American Chemical Society, 127(45), 15983–15988. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 68(1), 133–149. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389–403. [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]

  • National Institutes of Health. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. [Link]

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A Comparative Guide to the Reactivity of Sila-Cycloheptenes and their Carbon-Based Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of molecular scaffolds is paramount to innovation. This guide provides an in-depth, objective comparison of the reactivity of sila-cycloheptenes—seven-membered rings containing a silicon atom—and their all-carbon counterparts, cycloheptenes. By synthesizing technical data with field-proven insights, we will explore the nuanced differences in their chemical behavior, offering a valuable resource for informed decision-making in your research endeavors.

Structural and Electronic Divergence: The Impact of Silicon Incorporation

At the heart of the differing reactivities of sila-cycloheptenes and cycloheptenes lies the fundamental distinction between silicon and carbon. The introduction of a silicon atom into the seven-membered ring imparts significant structural and electronic perturbations.

The covalent radius of silicon is larger than that of carbon, leading to longer C-Si and Si-Si bonds compared to C-C bonds. This has a profound effect on the ring's geometry and strain, particularly in the highly reactive trans-isomers. While the longer bonds in trans-sila-cycloheptenes can alleviate some of the inherent ring strain compared to the exceptionally unstable trans-cycloheptenes, they remain highly strained molecules.[1] Paradoxically, this greater stability of the ground state for trans-sila-cycloheptenes makes them more accessible and handleable intermediates for chemical transformations.[2]

Electronically, silicon is more electropositive than carbon, resulting in a polarization of the C-Si bond with a partial negative charge on the carbon atom. Furthermore, the C-Si σ-bond is a potent σ-donor, capable of stabilizing a developing positive charge on a β-carbon through a phenomenon known as hyperconjugation, often referred to as the "β-silicon effect."[3] This electronic feature plays a crucial role in influencing the transition states of various reactions.

Comparative Reactivity Analysis

This section delves into a direct comparison of the reactivity of sila-cycloheptenes and cycloheptenes across several key classes of chemical reactions. The enhanced reactivity of the silicon-containing analogs, especially the trans-isomers, is a recurring theme.

Cycloaddition Reactions: A Tale of Accelerated Kinetics

Cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction, have emerged as a cornerstone of bioorthogonal chemistry. It is in this arena that trans-sila-cycloheptenes exhibit a truly remarkable reactivity profile.

Computational studies have predicted that trans-1-sila-4-cycloheptene (Si-TCH) would engage in bioorthogonal reactions more rapidly than even the most reactive trans-cyclooctenes.[2] This prediction has been borne out by experimental data. In a landmark study, a metal-free Si-TCH derivative was shown to react with a tetrazine with a second-order rate constant of 1.14 x 10⁷ M⁻¹s⁻¹ in a 9:1 H₂O:MeOH mixture.[2] This has been lauded as the fastest bioorthogonal reaction reported to date.[2]

For comparison, the reaction of the parent trans-cyclooctene with 3,6-di-(2-pyridyl)-s-tetrazine proceeds with a second-order rate constant of approximately 2000 M⁻¹s⁻¹ .[4] While the tetrazine derivatives in these comparative examples differ, the several orders of magnitude difference in reaction rates underscores the profound accelerating effect of the silicon atom and the associated ring strain in the trans-sila-cycloheptene.

The exceptional reactivity of trans-sila-cycloheptenes is primarily attributed to the high degree of ring strain and the pyramidalization of the olefinic carbon atoms, which pre-distorts the molecule towards the transition state of the cycloaddition reaction.[1]

In stark contrast, the cis-isomers of sila-cycloheptenes have been observed to be relatively unreactive in certain cycloaddition reactions. For instance, attempts to react cis-1-diphenylsila-4-cycloheptene with dichloroketene, benzylazide, or diazomethane resulted in the recovery of unreacted starting material.

Table 1: Comparative Rate Constants for Inverse-Electron-Demand Diels-Alder Reactions

DienophileDieneRate Constant (k₂)Solvent
trans-Sila-cycloheptene derivativeFluorescent tetrazine-TAMRA conjugate1.14 x 10⁷ M⁻¹s⁻¹[2]9:1 H₂O:MeOH
trans-Cyclooctene3,6-di-(2-pyridyl)-s-tetrazine2000 M⁻¹s⁻¹[4]9:1 MeOH:H₂O
Ring-Opening Metathesis Polymerization (ROMP)

The disparate reactivity between the geometric isomers of sila-cycloheptene is further highlighted in ring-opening metathesis polymerization (ROMP). The highly strained trans-silacycloheptene undergoes rapid, enthalpy-driven ROMP to yield a high molar mass polymer. Conversely, the less strained cis-silathis compound does not readily undergo enthalpy-driven ROMP, demonstrating that the increased ring strain of the trans-isomer is a critical driver for this transformation.[1]

Oxidation and Reduction Reactions: An Area for Further Exploration

While the reactivity of sila-cycloheptenes in cycloadditions is well-documented, a comprehensive, direct quantitative comparison of their behavior in oxidation and reduction reactions with their carbon-based analogs is an area that warrants further investigation.

Catalytic Hydrogenation: Similarly, direct comparative kinetic data for the catalytic hydrogenation of sila-cycloheptenes versus cycloheptenes is scarce. The general principle in catalytic hydrogenation is that less stable (more strained) alkenes tend to have a higher heat of hydrogenation and may react faster.[5] Given the high strain of trans-sila-cycloheptenes, one might predict a rapid hydrogenation. However, potential interactions between the silicon atom and the metal catalyst surface could also influence the reaction rate and selectivity, making this an intriguing area for future research.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

General Protocol for Tetrazine Ligation

This protocol is adapted from established procedures for bioorthogonal ligations and can be used to compare the reaction rates of various trans-cycloalkenes.[6]

Materials:

  • trans-Cycloalkene (TCO) or trans-Sila-cycloalkene (Si-TCO) derivative

  • Tetrazine derivative (e.g., a fluorescent tetrazine for spectroscopic monitoring)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent if needed (e.g., methanol, DMSO)

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Prepare stock solutions of the trans-cycloalkene and the tetrazine derivative in a suitable solvent.

  • In a cuvette or microplate well, dilute the stock solutions in PBS to the desired final concentrations.

  • Initiate the reaction by mixing the trans-cycloalkene and tetrazine solutions.

  • Immediately begin monitoring the reaction by observing the disappearance of the characteristic tetrazine absorbance (typically between 510-550 nm) or the increase in fluorescence of a fluorogenic tetrazine product.[6]

  • Record data at regular time intervals.

  • Calculate the second-order rate constant from the kinetic data.

Proposed Protocol for Comparative Epoxidation

This protocol is designed to provide a framework for a direct comparison of the epoxidation rates of a sila-cycloheptene and its carbon-based analog.

Materials:

  • Sila-cycloheptene

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) as solvent

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate reaction flasks, dissolve equimolar amounts of sila-cycloheptene and this compound in DCM.

  • Add a known amount of the internal standard to each flask.

  • Cool the solutions to 0 °C in an ice bath.

  • At time zero, add an equimolar amount of m-CPBA to each flask.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction with a solution of sodium thiosulfate.

  • Analyze the quenched aliquots by GC-MS to determine the consumption of the starting alkene and the formation of the epoxide product relative to the internal standard.

  • Plot the concentration of the alkene versus time to determine the reaction rates.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key structural differences and reaction workflows.

G cluster_0 Structural Comparison cluster_1 Electronic Effects This compound This compound Sila-Cycloheptene Sila-Cycloheptene This compound->Sila-Cycloheptene Si replaces CH2 Silicon Silicon Longer Bonds Longer Bonds Silicon->Longer Bonds Larger atomic radius Electron Donating Electron Donating Silicon->Electron Donating More electropositive Carbon Carbon Hyperconjugation (β-silicon effect) Hyperconjugation (β-silicon effect) Electron Donating->Hyperconjugation (β-silicon effect)

Caption: Key structural and electronic differences between this compound and sila-cycloheptene.

G cluster_0 Sila-Cycloheptene Reaction Profile cluster_1 This compound Reaction Profile Reactants Reactants Transition State Transition State Products Products Reactants_Si trans-Sila-Cycloheptene + Diene TS_Si Lower Energy TS Reactants_Si->TS_Si Lower ΔG‡ Products_Si Cycloadduct TS_Si->Products_Si Reactants_C trans-Cycloheptene + Diene TS_C Higher Energy TS Reactants_C->TS_C Higher ΔG‡ Products_C Cycloadduct TS_C->Products_C

Caption: Comparative energy profile for the Diels-Alder reaction.

Conclusion and Future Outlook

The incorporation of a silicon atom into a seven-membered ring, particularly in the form of a trans-sila-cycloheptene, dramatically enhances its reactivity in cycloaddition reactions. This is primarily driven by a combination of increased ring strain and favorable electronic effects. The result is a class of compounds with unparalleled reaction kinetics, making them exceptionally powerful tools in fields such as bioorthogonal chemistry and materials science.

While the reactivity of cis-sila-cycloheptenes appears to be more subdued, and the comparative behavior of both isomers in oxidation and reduction reactions remains a fertile ground for further research, the available data clearly positions sila-cycloheptenes as highly valuable and versatile building blocks. For scientists and drug development professionals seeking to push the boundaries of molecular design and reactivity, the exploration of sila-cycloheptenes offers a promising and exciting frontier.

References

  • Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silathis compound and Single-Molecule Mechanics of Its Polymer. MIT Open Access Articles. [Link]

  • Reactive Intermediates in Organosilicon Chemistry. T.J. Barton. In Silicon Compounds: Register and Review. (1982). [Link]

  • Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science (RSC Publishing). [Link]

  • Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. PubMed. [Link]

  • The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. PMC - NIH. [Link]

  • Recent progress of organosilicon compound: synthesis and applications. Journal of the Iranian Chemical Society. (2024). [Link]

  • Organosilicon chemistry. Wikipedia. [Link]

  • Landscape on Organosilicon Compounds: Structure, Bonding and Applications. Preprints.org. [Link]

  • Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. PMC - NIH. [Link]

  • Second order rate constants of selected tetrazines with TCO in PBS at... ResearchGate. [Link]

  • Stereocontrolled Epoxidations of this compound Derivatives in the Palladium-Catalyzed Route to Tropane Alkaloids. Datapdf.com. [Link]

  • Rate of hydrogenation. Chemistry Stack Exchange. [Link]

  • Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz. [Link]

  • Electrophilic substitution of unsaturated silanes. Wikipedia. [Link]

  • Epoxidation of Alkenes. Organic Chemistry Portal. [Link]

  • Sakurai addition and ring annulation of allylsilanes with alpha, beta-unsaturated esters. Experimental results and ab initio theoretical predictions examining allylsilane reactivity. ResearchGate. [Link]

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A Researcher's Guide to Cycloheptene Conformational Energies: An Objective Comparison of Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the conformational landscape of cycloheptene has presented a fascinating challenge to both experimentalists and computational chemists. Its inherent flexibility gives rise to a complex potential energy surface populated by several low-energy conformers, primarily the chair, boat, and twist-boat forms. Accurately determining the relative energies and geometries of these conformers is not merely an academic exercise; it holds significant implications for understanding the reactivity and stereochemistry of seven-membered ring systems, which are prevalent in numerous natural products and pharmaceutical agents.

This guide provides a critical comparison of the experimental techniques and computational methods used to elucidate the conformational energies of this compound. We will delve into the nuances of experimental protocols, evaluate the accuracy of various computational approaches, and offer insights to guide researchers in selecting the most appropriate methods for their specific research questions.

The Conformational Landscape of this compound

This compound's flexibility results in a dynamic equilibrium between several conformers. The three most stable and extensively studied are:

  • Chair: Characterized by C2 symmetry.

  • Boat: Possesses Cs symmetry.

  • Twist-Boat: A twisted form of the boat with C1 symmetry.

The relative energies of these conformers are subtle, making their experimental determination and computational prediction a non-trivial task.

Chair Chair (C2) TwistBoat Twist-Boat (C1) Chair->TwistBoat Transition State 1 TwistBoat->Chair Transition State 1 Boat Boat (Cs) TwistBoat->Boat Transition State 2 Boat->TwistBoat Transition State 2

Figure 1: Conformational interconversion pathway of this compound, highlighting the key chair, twist-boat, and boat forms and the transition states connecting them.

Experimental Determination of Conformational Energies

Direct experimental measurement of individual conformer energies is challenging due to their rapid interconversion at room temperature. Therefore, low-temperature techniques are essential to "freeze out" the equilibrium and allow for the characterization of individual conformers.

Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.

Experimental Protocol: Low-Temperature ¹H NMR of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (typically 5-10 mol%) in a suitable low-freezing point solvent, such as deuterated chloroform (CDCl₃) or a mixture of CHFCl₂ and CHF₂Cl. It is crucial to use a solvent that remains liquid and has a low viscosity at the target temperature.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable-temperature probe capable of reaching temperatures as low as -150 °C.

  • Temperature Calibration: Accurately calibrate the temperature of the NMR probe using a standard methanol sample.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually lower the temperature of the probe in increments of 10-15 °C.

    • At each temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a new spectrum.

    • Monitor the coalescence of specific proton signals. As the temperature decreases, the broad, averaged signals will decoalesce into separate sets of signals corresponding to the individual conformers.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each conformer at the lowest achievable temperature.

    • The ratio of the integrals provides the equilibrium constant (Keq) for the conformational equilibrium.

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Low-Temperature Matrix Isolation IR Spectroscopy

Infrared (IR) spectroscopy, combined with matrix isolation techniques, offers another avenue for trapping and characterizing individual conformers.

Experimental Protocol: Matrix Isolation IR Spectroscopy of this compound

  • Matrix Gas Preparation: Prepare a mixture of this compound vapor and a large excess of an inert matrix gas (e.g., argon or nitrogen) in a vacuum line. A typical ratio is 1:1000 (this compound:matrix gas).

  • Deposition: Slowly deposit the gas mixture onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.

  • IR Spectroscopy: Record the IR spectrum of the isolated this compound molecules in the inert matrix. At these low temperatures, individual conformers are trapped and their distinct vibrational modes can be observed.

  • Annealing (Optional): In some cases, controlled warming (annealing) of the matrix can be used to induce conformational relaxation from a higher-energy conformer to the more stable form, allowing for the assignment of spectral features.

  • Data Analysis:

    • Identify the vibrational bands corresponding to each conformer based on their relative intensities and any changes observed upon annealing.

    • While this method is excellent for identifying the presence of different conformers and their vibrational frequencies, obtaining accurate relative energies can be more challenging than with NMR and often relies on comparison with computational predictions.

Computational Prediction of Conformational Energies

Computational chemistry provides a powerful in-silico alternative for investigating the conformational preferences of molecules. Various methods, from computationally inexpensive molecular mechanics to highly accurate ab initio calculations, can be employed.

Computational Methods
  • Molecular Mechanics (MM): Utilizes classical force fields (e.g., MM3, MMFF) to model the potential energy surface. While fast, its accuracy is highly dependent on the parameterization of the force field for the specific ring system.

  • Density Functional Theory (DFT): A quantum mechanical method that has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results.

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can provide very accurate results but are computationally expensive.

Computational Workflow: Calculating this compound Conformational Energies

cluster_0 Computational Workflow Start Initial Conformer Generation Opt Geometry Optimization Start->Opt e.g., MMFF, UFF Freq Frequency Calculation Opt->Freq e.g., B3LYP/6-31G* Energy Single-Point Energy Calculation Freq->Energy e.g., CCSD(T)/cc-pVTZ

Figure 2: A typical computational workflow for determining the relative energies of this compound conformers, starting from initial structure generation to high-level single-point energy calculations.

  • Conformational Search: Generate a diverse set of initial this compound conformations. This can be done using molecular mechanics methods or specialized conformational search algorithms.

  • Geometry Optimization: Optimize the geometry of each initial structure using a reliable quantum mechanical method, such as DFT with a suitable functional and basis set. This step locates the nearest local minimum on the potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. This serves two purposes:

    • To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more sophisticated and computationally expensive method (e.g., CCSD(T)) with a larger basis set.

  • Energy Analysis: Calculate the relative energies of the conformers, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.

Comparison of Experimental and Calculated Conformational Energies

The table below summarizes a selection of experimental and calculated relative energies for the this compound conformers. All energies are given in kcal/mol relative to the most stable chair conformation.

MethodΔE (Twist-Boat)ΔE (Boat)Reference
Experimental
Low-Temperature ¹³C NMR0.5-
Computational
B3LYP/6-311+G(d,p)0.792.23
MP2/cc-pVTZ0.492.30
CCSD(T)/CBS0.452.50

Analysis and Discussion

  • Agreement on the Most Stable Conformer: Both experimental and high-level computational studies consistently identify the chair conformation as the global minimum on the potential energy surface.

  • Energy of the Twist-Boat Conformer: There is excellent agreement between the experimental NMR data and high-level ab initio calculations (MP2 and CCSD(T)), placing the twist-boat conformer approximately 0.5 kcal/mol higher in energy than the chair. The B3LYP functional, while qualitatively correct, appears to slightly overestimate this energy difference.

  • Energy of the Boat Conformer: The boat conformation is consistently predicted to be significantly higher in energy. While direct experimental determination of its energy is challenging due to its low population, computational methods consistently place it around 2.2-2.5 kcal/mol above the chair. The boat conformation is generally considered to be a transition state or a very shallow minimum on the pathway of chair-to-chair interconversion.

  • Importance of High-Level Calculations: The data highlights the importance of employing high-level computational methods, such as CCSD(T) with a complete basis set (CBS) extrapolation, to achieve quantitative agreement with experimental results. While DFT methods like B3LYP are useful for initial explorations, they may not always provide the sub-kcal/mol accuracy required for definitive conformational analysis.

Conclusion and Recommendations

The conformational analysis of this compound serves as an excellent case study in the synergy between experimental and computational chemistry. For researchers in drug development and related fields, where understanding the conformational preferences of cyclic systems is paramount, a multi-pronged approach is recommended:

  • For Definitive Experimental Validation: Low-temperature NMR spectroscopy remains the gold standard for determining the relative free energies of populated conformers in solution.

  • For High-Accuracy Computational Prediction: When experimental data is unavailable or difficult to obtain, high-level ab initio calculations (e.g., CCSD(T)/CBS) on DFT-optimized geometries are recommended for achieving the most reliable results.

  • For Routine Screening: DFT methods, particularly with modern, well-benchmarked functionals, can provide a good balance of accuracy and computational cost for initial conformational screening of larger, more complex molecules containing seven-membered rings.

By carefully selecting and applying the appropriate combination of experimental and computational techniques, researchers can confidently elucidate the complex conformational landscapes of this compound and its derivatives, paving the way for a deeper understanding of their chemical behavior and biological activity.

References

  • Anet, F. A. L., & Yavari, I. (1977). The chair as the most stable conformation of this compound. A 13C NMR study. Journal of the American Chemical Society, 99(8), 2794–2796. [Link]

  • Tüzer, A. Ç., & Tarı, G. (2018). A computational study on the conformational properties of this compound. Journal of Molecular Modeling, 24(10), 282. [Link]

  • Furan, E., & Kjærgaard, H. G. (2015). The conformational landscape of this compound. Physical Chemistry Chemical Physics, 17(23), 15479–15486. [Link]

A Senior Application Scientist's Guide to Differentiating Cycloheptene and its Constitutional Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of chemical synthesis, materials science, and drug development, the precise identification of molecular structure is non-negotiable. Compounds that share the same molecular formula (C₇H₁₂) but differ in atomic connectivity are known as constitutional isomers.[1] Cycloheptene, a seven-membered cycloalkene, is a foundational structure in organic chemistry, but its analysis can be complicated by the presence of numerous constitutional isomers. These isomers, ranging from other monocyclic alkenes like methylcyclohexenes to bicyclic alkanes such as bicyclo[4.1.0]heptane, can exhibit vastly different chemical and physical properties.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to distinguish this compound from its key constitutional isomers. As a Senior Application Scientist, my goal is to move beyond mere data presentation and explain the causality behind experimental choices, empowering researchers to develop self-validating analytical workflows. We will explore the unique fingerprints each isomer leaves in Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) analyses, supported by experimental data and established protocols.

The Isomeric Landscape of C₇H₁₂

The structural diversity of C₇H₁₂ isomers necessitates a multi-faceted analytical approach. A few key examples that are often encountered include:

  • This compound: The target analyte with a seven-membered ring and one double bond.

  • Methylcyclohexenes (1-, 3-, 4-): Six-membered rings with a double bond and a methyl group at different positions.[2]

  • Ethylcyclopentenes (1-, 3-): Five-membered rings with a double bond and an ethyl group.[3][4]

  • Vinylcyclopentane: A five-membered saturated ring with a vinyl substituent.

  • Bicyclo[4.1.0]heptane (Norcarane): A bicyclic alkane consisting of a cyclohexane ring fused to a cyclopropane ring.

G cluster_monocyclic Monocyclic Alkenes cluster_bicyclic Bicyclic Alkanes C7H12 C₇H₁₂ Isomers This compound This compound C7H12->this compound Bicycloheptane Bicyclo[4.1.0]heptane C7H12->Bicycloheptane Methylcyclohexenes Methylcyclohexenes (1-, 3-, 4-) Ethylcyclopentenes Ethylcyclopentenes (1-, 3-) Vinylcyclopentane Vinylcyclopentane

Caption: Key constitutional isomer classes of C₇H₁₂.

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy is an invaluable first-pass technique, providing a rapid assessment of the functional groups present.[5] The primary diagnostic feature for differentiating these isomers is the presence or absence of a carbon-carbon double bond (C=C).

Theoretical Principle & Causality

The analysis hinges on detecting vibrations specific to alkenes. The C=C bond stretch and the stretching of hydrogens attached to these carbons (=C-H) occur at characteristic frequencies, which are absent in saturated cyclic or bicyclic isomers.[6]

  • Alkene-Specific Vibrations:

    • =C-H Stretch: Typically found just above 3000 cm⁻¹ (3010-3095 cm⁻¹). The presence of this peak is strong evidence for an alkene.

    • C=C Stretch: Appears in the 1620-1680 cm⁻¹ region. Its intensity varies with substitution and symmetry. For a cis-disubstituted cycloalkene like this compound, this peak is expected to be of medium intensity.

  • Alkane Vibrations:

    • C-H Stretch (sp³): Found just below 3000 cm⁻¹ (2850-2960 cm⁻¹). All isomers will exhibit these absorptions.

  • Ring Strain: For bicyclic systems like bicyclo[4.1.0]heptane, C-H stretching frequencies of the cyclopropane ring can sometimes be observed at higher wavenumbers than typical sp³ C-H bonds, occasionally approaching 3000 cm⁻¹.[7]

Comparative Analysis
  • This compound: Will clearly show a =C-H stretch (~3017 cm⁻¹) and a C=C stretch (~1650 cm⁻¹).[8]

  • Methylcyclohexenes: Will also show these characteristic alkene peaks.[8] Distinguishing them from this compound by IR alone is challenging and often relies on subtle differences in the "fingerprint" region (<1500 cm⁻¹), which is unique for every molecule.

  • Bicyclo[4.1.0]heptane: Will be devoid of the key =C-H and C=C stretching peaks. Its spectrum will be dominated by sp³ C-H stretches below 3000 cm⁻¹.[7] This provides a definitive way to separate the saturated bicyclic isomers from the unsaturated monocyclic ones.

Data Summary: Key IR Absorptions (cm⁻¹)
IsomerC-H Stretch (sp³)=C-H Stretch (sp²)C=C StretchKey Differentiator
This compound 2850-2930~3017~1650Presence of sp² C-H and C=C peaks
1-Methylcyclohexene 2830-2960~30171640-1680Presence of sp² C-H and C=C peaks
Bicyclo[4.1.0]heptane 2850-3000AbsentAbsentAbsence of sp² C-H and C=C peaks
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place one drop of the liquid C₇H₁₂ isomer directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum, paying close attention to the regions just above and below 3000 cm⁻¹ and the 1600-1700 cm⁻¹ region.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for unambiguous isomer identification, providing detailed information about the chemical environment, connectivity, and symmetry of hydrogen (¹H) and carbon (¹³C) atoms.[1][9]

¹³C NMR Spectroscopy

Theoretical Principle & Causality

The key advantages of ¹³C NMR in isomer differentiation are the broad chemical shift range and the direct correlation between the number of signals and the molecular symmetry.

  • Chemical Shift: sp² carbons (alkenes) are significantly deshielded and appear far downfield (δ 100-150 ppm) compared to sp³ carbons (alkanes, δ 10-60 ppm).

  • Symmetry: The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms. Isomers with higher symmetry will show fewer signals.

Comparative Analysis
  • This compound: Due to a C₂ axis of symmetry passing through the C=C bond and bisecting the opposite C-C bond, this compound is expected to show only 4 unique signals : 2 for the sp² carbons and 2 for the distinct pairs of sp³ carbons.[10]

  • 1-Methylcyclohexene: The methyl group breaks the symmetry of the cyclohexene ring, resulting in 7 unique signals : 2 sp² carbons, 4 sp³ ring carbons, and 1 methyl carbon.

  • Bicyclo[4.1.0]heptane: This isomer has a plane of symmetry, leading to 4 unique signals , all in the shielded sp³ region (typically δ 10-35 ppm). The absence of any signal above δ 100 ppm is definitive.

Data Summary: Comparative ¹³C NMR Data
IsomerExpected Signalssp² Carbon Shifts (δ ppm)sp³ Carbon Shifts (δ ppm)
This compound 4~130-135~26-32
1-Methylcyclohexene 7~120-135~22-35 (ring), ~23 (methyl)
Bicyclo[4.1.0]heptane 4Absent~12-22

¹H NMR Spectroscopy

Theoretical Principle & Causality

¹H NMR provides a wealth of information through chemical shift, signal integration, and spin-spin coupling (multiplicity).

  • Chemical Shift (δ): Vinylic protons (=C-H) are deshielded and appear downfield (δ 5.5-6.0 ppm). Allylic protons (next to the C=C) are slightly deshielded (δ ~2.0 ppm). Aliphatic protons appear upfield (δ 1.0-1.8 ppm). Protons on a cyclopropane ring can be unusually shielded.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.

Comparative Analysis
  • This compound: The spectrum will show a characteristic signal in the vinylic region (δ ~5.8 ppm) integrating to 2H.[11] The remaining 10H will appear as complex multiplets in the allylic and aliphatic regions.

  • 1-Methylcyclohexene: Shows only one vinylic proton (δ ~5.4 ppm, 1H). A key feature is the appearance of a new signal for the methyl group (δ ~1.6 ppm, 3H), which will be a singlet as it has no adjacent protons.[12]

  • Bicyclo[4.1.0]heptane: The entire spectrum will be in the upfield region (δ < 2.0 ppm). It will lack any signals in the vinylic region, providing a clear distinction from the alkene isomers. The signals are often complex and overlapping due to the rigid bicyclic structure.

Data Summary: Comparative ¹H NMR Data (Predicted)
IsomerVinylic Protons (δ, integration)Methyl/Ethyl Protons (δ, integration)Other Key Features
This compound ~5.8 ppm, 2HNoneAllylic protons around 2.1 ppm
1-Methylcyclohexene ~5.4 ppm, 1H~1.6 ppm, 3H (singlet)No symmetry in signals
1-Ethylcyclopentene ~5.3 ppm, 1H~1.0 & 2.1 ppm, 5H (triplet/quartet)Ethyl group splitting pattern
Bicyclo[4.1.0]heptane NoneNoneAll signals are upfield (< 2.0 ppm)
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the C₇H₁₂ isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical. Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard. Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS): The Fragmentation Fingerprint

While all C₇H₁₂ isomers have the same nominal molecular weight (96 g/mol ), they can often be distinguished by their unique fragmentation patterns upon ionization.[13] Electron Ionization (EI) is the most common method for this analysis.

Theoretical Principle & Causality

In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺˙). This ion is often unstable and fragments in predictable ways based on the molecule's structure. The stability of the resulting carbocation fragments is the primary driver of the fragmentation pattern.[14]

  • Allylic Cleavage: Alkenes readily cleave at the bond allylic to the double bond, as this results in a resonance-stabilized allylic cation. This is often a dominant fragmentation pathway.

  • Retro-Diels-Alder (RDA): Cyclohexene derivatives can undergo a characteristic RDA fragmentation, breaking the ring into a diene and a dienophile.

  • Bicyclic Fragmentation: Strained rings like those in bicyclo[4.1.0]heptane can fragment in complex ways to relieve ring strain.

Comparative Analysis
  • This compound: The molecular ion at m/z 96 will be present.[15][16] Fragmentation will likely involve the loss of alkyl fragments. The base peak (most intense) is often at m/z 67.

  • 1-Methylcyclohexene: Also shows a molecular ion at m/z 96. A very characteristic fragmentation is the loss of a methyl group (15 Da) via allylic cleavage to give a highly stable cation at m/z 81, which is often the base peak.[17] This is a powerful diagnostic tool.

  • Bicyclo[4.1.0]heptane: The molecular ion at m/z 96 may be less abundant due to the ease of fragmentation. The fragmentation pattern will be significantly different from the alkene isomers, often showing a prominent peak at m/z 67, but the relative intensities of other fragments will differ.[18]

Data Summary: Key Mass Spectrometry Fragments (m/z)
IsomerMolecular Ion (M⁺˙)Base Peak (m/z)Key Fragment(s) (m/z)Diagnostic Pathway
This compound 966754, 41, 39Complex rearrangement
1-Methylcyclohexene 968167, 54, 41Loss of CH₃ (M-15)
Bicyclo[4.1.0]heptane 966781, 54, 41Ring-opening fragmentation
Experimental Protocol: Acquiring a GC-MS Spectrum
  • Sample Preparation: Prepare a dilute solution of the isomer (~100 ppm) in a volatile solvent like hexane or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., hold at 40°C for 2 min, then ramp at 10°C/min to 200°C) to separate the isomer from any impurities or solvent.

  • MS Acquisition: As the compound elutes from the GC column, it enters the MS source. Set the MS to scan a mass range of m/z 35-200. The EI source energy is typically set to 70 eV.

  • Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to the C₇H₁₂ isomer. Analyze the molecular ion and the fragmentation pattern.

Integrated Analytical Workflow

In a real-world scenario, no single technique is used in isolation. A logical, tiered approach ensures efficient and accurate identification. The following workflow is recommended for identifying an unknown C₇H₁₂ isomer.

G start Unknown C₇H₁₂ Isomer ir Step 1: IR Spectroscopy start->ir ir_q C=C (~1650 cm⁻¹) and =C-H (>3000 cm⁻¹) peaks? ir->ir_q alkene Alkene Isomer Class ir_q->alkene  Yes alkane Saturated Isomer Class (e.g., Bicyclo[4.1.0]heptane) ir_q->alkane No   nmr Step 2: ¹³C & ¹H NMR alkene->nmr nmr_q1 ¹³C: 4 signals? ¹H: 2 vinylic protons? nmr->nmr_q1 nmr_q2 ¹³C: 7 signals? ¹H: 1 vinylic proton? ¹H: 3H singlet? nmr_q1->nmr_q2 No This compound Identified: This compound nmr_q1->this compound Yes methylcyclohexene Identified: 1-Methylcyclohexene nmr_q2->methylcyclohexene Yes other_alkene Other Alkene Isomer nmr_q2->other_alkene No ms Step 3: Mass Spectrometry (Confirmation) This compound->ms methylcyclohexene->ms ms_q1 Base Peak m/z 81 (M-15)? ms->ms_q1 ms_confirm_mch Confirmed: 1-Methylcyclohexene ms_q1->ms_confirm_mch Yes ms_confirm_ch Confirmed: This compound ms_q1->ms_confirm_ch No

Caption: Decision workflow for identifying C₇H₁₂ isomers.

Conclusion

Distinguishing this compound from its constitutional isomers is a challenge that highlights the power of modern analytical spectroscopy. While IR spectroscopy serves as an excellent initial screening tool to separate unsaturated from saturated isomers, it often lacks the specificity to differentiate between various cyclic alkenes. Mass spectrometry provides valuable confirmatory data through unique fragmentation patterns, with the M-15 peak being a classic indicator for isomers like 1-methylcyclohexene.

Ultimately, NMR spectroscopy, particularly the combination of ¹³C and ¹H NMR, stands as the gold standard. The number of signals in ¹³C NMR offers a direct window into molecular symmetry, while the chemical shifts, integrations, and coupling patterns in ¹H NMR allow for the complete and unambiguous assembly of the molecular puzzle. By employing these techniques in a logical, integrated workflow, researchers can confidently and accurately characterize these closely related structures, ensuring the integrity and success of their scientific endeavors.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Eberlin, M. N. (2010). Absolute Assignment of Constitutional Isomers via Structurally Diagnostic Fragment Ions: The Challenging Case of α/β-Acyl Naphthalenes. Journal of the American Society for Mass Spectrometry, 21(12), 2041–2050. Retrieved from [Link]

  • University of California, Davis. (2014). NMR Spectroscopy of Stereoisomers. Chem LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Isomers? YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Girolami, G. S. (n.d.). Structures and Reactivities of Cycloheptane, this compound, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). Girolami Group Website. Retrieved from [Link]

  • SpectraBase. (n.d.). Bicyclo[4.1.0]heptane, 7-pentyl-. Retrieved from [Link]

  • Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6701–6708. Retrieved from [Link]

  • Chadwell, J. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexene, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound 13C NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylcyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopentene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylcyclopentene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Performance of Cycloheptene-Derived Polymers Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision that profoundly impacts the performance, stability, and viability of their work. While commodity polymers such as polyethylene and polypropylene are ubiquitous, the unique demands of advanced applications necessitate the exploration of novel materials with tailored properties. This guide provides an in-depth technical comparison of cycloheptene-derived polymers with their commercial counterparts, offering a blend of theoretical insights and practical, data-driven comparisons.

Introduction to the Polymers

This compound-Derived Polymers: A Glimpse into Ring-Opening Metathesis Polymerization

This compound is a seven-membered cyclic olefin that can be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to produce poly(heptenamer) or, more commonly, used in copolymers.[1][2] ROMP is a powerful polymerization technique that utilizes metal-based catalysts to open the cyclic monomer and form a linear polymer with unsaturation in the backbone. This process allows for precise control over the polymer's molecular weight and architecture.[2][3][4] The resulting polymers, often categorized under the broader class of Cyclic Olefin Polymers (COPs) or Copolymers (COCs), are known for their amorphous nature, which imparts unique optical and mechanical properties.[5][6][7]

Commercial Alternatives: The Polyolefin Workhorses

Polyethylene (PE) and Polypropylene (PP) are the two most widely produced commodity plastics.[8][9][10] They are synthesized through the chain-growth polymerization of ethylene and propylene, respectively. Their semi-crystalline nature provides a balance of strength, toughness, and chemical resistance that has made them indispensable in a vast array of applications.[11][12][13][14][15] High-Density Polyethylene (HDPE) is known for its good strength-to-density ratio, while Polypropylene is valued for its higher melting point and excellent chemical resistance.[16][17][18][19][20][21]

Comparative Performance Analysis

The following sections provide a comparative overview of the key performance characteristics of a representative this compound-derived polymer against common grades of High-Density Polyethylene (HDPE) and Polypropylene (PP). It is important to note that specific, publicly available experimental data for the homopolymer of this compound is limited. Therefore, the data presented for the "this compound-Derived Polymer" is a representative profile synthesized from the known properties of Cyclic Olefin Copolymers (COCs) and closely related poly(cyclooctene). This approach provides a scientifically grounded estimation for a comparative analysis.

Mechanical Properties

The mechanical behavior of a polymer dictates its suitability for applications requiring structural integrity and durability.

PropertyThis compound-Derived Polymer (Estimated)High-Density Polyethylene (HDPE)Polypropylene (PP)Test Method
Tensile Strength (MPa) 55 - 6520 - 4525 - 40ASTM D638
Tensile Modulus (GPa) 2.0 - 3.00.8 - 1.51.3 - 1.8ASTM D638
Elongation at Break (%) 3 - 10100 - 300+100 - 300+ASTM D638
Hardness (Shore D) 80 - 9055 - 6955 - 65ASTM D2240

Interpretation:

This compound-derived polymers, characteristic of amorphous COCs, typically exhibit higher tensile strength and modulus compared to HDPE and PP.[5][22] This translates to a more rigid and stiff material. However, this increased rigidity comes at the cost of significantly lower elongation at break, indicating a more brittle nature compared to the tougher and more flexible polyolefins.[8][10]

Thermal Properties

The thermal stability of a polymer is crucial for applications involving temperature fluctuations, sterilization, or high-temperature processing.

PropertyThis compound-Derived Polymer (Estimated)High-Density Polyethylene (HDPE)Polypropylene (PP)Test Method
Glass Transition Temperature (Tg, °C) 130 - 170-120 to -80-20 to 0ASTM D3418 (DSC)
Melting Temperature (Tm, °C) Amorphous (No Tm)123 - 135160 - 170ASTM D3418 (DSC)
Heat Deflection Temperature (°C at 0.455 MPa) 120 - 16060 - 80100 - 120ASTM D648

Interpretation:

The amorphous nature of this compound-derived polymers results in a high glass transition temperature (Tg) and no distinct melting point (Tm).[7][22][23] This high Tg provides excellent dimensional stability at elevated temperatures, up to the Tg. In contrast, HDPE has a very low Tg, making it flexible at room temperature, while PP has a Tg around the freezing point of water.[8][23][24][25] The semi-crystalline nature of HDPE and PP gives them distinct melting points, with PP having a significantly higher Tm, making it suitable for applications requiring steam sterilization.[8][13][14]

Chemical Resistance

The ability of a polymer to withstand chemical attack is paramount in laboratory and pharmaceutical settings.

Chemical ClassThis compound-Derived PolymerHigh-Density Polyethylene (HDPE)Polypropylene (PP)
Acids (dilute) ExcellentExcellentExcellent
Acids (strong, oxidizing) GoodModerateGood
Bases ExcellentExcellentExcellent
Alcohols ExcellentExcellentExcellent
Ketones (e.g., Acetone) ExcellentGoodGood
Aromatic Hydrocarbons (e.g., Toluene) PoorPoorPoor
Chlorinated Solvents (e.g., Dichloromethane) PoorPoorPoor

Interpretation:

This compound-derived polymers (as COCs/COPs) exhibit excellent resistance to polar solvents, including acids, bases, and alcohols.[5][6][26][27][28] This makes them highly suitable for microfluidic devices and diagnostic consumables.[29] Polyethylene and polypropylene also offer good chemical resistance, particularly to acids and bases.[8][9][30][31] However, all three polymer types are susceptible to attack by non-polar solvents like aromatic and chlorinated hydrocarbons.[5] Polypropylene generally shows slightly better resistance to a broader range of chemicals compared to polyethylene.[9][11]

Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized testing methodologies are essential. The following are detailed protocols for key performance evaluations based on ASTM standards.

Protocol 1: Tensile Properties Testing (ASTM D638)

This protocol outlines the procedure for determining the tensile strength, tensile modulus, and elongation at break of the polymers.

1. Specimen Preparation:

  • Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 for the material type.
  • Ensure specimens are free of any nicks, scratches, or other surface imperfections.
  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

2. Test Procedure:

  • Set up a universal testing machine (UTM) with appropriate grips for the specimen type.
  • Measure the width and thickness of the narrow section of each specimen.
  • Place the specimen in the grips of the UTM, ensuring it is aligned vertically.
  • Attach an extensometer to the specimen to accurately measure strain.
  • Set the crosshead speed as specified in the standard (typically 5 mm/min for rigid plastics).
  • Initiate the test and record the load and extension data until the specimen fractures.
  • Conduct at least five tests for each polymer sample.

3. Data Analysis:

  • Calculate the tensile stress by dividing the load by the initial cross-sectional area.
  • Calculate the tensile strain from the extensometer data.
  • Plot the stress-strain curve.
  • Determine the tensile strength at break (the maximum stress reached).
  • Calculate the tensile modulus from the initial linear portion of the stress-strain curve.
  • Determine the elongation at break as a percentage of the original gauge length.
Protocol 2: Chemical Resistance Testing (ASTM D543)

This protocol describes the procedure for evaluating the resistance of the polymers to various chemical reagents.

1. Specimen Preparation:

  • Prepare rectangular specimens of a standard size (e.g., 75 mm x 25 mm x 3 mm).
  • Measure and record the initial weight and dimensions of each specimen.

2. Test Procedure (Immersion Test):

  • Select the chemical reagents of interest.
  • Completely immerse the specimens in the chemical reagents in separate, covered containers.
  • Maintain the immersion at a constant temperature (e.g., 23 ± 2°C) for a specified duration (e.g., 7 days).
  • After the immersion period, remove the specimens from the reagents.
  • Gently wipe the specimens dry with a clean cloth.
  • Immediately re-weigh and re-measure the dimensions of the specimens.
  • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or cracking.

3. Data Analysis:

  • Calculate the percentage change in weight and dimensions.
  • Optionally, conduct tensile tests (ASTM D638) on the exposed specimens to determine the change in mechanical properties.
  • Report the results as a qualitative assessment (e.g., Excellent, Good, Fair, Poor) based on the observed changes.
Protocol 3: Thermal Analysis (DSC & TGA)

This protocol details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine key thermal properties.

1. Differential Scanning Calorimetry (ASTM D3418):

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
  • Seal the pan.
  • Place the sample pan and an empty reference pan in the DSC cell.
  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
  • Record the heat flow as a function of temperature.
  • From the resulting thermogram, determine the glass transition temperature (Tg) and the melting temperature (Tm).

2. Thermogravimetric Analysis (ASTM E1131/E2550):

  • Accurately weigh 10-20 mg of the polymer sample into a TGA pan.
  • Place the pan in the TGA furnace.
  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
  • Record the sample weight as a function of temperature.
  • The resulting curve will show the decomposition temperature of the polymer.

Visualizing the Processes

To better understand the synthesis and testing workflows, the following diagrams are provided.

Diagram 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP_of_this compound cluster_reactants Reactants cluster_process Polymerization cluster_product Product This compound This compound (Monomer) Initiation Initiation: Catalyst reacts with monomer to form a metallocyclobutane This compound->Initiation Catalyst Ru-based Catalyst Catalyst->Initiation Propagation Propagation: Ring-opening and chain growth Initiation->Propagation Addition of more monomer Termination Termination: Addition of a quenching agent Propagation->Termination Polyheptenamer Poly(heptenamer) (Unsaturated Polymer) Termination->Polyheptenamer

Caption: Workflow of Ring-Opening Metathesis Polymerization.

Diagram 2: Experimental Workflow for Polymer Performance Evaluation

Polymer_Testing_Workflow cluster_sample_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PolymerResin Polymer Resin (this compound-derived, HDPE, PP) Molding Injection/Compression Molding of Test Specimens PolymerResin->Molding Conditioning Conditioning (23°C, 50% RH) Molding->Conditioning Mechanical Mechanical Testing (ASTM D638) - Tensile Strength - Modulus - Elongation Conditioning->Mechanical Thermal Thermal Analysis (ASTM D3418, E1131) - Tg, Tm - Decomposition Temp. Conditioning->Thermal Chemical Chemical Resistance (ASTM D543) - Immersion in Reagents Conditioning->Chemical Data Collect & Analyze Data Mechanical->Data Thermal->Data Chemical->Data Comparison Comparative Performance Tables & Charts Data->Comparison Report Generate Technical Guide Comparison->Report

Caption: Workflow for comprehensive polymer performance testing.

Conclusion

The choice between a this compound-derived polymer and a conventional polyolefin like HDPE or PP is a nuanced decision that hinges on the specific performance requirements of the application.

  • This compound-derived polymers offer a compelling combination of high rigidity, excellent optical clarity, and superior resistance to polar solvents, making them prime candidates for high-performance applications in diagnostics, microfluidics, and medical devices where dimensional stability and purity are paramount.[3][28][29]

  • High-Density Polyethylene and Polypropylene remain the materials of choice for applications demanding toughness, flexibility, and cost-effectiveness. Their well-established processing characteristics and broad chemical resistance to non-polar substances ensure their continued dominance in packaging, consumer goods, and industrial components.[8][9][10][11][12][13]

This guide has provided a framework for understanding and comparing these distinct classes of polymers. By leveraging the provided experimental protocols and comparative data, researchers and drug development professionals can make more informed material selections, ultimately leading to more robust and reliable outcomes in their critical work.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cycloheptene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of cycloheptene, a highly flammable and reactive cycloalkene. By understanding the chemical principles underpinning these procedures, you can ensure the safety of your laboratory personnel and the preservation of our environment.

Immediate Safety and Handling Considerations: The First Line of Defense

Before initiating any disposal procedures for this compound, a thorough understanding of its intrinsic hazards is paramount. This compound is a colorless, oily liquid that is highly flammable and insoluble in water.[1][2] Its vapors are heavier than air and can travel to a source of ignition, leading to a flashback.[2][3] Inhalation of high concentrations may have a narcotic effect.[1][2]

Core Safety Directives
  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes:

    • Eye Protection: Tightly fitting safety goggles with side-shields are essential to protect against splashes.[1]

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[4]

    • Body Protection: A fire/flame resistant laboratory coat is mandatory.[1]

    • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator is necessary.[1][5]

  • Ventilation: All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ignition Sources: Strictly eliminate all potential ignition sources from the vicinity. This includes open flames, hot surfaces, sparks, and static discharge.[2][5][6] Use only non-sparking tools when handling containers of this compound.[6]

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[6][7]

This compound Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol is designed to guide you through each stage, from waste segregation to final removal.

Cycloheptene_Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_containerization Containerization & Labeling cluster_storage_pickup Storage & Final Disposal start This compound Waste Generation ppe Don Appropriate PPE start->ppe Immediate Action segregate Segregate this compound Waste ppe->segregate container Select Compatible Waste Container segregate->container Isolate from incompatible materials labeling Label Container Correctly container->labeling storage Store in Designated Hazardous Waste Area labeling->storage Seal container tightly ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact When container is near full pickup Arrange for Professional Disposal ehs_contact->pickup Provide waste details

Caption: Workflow for the safe disposal of this compound waste.

Waste Segregation: Preventing Hazardous Reactions

The first critical step is the immediate segregation of this compound waste. Never mix this compound with other waste streams, particularly strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.[1][3] It may also react exothermically with reducing agents.[1]

Containerization: Secure and Compliant
  • Container Selection: Use a dedicated, properly sealed waste container made of a material compatible with this compound.[4] Glass or metal containers are generally suitable.[8]

  • Labeling: Clearly and accurately label the waste container.[8][9] The label should include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "Waste this compound"[4]

    • The appropriate hazard pictograms (e.g., flammable liquid)[5]

    • The date of accumulation

Storage: A Controlled Environment

Store the sealed waste container in a designated hazardous waste accumulation area.[10] This area should be:

  • Cool and well-ventilated[5][6]

  • Away from heat, direct sunlight, and all sources of ignition

  • Secure and accessible only to authorized personnel

Arranging for Disposal: The Final Step

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4][10] Provide them with a complete and accurate description of the waste.

Technical Data Summary

For quick reference, the following table summarizes key data pertinent to the safe handling and disposal of this compound:

PropertyValueSource(s)
CAS Number 628-92-2[6][11]
Molecular Formula C₇H₁₂[11][12]
Appearance Colorless, oily liquid[1][2]
Flash Point -6.7 °C (20 °F)[13]
Boiling Point 112 to 114.7 °C[13]
Density 0.824 g/cm³[13]
Solubility in Water Insoluble[1][2]
UN Number 2242[2][11]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group II (Medium Danger)[2]
EPA Hazardous Waste Code D001 (Ignitability)[14]

The Rationale Behind the Procedures: A Deeper Dive

Understanding the "why" behind these disposal protocols is crucial for fostering a strong safety culture.

  • Ignitability and Vapor Hazard: With a flash point of -6.7 °C, this compound can be easily ignited at room temperature by a spark or flame.[13] Its vapors are denser than air, allowing them to accumulate in low-lying areas and travel significant distances to an ignition source.[2][3] This is why strict control of ignition sources and proper ventilation are paramount.

  • Reactivity and Polymerization: this compound can undergo exothermic addition polymerization in the presence of catalysts or initiators.[1] It may also react vigorously with strong oxidizing agents.[1] Segregating this compound waste prevents unintended and dangerous chemical reactions.

  • Environmental Considerations: this compound is insoluble in water and should not be released into the environment.[1][6] Pouring it down the drain is strictly prohibited as it can contaminate waterways and municipal treatment systems.[8][9] The designated disposal route is through a licensed hazardous waste facility, which typically involves high-temperature incineration to ensure complete destruction.[15]

Spill Management: An Emergency Protocol

In the event of a this compound spill, immediate and decisive action is required to mitigate the hazards.

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert your colleagues and supervisor.

  • Eliminate Ignition Sources: If it is safe to do so, remove all potential ignition sources.[2]

  • Ventilate the Area: Increase ventilation to the spill area.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[10]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3][10]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.[10]

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.[10]

By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the high standards of scientific integrity and professionalism.

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Navigating the Volatility: A Guide to Personal Protective Equipment for Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the hum of the fume hood and the familiar clink of glassware are the soundtrack to discovery. Yet, complacency can be the most dangerous element in any laboratory. This guide provides an in-depth operational plan for the safe handling of cycloheptene, a highly flammable and potentially hazardous colorless liquid.[1][2] We will move beyond a simple checklist of personal protective equipment (PPE) to a holistic safety protocol, grounded in the physicochemical properties of this compound and designed to build a culture of intrinsic safety within your team.

Understanding the Inherent Risks of this compound

This compound is a colorless, oily liquid that is insoluble in water.[1][2] Its vapor is heavier than air, meaning it can accumulate in low-lying areas, and it presents a significant fire hazard due to its low flash point and flammability.[2][3][4] Inhalation of high concentrations of this compound vapors can have a narcotic effect, and contact with the liquid can cause skin and eye irritation.[5][6][7] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

Key Hazards at a Glance:
HazardDescriptionSources
Flammability Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3][4], ,
Inhalation High concentrations of vapors may have a narcotic effect, causing symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3][5],
Skin Contact May cause skin irritation. Prolonged contact may lead to defatting of the skin and dermatitis.[3][7],
Eye Contact May cause eye irritation.[7]
Reactivity May react vigorously with strong oxidizing agents.[1][2],

Core Directive: Your Personal Protective Equipment Ensemble

The selection of appropriate PPE is paramount when handling this compound. The following provides a detailed breakdown of the necessary equipment, the rationale for its use, and procedural guidance.

Eye and Face Protection: The First Line of Defense

Mandatory: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[1]

Rationale: this compound can cause significant eye irritation upon contact.[7] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. In situations with a higher risk of splashing, such as during transfers of large volumes, a face shield worn in conjunction with safety goggles is strongly recommended.

Skin and Body Protection: A Barrier Against Contact

Mandatory: A flame-resistant lab coat is essential due to the high flammability of this compound.[1] Chemical-resistant gloves are also required.

Glove Selection:

  • Material: Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times for this compound.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning and Doffing: Never touch personal items, such as phones or door handles, while wearing gloves. When removing gloves, do so without touching the outer contaminated surface with your bare skin.

Procedural Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Safety Goggles/ Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles/ Face Shield f2->f3

Caption: Recommended sequence for donning and doffing PPE.

Respiratory Protection: Safeguarding Against Inhalation

When Required: If exposure limits are exceeded, or if you experience irritation or other symptoms, a full-face respirator with appropriate cartridges should be used.[1] Respiratory protection is also necessary when working outside of a properly functioning chemical fume hood or in a poorly ventilated area.

Rationale: this compound vapors are heavier than air and can accumulate, posing an inhalation hazard.[1][4] A properly selected and fit-tested respirator will prevent the inhalation of these harmful vapors.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Handling Procedures:
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

    • Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) is readily accessible.[3]

    • Have a spill kit readily available.

    • Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[1][3]

  • Handling:

    • Wear the full PPE ensemble as described above.

    • Use non-sparking tools.[1][3]

    • Keep containers tightly closed when not in use.[1][3]

    • Store in a well-ventilated place, away from heat and ignition sources.[3]

  • Post-Handling:

    • Properly doff and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Protocols: Preparedness is Key

Spill Response:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Eliminate all sources of ignition.[2][6]

  • Containment: For small spills, absorb the material with dry earth, sand, or other non-combustible material.[2][6] Use non-sparking tools to collect the absorbed material.[2][6]

  • Disposal: Place the absorbed material into a suitable, closed container for disposal.[3]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3]

Emergency Response Workflow

Emergency_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill ignition->contain dispose Dispose of Waste contain->dispose

Caption: Step-by-step workflow for responding to a this compound spill.

Disposal Plan: A Responsible Conclusion

Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste this compound: Dispose of contents and container to an approved waste disposal plant.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.

Always consult your institution's EHS department for specific disposal guidelines.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.